1,5-I-Aedans
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMERMCRYYFRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190421 | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36930-63-9 | |
| Record name | IAEDANS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-I-Aedans | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36930-63-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |
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| Record name | 1,5-I-Aedans | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,5-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-I-AEDANS: A Versatile Fluorescent Probe for Thiol Labeling
Introduction
In the intricate world of molecular biology and drug development, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes have emerged as indispensable tools, allowing researchers to illuminate the complex machinery of life. Among these, 1,5-I-AEDANS stands out as a versatile and environmentally sensitive fluorophore with a specific affinity for thiol groups. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its practical applications in protein labeling and fluorescence resonance energy transfer (FRET).
Core Characteristics of this compound
This compound , with the full chemical name 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid , is a fluorescent probe widely utilized for covalently labeling sulfhydryl groups, primarily the side chains of cysteine residues in proteins.[1][2] Its structure features a naphthalene-sulfonic acid moiety, which is the fluorophore, connected to a reactive iodoacetyl group via an ethylenediamine linker.[2]
Chemical Structure and Properties
The chemical identity of this compound is well-defined, and its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | [2] |
| Synonyms | 1,5-IAEDANS, N-(Iodoacetaminoethyl)-5-naphthylamine-1-sulfonic acid, Hudson-Weber-Reagent | |
| CAS Number | 36930-63-9 | |
| Molecular Formula | C₁₄H₁₅IN₂O₄S | [3] |
| Molecular Weight | 434.25 g/mol | [3] |
The structure of this compound can be represented by the following SMILES string: O=S(=O)(O)c1cccc2c1cccc2NCCNC(=O)CI.
Spectroscopic Profile
The utility of this compound as a fluorescent probe is rooted in its distinct spectroscopic properties. It exhibits a significant Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements.
| Spectroscopic Property | Value | Reference |
| Excitation Maximum (λex) | 336 nm | [3] |
| Emission Maximum (λem) | 490 nm | [3] |
| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ at 336 nm | [3] |
| Fluorescence Lifetime | 10-15 nanoseconds |
The fluorescence of this compound is highly sensitive to its local environment.[4][5] This property is particularly valuable as changes in the polarity of the fluorophore's surroundings, often induced by protein conformational changes or ligand binding, can lead to shifts in its emission spectrum and intensity.
Mechanism of Action: Thiol-Specific Alkylation
The primary application of this compound is the covalent modification of cysteine residues in proteins.[6] This specificity is conferred by the iodoacetyl functional group, which acts as an alkylating agent.[1][2]
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[7] The deprotonated thiol group (thiolate anion) of a cysteine residue, being a potent nucleophile, attacks the electrophilic carbon atom of the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable thioether bond, covalently linking the fluorophore to the protein.[1][7]
Figure 1: Reaction mechanism of this compound with a cysteine residue.
This irreversible reaction effectively "caps" the cysteine residue, preventing it from forming disulfide bonds and providing a stable fluorescent label for subsequent studies.[1][2]
Experimental Protocols and Methodologies
The successful labeling of a protein with this compound requires careful attention to experimental conditions to ensure specificity and efficiency.
Protein Preparation for Labeling
A critical prerequisite for efficient labeling is ensuring that the target cysteine residues are in their reduced, reactive state.[8]
-
Protein Reduction: Initially, the protein of interest should be treated with a reducing agent to break any existing disulfide bonds. A common choice is dithiothreitol (DTT). For instance, a protein solution of approximately 100 µM can be incubated with 1 mM DTT for 45 minutes at 4°C.[9]
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding this compound, as it would otherwise compete for the labeling reagent. This is typically achieved by gel filtration using a desalting column (e.g., PD-10).[8][9] The protein should be exchanged into an appropriate labeling buffer.
Labeling Reaction
The labeling reaction itself should be performed under conditions that favor the specific modification of cysteine residues.
-
Buffer Selection: A buffer with a pH between 7.0 and 8.0 is generally optimal. While the thiolate anion is more nucleophilic at higher pH, a very high pH can promote the hydrolysis of the iodoacetyl group and non-specific reactions with other nucleophilic amino acid side chains, such as lysine. A common choice is a Tris-HCl buffer.[9]
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethylformamide (DMF) or directly in the labeling buffer if the pH is above 6.[3] A typical stock concentration is 10 mM.[9]
-
Reaction Incubation: Add a 5- to 10-fold molar excess of this compound to the protein solution.[9] The reaction should be carried out in the dark to prevent photobleaching of the fluorophore. Incubation is typically performed at 4°C for 16-18 hours or at room temperature for a shorter duration (e.g., 2-4 hours).[8][9]
-
Quenching the Reaction: The reaction is stopped by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume any unreacted this compound.[8][9]
Purification of the Labeled Protein
After the labeling reaction, it is essential to remove the unreacted fluorophore and any quenching agent.
-
Chromatography: Gel filtration or dialysis are effective methods for separating the labeled protein from small molecule contaminants.[10][11]
-
Validation: The purified, labeled protein can be analyzed by SDS-PAGE. The fluorescently labeled protein band should be visible under UV light.[9]
Figure 2: A typical workflow for labeling a protein with this compound.
Determining the Degree of Labeling
Quantifying the degree of labeling (DOL), or the average number of fluorophore molecules per protein molecule, is crucial for the interpretation of subsequent experiments.[10][12] The DOL can be calculated using absorbance measurements.
The concentration of the protein is determined by its absorbance at 280 nm, corrected for the absorbance of the dye at this wavelength. The concentration of the dye is determined by its absorbance at its maximum absorbance wavelength (336 nm).
The following formulas are used:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₃₆ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₃₃₆ is the absorbance of the conjugate at 336 nm.
-
CF is the correction factor (A₂₈₀ of the free dye / A₃₃₆ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M) = A₃₃₆ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of this compound (5,700 M⁻¹cm⁻¹).
-
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Advanced Applications
The unique properties of this compound make it a powerful tool for a range of sophisticated biophysical studies.
Probing Protein Conformational Changes
The environmental sensitivity of this compound fluorescence is a key advantage for studying protein dynamics. When a protein undergoes a conformational change, for example, upon binding to a substrate or another protein, the local environment of the attached fluorophore can be altered. This can lead to a change in fluorescence intensity, a shift in the emission maximum, or a change in the fluorescence lifetime, providing a sensitive readout of the structural transition.
Fluorescence Resonance Energy Transfer (FRET)
This compound is an excellent donor fluorophore for FRET-based assays.[3] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a suitable acceptor fluorophore when they are in close proximity (typically 10-100 Å).[13]
The emission spectrum of this compound (peaking at 490 nm) has good overlap with the absorption spectra of several common acceptor dyes, such as fluorescein, Alexa Fluor 488, and Oregon Green.[3] This makes the this compound/fluorescein pair, for example, a valuable tool for measuring intramolecular distances and detecting changes in these distances.
Furthermore, the absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it a useful FRET acceptor for tryptophan fluorescence.[3] This allows for the study of protein structure and dynamics by measuring energy transfer from intrinsic tryptophan residues to a covalently attached this compound molecule.[14]
Figure 3: Common FRET pairs involving this compound.
Conclusion
This compound has established itself as a robust and versatile fluorescent probe in the toolkit of biochemists and molecular biologists. Its thiol-specific reactivity, coupled with its sensitivity to the local environment and utility in FRET-based assays, provides a powerful means to investigate protein structure, function, and dynamics. By understanding its chemical properties and employing carefully designed experimental protocols, researchers can continue to leverage this compound to unravel the complexities of biological systems.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability.
- Wikipedia. Iodoacetamide.
- Creighton, T. E. (1989). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In Protein Structure (pp. 155-156). Humana Press.
- Hong, H., & Maret, W. (2006). Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein. Protein Engineering, Design and Selection, 19(5), 221-227.
- LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL.
- ResearchGate. Labeling protein constructs with IAEDANS.
- Abberior Instruments. Protein labeling protocol.
- Ko, D. S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(4), 665-673.
- Wikipedia. IAEDANS.
- Sharma, R., et al. (2012). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 7(9), e44913.
- Amaro, R. E., et al. (2017). Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. Scientific Reports, 7(1), 1-11.
- Barth, A., et al. (2020). Labeling of proteins for single-molecule fluorescence spectroscopy. ChemRxiv.
- G-Biosciences. How To Determine Degree of Protein Labeling.
- de la Escosura-Muñiz, A., & Merkoçi, A. (2010). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molecules, 15(5), 3464-3473.
- Wang, L., et al. (2020). Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. Angewandte Chemie International Edition, 59(49), 21880-21884.
- ResearchGate. Environmental sensitivity of the fluorescence decay (fluorescence...).
- Research Features. Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.
- Fluidic Sciences Ltd. Labeling Calculator.
- Singh, A., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. BioTechniques, 59(4), 223-228.
- Zhang, Y. (2021). How Protein Labeling Applying. E3S Web of Conferences, 271, 03031.
- Ahmed, A. S., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 13(12), 1968.
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An In-Depth Technical Guide to 1,5-I-AEDANS for Protein Labeling
This guide provides a comprehensive overview of 1,5-I-AEDANS, a thiol-reactive fluorescent probe, and its application in protein labeling for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible results.
Introduction to this compound: A Versatile Tool for Probing Protein Dynamics
This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a fluorescent dye widely utilized in biochemistry and biophysics to study protein structure and dynamics.[1] Its utility stems from two key properties: a reactive iodoacetyl group and an environmentally sensitive naphthalene-based fluorophore.
The iodoacetyl moiety allows for specific covalent attachment to sulfhydryl groups, predominantly found on cysteine residues within proteins.[2] This specificity enables targeted labeling of proteins at desired locations. The AEDANS fluorophore, on the other hand, exhibits fluorescence properties that are highly dependent on the polarity of its local environment.[3] This sensitivity to the surrounding milieu makes it an invaluable tool for detecting conformational changes in proteins that may be induced by ligand binding, protein-protein interactions, or changes in experimental conditions.
Key Spectroscopic Properties:
-
Peak Excitation Wavelength: ~336 nm[1]
-
Peak Emission Wavelength: ~490 nm[1]
-
Molar Extinction Coefficient (ε): 5,700 M⁻¹cm⁻¹[1]
The significant Stokes shift and an emission spectrum that overlaps with the absorption of fluorophores like fluorescein and Alexa Fluor 488 make this compound an excellent donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments.[1][4]
The Core Mechanism: Covalent Labeling of Cysteine Residues
The primary mechanism of action of this compound in protein labeling is the specific alkylation of the sulfhydryl group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond.
Reaction Chemistry
The sulfur atom of the deprotonated thiol group (thiolate) on a cysteine residue acts as a nucleophile, attacking the carbon atom of the iodoacetyl group of this compound. This leads to the displacement of the iodine atom and the formation of a covalent bond.
Caption: Mechanism of this compound labeling of a protein cysteine residue.
Reaction Specificity and Causality of Experimental Choices
The high specificity of the iodoacetyl group for cysteines is a key advantage. The choice of reaction conditions, particularly pH, is critical for maintaining this specificity.
-
Optimal pH: The reaction is most efficient and specific at a pH range of 7.0-8.0. The pKa of the cysteine sulfhydryl group is approximately 8.5.[5][6] At a pH near its pKa, a significant portion of the cysteine residues will be in the more nucleophilic thiolate form, driving the reaction forward.
-
Potential Side Reactions: At pH values above 8.0, the iodoacetyl group can start to react with other nucleophilic residues, such as the ε-amino group of lysine. However, the reaction with cysteines is significantly faster.[7] At very low pH, the concentration of the reactive thiolate is reduced, slowing down the labeling reaction.
A Validated Experimental Protocol for Protein Labeling
This section provides a detailed, step-by-step methodology for labeling a protein with this compound. This protocol is designed to be a self-validating system, with checkpoints to ensure successful conjugation.
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or DTT
-
Purification Column: Size-exclusion chromatography (e.g., PD-10 desalting column)[8]
-
Spectrophotometer and Quartz Cuvettes
Step-by-Step Methodology
Caption: Experimental workflow for labeling proteins with this compound.
1. Protein Preparation (Pre-reaction)
-
Rationale: To ensure that the target cysteine residues are available for labeling, any existing disulfide bonds should be reduced.
-
Procedure:
-
Dissolve the protein in the Labeling Buffer.
-
Add a 10-fold molar excess of DTT or TCEP to the protein solution. TCEP is often preferred as it is more stable and does not absorb at 280 nm.
-
Incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the protein into fresh, degassed Labeling Buffer.[8]
-
2. Dye Preparation
-
Rationale: this compound is typically stored as a solid and needs to be dissolved immediately before use to prevent hydrolysis.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.[9]
-
Keep the stock solution protected from light.
-
3. Labeling Reaction
-
Rationale: The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A 10- to 20-fold molar excess of dye over protein is a good starting point.
-
Procedure:
-
Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8] The longer incubation at a lower temperature can help to minimize protein degradation.
-
4. Quenching the Reaction
-
Rationale: To stop the labeling reaction, a quenching reagent with a free thiol group is added to react with any unreacted this compound.
-
Procedure:
-
Add a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.[9]
-
5. Purification of the Labeled Protein
-
Rationale: It is crucial to remove the unreacted dye and the quenching reagent, as they can interfere with downstream applications and the determination of the degree of labeling.
-
Procedure:
-
Apply the reaction mixture to a size-exclusion chromatography column (e.g., a PD-10 desalting column) pre-equilibrated with a suitable storage buffer.[8]
-
Collect the protein-containing fractions. The labeled protein will typically elute first, followed by the smaller, unbound dye molecules.
-
6. Determination of the Degree of Labeling (DOL)
-
Rationale: The DOL is the average number of dye molecules conjugated to each protein molecule.[10] It is a critical quality control step. An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and application.[11]
-
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound, ~336 nm (A₃₃₆).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₃₆ × CF)] / ε_protein
-
Where:
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. For this compound, this is approximately 0.12.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:[12]
-
DOL = A₃₃₆ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye = Molar extinction coefficient of this compound (5,700 M⁻¹cm⁻¹).[1]
-
-
-
Characterization and Applications
Once the protein is labeled and the DOL is determined, the environmental sensitivity of the AEDANS fluorophore can be exploited.
-
Fluorescence Spectroscopy: By measuring the fluorescence emission spectrum, changes in the local environment of the labeled cysteine can be monitored. A blue shift in the emission maximum and an increase in fluorescence intensity are often indicative of the probe moving into a more hydrophobic environment, which can occur during protein folding or ligand binding.[3]
-
FRET: this compound can serve as a donor or acceptor in FRET experiments to measure distances within a protein or between interacting proteins.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Peak Excitation Wavelength | ~336 nm | [1] |
| Peak Emission Wavelength | ~490 nm | [1] |
| Molar Extinction Coefficient (ε_dye) | 5,700 M⁻¹cm⁻¹ | [1] |
| Optimal Labeling pH | 7.0 - 8.0 | [5] |
| Recommended Dye:Protein Molar Ratio | 10-20 fold excess | [9] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low DOL | Incomplete reduction of disulfides; Inaccessible cysteine residues; Hydrolyzed dye. | Ensure complete removal of reducing agent before adding dye; Consider denaturing conditions if cysteines are buried; Prepare fresh dye solution. |
| High Background Fluorescence | Incomplete removal of free dye. | Repeat the purification step or use a different purification method (e.g., dialysis).[12][13] |
| Protein Precipitation | High concentration of organic solvent from dye stock; Protein instability under labeling conditions. | Add the dye stock solution slowly while stirring; Optimize buffer conditions (e.g., add stabilizing agents). |
References
- IAEDANS - Wikipedia. [Link]
- An efficient method for FITC labelling of proteins using tandem affinity purific
- Protein labeling protocol - Abberior Instruments. [Link]
- Labeling of proteins for single-molecule fluorescence spectroscopy - ChemRxiv. [Link]
- Labeling protein constructs with IAEDANS. Fluorescence image is shown...
- A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modific
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- How To Determine Degree of Protein Labeling - G-Biosciences. [Link]
- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PubMed Central. [Link]
- SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). [Link]
- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)
- Fluorescent labeling of cysteinyl residues. Application to extensive primary structure analysis of proteins on a microscale - PubMed. [Link]
- Protein Purific
- Forced Unfolding of Proteins Within Cells - PMC - PubMed Central - NIH. [Link]
- Protein purification – Protein Expression and Purific
- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PubMed Central. [Link]
- Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting. [Link]
- A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - MDPI. [Link]
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Link]
- 1,5-Acrylodan: A Fluorescent Bioconjugate Sensor of Protic Environments - MDPI. [Link]
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. [Link]
- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. [Link]
- Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Altern
- Application of BisANS fluorescent dye for developing a novel protein assay - PMC. [Link]
- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
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- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties and Applications of 1,5-I-AEDANS
As a Senior Application Scientist, my goal is to bridge the gap between a reagent's specifications and its successful application in the lab. The fluorophore 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a classic example of a tool whose true power is unlocked not just by knowing its peak emission wavelength, but by understanding the causality behind its spectral behavior. This guide is structured to provide not just the "what," but the critical "why," enabling researchers to design more insightful experiments.
Core Photophysical Characteristics of this compound
This compound is a thiol-reactive fluorescent probe, meaning its iodoacetyl moiety forms a stable covalent bond primarily with the sulfhydryl group of cysteine residues in proteins.[1][2] While its baseline spectral properties are a useful starting point, its profound sensitivity to the local microenvironment is its most defining and scientifically valuable feature.
The fluorescence of this compound is exquisitely dependent upon its surroundings.[3][4] Its conjugates often respond to events like ligand binding or conformational changes with significant spectral shifts and changes in fluorescence intensity, driven by the degree of their exposure to aqueous solvent.[3][4] This property is the cornerstone of its utility in biophysical studies.
Quantitative Spectral Data Summary
For ease of reference, the core photophysical parameters of this compound are summarized below. The key takeaway is the dramatic difference in emission wavelength and quantum yield between polar (aqueous) and non-polar (hydrophobic) environments.
| Parameter | Value in Aqueous Buffer (Polar) | Value in Ethanol (Non-Polar) | Significance for Researchers |
| Excitation Maximum (λex) | ~336 nm[1] | ~336 nm | Consistent excitation allows for stable experimental setups regardless of the probe's environment. |
| Emission Maximum (λem) | ~520 nm[5] | ~460 nm[5] | A large (~60 nm) blue shift indicates the probe has moved into a more hydrophobic environment. |
| Molar Extinction Coeff. (ε) | ~5,700 M⁻¹cm⁻¹ at 336 nm[1] | N/A | Essential for calculating the Degree of Labeling (DOL) post-conjugation. |
| Quantum Yield (Φ) | ~0.27[5] | ~0.69[5] | A >2.5-fold increase in brightness provides a strong signal for detecting environmental changes. |
| Fluorescence Lifetime (τ) | ~10 - 15 ns[3][4] | ~10 - 15 ns | The long lifetime is ideal for fluorescence polarization/anisotropy studies to measure molecular rotation. |
The Mechanism of Environmental Sensitivity: A Deeper Look
The ability of this compound to report on its local environment stems from a phenomenon known as solvatochromism . The naphthalene moiety of the fluorophore has a larger dipole moment in its excited state than in its ground state.
-
Excitation: The fluorophore absorbs a photon (~336 nm), promoting an electron to an excited state. This process is extremely fast.
-
Solvent Relaxation: In a polar solvent like water, the surrounding water molecules, which are themselves polar, rapidly reorient around the newly formed, stronger dipole of the excited-state fluorophore. This reorientation stabilizes the excited state, lowering its energy level.[6]
-
Emission: When the fluorophore returns to the ground state, it emits a photon. Because the excited state was lowered in energy by solvent relaxation, the energy gap between the excited and ground states is smaller. A smaller energy gap corresponds to a longer wavelength of emitted light (a red shift ).
-
In a Non-Polar Environment: Inside a protein's hydrophobic core, there are no polar solvent molecules to reorient. The excited state is not stabilized, so the energy gap remains large, resulting in emission at a shorter wavelength (a blue shift ) and a higher quantum yield.[5]
This principle is what allows this compound to act as a reporter for protein folding, ligand binding, or membrane insertion, where a cysteine--labeled residue might move from the aqueous exterior to a non-polar interior.
Visualization: Solvatochromic Shift in this compound
Caption: Step-by-step workflow for the covalent labeling of proteins with this compound.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL (or dye-to-protein ratio) is a critical quality control metric. It is determined using absorption spectroscopy and the Beer-Lambert law (A = εcl).
-
Measure Absorbance:
-
Action: Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 336 nm (A₃₃₆).
-
Causality: A₂₈₀ corresponds mainly to the protein concentration (from Trp and Tyr residues), while A₃₃₆ corresponds to the this compound concentration.
-
-
Calculate Protein Concentration:
-
Action: First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For this compound, this is approximately 0.19 (A₂₈₀ / A₃₃₆ for the free dye).
-
Action: Calculate the corrected protein absorbance: A₂₈₀,corr = A₂₈₀ - (A₃₃₆ x CF) .
-
Action: Calculate the molar protein concentration: [Protein] = A₂₈₀,corr / ε_protein , where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
Causality: The fluorophore itself has some absorbance at 280 nm. This must be subtracted to avoid overestimating the protein concentration.
-
-
Calculate Dye Concentration:
-
Action: Calculate the molar dye concentration: [Dye] = A₃₃₆ / ε_dye , where ε_dye for this compound is 5,700 M⁻¹cm⁻¹ . [1]
-
-
Calculate DOL:
-
Action: DOL = [Dye] / [Protein]
-
Trustworthiness: For a protein with a single cysteine, a DOL between 0.8 and 1.0 indicates a highly successful labeling reaction.
-
Advanced Applications & Experimental Design
Understanding the core properties of this compound opens the door to sophisticated biophysical experiments.
-
Fluorescence Resonance Energy Transfer (FRET): The spectral characteristics of this compound make it a versatile FRET partner.
-
As an Acceptor: The absorption spectrum of this compound (~336 nm) overlaps well with the emission spectrum of tryptophan. [1]This allows for distance measurements between a specific cysteine residue (labeled with this compound) and intrinsic tryptophan residues within a protein.
-
As a Donor: The emission spectrum of this compound (~460-520 nm) overlaps with the absorption of common green/yellow fluorophores like fluorescein, Alexa Fluor™ 488, and BODIPY™ FL. [3][4]This enables the design of FRET pairs to measure intermolecular distances, for example, in protein-protein interaction studies.
-
-
Fluorescence Anisotropy: The relatively long fluorescence lifetime of this compound (~10-15 ns) makes it an excellent probe for measuring molecular rotation via fluorescence anisotropy (or polarization). [3][4] * Principle: When a population of fluorophores is excited with polarized light, the emitted light is also polarized. If the molecule rotates during the fluorescence lifetime, the polarization of the emitted light will decrease.
-
Application: A small, free-rotating labeled peptide will have a low anisotropy. When it binds to a large protein, its rotation slows dramatically, leading to a large increase in anisotropy. This provides a powerful, real-time method for measuring binding affinities and kinetics without separating bound and free components. [7]
-
References
- Wikipedia. IAEDANS. [Link]
- ResearchGate.
- Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
- PubMed. Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye for its acidic and basic structures. [Link]
- Fisher Scientific. Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid). [Link]
- ResearchGate. Characterization of 1, 5-IAEDANS and Alexa Fluor-350 fluorescent dyes.... [Link]
- PubMed. Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)
- ResearchGate. Do all fluorescent molecules show some level of change with solvent polarity?. [Link]
- ResearchGate. Time-domain lifetime measurements of the fluorescence decay of.... [Link]
- NIH National Center for Biotechnology Information. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. [Link]
- PubMed. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. [Link]
- ResearchGate. A Review on Effect of Solvents on Fluorescent Spectra. [Link]
- MDPI.
- ResearchGate. Labeling protein constructs with IAEDANS. Fluorescence image is shown.... [Link]
- NIH National Center for Biotechnology Information. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. [Link]
- AnaSpec. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid]. [Link]
- NIH National Center for Biotechnology Information.
- PubMed.
- NIH National Center for Biotechnology Information. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes. [Link]
- PubMed. Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. [Link]
- MDPI.
- PubMed Central.
- DigitalCommons@University of Nebraska - Lincoln. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. [Link]
- Glen Research.
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- 2. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]
- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
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- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Power of Environmentally Sensitive Fluorescent Probes
An In-Depth Technical Guide to 1,5-I-AEDANS: Spectral Properties and Applications for Researchers
In the intricate world of molecular biology and drug development, understanding the dynamic nature of proteins is paramount. Fluorescent spectroscopy, a cornerstone of biophysical research, offers a window into these molecular ballets. Among the repertoire of fluorescent probes, 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, or this compound, stands out as a versatile and environmentally sensitive tool.[1][2] This guide provides a comprehensive overview of the spectral properties of this compound, practical guidance for its application, and a framework for interpreting the rich data it can provide.
The utility of this compound stems from its iodoacetyl moiety, which readily forms a stable covalent bond with sulfhydryl groups, primarily found on cysteine residues within proteins.[1][3] Once conjugated, the naphthalene-based fluorophore of this compound acts as a sensitive reporter of its local microenvironment. Changes in protein conformation, ligand binding, or protein-protein interactions can alter the polarity and dynamics around the probe, leading to measurable changes in its fluorescence emission spectrum, quantum yield, and lifetime.[4]
PART 1: Unraveling the Spectral Characteristics of this compound
The fluorescence of this compound is governed by its electronic structure and its interaction with the surrounding environment. A thorough understanding of its excitation and emission properties is crucial for designing robust experiments and accurately interpreting the results.
Excitation and Emission Spectra
Under typical aqueous conditions, this compound exhibits a peak excitation wavelength of approximately 336 nm and a peak emission wavelength around 490 nm.[1][2] However, these values are not absolute and can be influenced by the polarity of the solvent. As the polarity of the environment decreases (i.e., becomes more hydrophobic), a blue shift (a shift to shorter wavelengths) in the emission maximum is often observed, accompanied by an increase in fluorescence intensity.[5] This solvatochromic behavior is a key feature that makes this compound a powerful probe for studying changes in protein conformation that alter the exposure of the labeled residue to the solvent.
| Parameter | Value | Conditions | Reference |
| Peak Excitation Wavelength (λex) | ~336 nm | pH 8.0 | [6] |
| Peak Emission Wavelength (λem) | ~490 nm | pH 8.0 | [6] |
| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | [1] | |
| Fluorescence Lifetime (τ) | 10-15 ns | [4] |
Note: The spectral properties can vary depending on the specific protein environment and buffer conditions.
Environmental Sensitivity and Quantum Yield
The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. For this compound, the quantum yield is highly dependent on its local environment. In a polar, aqueous environment, the quantum yield is relatively high.[7] Conversely, when the probe is in a non-polar or hydrophobic environment, such as being buried within a protein core or partitioned into a lipid membrane, its fluorescence can be significantly quenched, leading to a decrease in quantum yield.[7] This property is particularly useful for monitoring processes like protein folding or the insertion of a protein into a membrane.
Fluorescence Lifetime and Anisotropy
This compound possesses a relatively long fluorescence lifetime, typically in the range of 10 to 15 nanoseconds.[4] This characteristic makes it an excellent candidate for fluorescence polarization or anisotropy studies.[4][8] Fluorescence anisotropy measures the rotational mobility of the fluorophore. When a labeled protein tumbles slowly or when the probe's local motion is restricted, the anisotropy value will be high. Conversely, if the protein tumbles rapidly or the probe has significant local flexibility, the anisotropy will be lower. Changes in anisotropy can therefore provide insights into protein-protein association, ligand binding events that alter the protein's size or shape, and changes in the local flexibility of the polypeptide chain.[8][9]
PART 2: Experimental Design and Protocols
The success of any experiment involving this compound hinges on careful planning and execution of the labeling and measurement protocols.
Protein Labeling with this compound: A Step-by-Step Protocol
The following protocol provides a general framework for labeling a protein with this compound. Optimization may be required for specific proteins.
1. Protein Preparation:
- Ensure the protein of interest is purified and contains a reactive cysteine residue.
- If disulfide bonds are present and need to be reduced for labeling, incubate the protein with a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
- Crucially , the reducing agent must be removed before adding this compound, as it will react with the probe. This can be achieved through dialysis, size-exclusion chromatography (e.g., a desalting column), or spin filtration.[10]
2. Labeling Reaction:
- Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or a buffer with a pH above 6.[1]
- Add the dissolved this compound to the protein solution. A molar excess of the dye (typically 5- to 20-fold) is often used to ensure efficient labeling.
- Incubate the reaction mixture, protected from light, for several hours at room temperature or overnight at 4°C.[10] The optimal time and temperature should be determined empirically.
3. Quenching the Reaction and Removing Excess Dye:
- The labeling reaction can be stopped by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to quench any unreacted this compound.[10]
- It is imperative to remove the unreacted dye from the labeled protein. This is typically accomplished by dialysis, size-exclusion chromatography, or affinity chromatography if the protein is tagged.[10][11] Incomplete removal of free dye will lead to high background fluorescence and inaccurate measurements.
4. Characterization of the Labeled Protein:
Determine the degree of labeling (DOL), which is the molar ratio of dye to protein. This can be estimated spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of this compound at its absorption maximum (~336 nm).
Confirm the integrity and activity of the labeled protein to ensure that the labeling process has not caused denaturation or loss of function.
Caption: Workflow for Protein Labeling with this compound.
Fluorescence Measurements
Fluorescence measurements are typically performed using a spectrofluorometer. Here are the key steps:
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of this compound (around 336 nm).
-
Scan the emission spectrum over a range that covers the expected emission peak (e.g., 400 nm to 600 nm).
-
Use appropriate cutoff filters to minimize scattered excitation light from reaching the detector.
-
-
Sample Preparation:
-
Prepare samples in a suitable buffer. Be aware that components of the buffer can sometimes affect fluorescence.
-
Ensure that the concentration of the labeled protein is within the linear range of the instrument's detector to avoid inner filter effects.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the labeled protein under various experimental conditions (e.g., before and after the addition of a ligand).
-
For anisotropy measurements, use polarizers in both the excitation and emission light paths.
-
PART 3: Data Interpretation and Advanced Applications
The true power of this compound lies in the interpretation of the fluorescence data to gain mechanistic insights.
Interpreting Changes in Fluorescence
-
Changes in Emission Intensity: An increase in fluorescence intensity often indicates that the probe has moved to a more non-polar environment, while a decrease (quenching) can suggest movement to a more polar environment or interaction with a quenching species.[7]
-
Shifts in Emission Wavelength: A blue shift in the emission maximum is indicative of the probe moving to a more hydrophobic environment, whereas a red shift suggests movement to a more polar environment.[5]
-
Changes in Anisotropy: An increase in anisotropy can signify a decrease in the rotational mobility of the protein, perhaps due to binding to another molecule.[8] A decrease in anisotropy suggests an increase in rotational mobility.
Caption: Relationship between Biophysical Events and Fluorescence Changes.
Advanced Applications
-
Fluorescence Resonance Energy Transfer (FRET): The absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it a useful FRET acceptor to measure distances from tryptophan residues.[1] It can also serve as a FRET donor to fluorophores such as fluorescein, Alexa Fluor 488, and Oregon Green.[1][4]
-
Stopped-Flow Kinetics: The environmental sensitivity of this compound can be exploited in stopped-flow fluorescence experiments to monitor rapid conformational changes in real-time.
Conclusion: A Versatile Probe for Elucidating Molecular Mechanisms
This compound is a powerful and versatile fluorescent probe that provides researchers with a tool to investigate the intricacies of protein structure, function, and dynamics. Its sensitivity to the local environment, coupled with its favorable spectral properties, makes it an invaluable asset in the fields of biochemistry, molecular biology, and drug discovery. By understanding the principles behind its fluorescence and by employing rigorous experimental techniques, researchers can unlock a wealth of information about the molecular world.
References
- IAEDANS - Wikipedia. (n.d.).
- Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine... | Download Scientific Diagram. (n.d.). ResearchGate.
- Changes in the steady-state fluorescence anisotropy of N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine attached to the specific thiol of sarcoplasmic reticulum Ca2+-ATPase throughout the catalytic cycle. (1987). PubMed.
- Time-domain lifetime measurements of the fluorescence decay of... (n.d.). ResearchGate.
- Fluorescence anisotropy decays of AEDANS attached to FOXO4-(11–213). (n.d.). ResearchGate.
- Protein labeling protocol. (n.d.). Abberior Instruments.
- Labeling protein constructs with IAEDANS. Fluorescence image is shown... (n.d.). ResearchGate.
- Labeling of proteins for single-molecule fluorescence spectroscopy. (n.d.). ChemRxiv.
- Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence | Request PDF. (n.d.). ResearchGate.
- [ANS fluorescence. I. Effect of self-association on the spectral properties of the probe]. (n.d.). PubMed.
- Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2011). PMC - NIH.
- Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. (n.d.). PMC - NIH.
- Fluorescence Anisotropy/Polarisation: Theory, Method, and Data Analysis. (n.d.).
- References. (n.d.). ISS Inc.
- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. (n.d.). NIH.
- An efficient method for FITC labelling of proteins using tandem affinity purification. (n.d.). NIH.
Sources
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
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- 4. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Changes in the steady-state fluorescence anisotropy of N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine attached to the specific thiol of sarcoplasmic reticulum Ca2+-ATPase throughout the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Behavior of 1,5-I-AEDANS: A Technical Guide to Quantum Yield in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,5-I-AEDANS as a Versatile Fluorescent Probe
5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (this compound) is a thiol-reactive fluorescent probe widely utilized in the study of protein structure and dynamics. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. A key parameter that quantifies the efficiency of this fluorescence is the quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed. Understanding how the quantum yield of this compound varies across different solvents is paramount for the accurate interpretation of fluorescence-based assays in biochemical and pharmaceutical research. This technical guide provides an in-depth exploration of the quantum yield of this compound in various solvents, the underlying photophysical principles, and a detailed protocol for its experimental determination.
The Influence of the Solvent Environment on the Quantum Yield of this compound
The fluorescence quantum yield of this compound, particularly after its reaction with a thiol-containing molecule such as cysteine, is highly dependent on the surrounding solvent. This sensitivity is a hallmark of dansyl-based dyes and is attributed to the nature of their excited state, which possesses a significant degree of charge transfer character.
In polar, aqueous environments, the cysteine adduct of this compound typically exhibits a high fluorescence quantum yield.[1] This is because polar solvent molecules can stabilize the charge-separated excited state, favoring radiative decay (fluorescence) over non-radiative decay pathways. Conversely, in nonpolar or hydrophobic environments, such as the interior of a lipid bilayer or a hydrophobic pocket of a protein, the quantum yield of the AEDANS-cysteine adduct is often quenched.[1] This quenching arises because the nonpolar environment offers less stabilization for the charge-transfer excited state, thus increasing the probability of non-radiative relaxation to the ground state.
This solvent-dependent fluorescence makes this compound an excellent probe for studying protein conformational changes, ligand binding events, and the partitioning of labeled molecules into membranes.
Quantum Yield of the this compound-Cysteine Adduct in Different Solvents
The following table summarizes the reported quantum yield values for the this compound-cysteine adduct in various solvent systems. It is important to note that obtaining a comprehensive dataset across a wide range of organic solvents is challenging, and the available data is often specific to the experimental conditions of a particular study.
| Solvent System | Quantum Yield (Φ) | Reference Standard (Φref) | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Aqueous Buffer | High (specific value not explicitly stated, but noted to be high)[1] | Not specified | 360[1] | 390-650[1] |
| Lipid Vesicles (nonpolar environment) | Quenched (significantly lower than in aqueous buffer)[1] | Not specified | 360[1] | 390-650[1] |
Further research is ongoing to populate this table with more specific quantitative data across a broader range of solvents.
Factors Governing the Quantum Yield of this compound
Several key factors, primarily related to the solvent's properties, govern the fluorescence quantum yield of this compound and its adducts:
-
Solvent Polarity: As discussed, this is a primary determinant. The large dipole moment of the excited state of AEDANS leads to significant stabilization in polar solvents, generally resulting in higher quantum yields.
-
Viscosity: Higher solvent viscosity can restrict molecular vibrations and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield.
-
Temperature: Increasing the temperature generally leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay processes.
-
Presence of Quenchers: Certain molecules, such as oxygen and heavy atoms, can quench fluorescence through collisional deactivation or by promoting intersystem crossing to the triplet state.
Experimental Determination of the Quantum Yield of this compound
The relative quantum yield of a fluorescent molecule is most commonly determined by comparison to a well-characterized fluorescence standard with a known quantum yield.
Selection of a Suitable Reference Standard
For this compound, which has a peak excitation wavelength of approximately 336 nm, suitable reference standards include:
-
Quinine Sulfate: Typically dissolved in 0.1 M or 0.5 M sulfuric acid, it has a well-established quantum yield of approximately 0.54.[2][3]
-
Tryptophan: In water at 25°C, tryptophan has a quantum yield of about 0.13.[4][5]
The choice of standard should ideally have an absorption profile that overlaps with that of the sample to minimize variations in excitation light intensity.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps in the experimental determination of the quantum yield of the this compound-cysteine adduct.
Figure 1. Experimental workflow for the determination of the relative fluorescence quantum yield of this compound-cysteine adduct.
Detailed Step-by-Step Protocol
1. Preparation of Stock Solutions:
-
This compound-Cysteine Adduct: Prepare a stock solution of the adduct in the desired solvent (e.g., water, ethanol, DMF). The concentration should be accurately known.
-
Reference Standard: Prepare a stock solution of the chosen standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
2. Preparation of Dilutions:
-
Prepare a series of five dilutions for both the sample and the standard in the respective solvents. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
3. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 336 nm for this compound).
-
Record the absorbance of the blank solvent for background correction.
4. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution.
-
It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard.
-
Record the emission spectrum of the blank solvent for background subtraction.
5. Data Analysis:
-
Correct the emission spectra by subtracting the solvent blank.
-
Integrate the area under the corrected emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
6. Quantum Yield Calculation:
The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (nx2 / nstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx is the gradient of the plot for the sample.
-
Gradstd is the gradient of the plot for the standard.
-
nx is the refractive index of the sample's solvent.
-
nstd is the refractive index of the standard's solvent.
Conclusion and Future Directions
The solvent-dependent quantum yield of this compound makes it a powerful tool for probing molecular environments in biological and chemical systems. While a comprehensive dataset of its quantum yield in a wide array of organic solvents is still being compiled, the principles governing its photophysical behavior are well-understood. By following a rigorous experimental protocol, researchers can accurately determine the quantum yield of this compound and its conjugates, enabling more precise and quantitative interpretations of fluorescence-based experimental data. Future work should focus on systematically characterizing the quantum yield of this compound and its thiol adducts in a broader range of solvents to create a comprehensive reference for the scientific community.
References
- Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229–235. [Link]
- Ghosh, S., et al. (2007). All Domains of Cry1A Toxins Insert into Insect Brush Border Membranes. Journal of Biological Chemistry, 282(34), 24746-24755. [Link]
- Chen, R. F. (1967). Some characteristics of the fluorescence of quinine. Analytical Biochemistry, 19(3), 374-387. [Link]
- Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference materials and the remeasurement of the absolute quantum yield of quinine sulfate dihydrate. Analytical Chemistry, 80(1), 246-258. [Link]
- Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
- Scott, T. G., Spencer, R. D., Leonard, N. J., & Weber, G. (1970). Emission properties of NADH. Studies of fluorescence lifetimes and quantum efficiencies of NADH, AcPyADH, and simplified synthetic models. Journal of the American Chemical Society, 92(23), 687-695. [Link]
- Teale, F. W. J., & Weber, G. (1957). Ultraviolet fluorescence of the aromatic amino acids. Biochemical Journal, 65(3), 476. [Link]
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An In-depth Technical Guide to the Fluorescence Lifetime of 1,5-I-AEDANS for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the fluorescence lifetime characteristics of 1,5-I-AEDANS (5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid), a widely utilized fluorescent probe in biological and pharmaceutical research. We will delve into the core principles governing its fluorescence lifetime, its sensitivity to the molecular environment, and practical applications in studying protein conformation, dynamics, and binding events. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of fluorescence lifetime measurements in their work.
Introduction to Fluorescence Lifetime and this compound
Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The fluorescence lifetime (τ) is a critical parameter that describes the average time a fluorophore spends in the excited state before returning to the ground state. This lifetime is an intrinsic property of a fluorophore and is highly sensitive to its immediate molecular environment, but independent of the fluorophore's concentration, a significant advantage over intensity-based measurements.
This compound is a thiol-reactive fluorescent probe that has gained prominence in biophysical studies. Its iodoacetyl group readily forms a stable covalent bond with sulfhydryl groups of cysteine residues in proteins. Key spectral properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Full Name | 5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid | [1] |
| Excitation Maximum (λex) | ~336 nm | [1] |
| Emission Maximum (λem) | ~490 nm | [1] |
| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ | [1] |
| Reactivity | Primarily with thiols (cysteine residues) | [1] |
The relatively long fluorescence lifetime of this compound, typically in the nanosecond range, makes it an excellent candidate for fluorescence polarization and rotational studies. Furthermore, its emission spectrum overlaps well with the absorption spectra of several common acceptor fluorophores, rendering it a valuable donor for Förster Resonance Energy Transfer (FRET) experiments.[1]
The Photophysical Basis of this compound's Environmental Sensitivity
The fluorescence lifetime of a fluorophore is determined by the rates of both radiative (fluorescence emission) and non-radiative decay pathways from the excited state. The relationship can be expressed as:
τ = 1 / (kr + knr)
where kr is the rate of radiative decay and knr is the sum of the rates of all non-radiative decay processes.
Caption: Jablonski diagram illustrating the electronic transitions governing fluorescence and competing non-radiative decay pathways.
Non-radiative decay pathways are highly susceptible to the fluorophore's local environment. For this compound, a naphthalene-based dye, changes in solvent polarity, viscosity, and the proximity of quenching species can significantly alter its fluorescence lifetime.
Influence of Solvent Polarity and Viscosity
Increased solvent viscosity can restrict the intramolecular motion of the fluorophore, reducing the efficiency of certain non-radiative decay pathways and leading to a longer fluorescence lifetime.
Quenching of this compound Fluorescence
Fluorescence quenching refers to any process that decreases the fluorescence intensity and lifetime of a fluorophore. This can occur through various mechanisms, including:
-
Collisional (Dynamic) Quenching: The excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation.
-
Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.
-
Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer from an excited donor fluorophore (like this compound) to a suitable acceptor fluorophore in close proximity.
The presence of quenchers in the vicinity of a this compound molecule will shorten its fluorescence lifetime.
Practical Applications in Protein Research
The sensitivity of this compound's fluorescence lifetime to its local environment makes it a powerful tool for probing various aspects of protein structure and function.
Probing Protein Conformational Changes
When this compound is covalently attached to a cysteine residue in a protein, its fluorescence lifetime will be influenced by the microenvironment of that specific site. A change in the protein's conformation can alter the local polarity, solvent accessibility, and proximity to quenching amino acid residues (e.g., tryptophan, tyrosine, histidine), resulting in a measurable change in the fluorescence lifetime. This allows researchers to monitor conformational transitions in real-time.
Studying Protein-Ligand and Protein-Protein Interactions
The binding of a ligand or another protein can induce conformational changes in the labeled protein, which can be detected as a change in the fluorescence lifetime of this compound. Furthermore, if the binding event brings a quenching moiety into proximity with the fluorophore, a decrease in lifetime will be observed.
Experimental Workflow: From Protein Labeling to Data Analysis
A typical workflow for utilizing this compound in fluorescence lifetime studies involves protein labeling, fluorescence lifetime measurement, and data analysis.
Caption: A generalized experimental workflow for studying proteins using this compound fluorescence lifetime measurements.
Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Purified protein containing at least one cysteine residue.
-
This compound.
-
Dimethylformamide (DMF) or a suitable buffer (pH > 6).
-
Reducing agent (e.g., Dithiothreitol - DTT).
-
Desalting column (e.g., Sephadex G-25).
-
Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol groups, incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT from the protein solution using a desalting column equilibrated with the labeling buffer. This step is crucial as DTT will react with this compound.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMF.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMF should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching the Reaction: Quench the reaction by adding a small amount of a thiol-containing compound, such as β-mercaptoethanol or DTT, to react with the excess this compound.
-
Purification: Separate the labeled protein from the unreacted dye and quenching agent using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of this compound at 336 nm.
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range. The principle of TCSPC involves repetitively exciting the sample with a high-repetition-rate pulsed light source (e.g., a laser diode or a picosecond pulsed laser) and measuring the arrival time of the first emitted photon relative to the excitation pulse. By collecting the arrival times of many photons, a histogram of photon counts versus time is built, which represents the fluorescence decay curve.
Instrumentation:
-
A pulsed light source (e.g., picosecond laser or LED).
-
A sensitive photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).
-
TCSPC electronics for timing the photon arrivals.
Data Acquisition:
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.
-
Sample Measurement: Measure the fluorescence decay of the this compound-labeled protein sample. The sample concentration should be adjusted to ensure that the photon count rate is low enough to avoid pulse pile-up effects (typically <5% of the laser repetition rate).
-
Background Measurement: Measure the background signal from the buffer solution without the labeled protein.
Data Analysis: Fitting the Fluorescence Decay Curve
The measured fluorescence decay curve, I(t), is a convolution of the true fluorescence decay of the sample, F(t), and the instrument response function, IRF(t):
I(t) = IRF(t) * F(t)
To obtain the true fluorescence decay, a deconvolution process is performed, which is typically done by fitting the experimental data to a model decay function.
For a system with a single fluorescent species in a homogeneous environment, the decay is expected to be a single exponential:
F(t) = A * exp(-t/τ)
where A is the amplitude and τ is the fluorescence lifetime.
However, in many biological systems, the fluorescence decay of this compound is often more complex and requires a multi-exponential decay model:
F(t) = Σ Ai * exp(-t/τi)
where Ai and τi are the amplitude and lifetime of the i-th component, respectively. A multi-exponential decay can arise from several factors, including:
-
The fluorophore existing in multiple local environments due to different protein conformations.
-
The presence of both labeled and unlabeled protein.
-
Complex quenching dynamics.
The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.
Interpreting Changes in this compound Fluorescence Lifetime
The following table provides a general guide for interpreting changes in the fluorescence lifetime of this compound when conjugated to a protein.
| Observed Change in Lifetime | Possible Cause(s) |
| Decrease | - Increased solvent exposure of the probe. - Proximity to a quenching amino acid residue. - Conformational change leading to a more polar microenvironment. - Binding of a ligand or protein that introduces a quencher. |
| Increase | - Sequestration of the probe into a more hydrophobic or rigid environment. - Conformational change that moves the probe away from a quenching group. - Binding of a ligand or protein that shields the probe from solvent. |
| Change from Single to Multi-exponential Decay | - Emergence of a new protein conformation. - Heterogeneity in the labeled protein population. - Complex binding equilibria. |
Conclusion
The fluorescence lifetime of this compound is a powerful and sensitive reporter of its local molecular environment. By carefully designing experiments and rigorously analyzing the fluorescence decay data, researchers can gain valuable insights into protein structure, dynamics, and interactions. This in-depth understanding is crucial for fundamental biological research and for the development of novel therapeutics. As a senior application scientist, I encourage the adoption of fluorescence lifetime techniques and hope this guide serves as a valuable resource for your research endeavors.
References
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- Lifetime (ns) Fl.
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Introduction: The Power of an Environmentally Sensitive Probe
An In-Depth Technical Guide to the Environmental Sensitivity of 1,5-I-AEDANS Fluorescence
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-((2-(iodoacetyl)amino)ethyl)aminonaphthalene-1-sulfonic acid (this compound), a thiol-reactive fluorescent probe renowned for its pronounced environmental sensitivity. We will delve into the photophysical principles governing its utility, provide field-tested protocols for its application, and offer expert insights into experimental design and data interpretation.
In the study of biomolecular structure, dynamics, and interactions, fluorescent probes serve as indispensable tools.[1] Among these, environmentally sensitive probes are a special class that report on their local molecular surroundings through changes in their fluorescence properties.[2][3] this compound is a premier example of such a probe. Its fluorescence emission is exquisitely sensitive to the polarity and solvent accessibility of its local environment, making it a powerful tool for detecting conformational changes, ligand binding events, and protein-protein interactions.[4][5]
The core of this compound's utility lies in its naphthalenesulfonate fluorophore. Upon excitation, this moiety undergoes a significant increase in its dipole moment.[6][7] In a polar environment, such as on the aqueous-exposed surface of a protein, surrounding solvent molecules (primarily water) reorient to stabilize this excited state. This stabilization process lowers the energy of the excited state, resulting in a fluorescence emission that is red-shifted (longer wavelength) and often has a lower quantum yield (is dimmer).[6][8] Conversely, when the probe is in a non-polar, hydrophobic environment—such as a protein's interior or a ligand-binding pocket—this solvent relaxation is minimal. The result is a blue-shifted (shorter wavelength) emission with a significantly higher quantum yield (brighter fluorescence).[5][8] It is this robust change in fluorescence output that allows researchers to monitor dynamic molecular events in real time.
Photophysical Principles and Mechanism of Sensitivity
To effectively utilize this compound, a firm grasp of the underlying photophysical principles is essential. The probe's behavior is governed by its interaction with the solvent shell during the brief lifetime of its excited state.
The Jablonski Diagram and Solvent Relaxation
The process of fluorescence is classically illustrated by a Jablonski diagram. For an environmentally sensitive probe like this compound, we must add a critical step: Solvent Relaxation .
Caption: Jablonski diagram for this compound highlighting solvent relaxation.
Causality Explained:
-
Absorption: A photon (~336 nm) excites the molecule from its ground state (S0) to a higher vibrational level of the first excited singlet state (S1).[9]
-
Vibrational Relaxation: The molecule rapidly loses excess vibrational energy to its surroundings, reaching the lowest vibrational level of S1. This is a very fast process.[6]
-
Solvent Relaxation: This is the crucial, environment-dependent step. In polar solvents, the solvent molecules physically reorient around the newly formed, larger dipole of the excited-state AEDANS. This stabilization lowers the energy of the excited state from S1 to a new, relaxed state, S1'.[6] This process is slower than vibrational relaxation. In a non-polar environment, this stabilization does not occur, and the molecule remains in the S1 state.
-
Fluorescence Emission: The molecule returns to the ground state by emitting a photon.
-
From the stabilized S1' state (polar environment) , the energy gap to S0 is smaller, resulting in a lower-energy, longer-wavelength (red-shifted) photon. The proximity to water also provides efficient non-radiative decay pathways, leading to a lower fluorescence quantum yield.[6][8]
-
From the un-stabilized S1 state (apolar environment) , the energy gap to S0 is larger, resulting in a higher-energy, shorter-wavelength (blue-shifted) photon and a higher quantum yield.[8]
-
Key Photophysical Parameters
The environmental sensitivity of this compound is quantified by changes in three key parameters.
| Parameter | Definition | How It Reports on Environment |
| Emission Maximum (λem) | The wavelength at which the fluorescence intensity is highest. | Shifts to longer wavelengths (red-shift) in more polar, aqueous-exposed environments.[6][8] |
| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed.[10] A measure of fluorescence efficiency. | Increases significantly in non-polar, hydrophobic environments.[7][8] |
| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima.[11] | Becomes larger in more polar environments due to the energy lost during solvent relaxation.[5][12] |
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Polarity | Approx. λem (nm) | Relative Quantum Yield | Stokes Shift (nm) |
| Water | High | ~520 | Low | ~184 |
| Methanol | Medium | ~480 | Medium | ~144 |
| Ethanol | Medium-Low | ~470 | High | ~134 |
Note: Absolute values can vary with conjugation and local protein environment. Data synthesized from trends described in literature.[8]
Experimental Application: From Labeling to Data
Harnessing the power of this compound requires a robust and validated experimental workflow. This section provides a detailed protocol for labeling a cysteine-containing protein and using it to detect a conformational change.
Chemical Structure and Reaction
The this compound molecule contains an iodoacetyl functional group that specifically reacts with sulfhydryl (thiol) groups, such as those on cysteine residues, to form a stable thioether bond.[4][9][13]
Caption: Covalent labeling of a protein's cysteine residue with this compound.
Protocol: Cysteine-Specific Protein Labeling
This protocol is designed to be self-validating, with checkpoints to ensure success.
Materials:
-
Protein of interest with a single, accessible cysteine residue (concentration ~1-5 mg/mL).
-
This compound powder (e.g., from Thermo Fisher Scientific, Sigma-Aldrich).[4][5]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Labeling Buffer: 50 mM Tris or HEPES, 150 mM NaCl, pH 7.5. (Note: Must be free of primary amines).[14]
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: 1 M DTT or 2-Mercaptoethanol.
-
Purification: Desalting column (e.g., PD-10) or spin column appropriate for the protein's molecular weight.[15]
Step-by-Step Methodology:
-
Protein Preparation (Expert Insight):
-
Causality: Cysteine thiols can form disulfide bonds (oxidize), rendering them unreactive. A reduction step is critical to ensure a free sulfhydryl group is available for labeling. TCEP is often preferred as it is more stable and does not interfere with certain downstream applications.
-
Action: If the protein has been stored for a long time or its redox state is unknown, incubate it with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Action: Immediately remove the reducing agent using a desalting column pre-equilibrated with degassed Labeling Buffer. Collect protein fractions and determine the concentration via A280.
-
-
Dye Preparation:
-
Action: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use, as the iodoacetamide group can hydrolyze in the presence of water.
-
-
Labeling Reaction:
-
Causality: The reaction is most efficient at a slightly alkaline pH (7.0-8.0) where the thiol group is partially deprotonated to the more nucleophilic thiolate anion (S⁻).[14] A molar excess of dye drives the reaction to completion.
-
Action: In a microcentrifuge tube, add a 10-fold molar excess of the this compound stock solution to the reduced protein solution. For example, for 1 mL of a 100 µM protein solution, add 100 µL of 10 mM I-AEDANS.
-
Action: Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The longer, colder incubation is often gentler on the protein.
-
-
Quenching the Reaction:
-
Causality: Any unreacted dye must be quenched to prevent it from reacting with other reagents or slowly degrading. A small molecule thiol is added in vast excess to consume all remaining iodoacetamide.
-
Action: Add a quenching solution (e.g., DTT) to a final concentration of 10 mM. Incubate for 15 minutes.
-
-
Purification (Self-Validation Step 1):
-
Causality: This is the most critical step. Free, unreacted dye is highly fluorescent and its properties differ from the conjugated dye.[15] Failure to remove it will lead to inaccurate and uninterpretable results.
-
Action: Apply the quenched reaction mixture to a desalting column pre-equilibrated with your final experimental buffer (e.g., PBS).
-
Action: Collect fractions. The labeled protein will elute first as a distinct, faintly yellow, fluorescent band, while the smaller, free dye will elute later. Monitor elution by eye under a UV lamp or with a fraction collector monitoring A280.
-
-
Characterization (Self-Validation Step 2):
-
Causality: Determining the Degree of Labeling (DOL) validates the reaction's success and is essential for quantitative analysis.
-
Action: Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and 336 nm (for AEDANS).
-
Calculate DOL:
-
Protein Concentration (M) = [A280 - (A336 × CF)] / εprotein
-
AEDANS Concentration (M) = A336 / εAEDANS
-
DOL = [AEDANS] / [Protein]
-
Where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εAEDANS ≈ 5,700 M-1cm-1 at 336 nm.[9]
-
CF is the correction factor for AEDANS absorbance at 280 nm (CF ≈ 0.12).
-
-
-
A DOL between 0.8 and 1.2 is ideal for a protein with a single cysteine site.
-
Protocol: Monitoring Protein Conformational Change
Workflow Diagram:
Caption: Experimental workflow for detecting a conformational change.
Step-by-Step Methodology:
-
Instrument Setup:
-
Use a fluorescence spectrophotometer or plate reader.
-
Set the excitation wavelength to 336 nm.
-
Set the emission scan range from 400 nm to 600 nm.
-
Adjust slit widths to optimize signal-to-noise without saturating the detector.
-
-
Baseline Measurement:
-
Action: Dilute the AEDANS-labeled protein to a suitable concentration (e.g., 1 µM) in the experimental buffer.
-
Action: Place the sample in a quartz cuvette and record the emission spectrum. This is your "State 1" or "apo" measurement. Note the wavelength of maximum emission (λem) and the peak intensity.
-
-
Induce the Change:
-
Action: To the same cuvette, add the stimulus expected to cause a conformational change (e.g., a saturating concentration of a binding partner, a small molecule ligand, or a pH change).
-
Action: Allow the system to equilibrate for a few minutes.
-
-
Final Measurement:
-
Action: Record the emission spectrum again. This is your "State 2" or "bound" measurement.
-
-
Data Analysis:
-
Compare Spectra: Overlay the "State 1" and "State 2" spectra.
-
Interpretation:
-
Blue-shift (λem decreases) AND/OR Intensity Increase: This strongly indicates the AEDANS probe has moved into a more hydrophobic, solvent-shielded environment. This is a classic sign of a binding event occluding a binding pocket or a protein domain movement that buries the probe.[5][8]
-
Red-shift (λem increases) AND/OR Intensity Decrease: This indicates the probe has become more exposed to the aqueous solvent, suggesting a conformational change that opens up the protein structure.[6]
-
-
Concluding Remarks
This compound remains a cornerstone reagent in biophysics and drug discovery due to its remarkable sensitivity and straightforward reactivity. By understanding the photophysical basis of its environmental reporting—rooted in the stabilization of its excited-state dipole by polar solvents—researchers can design robust experiments to probe the intricate dynamics of biomolecules. The self-validating protocols provided herein offer a reliable framework for obtaining high-quality, interpretable data on protein conformational changes, binding events, and local environmental polarity.
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- Roy, B., et al. (2019). The Mechanisms of Large Stokes Shift and Fluorescence Quantum Yields in Anilino Substituted Rhodamine Analogue: TICT and PICT.
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- Schönbrunn, E., et al. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(12), 6345-6349. [Link]
- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards.
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- Ryzhova, O. N., et al. (2016). Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. PeerJ, 4, e2113. [Link]
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A Technical Guide: Leveraging 1,5-I-AEDANS to Probe Protein Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth guide provides a comprehensive overview of 1,5-I-AEDANS as a powerful tool for characterizing protein hydrophobicity. We will explore the fundamental principles governing its application, present detailed experimental protocols, and offer expert insights to enhance your research and drug development efforts.
The Significance of Hydrophobicity in Protein Science and Drug Discovery
Hydrophobicity is a critical determinant of protein structure, stability, and function. The hydrophobic effect, which drives nonpolar amino acid residues to minimize contact with water, is a primary force in protein folding. The exposure of hydrophobic patches on a protein's surface can influence its propensity to aggregate, a key consideration in the development of biopharmaceuticals. Furthermore, these hydrophobic regions are often involved in interactions with other molecules, including small-molecule drugs.
A thorough understanding and characterization of protein surface hydrophobicity are crucial for:
-
Protein Folding and Stability Analysis: Changes in exposed hydrophobicity can provide insights into folding pathways and structural integrity.
-
Drug-Target Interactions: Many drugs bind to hydrophobic pockets on their target proteins. Characterizing the hydrophobicity of these sites is essential for drug design and optimization.
-
Biopharmaceutical Development: Exposed hydrophobic regions can lead to protein aggregation, impacting the stability and efficacy of therapeutic proteins.
This compound: A Sensitive Reporter of the Microenvironment
This compound (N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine) is a thiol-reactive fluorescent probe renowned for its sensitivity to the polarity of its local environment.[1][2] This property makes it an invaluable tool for probing protein hydrophobicity.
Mechanism of Action
The utility of this compound stems from the solvatochromic properties of its naphthyl group.[3][4][5] This means its fluorescence characteristics change depending on the polarity of the surrounding solvent.
-
In a polar, aqueous environment: The fluorescence emission of this compound is quenched, resulting in lower intensity, and the emission maximum is at a longer wavelength (a "red shift").[6]
-
In a nonpolar, hydrophobic environment: When shielded from water, such as within a hydrophobic pocket of a protein, the fluorescence intensity of this compound increases significantly, and the emission maximum shifts to a shorter wavelength (a "blue shift").[7][8]
The iodoacetyl group of this compound allows for its specific covalent attachment to the thiol groups of cysteine residues in proteins.[9][10][11][12] Once conjugated, the AEDANS fluorophore serves as a reporter, providing a direct readout of the hydrophobicity of the microenvironment surrounding the labeled cysteine.
Spectral Properties
| Property | Value in Aqueous Buffer | Value in Hydrophobic Environment |
| Excitation Maximum | ~336 nm[13] | ~336 nm[13] |
| Emission Maximum | ~490 nm[13] | Blue-shifted from 490 nm |
| Quantum Yield | Low | High |
| Molar Extinction Coefficient | 5,700 M⁻¹cm⁻¹ at 336 nm[13] | - |
Experimental Workflow: From Labeling to Interpretation
The successful use of this compound necessitates a meticulous experimental approach. The following protocol provides a robust framework for labeling your protein and acquiring high-quality fluorescence data.
Diagram of the Experimental Workflow
Caption: A schematic of the experimental workflow for labeling proteins with this compound.
Detailed Step-by-Step Protocol
Materials:
-
Purified protein with at least one cysteine residue.
-
This compound powder.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Thiol-free buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
Quenching reagent (e.g., dithiothreitol (DTT) or β-mercaptoethanol).
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography (SEC) column).[14]
-
Spectrophotometer.
-
Fluorometer.
Procedure:
-
Protein Preparation: Ensure the protein is pure and its concentration is accurately determined. If the protein buffer contains reducing agents, they must be removed by dialysis or a desalting column.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Prepare this solution fresh to avoid hydrolysis of the iodoacetyl group.
-
Labeling Reaction: In a light-protected tube, mix the protein (1-10 mg/mL) with a 10- to 20-fold molar excess of the this compound stock solution. Incubate at room temperature for 2 hours or overnight at 4°C.
-
Quenching: Add a quenching reagent like DTT to a final concentration of 10-20 mM to react with any excess this compound.
-
Purification: Remove unreacted probe and quenching reagent using dialysis or SEC.[14][15] This step is critical to avoid background fluorescence.
-
Determine Labeling Efficiency: Measure the absorbance of the labeled protein at 280 nm (for protein) and 336 nm (for AEDANS). Calculate the concentrations using the Beer-Lambert law and the respective extinction coefficients to determine the dye-to-protein ratio.[16]
-
Fluorescence Measurements: Excite the labeled protein at ~336 nm and record the emission spectrum from ~400 nm to 600 nm. Note the fluorescence intensity and the wavelength of maximum emission (λmax).
Data Interpretation Logic
Caption: A flowchart for the interpretation of this compound fluorescence data.
Advanced Applications and Key Considerations
The utility of this compound extends beyond simple hydrophobicity measurements:
-
Mapping Hydrophobic Patches: By introducing cysteine mutations at different positions on the protein surface, one can systematically map regional hydrophobicity.
-
Monitoring Conformational Changes: Ligand binding or protein unfolding can alter the environment of the AEDANS probe, leading to changes in fluorescence that can be used to monitor these dynamic events.
-
Studying Protein-Protein Interactions: The binding of a partner protein can shield a labeled hydrophobic patch, causing a decrease in fluorescence intensity and a red shift in emission.
Ensuring Trustworthy Results:
-
Controls are Crucial: Always measure the fluorescence of the unlabeled protein and a free dye control to account for background signals.
-
Denaturation as a Positive Control: Denaturing the labeled protein should expose the probe to the aqueous environment, resulting in decreased fluorescence and a red shift, confirming the probe's responsiveness.
Conclusion
This compound is a versatile and sensitive probe for the site-specific investigation of protein hydrophobicity. Its environmentally sensitive fluorescence offers a direct means to explore the molecular landscape of proteins, providing valuable information for basic research and the development of new therapeutics. By adhering to the detailed protocols and interpretative frameworks presented in this guide, researchers can effectively utilize this powerful tool to gain deeper insights into protein structure, function, and stability.
References
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- Majumdar, P., et al. (2013). Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 17(11), 1134-1150. [Link]
- ResearchGate. Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine.... [Link]
- Alves, C. P., et al. (2016). Green fluorescent protein purification through Immobilized Metal Affinity Chromatografy (IMAC) and its relevance for Biomedical. Journal of Biomedical and Biopharmaceutical Research, 13(2), 167-175. [Link]
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- ResearchGate. Why is my protein precipitating after fluorescent labeling?. [Link]
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- ResearchGate. Labeling protein constructs with IAEDANS. Fluorescence image is shown.... [Link]
- Urien, S., et al. (1992). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Biochemical Pharmacology, 43(10), 2165-2170. [Link]
- Schuler, B., et al. (2019). Labeling of proteins for single-molecule fluorescence spectroscopy. ChemRxiv. [Link]
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- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. International Journal of Molecular Sciences, 15(11), 20531-20545. [Link]
- Ladokhin, A. S., & Weber, G. (1993). Fluorescence Decay Time Distribution Analysis Reveals Two Types of Binding Sites for 1,8-anilinonaphthalene Sulfonate in Native Human Oxyhemoglobin. Photochemistry and Photobiology, 58(5), 651-657. [Link]
- Wikipedia.
- El-Sheikh, S. M., et al. (2015). The specific and nonspecific solvatochromic behavior of Sudan dyes in different solvents. Dyes and Pigments, 120, 210-218. [Link]
- ResearchGate. An illustration of the solvatochromic shift in the absorption ( a.... [Link]
- Achor, A. A., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Scientific Reports, 12(1), 3144. [Link]
- Balestrieri, C., et al. (1990). Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS). Italian Journal of Biochemistry, 39(3), 177A-178A. [Link]
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An In-depth Technical Guide to 1,5-I-AEDANS for FRET Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,5-N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (1,5-I-AEDANS), a versatile fluorescent probe for studying molecular interactions and conformational changes using Förster Resonance Energy Transfer (FRET). We will delve into the theoretical underpinnings of FRET, the specific properties of this compound, detailed experimental protocols, and data analysis, grounded in field-proven insights to ensure robust and reproducible results.
The Spectroscopic Ruler: A Primer on FRET
Förster Resonance Energy Transfer (FRET) is a biophysical technique that allows for the measurement of distances at the nanoscale (typically 1-10 nm), far beyond the diffraction limit of conventional light microscopy[1]. The phenomenon describes a non-radiative energy transfer from an excited-state fluorophore (the donor ) to a nearby chromophore (the acceptor ) through dipole-dipole coupling[2][3]. This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, with the efficiency of transfer (E) being inversely proportional to the sixth power of the distance separating them[1][4]. This profound distance dependence is what makes FRET a powerful "spectroscopic ruler" for probing molecular dynamics[1].
For FRET to occur, three primary conditions must be met[5]:
-
Proximity: The donor and acceptor must be in close proximity, typically within 10-100 Å.
-
Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor[5].
-
Dipole Orientation: The emission dipole of the donor and the absorption dipole of the acceptor should be in a favorable orientation[5].
When FRET occurs, it results in a measurable decrease (quenching) of the donor's fluorescence intensity and a reduction in its fluorescence lifetime[4]. If the acceptor is also fluorescent, an increase in its emission, known as sensitized emission, can be observed[2].
Caption: The FRET process: from donor excitation to energy transfer and emission.
The Donor Probe: Profiling this compound
This compound is a thiol-reactive fluorescent probe widely used in protein studies[6]. Its chemical structure includes an iodoacetamide group, which preferentially reacts with the sulfhydryl groups of cysteine residues under mild conditions, enabling site-specific labeling of proteins[6][7].
Key Characteristics and Advantages
-
Thiol-Reactivity: The iodoacetyl group is the key to its utility, allowing for covalent attachment to cysteine residues[6]. This is particularly powerful when combined with site-directed mutagenesis to introduce single cysteine residues at specific locations within a protein, granting the researcher precise control over the probe's placement.
-
Environmental Sensitivity: The fluorescence of this compound is highly dependent on its local environment. Its conjugates often exhibit spectral shifts and changes in fluorescence intensity in response to ligand binding or conformational changes that alter the probe's solvent exposure[8]. This can provide an additional layer of information beyond the FRET signal itself.
-
Long Fluorescence Lifetime: this compound possesses a relatively long fluorescence lifetime (in the range of 10-21 nanoseconds), which makes it an excellent tool for fluorescence polarization and rotational studies[8][9]. In the context of FRET, this long lifetime provides a large dynamic range for measuring changes upon energy transfer.
-
Favorable Spectral Properties: With a large Stokes shift, it serves as an effective FRET donor to a variety of common acceptor fluorophores[6][8].
Quantitative Spectroscopic Data
| Property | Value | Source |
| Full Chemical Name | 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid | [6] |
| Excitation Maximum (λ_ex) | ~336 nm | [6] |
| Emission Maximum (λ_em) | ~490 nm | [6] |
| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ at 336 nm | [6][10] |
| Reactive Group | Iodoacetamide (reacts with thiols) | [6] |
| Solubility | Soluble in DMF and aqueous buffers > pH 6 | [6] |
Experimental Design: A Blueprint for Success
A successful FRET experiment hinges on meticulous planning. The causality behind each choice, from FRET pair selection to the design of controls, is critical for generating interpretable data.
Choosing a FRET Partner
The selection of an acceptor fluorophore is governed by the principle of spectral overlap. The acceptor's absorption spectrum must overlap significantly with the ~490 nm emission of this compound[6]. The degree of this overlap is a key determinant of the Förster distance (R₀), which is the distance at which FRET efficiency is 50%[3]. A larger R₀ value provides a more sensitive ruler for measuring longer distances.
| Donor | Acceptor | Förster Distance (R₀) in Å | Source | | :--- | :--- | :--- | | This compound | Fluorescein | 46 |[11] | | This compound | Fluorescein isothiocyanate (FITC) | 49 |[5] | | This compound | Alexa Fluor™ 488 | ~46 (Estimated) |[6][8] | | Tryptophan | This compound | 22-23 |[10] |
Note: this compound can also act as an acceptor for intrinsic tryptophan fluorescence, a useful strategy when engineering a cysteine residue near a native tryptophan[6][10].
Site-Specific Labeling Strategy
The power of this compound lies in its ability to be targeted to a specific site. The standard and most reliable method involves:
-
Protein Engineering: If the protein of interest contains multiple native cysteines, they should be mutated to another amino acid (e.g., serine or alanine).
-
Cysteine Introduction: A single cysteine residue is then introduced at the desired labeling location using site-directed mutagenesis. This ensures that this compound will attach to one specific point on the protein.
-
Dual Labeling: For intramolecular FRET, a second unique site (e.g., another engineered cysteine or an amine-reactive site) is required for attaching the acceptor dye.
The Imperative of Controls
To validate FRET measurements, two control samples are non-negotiable:
-
Donor-Only Control: The protein labeled only with this compound. This sample is essential for measuring the donor's fluorescence intensity (I_D) and lifetime (τ_D) in the absence of the acceptor[12]. These values serve as the baseline against which quenching is measured.
-
Acceptor-Only Control: The protein labeled only with the acceptor dye. This sample is used to correct for any direct excitation of the acceptor at the donor's excitation wavelength.
Field-Proven Protocol: Cysteine-Specific Labeling with this compound
This protocol synthesizes best practices for robustly labeling a single-cysteine protein with this compound. The logic behind each step is to maximize specific labeling of the target thiol while minimizing side reactions and degradation.
Caption: Workflow for site-specific protein labeling with this compound.
Step-by-Step Methodology
Materials:
-
Purified single-cysteine protein (~1-5 mg/mL).
-
Labeling Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.6-8.0.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
This compound powder.
-
Anhydrous Dimethylformamide (DMF) or DMSO.
-
Quenching Solution: 100 mM DTT in Labeling Buffer.
-
Desalting columns (e.g., PD-10).
Procedure:
-
Protein Reduction:
-
To your protein solution, add a reducing agent to a final concentration of 1 mM DTT or 150 µM TCEP[13]. This ensures the target cysteine's sulfhydryl group is free and reactive.
-
Incubate for 45-60 minutes at 4°C[13].
-
Causality: Disulfide bonds (both intra- and intermolecular) will prevent labeling. This step reduces them to free thiols.
-
-
Removal of Reducing Agent:
-
Immediately remove the DTT/TCEP using a pre-equilibrated spin desalting column[13]. The protein is exchanged into fresh, degassed Labeling Buffer.
-
Causality: This step is critical. Any remaining reducing agent will react with and consume the this compound probe, drastically lowering labeling efficiency.
-
-
Labeling Reaction:
-
Prepare a fresh 10 mM stock solution of this compound in high-quality DMF or DMSO[10].
-
While gently stirring the protein solution, slowly add the this compound stock to achieve a 10- to 20-fold molar excess of dye over protein[13].
-
Incubate the reaction for at least 4 hours, or overnight, at 4°C, protected from light[13].
-
Causality: A molar excess of dye drives the reaction to completion. The slightly alkaline pH (7.5-8.0) promotes the reactivity of the thiol group while minimizing potential side reactions with amine groups (e.g., lysine), which become more reactive at higher pH[10]. The reaction is performed in the dark because iodoacetamides can be light-sensitive[9].
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution (e.g., DTT) to a final concentration of ~10 mM[13].
-
Incubate for 20-30 minutes.
-
Causality: The excess DTT reacts with any remaining unreacted this compound, preventing further labeling during subsequent purification steps.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and the quenching agent using a gel filtration or desalting column (e.g., PD-10 or a Superdex column)[10][13].
-
Collect fractions and monitor the elution using absorbance at 280 nm (protein) and 336 nm (this compound). The protein-dye conjugate should elute first, followed by the small-molecule free dye.
-
Causality: Removal of free dye is essential for accurate determination of protein concentration and labeling efficiency, and to prevent background fluorescence in FRET experiments.
-
Self-Validation: Determining the Degree of Labeling (DOL)
The DOL (or labeling efficiency) is the average number of dye molecules per protein. It must be calculated to ensure the quality of the conjugate.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 336 nm (A₃₃₆).
-
Calculate the concentration of this compound using its extinction coefficient (ε₃₃₆ = 5,700 M⁻¹cm⁻¹)[10].
-
[AEDANS] = A₃₃₆ / 5700
-
-
Correct the A₂₈₀ reading for the contribution of the dye. The correction factor (CF) for this compound at 280 nm is approximately 0.19 (A₂₈₀/A₃₃₆).
-
A₂₈₀_corrected = A₂₈₀ - (A₃₃₆ * 0.19)
-
-
Calculate the protein concentration using its specific extinction coefficient (ε₂₈₀).
-
[Protein] = A₂₈₀_corrected / ε_protein
-
-
Calculate the DOL.
-
DOL = [AEDANS] / [Protein]
-
For a single-cysteine mutant, a DOL between 0.8 and 1.0 indicates a successful labeling reaction.
Data Acquisition and Interpretation
Once you have your donor-only and donor-acceptor labeled proteins, you can measure FRET.
Calculating FRET Efficiency (E)
FRET efficiency can be determined through several methods, with steady-state fluorescence intensity being the most common[12].
-
Excite both the donor-only (D) sample and the donor-acceptor (DA) sample at the donor's excitation wavelength (e.g., 336 nm).
-
Measure the peak fluorescence intensity of the donor emission (~490 nm) for both samples.
-
The FRET efficiency (E) is the fraction of energy transferred, calculated from the quenching of the donor's fluorescence[12].
E = 1 - (I_DA / I_D)
Where I_DA is the donor's fluorescence intensity in the presence of the acceptor, and I_D is its intensity in the absence of the acceptor.
Alternatively, if you have access to a fluorescence lifetime instrument, FRET efficiency can be calculated more robustly[4]:
From Efficiency to Distance
The calculated FRET efficiency can be used to determine the distance (r) between the donor and acceptor using the Förster equation:
Where R₀ is the known Förster distance for the specific donor-acceptor pair. This calculation provides a quantitative measure of the distance, allowing for the detailed study of conformational changes or binding events.
Troubleshooting and Advanced Considerations
Caption: A decision tree for troubleshooting common issues in FRET experiments.
-
Photostability: All fluorophores are susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light[14]. It is crucial to minimize light exposure during experiments and consider using oxygen scavenging systems to prolong the life of the fluorophores[14].
-
Specificity of Iodoacetamide: While highly preferential for thiols at neutral to slightly alkaline pH, iodoacetamides can react with other nucleophilic residues like histidine or lysine at higher pH values (>8.5) or with prolonged incubation times[15]. Sticking to the recommended pH range is key for specificity. For highly sensitive systems, consider using maleimide-based dyes, which are generally more specific for thiols[15].
-
Quantum Yield and Environmental Effects: The fluorescence quantum yield of this compound can be quenched by the local environment, such as proximity to certain amino acid residues (e.g., tryptophan, tyrosine) or binding within a hydrophobic pocket[16][17]. While this can complicate FRET analysis, it can also be leveraged to study local environmental changes simultaneously.
By carefully considering the principles and protocols outlined in this guide, researchers can confidently employ this compound as a powerful tool to illuminate the intricate and dynamic world of molecular interactions.
References
- Förster resonance energy transfer. (n.d.). In Wikipedia.
- Förster Resonance Energy Transfer (FRET). (n.d.). Teledyne Vision Solutions.
- IAEDANS. (n.d.). In Wikipedia.
- Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine... (n.d.). ResearchGate.
- Fluorescence Resonance Energy Transfer (FRET) Microscopy. (n.d.). Evident Scientific.
- Sun, Y., Wallrabe, H., & Periasamy, A. (2011). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. Current protocols in cytometry, Chapter 2, Unit2.8. [Link][4]
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- Fluorescence Resonance Energy Transfer. (n.d.). Encyclopedia of Life Sciences. [Link][17]
- Calculate Resonance Energy Transfer (FRET) Efficiencies. (n.d.). The Fluorescence Laboratory.
- Common donor/acceptor pairs for FRET and TR-FRET/HTRF. (n.d.). Assay Guidance Manual - NCBI Bookshelf.
- Protein labeling protocol. (n.d.). Abberior Instruments.
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- Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. (2016). MDPI.
- A simple fluorescence labeling method for studies of protein oxidation, protein modification, and proteolysis. (2011). Society for Redox Biology and Medicine.
- Photostability of organic fluorophore influenced by adjacent amino acid residues. (2023).
- Labeling of proteins for single-molecule fluorescence spectroscopy. (2020). ChemRxiv. [Link][28]
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- Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2011). PLoS ONE. [Link][31]
- FRET or No FRET: A Quantitative Comparison. (2003). Biophysical Journal. [Link][33]
- Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting. (n.d.). SpringerLink.
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2020). Molecules. [Link][35]
- Application of BisANS fluorescent dye for developing a novel protein assay. (2019). PLoS ONE. [Link][37]
- Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. (2013). Nucleic Acids Research. [Link][19]
- Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. (2003). Journal of Pharmaceutical Sciences. [Link][38]
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An In-depth Technical Guide to Utilizing 1,5-IAEDANS as a Förster Resonance Energy Transfer (FRET) Acceptor for Intrinsic Tryptophan Fluorescence
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practical application of the tryptophan-1,5-IAEDANS Förster Resonance Energy Transfer (FRET) pair. We will delve into the photophysical underpinnings, experimental design, and step-by-step protocols necessary to leverage this powerful tool for studying protein structure, dynamics, and interactions.
Introduction: The Power of Intrinsic Fluorescence in FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—that has become an indispensable tool in biological sciences.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a molecular ruler for probing conformational changes, binding events, and the architecture of macromolecules.[1]
While many FRET applications rely on the introduction of two external fluorescent labels, a more elegant approach utilizes the intrinsic fluorescence of the amino acid tryptophan (Trp) as the donor.[2][3] Tryptophan is the dominant fluorophore in most proteins, and its fluorescence can be selectively excited at wavelengths around 280-295 nm.[3][4][5] This obviates the need for one of the external labels, minimizing potential perturbations to the protein's native structure and function.
This guide focuses on the pairing of tryptophan with 1,5-IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid), a thiol-reactive fluorescent probe that serves as an excellent FRET acceptor.[6][7] The key advantages of this pair are:
-
Excellent Spectral Overlap: The emission spectrum of tryptophan significantly overlaps with the absorption spectrum of 1,5-IAEDANS, a fundamental requirement for efficient FRET.[6]
-
Site-Specific Labeling: 1,5-IAEDANS contains an iodoacetamide reactive group, which allows for targeted covalent attachment to the thiol group of cysteine (Cys) residues.[6][8] Through site-directed mutagenesis, a single cysteine can be introduced at a specific location, providing precise control over the acceptor's position.[9]
-
Environmentally Sensitive Acceptor: The fluorescence of 1,5-IAEDANS is highly sensitive to its local environment, providing an additional layer of information about changes in solvent exposure or protein conformation upon binding or folding.[10][11]
Photophysical Properties of the Donor and Acceptor
A thorough understanding of the individual spectral properties of tryptophan and 1,5-IAEDANS is critical for designing and interpreting FRET experiments.
Tryptophan: The Intrinsic Donor
Tryptophan's fluorescence originates from its indole side chain.[4] Its photophysical characteristics are not fixed but are highly modulated by the local microenvironment within the protein.[3][4][12]
-
Absorption and Emission: Tryptophan has an absorption maximum around 280 nm.[4] Its emission maximum can range from 307 nm for a residue buried in a hydrophobic core to over 350 nm for a residue exposed to the aqueous solvent.[4] This environmental sensitivity is a powerful feature but must be characterized for each specific protein.
-
Quantum Yield (ΦD): The quantum yield of tryptophan—the ratio of photons emitted to photons absorbed—is highly variable, ranging from less than 0.01 to over 0.35 depending on its location within the protein structure and proximity to quenching groups.[12] For calculations, an average value of 0.12 to 0.20 is often used for solvent-exposed residues.[4][13][14]
-
Fluorescence Lifetime (τD): Tryptophan fluorescence decay is typically multi-exponential, reflecting different conformational states or interactions.[15][16] Lifetimes of approximately 0.4-0.5 ns and 2.5-3.1 ns are commonly observed in aqueous solutions, with a third, longer lifetime component often appearing in the more complex protein environment.[16][17][18][19]
1,5-IAEDANS: The Thiol-Reactive Acceptor
1,5-IAEDANS is a naphthalene-based dye whose iodoacetamide moiety reacts specifically with sulfhydryl groups under common labeling conditions.[8][20][21]
-
Absorption and Emission: 1,5-IAEDANS has a peak excitation (absorption) wavelength of approximately 336 nm and an emission maximum around 490 nm.[6] This large Stokes shift is advantageous for minimizing spectral crosstalk.
-
Environmental Sensitivity: The quantum yield and emission maximum of 1,5-IAEDANS are highly dependent on solvent polarity. The quantum yield can increase from ~0.27 in water (emission max ~520 nm) to ~0.69 in a nonpolar solvent like ethanol (emission max ~460 nm).[10] This property can be used to monitor changes in the acceptor's environment, such as burial within a protein-protein interface.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for the tryptophan-IAEDANS FRET pair.
| Parameter | Tryptophan (Donor) | 1,5-IAEDANS (Acceptor) | Reference(s) |
| Max Absorption (λabs) | ~280 nm | ~336 nm | [4][6] |
| Max Emission (λem) | 307 - 353 nm (environment dependent) | ~490 nm (can shift) | [4][6] |
| Molar Extinction Coefficient (ε) | ~5,600 M-1cm-1 at 280 nm | ~5,700 M-1cm-1 at 336 nm | [4][6][22] |
| Quantum Yield (Φ) | 0.01 - 0.35 (highly variable) | ~0.27 (water) to ~0.69 (ethanol) | [10][12] |
| Fluorescence Lifetime (τ) | Multi-exponential (0.4 - 5 ns) | 10 - 15 ns | [11][16][17] |
| Reactive Group | N/A | Iodoacetamide (reacts with thiols) | [6] |
Experimental Design and Core Principles
Successful FRET experiments require careful planning, from protein engineering to data analysis. The causality behind each step is crucial for obtaining reliable and interpretable results.
The FRET Mechanism and Förster Distance (R0)
The efficiency of FRET (E) is the fraction of energy transferred from the donor to the acceptor. It is related to the distance between the pair (r) by the Förster equation:
E = R06 / (R06 + r6)
where R0 is the Förster distance, the distance at which FRET efficiency is 50%.[7] R0 is a characteristic constant for a given FRET pair and is calculated as follows:
R06 = 8.79 x 10-5 * (κ2 * n-4 * ΦD * J(λ)) (in Å)
-
κ2 (Orientation Factor): Describes the relative orientation of the donor emission and acceptor absorption dipoles. It ranges from 0 to 4. For fluorescent probes that are free to rotate, κ2 is typically assumed to be 2/3.[7]
-
n (Refractive Index): The refractive index of the medium between the fluorophores. For aqueous solutions, it is ~1.33-1.4.[23]
-
ΦD (Donor Quantum Yield): As discussed, this is highly variable for tryptophan. It is the most critical parameter to determine experimentally for your specific protein system.
-
J(λ) (Spectral Overlap Integral): Represents the degree of overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.[7]
For the Trp-IAEDANS pair, R0 is typically in the range of 20-30 Å , a distance well-suited for studying intramolecular and intermolecular events in proteins.[22][24]
Caption: The FRET process between Tryptophan and 1,5-IAEDANS.
Site-Specific Labeling Strategy
The power of this FRET system lies in the ability to place the IAEDANS acceptor at a precise location.
-
Protein Engineering: If your protein of interest contains multiple native cysteine residues, they must be mutated to another amino acid (e.g., serine or alanine) to prevent non-specific labeling. A single, unique cysteine is then introduced at the desired position using site-directed mutagenesis. The ideal location for the cysteine should be solvent-accessible to ensure efficient labeling.[9]
-
Control Proteins: A self-validating experimental design requires proper controls:
-
Donor-Only Protein: The protein containing the tryptophan donor(s) but no cysteine for labeling. This is used to measure the unquenched donor fluorescence spectrum and lifetime.
-
Acceptor-Only Protein: A tryptophan-free version of the protein labeled with IAEDANS. This is used to characterize the acceptor's spectrum and to correct for any direct excitation of the acceptor at the donor's excitation wavelength.
-
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for labeling and FRET measurements. These should be optimized for your specific protein.
Protocol: Thiol-Reactive Labeling with 1,5-IAEDANS
This protocol ensures specific and efficient labeling of a single cysteine residue.
Materials:
-
Purified, single-cysteine protein in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4). Avoid nucleophilic buffers like DTT or β-mercaptoethanol in the final protein stock.
-
1,5-IAEDANS powder.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water.
-
L-cysteine or β-mercaptoethanol (2-ME) for quenching.
-
Desalting column (e.g., PD-10) or dialysis setup for removing excess dye.
Procedure:
-
Protein Reduction (The "Why"): Cysteine thiols can form disulfide bonds, rendering them unreactive. A pre-reduction step is essential to ensure the cysteine is in its free, reactive thiol state. TCEP is an ideal reducing agent as it is stable, odorless, and does not contain a thiol group that could react with the dye.
-
To your protein solution (~1-5 mg/mL), add TCEP to a final concentration of 1 mM (a ~10-fold molar excess over protein is often sufficient).
-
Incubate under a nitrogen atmosphere (to minimize re-oxidation) with gentle stirring for 1 hour at room temperature.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 1,5-IAEDANS in anhydrous DMF or DMSO. This should be made fresh, as the iodoacetamide group can hydrolyze in the presence of water.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the 1,5-IAEDANS stock solution to the reduced protein. The "why" for the excess is to drive the reaction to completion.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye. The optimal pH for this reaction is between 7.0 and 7.5.
-
-
Quenching the Reaction:
-
Add a thiol-containing compound like L-cysteine or 2-ME to a final concentration of ~10 mM to quench any unreacted IAEDANS. This prevents the dye from reacting with other proteins in downstream applications. Incubate for 1 hour.
-
-
Purification:
-
Remove the unreacted dye and quenching agent by passing the reaction mixture over a desalting column equilibrated with your desired final storage buffer. Alternatively, perform extensive dialysis against the storage buffer.
-
-
Determining Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm and 336 nm.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of IAEDANS at 280 nm.
-
A280(protein) = A280(measured) - (A336(measured) * CF)
-
Where CF (Correction Factor) = ε280(IAEDANS) / ε336(IAEDANS). The ε280 for IAEDANS is approximately 4220 M-1cm-1.[7]
-
-
Calculate the dye concentration using its absorbance at 336 nm (ε = 5,700 M-1cm-1).[6]
-
Labeling Efficiency (%) = ([Dye] / [Protein]) * 100. Efficiencies of 70-90% are typically achieved.[9]
-
Caption: Workflow for site-specific protein labeling with 1,5-IAEDANS.
Protocol: FRET Measurement by Steady-State Fluorescence
This protocol describes how to measure FRET efficiency by observing the quenching of the tryptophan donor.
Materials:
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
-
Donor-only protein control.
-
Donor-Acceptor labeled protein (FRET sample).
-
Buffer used for protein storage.
Procedure:
-
Instrument Setup:
-
Acquire Spectra:
-
Record the fluorescence emission spectrum of the buffer alone (for background subtraction).
-
Record the emission spectrum of the Donor-Only protein at a known concentration. This spectrum represents the unquenched donor fluorescence (FD).
-
Record the emission spectrum of the Donor-Acceptor labeled protein at the same concentration. This spectrum shows the quenched donor fluorescence (FDA) and the sensitized emission from the acceptor.
-
-
Calculate FRET Efficiency (E):
-
The most straightforward method is to compare the donor fluorescence intensity in the absence (FD) and presence (FDA) of the acceptor.
-
E = 1 - (FDA / FD)
-
The fluorescence intensity should be measured at the peak emission wavelength of the tryptophan in your specific protein (determined from the Donor-Only spectrum).
-
Ensure that all spectra are corrected for buffer background and any necessary dilution factors.
-
Data Interpretation and Advanced Considerations
-
Changes in FRET Efficiency: An increase in FRET efficiency implies the donor and acceptor are moving closer together. A decrease suggests they are moving apart. This can be used to monitor protein folding, unfolding, or ligand-induced conformational changes in real-time.[7]
-
Lifetime Measurements: Time-resolved fluorescence provides a more robust measurement of FRET. The fluorescence lifetime of the donor will decrease in the presence of an acceptor. FRET efficiency can be calculated as E = 1 - (τDA / τD), where τDA and τD are the lifetimes of the donor in the presence and absence of the acceptor, respectively. This method is less susceptible to artifacts related to concentration and photobleaching.
-
Anisotropy: The relatively long lifetime of IAEDANS makes it suitable for fluorescence polarization/anisotropy studies, which can provide information about the rotational mobility of the labeled domain.[11]
Conclusion
The use of intrinsic tryptophan fluorescence as a FRET donor with the thiol-reactive acceptor 1,5-IAEDANS offers a powerful and minimally perturbative method for investigating protein biophysics. By combining careful protein engineering with robust labeling and spectroscopic protocols, researchers can gain high-resolution insights into the dynamic nature of proteins. This guide provides the foundational knowledge and practical steps to implement this technique, empowering scientists to unravel complex biological mechanisms at the molecular level.
References
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques.
- Yang, H. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine.
- Oregon Medical Laser Center. Tryptophan. [Link]
- Wikipedia. IAEDANS. [Link]
- Bel-Hadj, A., et al. (2009). Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions. PubMed. [Link]
- Bel-Hadj, A., & Eftink, M. R. (2010). Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins. PubMed. [Link]
- Ueno, T., et al. (2006). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution.
- Eftink, M. R. (2011). Origin of Trytophan in Fluorescence Lifetimes in Solution and in Proteins. [Link]
- Chen, W., et al. (2015). Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]
- Case Western Reserve University. (2014).
- Lo, L., & Chu, T. (2003). Thiol Reactive Probes and Chemosensors.
- Callis, P. R. (2014). Correlation of Tryptophan Fluorescence Spectral Shifts and Lifetimes Arising Directly from Heterogeneous Environment.
- Wróbel, D., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. MDPI. [Link]
- ResearchGate. (2007).
- Creative Biolabs. Intrinsic Tryptophan Fluorescence (ITF). [Link]
- Kang, Y., et al. (2004). Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein. Oxford Academic. [Link]
- Kleinschmidt, J. H., & Tamm, L. K. (2008). Förster resonance energy transfer as a probe of membrane protein folding.
- ResearchGate. (2008). Labeling protein constructs with IAEDANS. Fluorescence image is shown.... [Link]
- ResearchGate. (2013). Characterization of 1, 5-IAEDANS and Alexa Fluor-350 fluorescent dyes.... [Link]
- Lee, K. J., et al. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids.
- Demchenko, A. P., et al. (2004). Energy transfer to a proton-transfer fluorescence probe: Tryptophan to a flavonol in human serum albumin.
- Chollet, R., & Anderson, L. L. (1977). Energy transfer from tryptophan residues to pyridoxal 5'-phosphate at the active site of ribulose-1,5-bisphosphate carboxylase/oxygenase. PubMed. [Link]
- Xie, Y., et al. (2010). Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins.
- Lee, K. J., et al. (2019).
- Xie, Y., et al. (2010).
- Guo, J., et al. (2014). Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. [Link]
- ResearchGate. (2018). (a) The emission spectra of í µí»½-lg mutants labeled with 1,5-I-AEDANS.... [Link]
- Fischer, G., et al. (2011). Efficient site-specific labeling of proteins via cysteines.
- ResearchGate. (2014). (PDF) Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. [Link]
- University of Arizona. Extinction Coefficients. [Link]
- Stagge, F., et al. (2011). Site-Specific Protein Labeling with SNAP-Tags.
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic tryptophan fluorescence in the detection and analysis of proteins: a focus on Förster resonance energy transfer techniques. PubMed. [Link]
Sources
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- 3. Intrinsic Tryptophan Fluorescence - Creative Biolabs [creative-biolabs.com]
- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. IAEDANS - Wikipedia [en.wikipedia.org]
- 7. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardepot.com [moleculardepot.com]
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- 10. researchgate.net [researchgate.net]
- 11. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 12. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omlc.org [omlc.org]
- 14. "Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitat" by Nadia Abbass, Luis A. Ortiz-Rodríguez et al. [commons.case.edu]
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- 18. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Origin of Trytophan in Fluorescence Lifetimes in Solution and in Proteins | Separation Science [sepscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Energy transfer to a proton-transfer fluorescence probe: Tryptophan to a flavonol in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Storage of 1,5-I-AEDANS Powder
This guide provides a comprehensive overview of the critical considerations for handling 1,5-IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid), a widely used thiol-reactive fluorescent probe. Adherence to these protocols is paramount for ensuring experimental reproducibility and the integrity of your research data.
Introduction to 1,5-I-AEDANS
This compound is a valuable tool in biochemistry and cell biology, primarily utilized for labeling proteins at sulfhydryl groups (cysteine residues). Its fluorescence is highly sensitive to the local environment, making it an excellent probe for studying conformational changes, protein-protein interactions, and fluorescence anisotropy[1]. The molecule's large Stokes shift and spectral overlap with acceptors like fluorescein make it a suitable donor for Fluorescence Resonance Energy Transfer (FRET) studies[1][2].
Section 1: Solubility of this compound Powder
The solubility of this compound is a critical factor in the design of labeling experiments. Improper solvent selection can lead to incomplete dissolution, aggregation, and inaccurate concentration measurements, ultimately compromising the quality of subsequent experimental results.
Solvent Selection: The "Why" Behind the "How"
The choice of solvent is dictated by the chemical nature of this compound and the requirements of the downstream application. The molecule possesses both a hydrophobic naphthalene ring system and a hydrophilic sulfonic acid group. This amphipathic nature influences its solubility.
-
Organic Solvents: High-purity, anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the recommended primary solvents for preparing concentrated stock solutions[2][3]. These polar aprotic solvents effectively solvate the entire molecule, preventing aggregation and ensuring a stable, homogenous stock. DMF is explicitly mentioned as a suitable solvent for this compound[2].
-
Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for creating concentrated stocks. However, this compound is soluble in aqueous buffers with a pH above 6[2]. It exhibits high water solubility at pH values above 4[1]. This is due to the deprotonation of the sulfonic acid group, which increases the molecule's overall polarity and interaction with water molecules. For final working solutions, dilution of the organic stock into the appropriate aqueous buffer is the standard and recommended procedure.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in commonly used laboratory solvents. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions to avoid premature degradation of the reactive iodoacetyl group.
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | ≥30 mg/mL | Recommended for primary stock solutions. |
| Dimethyl Sulfoxide (DMSO) | ≥30 mg/mL | An excellent alternative to DMF for stock solutions.[3] |
| Aqueous Buffer (pH > 6) | Soluble | Suitable for preparing working dilutions from an organic stock.[2] |
| Water | Highly soluble (pH > 4) | Not recommended for initial stock preparation due to potential hydrolysis.[1] |
| Ethanol | Sparingly Soluble | Not ideal for concentrated stock solutions. |
Data compiled from various supplier datasheets and publications.
Section 2: Storage and Stability of this compound
Proper storage of both the solid powder and prepared solutions is essential to maintain the reactivity and fluorescent properties of this compound. The iodoacetyl group is susceptible to hydrolysis and reaction with nucleophiles, while the fluorophore can be sensitive to light.
Solid Powder Storage
-
Temperature: The solid powder should be stored at -20°C for long-term stability[4][5]. Some suppliers may recommend storage at 2-8°C for shorter periods, but freezing is the preferred condition.
-
Light: Protect the powder from light to prevent photobleaching. The vial should be stored in a dark container or wrapped in aluminum foil.
-
Moisture: The compound is sensitive to moisture. Ensure the vial is tightly sealed and stored in a desiccated environment to prevent hydrolysis of the iodoacetyl group. Before opening, allow the vial to warm to room temperature to avoid condensation.
Stock Solution Storage and Stability
-
Temperature: Aliquoted stock solutions in anhydrous DMF or DMSO should be stored at -20°C.
-
Light: As with the solid, protect stock solutions from light.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as this can lead to degradation. It is highly recommended to prepare small, single-use aliquots. A general guideline is to limit freeze-thaw cycles to fewer than ten[6].
-
Longevity: When stored correctly, stock solutions are generally stable for up to one month. For optimal performance, it is best to prepare fresh solutions.
Section 3: Experimental Protocols
Adherence to a validated protocol is crucial for achieving consistent and reliable results. The following sections provide step-by-step methodologies for the preparation and handling of this compound.
Protocol for Preparing a 10 mM Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a specific mass of the powder. For example, to prepare a 10 mM stock, you might weigh out 1 mg.
-
Solvent Addition: Calculate the required volume of DMSO. For 1 mg of this compound to make a 10 mM solution, you would add 230.28 µL of DMSO[3].
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powder.
-
Vortexing: Vortex the solution thoroughly for at least 5 minutes to ensure complete dissolution[6].
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Visualization of the Preparation Workflow
The following diagram illustrates the decision-making process and workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound stock solutions.
Conclusion
The successful use of this compound as a fluorescent probe is critically dependent on proper handling, including correct solvent selection and stringent storage conditions. By understanding the chemical properties of this reagent and adhering to the detailed protocols outlined in this guide, researchers can ensure the validity of their experimental outcomes and contribute to the generation of high-quality, reproducible scientific data.
References
- IAEDANS - Wikipedia. (n.d.).
- Fisher Scientific. (n.d.). Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid).
- Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction.
Sources
- 1. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 2. IAEDANS - Wikipedia [en.wikipedia.org]
- 3. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid] | AAT Bioquest [aatbio.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. allencell.org [allencell.org]
An In-Depth Technical Guide to Fluorescence Polarization with 1,5-I-AEDANS
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of Fluorescence Polarization (FP) and its practical application using the thiol-reactive fluorescent probe, 1,5-I-AEDANS. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal science behind experimental design, ensuring robust and reliable assay development.
The Foundational Principle: Fluorescence Polarization
Fluorescence Polarization is a powerful, homogeneous technique used to study molecular interactions in solution, such as protein-ligand, protein-protein, and protein-nucleic acid binding.[1][2] The method is based on the rotational diffusion of fluorescent molecules.
When a population of fluorophores is excited with plane-polarized light, only those molecules whose absorption dipoles are aligned with the plane of the light will be preferentially excited.[3] The subsequent emitted light will also be polarized. However, during the brief interval between absorption and emission (the fluorescence lifetime), the molecule tumbles and rotates in solution.[4]
The extent of this rotation determines the degree of polarization of the emitted light:
-
Small, free-tumbling molecules (like an unbound fluorescent tracer) rotate rapidly. This rapid rotation randomizes the orientation of the emission dipoles, resulting in largely depolarized light and a low FP value.[5]
-
Large molecules or complexes (like a fluorescent tracer bound to a protein) tumble much more slowly. Their orientation remains relatively fixed during the fluorescence lifetime, resulting in the emission of highly polarized light and a high FP value.[4][6]
This fundamental relationship between molecular size and rotational speed is the cornerstone of FP assays. By monitoring the change in polarization, we can directly quantify the extent of a binding event in real-time.[1]
Caption: Assay formats: Direct binding for affinity (Kd) and competitive for IC50.
Field-Validated Experimental Protocol
This protocol outlines a self-validating system for developing a robust FP competitive binding assay.
Step 1: Tracer Synthesis and Quality Control
-
Reagent Preparation:
-
Dissolve this compound in anhydrous Dimethylformamide (DMF) to create a 10 mM stock solution. Store protected from light at -20°C. [7] * Dissolve the cysteine-containing peptide/ligand in a degassed, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0-7.5). The absence of primary amines (like Tris) is crucial as they can react with the iodoacetyl group at higher pH.
-
-
Conjugation Reaction:
-
Combine the peptide and this compound stock in a 1:5 to 1:10 molar ratio (peptide:dye). The excess dye drives the reaction to completion.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification (Self-Validation Step):
-
Purify the reaction mixture using reverse-phase HPLC (RP-HPLC). This is a critical step.
-
Validation: Monitor the elution profile at two wavelengths: one for the peptide backbone (~220 nm or 280 nm) and one for the AEDANS dye (~336 nm). The desired product peak should absorb at both wavelengths. Peaks absorbing only at ~336 nm represent free dye, while peaks absorbing only at the peptide wavelength represent unlabeled starting material. Collect only the dual-absorbing peak.
-
-
Characterization and Quantification:
-
Confirm the mass of the purified tracer via mass spectrometry to ensure a 1:1 labeling ratio.
-
Quantify the tracer concentration using the extinction coefficient of this compound (ε = 5,700 M⁻¹cm⁻¹ at 336 nm). [7]
-
Step 2: Assay Development and Optimization
-
Instrument Setup:
-
Use a microplate reader equipped with polarizing filters.
-
Set the excitation wavelength to ~336 nm and the emission wavelength to ~490 nm.
-
Calibrate the instrument's G-factor using a solution of the free tracer.
-
Optimize the PMT gain settings to ensure the fluorescence intensity of the bound tracer is within the linear range of the detector (typically below 90% of saturation). [8]2. Tracer Concentration Optimization:
-
Prepare a serial dilution of the purified tracer in assay buffer (e.g., from 100 nM down to 0.1 nM).
-
Measure the total fluorescence intensity of each concentration.
-
Logic: Select the lowest tracer concentration that provides a stable signal significantly above the buffer background (e.g., 3-5 fold). [9]This minimizes protein consumption and avoids potential artifacts like inner-filter effects.
-
-
Saturation Binding (Determining Kd and Assay Window):
-
Fix the tracer concentration at the optimal level determined above.
-
In a microplate, perform a serial dilution of the target protein, from a concentration well above the expected Kd (e.g., 100x) to well below.
-
Add the fixed amount of tracer to each well. Include controls for "tracer only" (minimum FP) and "buffer only" (background).
-
Incubate to allow the binding to reach equilibrium (typically 30-60 minutes). [6] * Measure the FP value for each well.
-
Data Analysis: Plot mP vs. protein concentration and fit the data to a one-site binding (saturation) equation to determine the dissociation constant (Kd) of the tracer and the maximal FP signal (Bmax). The difference between Bmax and the "tracer only" signal is your assay window (ΔmP). An ideal window is >100 mP. [10][11]
-
Caption: A validated workflow for FP assay development and screening.
Step 3: Competitive Inhibition Assay
-
Assay Setup:
-
Based on the saturation binding experiment, choose concentrations of protein and tracer that provide a signal corresponding to ~50-80% binding (a common choice is to use protein at its Kd concentration). This ensures the assay is sensitive to competitive displacement.
-
Prepare a serial dilution of your unlabeled test compounds.
-
In a microplate, combine the fixed amounts of protein and tracer with the serially diluted compounds.
-
Essential Controls:
-
0% Inhibition: Protein + Tracer (no compound) = Maximum FP signal.
-
100% Inhibition: Tracer only (no protein) = Minimum FP signal.
-
Blank: Buffer only.
-
-
-
Incubation and Measurement:
-
Incubate the plate to reach equilibrium.
-
Measure the FP values.
-
-
Data Analysis and Interpretation:
-
Subtract the blank values from all wells.
-
Plot the FP values (in mP) against the logarithm of the competitor concentration.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value—the concentration of competitor required to displace 50% of the bound tracer. [12]
-
Troubleshooting Common FP Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Assay Window (ΔmP < 70 mP) | 1. Insufficient size difference between tracer and protein.<[9]br>2. Labeled protein instead of ligand.3. Flexible linker allows dye to rotate freely even when bound ("propeller effect").<[13]br>4. High background from free dye contamination. | 1. Ensure at least a 10-fold MW difference.2. Re-design the assay to label the smaller binding partner.3. Re-synthesize tracer with a shorter linker or at a different position.4. Re-purify the tracer using RP-HPLC. |
| High Data Variability (High %CV) | 1. Compound precipitation or aggregation.2. Non-specific binding of tracer to the microplate.3. Insufficient incubation time (assay not at equilibrium).4. Air bubbles in wells. | 1. Check compound solubility; consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).<[14]br>2. Use non-binding surface (NBS) plates; include detergent.3. Perform a time-course experiment to determine when equilibrium is reached.4. Centrifuge plates briefly before reading. [15] |
| Drifting Signal / No Plateau | 1. Protein is unstable or denaturing over the course of the experiment.2. Photobleaching of the fluorophore due to excessive light exposure.3. Compound is fluorescent at the assay wavelengths. | 1. Add stabilizing agents (e.g., glycerol, BSA); perform experiments on ice if possible.2. Reduce the number of flashes per well or the excitation light intensity.3. Pre-read the plate for compound auto-fluorescence before adding tracer/protein. [15] |
References
- IAEDANS - Wikipedia. Wikipedia. [Link]
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
- Fluorescence polarization immunoassay - Wikipedia. Wikipedia. [Link]
- Fluorescence Polarization Assays in Small Molecule Screening.
- Fluorescence Polariz
- Fluorescence Polariz
- Establishing and optimizing a fluorescence polariz
- Use of fluorescence polarization to observe changes in attitude of S-1 moieties in muscle fibers. PubMed. [Link]
- Fluorescence anisotropy - Wikipedia. Wikipedia. [Link]
- Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. PubMed. [Link]
- Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- What is Fluorescence Anisotropy or Fluorescence Polariz
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
- Principle of conventional FPIA.
- Fluorescence Anisotropy (Polariz
- Fluorescence polarization immunoassay – Knowledge and References. Taylor & Francis. [Link]
- Fluorescence polariz
- Protocol for Fluorescence Polarization Assay Using GI224329.
- Fluorescence Depolarization of Actin Filaments in Reconstructed Myofibers: The Effect of S1 or pPDM-S1 on Movements of Distinct Areas of Actin. PubMed Central. [Link]
- Fluorescence Anisotropy/Polarisation: Theory, Method, and Data Analysis. University of Leicester. [Link]
- FP Assay Troubleshooting?
- Fluorescence polariz
- Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regul
- How do I interpret this binding curve in fluorescence polarization competition assay?
- Analysis of protein-ligand interactions by fluorescence polariz
- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)
- Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid). Fisher Scientific. [Link]
Sources
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]
- 4. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 5. Fluorescence polarization immunoassay: detection of antibody to Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. IAEDANS - Wikipedia [en.wikipedia.org]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence polarization (FP) assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Site-Specific Cysteine Labeling with 1,5-IAEDANS
Authored by: Gemini, Senior Application Scientist
Abstract
The selective labeling of cysteine residues within proteins is a cornerstone technique for elucidating protein structure, function, and dynamics. 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (1,5-IAEDANS) is a thiol-reactive fluorescent probe widely utilized for this purpose. Its utility stems from the stable thioether bond it forms with cysteine's sulfhydryl group and the environmentally sensitive nature of its fluorescence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective labeling of proteins with 1,5-IAEDANS, emphasizing the underlying principles, detailed protocols, and methods for validation.
Introduction to 1,5-IAEDANS and Cysteine Labeling
Cysteine's relatively low abundance and the unique nucleophilicity of its thiol group make it an ideal target for site-specific protein modification. 1,5-IAEDANS is a fluorescent probe featuring an iodoacetamide reactive group. This group specifically reacts with the sulfhydryl (thiol) group of cysteine residues in a process called S-alkylation, forming a stable covalent thioether bond.
The fluorescence of 1,5-IAEDANS is characterized by a peak excitation wavelength of approximately 336 nm and an emission maximum around 490 nm.[1] A key feature of this probe is its sensitivity to the local environment; changes in solvent polarity or the conformational state of the protein upon ligand binding can lead to shifts in its emission spectrum and fluorescence intensity.[2][3] This property makes 1,5-IAEDANS particularly valuable for studies involving protein conformational changes, ligand binding assays, and Fluorescence Resonance Energy Transfer (FRET).[1][2]
The reaction between the iodoacetamide moiety of 1,5-IAEDANS and the cysteine thiol is a nucleophilic substitution (SN2) reaction. For this reaction to proceed efficiently, the thiol group must be in its deprotonated, more nucleophilic thiolate form (-S⁻).[3][4] The pKa of a typical cysteine thiol is around 8.5, meaning that at physiological pH, it is predominantly in the protonated state (-SH). Therefore, conducting the labeling reaction at a slightly alkaline pH (7.5-8.5) is crucial to increase the concentration of the reactive thiolate anion and enhance the reaction rate.[4][5]
Materials and Reagents
2.1. Equipment
-
UV-Vis Spectrophotometer
-
Fluorometer (optional, for functional assays)
-
Gel electrophoresis system (SDS-PAGE)
-
UV transilluminator or gel imager with UV capability
-
Spin desalting columns (e.g., PD-10) or size-exclusion chromatography system
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Standard laboratory glassware and plasticware
2.2. Reagents
-
Protein of interest with at least one accessible cysteine residue
-
1,5-IAEDANS (FW: 434.25 g/mol )
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5
-
Quenching Solution: 1 M DTT or β-mercaptoethanol
-
Storage Buffer: Buffer appropriate for the stability of the protein (e.g., PBS, HEPES)
-
Coomassie Brilliant Blue stain
-
Deionized water
Experimental Protocols
This section details the step-by-step procedure for labeling a protein with 1,5-IAEDANS. The protocol is designed to be self-validating by including checkpoints and characterization steps.
3.1. Workflow Overview
Caption: Workflow for 1,5-IAEDANS Cysteine Labeling.
3.2. Detailed Step-by-Step Protocol
Step 1: Preparation of Protein and Reagents
-
Protein Solution: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Labeling Buffer. The buffer should be free of any thiol-containing reagents.
-
Reducing Agent: If using DTT, prepare a 1 M stock solution in deionized water. If using TCEP, prepare a 100 mM stock solution in deionized water. TCEP is often preferred as it is a thiol-free reducing agent and does not need to be removed before adding the labeling reagent.
-
1,5-IAEDANS Stock Solution: Immediately before use, dissolve 1,5-IAEDANS in anhydrous DMF or DMSO to a concentration of 10 mM. Protect the solution from light.
Step 2: Reduction of Protein Cysteines
-
Rationale: To ensure that the cysteine residues are in their reduced, reactive state, any existing disulfide bonds must be cleaved.
-
Add the reducing agent to the protein solution. For TCEP, a final concentration of 1-5 mM is typically sufficient. For DTT, use a final concentration of 5-10 mM.
-
Incubate at room temperature for 1 hour.
-
If DTT was used, it must be removed before adding 1,5-IAEDANS, as its thiol groups will compete for the labeling reagent. This can be done using a spin desalting column equilibrated with Labeling Buffer. If TCEP was used, this step is not necessary.
Step 3: Labeling Reaction
-
Rationale: The iodoacetamide group of 1,5-IAEDANS will react with the reduced cysteine thiols. A molar excess of the dye is used to drive the reaction to completion.
-
Add the 10 mM 1,5-IAEDANS stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. Add the dye solution dropwise while gently vortexing to prevent protein precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the fluorescent dye.
Step 4: Quenching the Reaction
-
Rationale: A thiol-containing reagent is added to react with any unreacted 1,5-IAEDANS, stopping the labeling reaction.
-
Add a quenching solution, such as DTT or β-mercaptoethanol, to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the Labeled Protein
-
Rationale: It is critical to remove the unreacted dye and the quenching reagent, as they can interfere with downstream applications and the determination of labeling efficiency.
-
Apply the reaction mixture to a spin desalting column (e.g., PD-10) or a size-exclusion chromatography column that has been equilibrated with the desired protein storage buffer.
-
Collect the protein-containing fractions. The labeled protein can often be visually identified as it elutes from the column due to the color of the dye.
3.3. Chemical Reaction Mechanism
Caption: S-alkylation of a cysteine residue by 1,5-IAEDANS.
Characterization of the Labeled Protein
4.1. Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and 336 nm (Amax for 1,5-IAEDANS).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (A336 × CF)] / εprotein
Where:
-
A280 is the absorbance of the labeled protein at 280 nm.
-
A336 is the absorbance of the labeled protein at 336 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 336 nm. For 1,5-IAEDANS, this is approximately 0.12.
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = A336 / εIAEDANS
Where:
-
εIAEDANS is the molar extinction coefficient of 1,5-IAEDANS at 336 nm, which is 5,700 M⁻¹cm⁻¹.[1]
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL is typically between 0.5 and 2.0.[6] A DOL greater than the number of cysteines suggests non-specific labeling, while a very low DOL indicates an inefficient reaction.
4.2. SDS-PAGE Analysis
-
Run samples of the unlabeled and labeled protein on an SDS-PAGE gel.
-
After electrophoresis, visualize the gel under a UV transilluminator. A fluorescent band should be visible at the molecular weight of the labeled protein, which should be absent in the unlabeled protein lane.
-
Subsequently, stain the gel with Coomassie Brilliant Blue to visualize the total protein in each lane, confirming that the fluorescent band corresponds to the protein of interest.
Key Experimental Parameters and Considerations
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.5 - 8.5 | To promote the formation of the more nucleophilic thiolate anion, increasing the reaction rate.[4][5] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | To drive the reaction towards completion. Higher ratios risk non-specific labeling and precipitation. |
| Reaction Time | 2 hours at RT or overnight at 4°C | To allow sufficient time for the reaction. Lower temperatures can help maintain protein stability. |
| Reducing Agent | TCEP (1-5 mM) or DTT (5-10 mM) | To ensure cysteines are in a reduced state. TCEP is often preferred as it doesn't require removal. |
| Protein Concentration | 1 - 10 mg/mL | A balance between having enough material and avoiding aggregation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | Incomplete reduction of cysteines. | Ensure sufficient concentration of reducing agent and adequate incubation time. |
| pH of the labeling buffer is too low. | Verify the pH of the buffer is between 7.5 and 8.5. | |
| 1,5-IAEDANS solution has degraded. | Prepare a fresh stock solution of 1,5-IAEDANS immediately before use. | |
| Protein Precipitation | High concentration of organic solvent (DMF/DMSO). | Add the 1,5-IAEDANS stock solution slowly while mixing. Keep the final concentration of the organic solvent below 10% (v/v). |
| Over-labeling of the protein. | Reduce the molar excess of 1,5-IAEDANS in the reaction. | |
| High Background Signal in Assays | Incomplete removal of unreacted dye. | Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis. |
| Evidence of Non-Specific Labeling | pH is too high or molar excess of dye is too great. | Lower the pH to below 8.5 and reduce the molar excess of the dye. Iodoacetamide can react with other nucleophilic residues like lysine at high pH.[7][8] |
References
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health (NIH). [Link]
- Does Iodoactamide not work on LMW thiols?.
- Iodoacetamide induces lysine adducts mimicking the diglycine tag.
- IAEDANS. Wikipedia. [Link]
- Overalkylation of a Protein Digest with Iodoacetamide.
- LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. National Institutes of Health (NIH). [Link]
- Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]
- Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. National Institutes of Health (NIH). [Link]
- How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
- Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
Sources
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Labeling Proteins with 1,5-I-AEDANS
Authored by: A Senior Application Scientist
Introduction: Illuminating Protein Dynamics with 1,5-I-AEDANS
In the intricate world of molecular biology and drug development, understanding the dynamic nature of proteins—their conformational changes, interactions, and local environment—is paramount. Fluorescent spectroscopy provides a powerful lens through which to observe these processes. A key tool in this field is the fluorescent probe 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, commonly known as this compound.[1]
This compound is a thiol-reactive fluorescent dye prized for its environmental sensitivity.[2] This means its fluorescence properties, such as emission wavelength and intensity, can change in response to alterations in the local polarity of its environment.[2] When covalently attached to a specific site on a protein, it acts as a reporter, providing insights into structural rearrangements that occur upon ligand binding, protein-protein interaction, or other functional transitions.[3]
The probe contains an iodoacetamide reactive group, which specifically forms a stable covalent bond with the sulfhydryl (thiol) group of cysteine residues under mild conditions.[1][4] This specificity allows for precise, site-directed labeling of proteins, which is crucial for interpreting fluorescence data accurately.
This guide provides a comprehensive, field-proven protocol for the successful labeling of proteins with this compound, covering the entire workflow from protein preparation to the final characterization of the labeled conjugate.
The Chemistry of Labeling: The Iodoacetamide-Thiol Reaction
The core of the labeling strategy is the nucleophilic substitution reaction between the iodoacetyl group of this compound and the deprotonated thiol (thiolate) group of a cysteine residue. The reaction proceeds via an SN2 mechanism, forming a stable thioether bond.
Causality Behind Experimental Choices: The reaction is typically carried out at a pH between 7.0 and 8.0. This is a critical compromise: the thiol group must be sufficiently deprotonated to be nucleophilic, which is favored by higher pH. However, at excessively high pH, competing side reactions, such as the hydrolysis of the iodoacetamide group and reaction with other nucleophilic residues (e.g., lysine), can occur.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
pH meter
-
Gel filtration or size-exclusion chromatography system (e.g., PD-10 desalting columns)[5]
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Reagents
-
This compound: Supplied as a powder, store at -20°C, protected from light.[2][4]
-
Protein of Interest: Purified protein with at least one accessible cysteine residue. The buffer should not contain primary amines (like Tris) or thiol-containing reagents (like DTT or β-mercaptoethanol) in the final reaction step.[6]
-
Anhydrous Dimethylformamide (DMF): For preparing the this compound stock solution.[1]
-
Reaction Buffer: e.g., 50 mM Phosphate buffer, pH 7.5, containing 150 mM NaCl.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds prior to labeling.[5]
-
Quenching Reagent: A concentrated solution of a thiol-containing compound, e.g., DTT or L-cysteine, to stop the reaction.
-
Gel Filtration Resin: e.g., Sephadex G-25 or equivalent.[6]
Experimental Protocol: A Step-by-Step Workflow
This protocol is designed as a robust starting point. Optimization may be required depending on the specific properties of your protein. The entire process should be performed with minimal exposure to light to prevent photobleaching of the dye.
Part A: Protein Preparation
-
Assess Cysteine Availability: Your protein must have accessible free thiol groups. If your protein has disulfide bonds that need to be labeled, they must first be reduced.
-
Reduction Step (if necessary): Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Buffer Exchange: Crucially, the reducing agent must be completely removed before adding the thiol-reactive dye. Use a desalting column (e.g., PD-10) to exchange the protein into the Reaction Buffer. This step also removes any other interfering small molecules.[5]
-
Determine Protein Concentration: After buffer exchange, accurately determine the protein concentration using its extinction coefficient at 280 nm.
Part B: Reagent Preparation
-
This compound Stock Solution: Just before use, dissolve the this compound powder in a small amount of anhydrous DMF to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.[1]
Part C: The Labeling Reaction
-
Initiate the Reaction: While gently stirring or vortexing, slowly add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMF should ideally be less than 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture in the dark to prevent photobleaching. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.[5] The optimal time and temperature should be determined empirically for each protein.
Part D: Purification of the Labeled Protein
-
Quench the Reaction: Stop the reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to a final concentration of ~10 mM. This will react with any remaining unreacted this compound. Incubate for 15-30 minutes.
-
Remove Free Dye: The most critical step for obtaining clean data is the efficient removal of all non-covalently bound and hydrolyzed dye. Apply the quenched reaction mixture to a pre-equilibrated desalting column (e.g., Sephadex G-25).[6]
-
Collect Fractions: Elute the column with Reaction Buffer. The labeled protein will elute first as a distinct, colored band, followed by the smaller, unreacted dye molecules.[6]
-
Pool and Concentrate: Pool the fractions containing the labeled protein. If necessary, concentrate the protein using an appropriate centrifugal filter device.
Characterization and Quality Control
A successful labeling experiment requires verification that the protein is indeed labeled and quantification of the labeling efficiency.
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of this compound, which is ~336 nm (A336).[1]
-
Apply the Formulas:
-
Correction Factor (CF): The dye also absorbs light at 280 nm. This must be corrected for. The CF for this compound is approximately 0.19 (i.e., A280 / A336).
-
Corrected Protein Absorbance: A_prot = A_280 - (A_336 * CF)
-
Molar Concentration of Protein: [Protein] = A_prot / ε_prot (where εprot is the molar extinction coefficient of your protein at 280 nm)
-
Molar Concentration of Dye: [Dye] = A_336 / ε_dye (where εdye for this compound is 5,700 M-1cm-1 )[1]
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
| Parameter | Symbol | Value / Formula | Source |
| This compound Absorbance Max | λmax | ~336 nm | [1] |
| This compound Molar Extinction Coefficient | εdye | 5,700 M-1cm-1 | [1] |
| Correction Factor at 280 nm | CF | ~0.19 | Empirical |
| Corrected Protein Absorbance | Aprot | A280 - (A336 * CF) | Standard Formula |
| Degree of Labeling | DOL | [Dye] / [Protein] | Standard Formula |
Verification by SDS-PAGE
Visual confirmation of labeling can be achieved by running the labeled protein on an SDS-PAGE gel.[5]
-
Load samples of unlabeled and labeled protein side-by-side.
-
After electrophoresis, visualize the gel under a UV transilluminator. A fluorescent band should appear at the correct molecular weight for your protein only in the lane with the labeled sample.
-
Subsequently, stain the same gel with Coomassie Blue to visualize the total protein in both lanes, confirming that the fluorescent signal co-localizes with the protein band.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling (Low DOL) | - Cysteine residues are inaccessible or oxidized.- Reducing agent was not fully removed.- this compound was hydrolyzed or degraded. | - Consider denaturing the protein slightly (e.g., with low concentrations of urea) during labeling.- Ensure complete removal of DTT/TCEP via desalting.- Prepare fresh this compound stock solution immediately before use. |
| High Background Fluorescence | - Incomplete removal of free dye. | - Use a longer gel filtration column or repeat the purification step.- Consider dialysis with several buffer changes over 24-48 hours. |
| Protein Precipitation | - High concentration of organic solvent (DMF).- The dye affects protein solubility.- Protein instability at the reaction pH. | - Keep the final DMF concentration below 5%.- Reduce the molar excess of the dye.- Perform a pH stability screen for your protein before labeling. |
| Non-specific Labeling | - Reaction pH is too high (>8.5).- Prolonged incubation at room temperature. | - Lower the reaction pH to 7.0-7.5.- Shorten the incubation time or perform the reaction at 4°C. |
Safety and Handling
This compound and its solvent, DMF, require careful handling.
-
This compound: May cause skin, eye, and respiratory irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
DMF: DMF is a skin and respiratory irritant and is readily absorbed through the skin. Handle only in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- IAEDANS - Wikipedia. Wikipedia. [Link]
- Rationally designed fluorescently labeled sulfate-binding protein mutants: evaluation in the development of a sensing system for sulf
- An efficient method for FITC labelling of proteins using tandem affinity purification. National Institutes of Health (NIH). [Link]
- Forced Unfolding of Proteins Within Cells. National Institutes of Health (NIH). [Link]
- Iaedans | C14H15IN2O4S | CID 91621. PubChem - National Institutes of Health (NIH). [Link]
- A fluorescent probe designed for studying protein conformational change. National Institutes of Health (NIH). [Link]
- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)
- Protein labeling protocol. Abberior Instruments. [Link]
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. [Link]
- Labeling protein constructs with IAEDANS. Fluorescence image is shown...
- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. National Institutes of Health (NIH). [Link]
- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. National Institutes of Health (NIH). [Link]
- ATTO Labeling Procedures.
- Protein Purification & Identification | Molecular Biology 12 | PP Notes. YouTube. [Link]
Sources
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 3. Rationally designed fluorescently labeled sulfate-binding protein mutants: evaluation in the development of a sensing system for sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardepot.com [moleculardepot.com]
- 5. researchgate.net [researchgate.net]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Iaedans | C14H15IN2O4S | CID 91621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
Application Note: A Practical Guide to Calculating the Degree of Labeling for 1,5-I-AEDANS Conjugates
Introduction
1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a thiol-reactive fluorescent probe widely utilized in the study of protein structure and dynamics.[1][2] Its fluorescence properties are sensitive to the local environment, making it a valuable tool for investigating conformational changes, protein-protein interactions, and ligand binding.[3] Achieving reproducible and quantifiable results in such studies hinges on the precise characterization of the fluorescently labeled protein, particularly the Degree of Labeling (DOL). The DOL, defined as the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the fluorescence signal and can impact the biological activity of the protein.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of this compound to proteins and the subsequent determination of the DOL. We will delve into the underlying scientific principles, provide a detailed experimental protocol, and offer insights into data interpretation to ensure the generation of high-quality, reliable data.
Scientific Principles
The Chemistry of Thiol-Reactive Labeling
The conjugation of this compound to proteins primarily targets the sulfhydryl (thiol) groups of cysteine residues.[2] The iodoacetyl functional group of this compound undergoes a nucleophilic substitution reaction with the deprotonated thiolate anion of a cysteine residue, forming a stable thioether bond.[6]
Several factors are critical for a successful and specific labeling reaction:
-
pH: The reaction is most efficient at a slightly basic pH (typically 7.0-8.0).[7] In this pH range, a sufficient concentration of the reactive thiolate anion is present, while minimizing potential side reactions with other nucleophilic amino acid residues, such as lysine, which becomes more reactive at higher pH values.[8]
-
Reducing Agents: Thiol-containing reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, must be absent from the reaction mixture as they will compete with the protein's cysteine residues for reaction with this compound.
-
Specificity: While iodoacetamides are highly selective for cysteines, some cross-reactivity with other residues like lysine, histidine, and methionine can occur, particularly at higher pH and prolonged reaction times. Therefore, optimizing the reaction conditions is crucial to ensure site-specific labeling.
Spectrophotometric Determination of the Degree of Labeling (DOL)
The DOL is determined using UV-Visible spectrophotometry by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the purified conjugate at two specific wavelengths, we can calculate the concentrations of both the protein and the conjugated dye.
-
Protein Concentration: The concentration of the protein is typically determined by measuring its absorbance at 280 nm. This absorbance is primarily due to the aromatic residues tryptophan and tyrosine.
-
Dye Concentration: The concentration of this compound is determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is approximately 336 nm.[2]
A critical consideration is that this compound also exhibits some absorbance at 280 nm. Therefore, a correction factor must be applied to the absorbance reading at 280 nm to subtract the contribution from the dye and accurately determine the protein concentration.
Materials and Reagents
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Protein of interest containing at least one cysteine residue
-
This compound (e.g., from Fisher Scientific or Sigma-Aldrich)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cutoff)
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Protocol
Part A: Protein Preparation
-
Buffer Exchange: Ensure your protein of interest is in a buffer that is free of thiols and primary amines. The recommended reaction buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.2. Perform buffer exchange using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL. Higher protein concentrations can improve labeling efficiency.
Part B: this compound Labeling Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-100 mM. This will react with any unreacted this compound. Incubate for an additional 15-30 minutes.
Part C: Purification of the Conjugate
-
Removal of Unreacted Dye: It is crucial to remove all non-conjugated this compound to ensure accurate DOL calculation. This is best achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column). Alternatively, extensive dialysis against the desired storage buffer can be performed.
-
Fraction Collection: If using chromatography, collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
Calculating the Degree of Labeling (DOL)
Step 1: Spectrophotometric Measurements
-
Blank the spectrophotometer with the final buffer used for the purified conjugate.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λmax of this compound, which is ~336 nm (A₃₃₆).
-
Note: If the absorbance values are too high (typically > 1.5), dilute the sample with the buffer and re-measure. Remember to account for the dilution factor in your calculations.
-
Step 2: Determination of the Correction Factor (CF)
The correction factor accounts for the absorbance of this compound at 280 nm. This should be determined experimentally.
-
Prepare a solution of this compound in the reaction buffer.
-
Measure its absorbance at 280 nm and 336 nm.
-
Calculate the correction factor using the following formula: CF = A₂₈₀ of dye / A₃₃₆ of dye
Step 3: DOL Calculation
Use the following equations to calculate the DOL:
-
Calculate the molar concentration of the protein: [Protein] (M) = (A₂₈₀ - (A₃₃₆ × CF)) / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₃₃₆ is the absorbance of the conjugate at 336 nm.
-
CF is the correction factor determined in Step 2.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This can often be calculated from the protein's amino acid sequence.
-
-
-
Calculate the molar concentration of the dye: [Dye] (M) = A₃₃₆ / ε_dye
-
Where:
-
A₃₃₆ is the absorbance of the conjugate at 336 nm.
-
ε_dye is the molar extinction coefficient of this compound at 336 nm, which is 5,700 M⁻¹cm⁻¹.[2]
-
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Data Presentation and Interpretation
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of this compound at ~336 nm | ε_dye | 5,700 M⁻¹cm⁻¹ | [2] |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein | Protein-specific | Calculated or from literature |
| Correction Factor for this compound at 280 nm | CF | To be determined experimentally | - |
Interpreting the DOL:
-
Ideal DOL: For most applications, a DOL between 0.5 and 2.0 is desirable.[4] A DOL of 1 indicates that, on average, each protein molecule is labeled with one dye molecule.
-
Under-labeling (DOL < 0.5): This may result in a low fluorescence signal. To increase the DOL, consider increasing the molar excess of this compound during the labeling reaction, increasing the protein concentration, or extending the incubation time.
-
Over-labeling (DOL > 2.0): This can lead to fluorescence quenching and may alter the protein's structure and function.[5] To decrease the DOL, reduce the molar excess of this compound, shorten the incubation time, or perform the reaction at a lower pH.
References
- PubMed. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
- Wikipedia. (n.d.). IAEDANS.
- PubMed Central. (n.d.). Advances in Bioconjugation.
- ACS Publications. (2008). Book Review of Bioconjugate Techniques. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies.
- YouTube. (2013). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). iBiology.
- PubMed Central. (n.d.). Fluorescent labeling and modification of proteins.
- Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- Spectra. (n.d.). Degree of Labeling Explanation.
- Fisher Scientific. (n.d.). Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid).
- PubMed Central. (n.d.). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption.
- PubChem. (n.d.). Iaedans.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- PubMed. (2013). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption.
- Protocolsonline. (n.d.). Protocol for measuring protein concentration using absorbance at 280nm.
- ResearchGate. (2017). How can I measure the protein concentration of adenovirus?.
- Fisher Scientific. (n.d.). Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid).
- Bio-Synthesis. (2016). Extinction Coefficient Determination of Proteins.
- Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- BIOCEV. (n.d.). Assays for Determination of Protein Concentration.
- University of Leicester. (n.d.). PROTEIN CONCENTRATION BY UV ABSORBANCE AT 280NM.
- ResearchGate. (n.d.). Reactivity‐Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine.
- G-Biosciences. (n.d.). Extinction Coefficients.
- National Institutes of Health. (2015). Solid-phase synthesis provides a modular, lysine-based platform for fluorescent discrimination of nitroxyl and biological thiols.
- AnaSpec. (n.d.). EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid].
- National Institutes of Health. (n.d.). Fluorescent labeling of specific cysteine residues using CyMPL.
- PubMed Central. (n.d.). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies.
- National Institutes of Health. (n.d.). In Solution Identification of the Lysine–Cysteine Redox Switch with a NOS Bridge in Transaldolase by Sulfur K-Edge X-ray Absorption Spectroscopy.
Sources
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Extinction Coefficient Determination of Proteins [biosyn.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]
- 8. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
Application Note: Strategies for the Removal of Unconjugated 1,5-I-AEDANS from Labeled Biomolecules
Abstract
The Critical Importance of Removing Free Dye
Following a labeling reaction, the solution contains a mixture of the desired labeled biomolecule, unreacted biomolecule, and excess, unconjugated 1,5-I-AEDANS. The small molecular weight and fluorescent nature of the free dye make its removal imperative.
Consequences of Incomplete Removal:
-
High Background Signal: Free dye in solution contributes to background fluorescence, significantly reducing the signal-to-noise ratio of the measurement.[2]
-
Inaccurate Quantification: The presence of unconjugated dye will artificially inflate absorbance measurements, leading to an overestimation of the Degree of Labeling (DOL).[3][4]
-
Artifacts in Binding Assays: Unbound dye can non-specifically interact with other components in an assay, leading to false-positive signals.
-
Misinterpretation of FRET Data: In Fluorescence Resonance Energy Transfer (FRET) experiments, where this compound often serves as a donor or acceptor, free dye can interfere with the energy transfer process, confounding results.[1][5]
Therefore, robust purification is not an optional step but a prerequisite for reliable data generation.[3][4][6]
Method Selection Guide: Choosing the Right Purification Strategy
The optimal method for removing unconjugated this compound depends on factors such as sample volume, protein concentration, protein size, and available equipment. The fundamental principle of each technique is to separate molecules based on a significant difference in size; the labeled protein (typically >10 kDa) is much larger than the free this compound dye (MW = 434.25 g/mol ).
| Method | Principle | Pros | Cons | Best For |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Differential migration through a porous resin based on molecular size. Large molecules elute first.[7][8] | High resolution and efficiency; excellent for desalting and buffer exchange simultaneously.[9] | Can cause sample dilution; requires a chromatography system (FPLC/HPLC) for best results. | High-purity applications; separating labeled protein from aggregates and free dye. |
| Spin Columns | A rapid form of SEC using centrifugation to pass the sample through the resin.[9] | Very fast (minutes); high protein recovery; convenient pre-packed formats available.[10][11] | Limited sample volume capacity per column; primarily for cleanup, not high-resolution separation. | Rapid cleanup of small to medium volume samples (< 4 mL).[10] |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[12][13] | Simple setup; accommodates large sample volumes; gentle on proteins. | Very slow (hours to days); requires large volumes of buffer; can lead to sample dilution.[14][15] | Large volume samples where speed is not critical and buffer exchange is also desired. |
Detailed Protocols
Protocol 3.1: Size-Exclusion Chromatography (Gel Filtration)
This method is the gold standard for achieving a high degree of purity. It effectively separates the large, labeled protein from the small, unconjugated dye molecules.[7][9]
Rationale: The resin within the column contains pores of a specific size. Large molecules (labeled protein) cannot enter these pores and travel quickly around the resin beads, eluting first in the void volume. Smaller molecules (free dye, salts) enter the pores, extending their path through the column and causing them to elute much later.[8] Resins like Sephadex™ G-25 or G-50 are ideal for this application, as they are designed to separate macromolecules (>5 kDa) from small molecules.[7][9]
Materials:
-
Size-Exclusion Chromatography column (e.g., prepacked HiTrap™ Desalting, or self-packed with Sephadex™ G-25 resin).
-
Chromatography system (e.g., FPLC or HPLC) or peristaltic pump.
-
UV-Vis Detector or Spectrophotometer.
-
Fraction Collector.
-
Desired final storage buffer, filtered and degassed.
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of your desired final storage buffer. This ensures the protein will be in the correct buffer post-purification.
-
Sample Loading: Load the labeling reaction mixture onto the column. The sample volume should not exceed 30% of the total column volume to ensure good separation.[9]
-
Elution: Begin isocratic elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Monitor the column effluent using a UV detector, typically at 280 nm (for protein) and ~336 nm (for this compound).[1] Collect fractions throughout the elution process.
-
Analysis: The labeled protein will elute first as a distinct peak that absorbs at both 280 nm and 336 nm. The free dye will elute much later as a second peak, absorbing strongly at 336 nm but not at 280 nm.
-
Pooling: Pool the fractions corresponding to the first peak (labeled protein). Visually inspect the pooled sample; it should have the color of the labeled protein, while the later fractions containing free dye will be distinctly colored.
Protocol 3.2: Spin Columns
Spin columns offer a rapid and convenient alternative to traditional gravity-flow or system-based chromatography, making them ideal for processing multiple samples quickly.[10][11]
Rationale: Spin columns contain a size-exclusion resin. When centrifuged, the buffer and small molecules (free dye) are forced through the pores of the resin and are retained, while the larger protein molecules are excluded from the pores and pass through the column into the collection tube.[16]
Materials:
-
Pre-packed spin columns for dye removal (e.g., Thermo Scientific™ Zeba™ Dye and Biotin Removal Spin Columns).[10][11]
-
Microcentrifuge or benchtop centrifuge compatible with the spin columns.
-
Collection tubes.
Step-by-Step Methodology:
-
Prepare the Column: Remove the column's bottom closure and loosen the cap. Place it in a collection tube.
-
Remove Storage Buffer: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes) to remove the storage buffer.[10] Discard the flow-through.
-
Equilibration (Optional but Recommended): Add your desired final buffer to the column and centrifuge again. This step exchanges the buffer. Discard the flow-through.
-
Load Sample: Place the column in a fresh collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Collect Purified Protein: Centrifuge the column again using the same conditions (e.g., 1,000 x g for 2 minutes).[10] The purified, labeled protein will be in the collection tube. The unconjugated dye remains in the resin within the column.
-
Storage: Discard the used column. Store the purified protein appropriately, protected from light.[17]
Protocol 3.3: Dialysis
Dialysis is a classical and simple method based on establishing a concentration gradient across a semi-permeable membrane.[15]
Rationale: The protein-dye mixture is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO), typically 3.5-10 kDa. This membrane is impermeable to the large protein but allows small molecules like this compound to diffuse out into a large volume of external buffer.[12][13]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
-
Clamps for dialysis tubing.
-
Large beaker (e.g., 1-4 L).
-
Stir plate and stir bar.
-
Large volume of dialysis buffer.
Step-by-Step Methodology:
-
Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water to remove preservatives.[14]
-
Load Sample: Load the sample into the dialysis tubing/cassette, ensuring one end is securely clamped. Leave some air space to accommodate potential increases in volume due to osmosis.[14] Clamp the second end.
-
Begin Dialysis: Immerse the sealed bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[12][13]
-
Stir: Place the beaker on a stir plate and stir gently at 4°C or room temperature. Stirring maintains the concentration gradient, which drives diffusion.[13]
-
Change Buffer: Allow dialysis to proceed for at least 2-4 hours. For maximum efficiency, change the dialysis buffer completely. A typical schedule is:
-
Recover Sample: Carefully remove the bag/cassette from the buffer, wipe the exterior, and transfer the purified protein solution to a clean tube.
Verification and Quality Control: Calculating the Degree of Labeling (DOL)
After purification, it is essential to determine the concentration of the protein and the number of dye molecules conjugated to it. This ratio is known as the Degree of Labeling (DOL) or Dye-to-Protein Ratio.[2][3]
Rationale: By measuring the absorbance of the purified sample at 280 nm (for the protein) and at the absorbance maximum of the dye (~336 nm for this compound), one can calculate the molar concentrations of both components and determine their ratio.[1][2] A correction factor is needed because the dye also absorbs light at 280 nm.[4][6]
Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Step-by-Step Protocol:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λₘₐₓ, which is ~336 nm for this compound (Aₘₐₓ).[1]
-
Calculate Correction Factor (CF): The CF accounts for the dye's absorbance at 280 nm.
-
CF = (Absorbance of free dye at 280 nm) / (Absorbance of free dye at its λₘₐₓ)
-
For this compound, this value is typically around 0.2 . Check the manufacturer's certificate of analysis for the specific lot.
-
-
Calculate Protein Concentration:
-
Corrected A₂₈₀ = A₂₈₀_measured - (Aₘₐₓ_measured × CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein in M⁻¹cm⁻¹.
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Aₘₐₓ_measured / ε_dye
-
Where ε_dye for this compound is ~5,700 M⁻¹cm⁻¹ .[1]
-
-
Calculate DOL:
-
DOL = [Dye Concentration] / [Protein Concentration]
-
An ideal DOL is typically between 0.5 and 2.0 for most applications to ensure sufficient signal without causing protein dysfunction or fluorescence quenching.[2][19]
Visual Workflows
Size-Exclusion Chromatography Workflow
Caption: Workflow for purification via Size-Exclusion Chromatography (SEC).
Spin Column Workflow
Caption: Rapid purification workflow using a pre-packed spin column.
References
- Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
- IAEDANS - Wikipedia. Wikipedia. [Link]
- Guide to Gel Filtration or Size Exclusion Chromatography.
- "Dialysis". In: Current Protocols in Protein Science. CDN. [Link]
- Biochem Lab Protein Dialysis Protocol F21. Sandiego. [Link]
- Dialysis and concentration of protein solutions. PubMed. [Link]
- How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
- Protein Dialysis, Desalting, and Concentration.
- Fundamentals of size exclusion chrom
- Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. PubMed Central. [Link]
- Zeba Dye and Biotin Removal Spin Columns User Guide (Pub.No. MAN0018804 C.0). Fisher Scientific. [Link]
- Size exclusion chromatography removal of unbound dye increases the signal to noise ratio of CFSElabeled EVs.
- Spin Column Procedures. YouTube. [Link]
- A fast, easy, cost-free method to remove excess dye or drug from exosome solution. Protocols.io. [Link]
- How do we remove free dye from a fluorescent labelled peptide?.
Sources
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- 2. support.nanotempertech.com [support.nanotempertech.com]
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- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. goldbio.com [goldbio.com]
- 9. harvardapparatus.com [harvardapparatus.com]
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- 11. assets.fishersci.com [assets.fishersci.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Note: Probing Molecular Distances with the 1,5-IAEDANS and Fluorescein FRET Pair
Introduction: The Power of Proximity
In the intricate dance of molecular biology, the proximity and conformational changes of proteins and other macromolecules are fundamental to their function. Understanding these dynamics is paramount in basic research and drug development. Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that acts as a "spectroscopic ruler," enabling the measurement of distances between two fluorescent molecules, or fluorophores, on the nanometer scale.[1][2] This non-radiative energy transfer process occurs when an excited donor fluorophore transfers energy to a proximal acceptor fluorophore through dipole-dipole coupling.[3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance separating them.[3][4] This steep distance dependence makes FRET an ideal tool for studying protein-protein interactions, protein-DNA interactions, and conformational changes within a single molecule.[3][5]
This application note provides a detailed guide for utilizing the 1,5-IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) and Fluorescein FRET pair for distance measurement studies. 1,5-IAEDANS, a thiol-reactive fluorescent probe, serves as an excellent donor for the amine-reactive acceptor, Fluorescein (commonly used as Fluorescein isothiocyanate, FITC). This pair exhibits favorable spectral overlap, with the emission spectrum of 1,5-IAEDANS overlapping significantly with the absorption spectrum of Fluorescein.[6] The Förster radius (R₀) for this pair, the distance at which FRET efficiency is 50%, is approximately 4.6 nm, making it suitable for measuring distances within the typical dimensions of biological macromolecules.[6]
This document will guide researchers through the principles of FRET, detailed protocols for labeling biomolecules with 1,5-IAEDANS and Fluorescein, methods for FRET data acquisition using steady-state and time-resolved fluorescence spectroscopy, and the subsequent data analysis to determine intermolecular or intramolecular distances.
Principle of FRET-Based Distance Measurement
The efficiency of FRET (E) is governed by the Förster equation:
E = R₀⁶ / (R₀⁶ + r⁶) [7]
where:
-
r is the distance between the donor and acceptor fluorophores.
-
R₀ is the Förster radius, a characteristic distance for a given FRET pair where the energy transfer efficiency is 50%.
The Förster radius is dependent on several factors, including the quantum yield of the donor, the extinction coefficient of the acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles (κ²).[8] For freely rotating fluorophores, κ² is typically assumed to be 2/3.[9]
By experimentally measuring the FRET efficiency, the distance 'r' between the labeled sites on the biomolecules can be calculated.
Experimental Workflow Overview
The overall process for a FRET-based distance measurement experiment using 1,5-IAEDANS and Fluorescein is outlined below.
Figure 1. Experimental workflow for FRET-based distance measurement.
Materials and Reagents
| Reagent/Material | Specifications |
| Protein of Interest | Purified, with accessible cysteine and primary amine residues for labeling. |
| 1,5-IAEDANS | Thiol-reactive donor fluorophore. |
| Fluorescein isothiocyanate (FITC) | Amine-reactive acceptor fluorophore. |
| Labeling Buffer (for FITC) | 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5.[10] |
| Labeling Buffer (for IAEDANS) | Phosphate-buffered saline (PBS), pH 7.2-7.4. |
| Anhydrous Dimethyl sulfoxide (DMSO) | For dissolving fluorophores. |
| Gel Filtration Column (e.g., Sephadex G-25) | For removal of unconjugated dyes.[10] |
| Spectrofluorometer | Capable of steady-state and/or time-resolved measurements. |
| UV-Vis Spectrophotometer | For determining protein and dye concentrations. |
Protocols
PART 1: Protein Preparation
-
Purification: Ensure the protein of interest is highly pure to avoid non-specific labeling.
-
Buffer Exchange: The protein solution should be free of any primary amines (e.g., Tris, glycine) or azides, as these will compete with the FITC labeling reaction.[11][12] Dialyze the protein against the appropriate labeling buffer overnight at 4°C. For labeling with both dyes, perform the labeling reactions sequentially, purifying the protein after each step.
PART 2: Fluorophore Labeling
A. Labeling with 1,5-IAEDANS (Donor)
1,5-IAEDANS reacts specifically with free sulfhydryl groups of cysteine residues.
-
Prepare IAEDANS Stock Solution: Dissolve 1,5-IAEDANS in anhydrous DMSO to a concentration of 10 mM. Prepare this solution fresh immediately before use.
-
Protein Solution: Adjust the concentration of the purified protein in PBS (pH 7.2-7.4) to 1-5 mg/mL.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the 1,5-IAEDANS stock solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted 1,5-IAEDANS and quenching agent by gel filtration using a Sephadex G-25 column equilibrated with PBS.[13]
B. Labeling with Fluorescein isothiocyanate (FITC) (Acceptor)
FITC reacts with primary amines, such as the N-terminus of the protein and the epsilon-amino group of lysine residues.[11][12]
-
Prepare FITC Stock Solution: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[10] This solution is unstable and should be used immediately.[10]
-
Protein Solution: Adjust the concentration of the purified protein in the carbonate-bicarbonate labeling buffer (pH 9.0-9.5) to 2 mg/mL.[11]
-
Labeling Reaction: Add the FITC solution to the protein solution to achieve a final concentration of approximately 100 ng of FITC per 1 µg of protein.[11] Mix immediately and protect from light by wrapping the tube in aluminum foil.[11] Incubate for 90 minutes at room temperature with gentle stirring.[11]
-
Purification: Remove the excess FITC by gel filtration using a Sephadex G-25 column equilibrated with PBS.[10][11] The faster-moving colored band corresponds to the labeled protein.
PART 3: Characterization of Labeled Proteins
-
Degree of Labeling (DOL): Determine the DOL for both the donor- and acceptor-labeled proteins using a UV-Vis spectrophotometer. The DOL is the molar ratio of the dye to the protein.
-
For 1,5-IAEDANS: Measure the absorbance at 280 nm (for protein) and ~336 nm (for IAEDANS).
-
For Fluorescein: Measure the absorbance at 280 nm (for protein) and ~495 nm (for Fluorescein).
-
The protein concentration needs to be corrected for the dye's absorbance at 280 nm.
-
PART 4: FRET Measurements
A. Steady-State FRET Measurement
This method relies on measuring the fluorescence intensity of the donor and acceptor.[4]
-
Sample Preparation: Prepare four samples in quartz cuvettes:
-
Buffer only (for background correction).
-
Donor-labeled protein only (D-only).
-
Acceptor-labeled protein only (A-only).
-
Doubly-labeled protein (or a mixture of donor- and acceptor-labeled proteins) (D-A).
-
-
Data Acquisition:
-
Excite the donor (1,5-IAEDANS) at its excitation maximum (~337 nm) and record the emission spectrum from ~400 nm to 600 nm.[6]
-
Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor (Fluorescein) in the D-A sample compared to the D-only sample.
-
-
Calculation of FRET Efficiency (E): FRET efficiency can be calculated from the quenching of the donor fluorescence: E = 1 - (I_DA / I_D) [3] where:
-
I_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
B. Time-Resolved FRET Measurement
This technique measures the change in the fluorescence lifetime of the donor in the presence of the acceptor.[14][15][16] It is often considered more robust as it is less susceptible to concentration artifacts.[4]
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) or frequency-domain fluorometer.
-
Data Acquisition:
-
Measure the fluorescence lifetime of the donor in the D-only sample (τ_D).
-
Measure the fluorescence lifetime of the donor in the D-A sample (τ_DA).
-
-
Calculation of FRET Efficiency (E): FRET efficiency is calculated from the lifetimes: E = 1 - (τ_DA / τ_D) [17]
Figure 2. FRET measurement and efficiency calculation methods.
Data Analysis: From FRET Efficiency to Distance
Once the FRET efficiency (E) has been determined, the distance (r) between the donor and acceptor can be calculated by rearranging the Förster equation:
r = R₀ * [ (1/E) - 1 ]^(1/6) [17]
For the 1,5-IAEDANS/Fluorescein pair, a value of R₀ = 4.6 nm can be used.[6]
| FRET Efficiency (E) | Calculated Distance (r) relative to R₀ | Calculated Distance (r) for R₀ = 4.6 nm |
| 0.1 | 1.47 * R₀ | 6.76 nm |
| 0.25 | 1.20 * R₀ | 5.52 nm |
| 0.50 | 1.00 * R₀ | 4.60 nm |
| 0.75 | 0.83 * R₀ | 3.82 nm |
| 0.90 | 0.68 * R₀ | 3.13 nm |
Troubleshooting and Considerations
-
Low Labeling Efficiency: Optimize labeling conditions (pH, dye-to-protein ratio, incubation time). Ensure protein is properly folded and reactive groups are accessible.
-
High Background Fluorescence: Ensure complete removal of free dye after labeling. Use high-purity solvents and buffers.
-
No FRET Observed: The distance between the labeling sites may be greater than the effective range of FRET for this pair (~1.5 * R₀, or ~6.9 nm).[8] Consider alternative labeling sites.
-
Inaccurate Distance Calculation: The assumption of κ² = 2/3 may not be valid if the fluorophores are not freely rotating. Anisotropy measurements can provide insights into the rotational freedom of the dyes.[9]
-
Photobleaching: Minimize exposure of the labeled samples to light.[18] Use fresh samples for measurements.
Conclusion
The 1,5-IAEDANS and Fluorescein FRET pair provides a robust and versatile tool for measuring intramolecular and intermolecular distances in biological systems. By following the detailed protocols and considering the key principles outlined in this application note, researchers can confidently employ this technique to gain valuable insights into the structure, function, and dynamics of macromolecules. The combination of careful experimental design, precise execution, and rigorous data analysis will unlock the full potential of FRET as a molecular ruler in diverse research and drug discovery applications.
References
- Current time information in Mid-Coast Council, AU. The time at the location 'Mid-Coast Council, AU' is 07:59 PM.
- Bhattacharya, B. Protein labelling with FITC. Protocol-Online.
- Ridge, L. Protein labeling with FITC. LigandTracer.
- Wikipedia. Förster resonance energy transfer. Wikipedia.
- Ossila. Förster Resonance Energy Transfer (FRET): A Powerful Molecular Ruler. Ossila.
- Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific.
- MDPI.
- The Fluorescence Laboratory. Calculate Resonance Energy Transfer (FRET) Efficiencies.
- Thermo Fisher Scientific. FITC and TRITC. Thermo Fisher Scientific.
- Visser, A. J. W. G., et al. Time-resolved FRET fluorescence spectroscopy of visible fluorescent protein pairs. PubMed.
- Abcam. Fluorescence resonance energy transfer. Abcam.
- Visser, A. J. W. G., et al. Time-resolved FRET fluorescence spectroscopy of visible fluorescent protein pairs. Journal of Biological Chemistry.
- JoVE. Video: Förster Resonance Energy Transfer (FRET). JoVE.
- NIH. An efficient method for FITC labelling of proteins using tandem affinity purification.
- Peptideweb.com. FITC labeling Fluorescein is well-known fluorescent dye used to label peptides and proteins. Peptideweb.com.
- Wageningen University & Research. Time-resolved FRET fluorescence spectroscopy of visible fluorescent protein pairs. Wageningen University & Research.
- ResearchGate. (PDF) Förster resonance energy transfer (FRET) and applications thereof.
- PubMed Central. Estimating the distance separating fluorescent protein FRET pairs. PubMed Central.
- NCBI Bookshelf. Table 2, [Properties of select FRET pairs...]. Assay Guidance Manual.
- Hong, H., & Maret, W. (2003). Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein. Protein Engineering, Design and Selection, 16(11), 821-827.
- Frommer, W. B., et al. (2013). Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells. Frontiers in Plant Science, 4, 427.
Sources
- 1. ossila.com [ossila.com]
- 2. Video: Förster Resonance Energy Transfer (FRET) [jove.com]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Table 2, [Properties of select FRET pairs...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 8. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scrum-net.co.jp [scrum-net.co.jp]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Time-resolved FRET fluorescence spectroscopy of visible fluorescent protein pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.wur.nl [research.wur.nl]
- 17. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 18. peptideweb.com [peptideweb.com]
Application Notes and Protocols: Utilizing 1,5-I-AEDANS for the Study of Protein-Ligand Binding Interactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the fluorescent probe 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) to characterize protein-ligand binding interactions. This document offers a detailed exploration of the underlying principles, step-by-step experimental protocols, data analysis techniques, and troubleshooting advice to ensure robust and reproducible results.
Introduction: Shedding Light on Molecular Interactions
The study of protein-ligand interactions is fundamental to understanding biological processes and is a cornerstone of modern drug discovery. Quantifying the affinity and kinetics of these interactions provides invaluable insights into enzyme mechanisms, signal transduction pathways, and the efficacy of therapeutic agents. Fluorescence spectroscopy offers a sensitive and versatile platform for these investigations, and the choice of an appropriate fluorescent probe is critical.
This compound is a thiol-reactive fluorescent dye that has proven to be a powerful tool for probing molecular interactions.[1] Its fluorescence is highly sensitive to the polarity of its local environment, often exhibiting significant changes in intensity and emission wavelength upon protein conformational changes or ligand binding.[2] This solvatochromic property, coupled with a relatively long fluorescence lifetime, makes this compound particularly well-suited for a range of fluorescence-based assays, including fluorescence intensity titrations and fluorescence polarization/anisotropy measurements.[2]
This guide will walk you through the entire workflow, from covalently labeling your protein of interest with this compound to acquiring and analyzing binding data to determine key thermodynamic parameters, such as the dissociation constant (Kd).
Principle of the Method
The utility of this compound in studying protein-ligand binding hinges on its ability to report on changes in its immediate molecular environment. The iodoacetyl group of this compound reacts specifically with sulfhydryl groups of cysteine residues, forming a stable thioether bond.[1] Once conjugated to a protein, the fluorescent properties of the AEDANS moiety can be modulated by the binding of a ligand.
There are two primary modes in which this compound can be employed to study these interactions:
-
Direct Fluorescence Titration: In this method, the binding of a ligand to the AEDANS-labeled protein induces a conformational change in the protein that alters the local environment of the attached dye. This can lead to a measurable change in fluorescence intensity or a shift in the emission maximum. By titrating the labeled protein with increasing concentrations of the ligand and monitoring the corresponding change in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd).
-
Fluorescence Anisotropy (or Polarization): This technique is based on the principle that the rotational motion of a fluorescent molecule affects the polarization of its emitted light.[3] When a small, fluorescently labeled molecule (like a peptide or a small molecule ligand) is free in solution, it tumbles rapidly, leading to a low anisotropy value. Upon binding to a much larger protein, its rotational motion is significantly constrained, resulting in a higher anisotropy. By titrating a fluorescently labeled ligand with increasing concentrations of the protein, the change in anisotropy can be used to determine the binding affinity.[4] Conversely, one can label the protein and observe the change in anisotropy upon ligand binding, although the relative change might be smaller.
The choice between these methods depends on the specific protein-ligand system and whether a significant change in fluorescence intensity or rotational mobility is anticipated upon binding.
Core Technical Data for this compound
For successful experimental design, it is crucial to be aware of the key properties of this compound.
| Property | Value | Reference |
| Full Chemical Name | 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid | [2] |
| Molecular Weight | 434.25 g/mol | [1] |
| Excitation Maximum (λex) | ~336 nm | [2] |
| Emission Maximum (λem) | ~490 nm | [2] |
| Extinction Coefficient | ~5,700 cm⁻¹M⁻¹ at 336 nm | [2] |
| Reactivity | Primarily targets sulfhydryl groups (cysteine residues) | [1] |
| Solubility | Soluble in DMF and aqueous buffers above pH 6 | [2] |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for labeling a target protein with this compound and subsequently using the labeled protein in fluorescence-based binding assays.
Part 1: Covalent Labeling of a Protein with this compound
This protocol outlines the procedure for labeling a protein containing at least one accessible cysteine residue.
-
Protein of interest (in a suitable buffer, e.g., PBS or Tris, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.6)
-
Quenching solution (e.g., 1 M DTT)
-
Spectrophotometer and cuvettes
-
Protein Preparation:
-
If the protein has been stored in a buffer containing thiol-containing reagents (like DTT or β-mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column equilibrated with the reaction buffer.
-
If the protein has formed disulfide bonds that need to be reduced to expose the cysteine for labeling, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Subsequently, remove the reducing agent using a desalting column.[5]
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF. This should be prepared fresh for each labeling reaction.[5]
-
-
Labeling Reaction:
-
Adjust the protein concentration to approximately 100 µM in the reaction buffer.[5]
-
Slowly add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[5]
-
Incubate the reaction mixture for 16-18 hours at 4°C in the dark.[5] The reaction can also be performed for 2 hours at room temperature, but the longer, colder incubation often leads to more specific labeling.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add DTT to a final concentration of 0.5 mM and incubate for 20 minutes at room temperature.[5] This will react with any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching agent using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.[5]
-
Collect fractions and monitor the protein concentration (absorbance at 280 nm) and the incorporation of the dye (absorbance at 336 nm). Pool the fractions containing the labeled protein.
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and 336 nm (A336).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A336 × CF)] / ε_protein
-
Where CF is the correction factor (A280 of the dye / A336 of the dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A336 / ε_AEDANS (where ε_AEDANS is ~5,700 M⁻¹cm⁻¹)
-
-
The DOL is the ratio of the dye concentration to the protein concentration.
-
Caption: Workflow for Covalent Labeling of Proteins with this compound.
Part 2: Protocol for Fluorescence Titration Binding Assay
This protocol is suitable when ligand binding is expected to cause a change in the fluorescence intensity of the AEDANS-labeled protein.
-
AEDANS-labeled protein
-
Ligand of interest
-
Assay buffer (the same buffer used for the final purification of the labeled protein)
-
Fluorometer with temperature control
-
Microcuvettes
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize for at least 20-30 minutes.[6]
-
Set the excitation wavelength to 336 nm and the emission wavelength to 490 nm. Optimize these values by performing excitation and emission scans of the labeled protein.
-
Set the excitation and emission slit widths to appropriate values to maximize signal while avoiding detector saturation.
-
-
Sample Preparation:
-
Prepare a stock solution of the AEDANS-labeled protein at a concentration well below the expected Kd (e.g., 10-100 nM).
-
Prepare a concentrated stock solution of the ligand in the assay buffer. The final concentration of the ligand in the titration should span a range from at least 10-fold below to 10-fold above the expected Kd.
-
-
Titration Experiment:
-
Add a defined volume of the labeled protein solution to the cuvette and place it in the fluorometer.
-
Allow the sample to equilibrate to the desired temperature.
-
Record the initial fluorescence intensity (F₀).
-
Make sequential additions of small aliquots of the concentrated ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (typically 2-5 minutes) before recording the fluorescence intensity.
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
-
-
Data Correction:
-
Perform a control titration by adding the ligand to the assay buffer alone to correct for any intrinsic fluorescence of the ligand.
-
Correct the measured fluorescence values for dilution by multiplying each reading by a factor of (V_initial + V_added) / V_initial.
-
Caption: Principle of Fluorescence Intensity Change Upon Ligand Binding.
Part 3: Protocol for Fluorescence Anisotropy Binding Assay
This protocol is ideal when the binding of a small fluorescent ligand to a larger protein is being investigated, or when ligand binding to a labeled protein is expected to significantly alter its rotational properties.
-
Fluorescently labeled component (protein or ligand)
-
Unlabeled binding partner
-
Assay buffer
-
Fluorometer equipped with polarizers
-
Microcuvettes
-
Instrument Setup:
-
Set the excitation and emission wavelengths as described in the fluorescence titration protocol.
-
Ensure the instrument's polarizers are in place for anisotropy measurements.
-
G-Factor Correction: It is essential to determine the instrument-specific G-factor to correct for any bias in the detection of vertically and horizontally polarized light. This is typically done using a solution of the free fluorophore.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled component at a constant, low concentration (typically in the low nanomolar range).[7]
-
Prepare a concentrated stock solution of the unlabeled binding partner.
-
-
Anisotropy Titration:
-
Add a defined volume of the fluorescently labeled component to the cuvette.
-
Record the initial anisotropy (r₀).
-
Make sequential additions of the unlabeled binding partner.
-
After each addition, mix and allow the system to equilibrate before measuring the parallel and perpendicular fluorescence intensities to calculate anisotropy.
-
Continue the titration until the anisotropy value reaches a plateau.
-
Data Analysis: From Raw Data to Binding Affinity
The goal of the data analysis is to fit the experimental data to a suitable binding model to extract the dissociation constant (Kd).
For Fluorescence Titration Data:
The change in fluorescence (ΔF = F - F₀) is plotted against the total ligand concentration. The data can be fit to a one-site binding model using non-linear regression analysis:
ΔF = (ΔF_max × [L]) / (Kd + [L])
Where:
-
ΔF is the change in fluorescence at a given ligand concentration.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[L] is the concentration of the free ligand.
-
Kd is the dissociation constant.
In many cases, where the protein concentration is much lower than the ligand concentration, the total ligand concentration can be used as an approximation for the free ligand concentration.
For Fluorescence Anisotropy Data:
The measured anisotropy (r) is plotted against the total concentration of the unlabeled binding partner. The data are fit to a similar one-site binding equation:
r = r₀ + (r_max - r₀) × ([P]) / (Kd + [P])
Where:
-
r is the measured anisotropy.
-
r₀ is the initial anisotropy of the free fluorescent species.
-
r_max is the maximum anisotropy at saturation.
-
[P] is the concentration of the unlabeled protein.
-
Kd is the dissociation constant.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inaccessible or oxidized cysteine residues.- Inactive this compound. | - Ensure complete reduction of disulfide bonds with TCEP or DTT. - Use freshly prepared this compound stock solution. - Consider site-directed mutagenesis to introduce a more accessible cysteine. |
| No Change in Fluorescence/Anisotropy Upon Ligand Addition | - The binding event does not cause a significant change in the local environment of the dye or the rotational mobility of the labeled molecule. | - Try labeling a different cysteine residue on the protein. - Switch to the other fluorescence-based method (intensity vs. anisotropy). - Consider using a different fluorescent probe. |
| High Background Fluorescence | - Incomplete removal of unreacted dye.- Intrinsic fluorescence of the ligand or buffer components. | - Ensure thorough purification of the labeled protein after the labeling reaction. - Perform a control titration with the ligand in buffer alone and subtract the background. |
| Precipitation During Titration | - High concentrations of protein or ligand leading to aggregation. | - Work at lower concentrations if possible. - Optimize buffer conditions (pH, salt concentration, additives like glycerol). |
| Inconsistent or Noisy Data | - Photobleaching of the fluorophore.- Instrument instability. | - Minimize the exposure of the sample to the excitation light. - Ensure the fluorometer has had adequate time to warm up and stabilize. - Increase the integration time for each measurement. |
Conclusion
This compound is a versatile and sensitive fluorescent probe for the quantitative analysis of protein-ligand interactions. By carefully following the detailed protocols for protein labeling, fluorescence titration, and data analysis outlined in these application notes, researchers can obtain reliable and reproducible data on binding affinities. The provided troubleshooting guide should help in overcoming common experimental hurdles. The insights gained from these studies are invaluable for fundamental biological research and for the development of novel therapeutics.
References
- Rapid method for measuring DNA binding to protein using fluorescence anisotropy. (2009). protocols.io. [Link]
- Using Fluorescence Anisotropy for Ligand Binding Kinetics of Membrane Proteins. (2018). Current Protocols in Protein Science, 93(1), e63. [Link]
- Steady-State Fluorescence Polarization/Anisotropy for the Study of Protein Interactions. (2017). In: Methods in Molecular Biology, vol 1597. Humana Press, New York, NY.
- Which method to estimate Kd and Ki in fluorescence polariz
- Ligand Binding Assays on the Basis of Fluorescence Anistropy. Edinburgh Instruments. [Link]
- Protein labeling protocol. Abberior Instruments. [Link]
- Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. (2019). Journal of Visualized Experiments, (149), e59938. [Link]
- Troubleshooting in Fluorescent Staining.
- Labeling protein constructs with IAEDANS.
- Extrinsic Fluorescence. NIST. [Link]
- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. (2009). PLoS ONE, 4(10), e7003. [Link]
- Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
- Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. (2010). Protein Science, 19(2), 254-266. [Link]
- Troubleshooting | Fluorescence: Detection. YouTube. [Link]
- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS). (1990). Italian Journal of Biochemistry, 39(3), 177A-178A. [Link]
- Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. [Link]
Sources
- 1. moleculardepot.com [moleculardepot.com]
- 2. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 3. edinst.com [edinst.com]
- 4. Using Fluorescence Anisotropy for Ligand Binding Kinetics of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
Monitoring Protein Folding Kinetics with 1,5-I-AEDANS: An Application Note and Comprehensive Protocol
This guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing the fluorescent probe 1,5-I-AEDANS to monitor real-time protein folding and unfolding kinetics. We will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into data analysis and potential challenges.
Introduction: Unveiling Protein Dynamics
Protein folding is a fundamental biological process where a polypeptide chain acquires its unique three-dimensional structure, which is essential for its function.[1][2] Understanding the kinetics of this process—the rates and pathways of folding and unfolding—provides critical insights into protein stability, function, and the mechanisms behind misfolding diseases like Alzheimer's and Parkinson's.[2]
Fluorescence spectroscopy is a powerful tool for studying these dynamic conformational changes.[1][3] By introducing a fluorescent probe, or fluorophore, into the protein, we can monitor changes in its local environment, which often correlate with structural rearrangements during folding.[4]
The Probe: this compound
5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (this compound) is a thiol-reactive fluorescent probe widely used in protein studies.[5][6] Its utility stems from several key properties:
-
Environmental Sensitivity: The fluorescence emission of this compound is highly sensitive to the polarity of its environment.[7] When the probe moves from a solvent-exposed (polar) environment in an unfolded protein to a buried (non-polar) environment in a folded protein, its fluorescence intensity typically increases, and the emission maximum may shift. This change in fluorescence serves as a direct reporter of the folding process.
-
Thiol-Reactivity: The iodoacetyl group of this compound specifically reacts with sulfhydryl groups of cysteine residues under mild conditions, forming a stable covalent bond.[5][6] This allows for site-specific labeling of proteins, which is crucial for probing specific regions of the protein structure.
-
Favorable Spectroscopic Properties: this compound has a peak excitation wavelength of approximately 336 nm and an emission maximum around 490 nm.[5] Its absorption spectrum overlaps well with the emission spectrum of tryptophan, making it a useful acceptor in Förster Resonance Energy Transfer (FRET) experiments.[5][7]
| Property | Value | Reference |
| Full Name | 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid | [5] |
| Molecular Weight | 434.25 g/mol | [5][6] |
| Excitation Max. | ~336 nm | [5] |
| Emission Max. | ~490 nm | [5] |
| Reactive Group | Iodoacetyl | [5] |
| Target Residue | Cysteine (thiol group) | [5][6] |
Experimental Workflow: From Labeling to Kinetic Analysis
The overall process of using this compound to study protein folding kinetics involves several key stages, from protein preparation and labeling to the final kinetic measurements and data analysis.
Detailed Protocols
Protein Preparation and Labeling with this compound
Rationale: This protocol is designed to achieve site-specific labeling of a single cysteine residue. The use of a reducing agent prior to labeling ensures the cysteine's sulfhydryl group is free for reaction. The subsequent removal of the reducing agent is critical as it would otherwise react with the this compound. The reaction is performed at a slightly basic pH to facilitate the nucleophilic attack of the thiolate anion on the iodoacetyl group.
Materials:
-
Protein of interest with a single cysteine residue
-
This compound powder
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.6-8.0
-
Desalting column (e.g., PD-10)
-
Quenching solution: 1 M DTT
Procedure:
-
Protein Reduction:
-
Dissolve the protein in the labeling buffer.
-
Add a 10-fold molar excess of DTT or TCEP.
-
Incubate for 1 hour at room temperature to reduce any disulfide bonds.
-
-
Removal of Reducing Agent:
-
Equilibrate a desalting column with labeling buffer.
-
Apply the reduced protein solution to the column to separate the protein from the reducing agent.[8]
-
Collect the protein fractions.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to prepare a 10 mM stock solution.[9]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add DTT to a final concentration of 10 mM to quench any unreacted this compound.
-
Incubate for 15-30 minutes.
-
-
Purification of Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 336 nm (for this compound concentration).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Monitoring Folding/Unfolding Kinetics using Stopped-Flow Fluorescence
Rationale: Stopped-flow spectroscopy is a rapid mixing technique that allows for the observation of fast biochemical reactions, such as protein folding, on the millisecond timescale.[10][11] By rapidly mixing the unfolded protein with a refolding buffer (or folded protein with an unfolding buffer), the change in fluorescence of the attached this compound can be monitored over time.
Materials:
-
This compound labeled protein
-
Folding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Unfolding Buffer (Folding Buffer containing a high concentration of denaturant, e.g., 6 M Guanidinium Chloride (GdmCl))
-
Stopped-flow fluorescence spectrophotometer
Procedure:
-
Prepare Protein Stocks:
-
Unfolded Protein: Incubate the labeled protein in the unfolding buffer for at least 1 hour to ensure complete denaturation.
-
Folded Protein: Have the labeled protein in the folding buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 336 nm.
-
Set the emission wavelength to the maximum emission of the folded protein (typically around 490 nm) or use a cutoff filter.
-
Set the data acquisition parameters (time course, number of data points).
-
-
Refolding Experiment:
-
Load one syringe of the stopped-flow instrument with the unfolded protein solution.
-
Load the other syringe with the folding buffer.
-
Initiate rapid mixing. The instrument will inject the solutions into the observation cell, and the dilution of the denaturant will trigger folding.
-
Record the fluorescence intensity as a function of time.
-
Repeat the measurement several times and average the traces to improve the signal-to-noise ratio.
-
-
Unfolding Experiment:
-
Load one syringe with the folded protein solution.
-
Load the other syringe with the unfolding buffer.
-
Initiate rapid mixing to trigger unfolding.
-
Record the fluorescence intensity as a function of time.
-
Average multiple traces.
-
Data Analysis
The data obtained from stopped-flow experiments are kinetic traces of fluorescence intensity versus time. The analysis of these traces provides the observed rate constants for folding and unfolding.
-
Fitting Kinetic Traces: The kinetic traces are typically fitted to a single or double exponential equation to extract the observed rate constant(s) (k_obs).[1] For a simple two-state folding process, a single exponential fit is appropriate:
F(t) = F∞ + A * exp(-kobs * t)
Where F(t) is the fluorescence at time t, F∞ is the fluorescence at infinite time, A is the amplitude of the fluorescence change, and kobs is the observed rate constant.
-
Chevron Plot: To understand the folding mechanism and determine the folding and unfolding rates in the absence of denaturant, a chevron plot is constructed.[1][2] This is a plot of the natural logarithm of the observed rate constant (ln(k_obs)) versus the denaturant concentration.[1]
-
The descending arm of the "V" shape represents the folding rates at different denaturant concentrations.
-
The ascending arm represents the unfolding rates.
-
Extrapolation of the linear portions of the arms to zero denaturant concentration yields the intrinsic folding and unfolding rates.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incomplete reduction of cysteine- this compound is hydrolyzed- Competing nucleophiles in buffer (e.g., Tris) | - Ensure complete removal of reducing agent before adding the dye.- Prepare fresh this compound stock solution.- Use a non-nucleophilic buffer like HEPES or phosphate. |
| Protein Precipitation upon Labeling | - Over-labeling of the protein- The dye alters protein solubility | - Reduce the molar excess of this compound.- Decrease the protein concentration during labeling.[12] |
| No or Low Fluorescence Signal | - Low degree of labeling- Dye quenching due to aggregation or proximity to quenching residues | - Confirm labeling with mass spectrometry.- Perform experiments at lower protein concentrations. |
| High Initial Fluorescence in Kinetic Traces | - Protein is not fully unfolded initially- Impure protein sample | - Increase denaturant concentration or incubation time for unfolding.- Further purify the protein sample.[13] |
Conclusion
Monitoring protein folding kinetics with this compound is a robust and informative technique. The environmental sensitivity of the probe, combined with the time resolution of stopped-flow fluorescence, allows for the detailed characterization of folding pathways and the determination of key kinetic parameters. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this method to gain deeper insights into the complex world of protein dynamics.
References
- IAEDANS - Wikipedia. [Link]
- Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. [Link]
- Dhananjayan, D. (2023). Protein Folding Kinetics Analysis Using Fluorescence Spectroscopy.
- Stopped Flow FAQs - Applied Photophysics. [Link]
- Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism.
- Roder, H., & Shastry, M. C. R. (2004). Early Events in Protein Folding Explored by Rapid Mixing Methods. Chemical Reviews, 104(11), 5361–5384. [Link]
- Dhananjayan, D. "Protein Folding Kinetics Analysis Using Fluorescence Spectroscopy" (2023). Digital Commons @ USF. [Link]
- Gijbels, E., Esmans, K., Vanhooren, P., & Engelborghs, Y. (2007). A fluorescence stopped-flow kinetic study of the conformational activation of α-chymotrypsin and several mutants. FEBS Letters, 581(28), 5464–5468. [Link]
- The analysis of protein folding kinetic data produced in protein engineering experiments. (2002). Methods, 26(4), 317-331. [Link]
- Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism.
- Johnson, C. P., Tang, H. Y., Carag, C., Speicher, D. W., & Discher, D. E. (2007). Forced Unfolding of Proteins Within Cells. Science, 317(5838), 663–666. [Link]
- Protein labeling protocol - Abberior Instruments. [Link]
- Labeling of proteins for single-molecule fluorescence spectroscopy - ChemRxiv. [Link]
- Labeling protein constructs with IAEDANS. Fluorescence image is shown...
- SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). (2016, February 19). YouTube. [Link]
- Semisoton, A. A. (1995). Kinetics of Interaction of Partially Folded Proteins With a Hydrophobic Dye: Evidence That Molten Globule Character Is Maximal in Early Folding Intermediates. Biochemistry, 34(33), 10586–10593. [Link]
- Neuweiler, H., Banachewicz, W., & Fersht, A. R. (2010). Kinetics of chain motions within a protein-folding intermediate. Proceedings of the National Academy of Sciences, 107(51), 22106–22110. [Link]
- Troubleshooting - Thermott. [Link]
- Discovery of an on-pathway protein folding intermediate illuminates the kinetic competition between folding and misfolding. (2015). eLife, 4, e09495. [Link]
Sources
- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 2. "Protein Folding Kinetics Analysis Using Fluorescence Spectroscopy" by Dhanya Dhananjayan [digitalcommons.usf.edu]
- 3. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence stopped-flow kinetic study of the conformational activation of α-chymotrypsin and several mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAEDANS - Wikipedia [en.wikipedia.org]
- 6. moleculardepot.com [moleculardepot.com]
- 7. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 11. Stopped Flow FAQs [photophysics.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Troubleshooting - Thermott [thermott.com]
site-specific labeling of antibodies with 1,5-I-AEDANS
Application Note & Protocol
Site-Specific Labeling of Antibodies with 1,5-I-AEDANS for Advanced Bioconjugation
Abstract
This comprehensive guide provides a detailed protocol and scientific rationale for the site-specific labeling of antibodies with the thiol-reactive fluorescent probe, this compound (N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine). Site-specific conjugation offers significant advantages over random labeling methods, yielding a homogeneous population of well-defined antibody-dye conjugates with preserved immunoreactivity and predictable stoichiometry. This document outlines a robust workflow, from selective reduction of hinge region disulfide bonds to the purification and characterization of the final conjugate, ensuring researchers can produce high-quality reagents for a variety of applications, including fluorescence-based immunoassays, cellular imaging, and biophysical studies.
Introduction: The Imperative for Site-Specific Antibody Labeling
Antibodies are indispensable tools in research, diagnostics, and therapeutics due to their exquisite specificity and high affinity for their targets. The covalent attachment of functional molecules, such as fluorescent dyes, enzymes, or drugs, expands their utility. Traditional labeling methods often target abundant amino acid residues like lysine, resulting in a heterogeneous mixture of conjugates with varying numbers of labels attached at random locations. This heterogeneity can lead to several undesirable consequences:
-
Loss of Immunoreactivity: Labeling within or near the antigen-binding site (Fab region) can sterically hinder the antibody-antigen interaction.
-
Poor Reproducibility: The stochastic nature of the conjugation process leads to batch-to-batch variability, compromising experimental reproducibility.
-
Unpredictable Stoichiometry: The undefined number of labels per antibody complicates quantification and can lead to issues like self-quenching of fluorophores.
Site-specific labeling overcomes these limitations by directing the conjugation to a specific, pre-determined location on the antibody. One of the most effective and widely adopted strategies involves the selective reduction of the interchain disulfide bonds in the flexible hinge region of IgG antibodies. This region is spatially distant from the antigen-binding sites, and its reduction yields a defined number of reactive sulfhydryl (thiol) groups for conjugation.
This compound is an excellent fluorescent probe for this application. It possesses a reactive iodoacetyl group that specifically and efficiently couples with sulfhydryl groups under mild conditions. The resulting thioether bond is stable, and the AEDANS fluorophore exhibits environmentally sensitive fluorescence, making it a valuable tool for studying protein conformation and binding events.
Principle of the Method
The workflow is a two-step process that begins with the selective reduction of the antibody, followed by conjugation with this compound.
Step 1: Selective Reduction of Hinge Region Disulfides The interchain disulfide bonds in the hinge region of an IgG molecule are more accessible and susceptible to mild reducing agents than the intramolecular disulfide bonds that are crucial for the structural integrity of the antibody domains. Reagents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used at controlled concentrations and temperatures to selectively cleave these bonds, generating free sulfhydryl (-SH) groups. For an IgG1 antibody, this typically results in four accessible sulfhydryl groups per molecule.
Step 2: Thiol-Reactive Conjugation with this compound Following the reduction, the antibody is promptly reacted with this compound. The iodoacetyl moiety of the dye undergoes a nucleophilic substitution reaction with the generated sulfhydryl groups, forming a stable thioether linkage. The reaction is typically performed at a slightly alkaline pH to facilitate the deprotonation of the sulfhydryl group, enhancing its nucleophilicity.
Figure 1: High-level workflow for site-specific antibody labeling.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
Size-Exclusion Chromatography (SEC) system (e.g., FPLC or HPLC)
-
pH meter
-
Incubator or water bath (37°C)
-
Orbital shaker
-
Microcentrifuge
-
Pipettes and sterile, low-protein-binding microcentrifuge tubes
-
Dialysis cassettes or centrifugal filter units (e.g., 30 kDa MWCO)
Reagents and Buffers
-
Antibody: Purified monoclonal IgG antibody (e.g., mouse or human IgG1) at a concentration of 1-10 mg/mL. The antibody should be in a buffer free of primary amines (like Tris) and thiols. Phosphate-buffered saline (PBS), pH 7.4, is recommended.
-
This compound: (e.g., from Thermo Fisher Scientific). Store desiccated at -20°C, protected from light.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Prepare fresh.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 2-Mercaptoethanol (BME) or N-acetyl-cysteine.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.0.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG1 antibody. Adjust volumes accordingly for different amounts.
Part 1: Selective Reduction of Antibody
Causality: The goal is to cleave the four interchain disulfide bonds in the hinge region without affecting the 12 structurally critical intrachain bonds.[1] This is achieved by using a mild reducing agent like DTT at a carefully controlled concentration and temperature.[1] EDTA is included in the buffer to chelate any trace metal ions that could catalyze the re-oxidation of the newly formed thiols.
-
Antibody Preparation:
-
Start with 1 mg of antibody in PBS. If the antibody is in a buffer containing Tris or other interfering substances, exchange it into the Reaction Buffer (0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.0) using a centrifugal filter unit (30 kDa MWCO).
-
Adjust the final concentration to 2 mg/mL.
-
-
Preparation of DTT Solution:
-
Immediately before use, prepare a 1 M stock solution of DTT in deionized water.
-
Dilute the stock to create a 100 mM working solution in Reaction Buffer.
-
-
Reduction Reaction:
-
Add the 100 mM DTT working solution to the antibody solution to achieve a final DTT concentration of 10 mM. (e.g., for 0.5 mL of antibody, add 50.5 µL of 100 mM DTT).
-
Mix gently by pipetting. Do not vortex.
-
Incubate the reaction mixture for 30 minutes at 37°C .
-
-
Removal of Excess DTT:
-
Immediately after incubation, remove the excess DTT using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) pre-equilibrated with Reaction Buffer.
-
This step is critical as residual DTT will react with this compound, reducing the labeling efficiency.
-
Part 2: Conjugation with this compound
Causality: The iodoacetyl group of this compound reacts with the sulfhydryl groups generated in Part 1 to form a stable thioether bond.[2] The reaction is performed in the dark to prevent photobleaching of the fluorophore. A 10-fold molar excess of the dye is used to drive the reaction to completion.
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution, dissolve ~5.0 mg of this compound (MW = 503.3 g/mol ) in 100 µL of DMSO.
-
This solution should be prepared immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the 10 mM this compound solution to the reduced antibody solution from step 1.4.
-
Calculation Example:
-
Amount of Ab: 1 mg
-
MW of IgG: ~150,000 g/mol
-
Moles of Ab: 1 mg / 150,000 g/mol = 6.67 nmol
-
Moles of AEDANS needed (10x excess): 66.7 nmol
-
Volume of 10 mM AEDANS to add: 66.7 nmol / 10 mM = 6.67 µL
-
-
-
Mix gently and immediately.
-
Incubate for 2 hours at room temperature , protected from light (e.g., by wrapping the tube in aluminum foil).
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent to scavenge any unreacted this compound.
-
Add 2-Mercaptoethanol to a final concentration of 10 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Part 3: Purification of the Labeled Antibody
Causality: It is essential to remove all unconjugated this compound and quenched reaction byproducts, as their presence will interfere with the accurate determination of the degree of labeling and may affect downstream applications.[3] Size-exclusion chromatography is the preferred method as it efficiently separates the large antibody conjugate from smaller molecules.
-
Purification:
-
Load the entire reaction mixture from step 2.3 onto a size-exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL) pre-equilibrated with PBS, pH 7.4.
-
Run the column at a flow rate appropriate for the column dimensions (e.g., 0.5 mL/min).
-
-
Fraction Collection:
-
Monitor the column eluate by measuring the absorbance at 280 nm (for protein) and 336 nm (for this compound).
-
The first peak, which should absorb at both 280 nm and 336 nm, contains the labeled antibody. The second, later-eluting peak will absorb strongly at 336 nm and corresponds to the free dye.
-
Collect fractions corresponding to the first peak.
-
Characterization of the Labeled Antibody
This section outlines the self-validating system required to ensure the quality of the conjugate.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical quality attribute.[4] It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm and 336 nm.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, pooled antibody-AEDANS conjugate solution at 280 nm (A280) and 336 nm (A336).
-
-
Calculation:
-
The concentration of the antibody and the dye are calculated using the Beer-Lambert law. A correction factor is needed for the A280 reading because this compound also absorbs at this wavelength.
-
Molar Extinction Coefficients (ε):
-
εAb at 280 nm: ~210,000 M-1cm-1 (for a typical IgG)
-
εAEDANS at 336 nm: ~6,100 M-1cm-1
-
εAEDANS at 280 nm: ~4,500 M-1cm-1
-
-
Correction Factor (CF) for AEDANS at 280 nm:
-
CF = εAEDANS at 280 nm / εAEDANS at 336 nm = 4,500 / 6,100 ≈ 0.738
-
-
Step A: Calculate the concentration of the dye ([Dye]).
-
[Dye] (M) = A336 / εAEDANS at 336 nm
-
-
Step B: Calculate the corrected absorbance of the antibody at 280 nm (A280, corrected).
-
A280, corrected = A280 - (A336 * CF)
-
-
Step C: Calculate the concentration of the antibody ([Ab]).
-
[Ab] (M) = A280, corrected / εAb at 280 nm
-
-
Step D: Calculate the Degree of Labeling (DOL).
-
DOL = [Dye] / [Ab]
-
-
Expected Result: For this protocol, a DOL between 2 and 4 is typically achieved, indicating successful labeling of the hinge-region thiols.
-
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of IgG at 280 nm | εAb | 210,000 M-1cm-1 | Literature Value |
| Molar Extinction Coefficient of AEDANS at 336 nm | εAEDANS, 336 | 6,100 M-1cm-1 | Manufacturer Data |
| Molar Extinction Coefficient of AEDANS at 280 nm | εAEDANS, 280 | 4,500 M-1cm-1 | Manufacturer Data |
| Correction Factor | CF | 0.738 | Calculated |
Assessment of Immunoreactivity
It is crucial to verify that the labeling process has not compromised the antibody's ability to bind its antigen.[5][6] An Enzyme-Linked Immunosorbent Assay (ELISA) is a straightforward method for this assessment.
-
ELISA Protocol:
-
Coat a 96-well plate with the target antigen at an appropriate concentration (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of both the this compound labeled antibody and the unlabeled parent antibody (as a control), starting from a high concentration (e.g., 10 µg/mL).
-
Add the antibody dilutions to the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.
-
Wash the plate and add the appropriate enzyme substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the antibody concentration for both the labeled and unlabeled antibodies.
-
Compare the resulting binding curves. The EC50 values (the concentration required to achieve 50% of the maximum signal) for the labeled and unlabeled antibodies should be comparable, indicating that the immunoreactivity has been preserved. A significant rightward shift in the curve for the labeled antibody would suggest a loss of binding affinity.
-
Storage
Store the purified, labeled antibody in a suitable buffer (e.g., PBS with 0.02% sodium azide and 0.1% BSA as a stabilizer) at 4°C for short-term storage (1-2 months) or in aliquots at -20°C or -80°C for long-term storage. Protect from light.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL (<1) | Incomplete reduction of disulfide bonds. | Ensure DTT is fresh and at the correct concentration. Increase incubation time or temperature slightly (e.g., 45 min at 37°C). |
| Re-oxidation of thiols before conjugation. | Work quickly after the DTT removal step. Ensure EDTA is present in the buffer. | |
| Hydrolysis or degradation of this compound. | Use fresh, anhydrous DMSO to dissolve the dye. Prepare the dye solution immediately before use. | |
| High DOL (>4) | Reduction of intrachain disulfide bonds. | Decrease DTT concentration or incubation time. Ensure the temperature does not exceed 37°C. |
| Inaccurate protein concentration measurement. | Re-measure the concentration of the starting antibody solution. | |
| Loss of Immunoreactivity | Labeling occurred at or near the antigen-binding site. | This is unlikely with this site-specific method but could indicate over-reduction. Reduce the DTT concentration. |
| Antibody denaturation or aggregation. | Handle the antibody gently; do not vortex. Ensure all buffers are sterile and filtered. Analyze the conjugate by non-reducing SDS-PAGE to check for aggregation. |
References
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. [Link]
- Mehrabian, P., et al. (2016). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates.
- Vira, S., et al. (2010). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Analytical Biochemistry. [Link]
- PubMed. (2010). Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. [Link]
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. [Link]
- Carroll, K. S., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology. [Link]
Sources
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of Protein Aggregation Kinetics Using the Thiol-Reactive Probe 1,5-I-AEDANS
Introduction: The Challenge of Monitoring Protein Aggregation
Protein aggregation is a hallmark of numerous debilitating human diseases, including Alzheimer's and Parkinson's, and a significant challenge in the development and manufacturing of biotherapeutics.[1][2] The transition of proteins from their soluble, functional states into insoluble aggregates is a complex process involving various intermediate species.[1] Understanding the kinetics of this process—the rates of nucleation, elongation, and formation of different aggregate species—is crucial for developing effective therapeutic interventions and ensuring the stability of protein-based drugs.
Traditional methods for studying protein aggregation often rely on endpoint assays or techniques that may not be suitable for real-time monitoring. This application note details a robust and sensitive method for investigating protein aggregation kinetics using the fluorescent probe 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid).[3][4] This environmentally sensitive dye provides a powerful tool for researchers, scientists, and drug development professionals to gain deeper insights into the dynamics of protein aggregation.
Principle of the Assay: Leveraging Environmental Sensitivity
This compound is a thiol-reactive fluorescent probe that specifically labels cysteine residues on proteins.[4][5][6] The fluorescence of this compound is highly dependent on the polarity of its microenvironment.[7] In an aqueous, polar environment, the dye exhibits a certain level of fluorescence. However, as the protein aggregates, the labeled cysteine residues become buried within the increasingly hydrophobic core of the aggregate. This change in the local environment from polar to non-polar leads to a significant increase in the fluorescence quantum yield and a blue shift in the emission maximum of the conjugated this compound.[8][9] By monitoring the change in fluorescence intensity over time, one can directly follow the kinetics of protein aggregation in real-time.
Key Photophysical Properties of this compound:
| Property | Value | Reference |
| Peak Excitation Wavelength | ~336 nm | [3][10] |
| Peak Emission Wavelength | ~490 nm (environment-dependent) | [3][10] |
| Molar Extinction Coefficient | 5,700 cm⁻¹M⁻¹ | [3] |
| Reactivity | Primarily with thiol groups (cysteines) | [3][11] |
Experimental Workflow
The overall experimental workflow for using this compound to monitor protein aggregation kinetics is a multi-step process that requires careful execution and validation at each stage.
Sources
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying protein aggregation mechanisms and quantifying aggregation rates from combined monomer depletion and continuous scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAEDANS - Wikipedia [en.wikipedia.org]
- 4. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of cysteinyl residues. Application to extensive primary structure analysis of proteins on a microscale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 8. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Aggregation and Conformational Scrambling of Unfolded States Govern Fluorescence Emission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]
- 11. moleculardepot.com [moleculardepot.com]
Probing Rapid Biomolecular Dynamics: A Guide to Stopped-Flow Fluorescence Studies Using 1,5-I-AEDANS
Abstract: This comprehensive guide details the principles and execution of stopped-flow fluorescence spectroscopy for studying rapid kinetic events in biological systems. It focuses on the practical application of 1,5-iodoacetyl-AEDANS (1,5-I-AEDANS), a thiol-reactive, environmentally sensitive fluorescent probe. We provide an in-depth exploration of the causality behind experimental design, step-by-step protocols for protein labeling and kinetic data acquisition, and guidance on data analysis and interpretation. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage pre-steady-state kinetics to elucidate mechanisms of protein conformational changes, ligand binding, and enzyme catalysis.
Introduction to Stopped-Flow Fluorescence Spectroscopy
Many critical biological processes, such as protein folding, ligand binding, and enzymatic catalysis, occur on a millisecond timescale.[1][2] Traditional steady-state methods, which measure reaction rates after an initial "burst" phase, obscure the rapid conformational and binding events that define the reaction mechanism. Stopped-flow spectroscopy is a powerful rapid kinetics technique that overcomes this limitation by enabling the observation of these fast reactions in solution, typically with half-lives in the millisecond range.[3][4]
The Power of Pre-Steady-State Kinetics
By rapidly mixing two or more reactants and monitoring the subsequent reaction, stopped-flow instruments allow researchers to capture the pre-steady-state phase.[1] This initial period is rich with information about the formation of transient intermediates, conformational changes, and the elementary steps of a reaction pathway. Analyzing this phase provides a deeper mechanistic understanding that is unattainable through steady-state analysis alone.
Principles of Stopped-Flow Instrumentation
A stopped-flow instrument rapidly and efficiently mixes small volumes of reactant solutions, initiating the reaction.[5] The freshly mixed solution is then pushed into an observation cell, where it is irradiated with light of a specific wavelength.[1] The flow is then abruptly halted, and a detector records the change in a spectroscopic signal—such as fluorescence intensity—as a function of time.[3] The time between mixing and the first observation is known as the "dead time" of the instrument, typically around 1 millisecond.[5]
The Fluorescent Probe: this compound
The key to a successful stopped-flow fluorescence experiment is a probe that can report on the molecular event of interest. This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is an extrinsic fluorophore widely used for this purpose.[6]
What is this compound?
This compound is a derivative of naphthalene sulfonic acid functionalized with an iodoacetyl group. This reactive group allows for the specific covalent attachment of the probe to sulfhydryl groups (thiols) found in cysteine residues of proteins.[7]
Spectroscopic Properties and Environmental Sensitivity
The utility of this compound stems from the sensitivity of its fluorescence to the local environment.[8] When the probe moves from a polar, aqueous environment to a more non-polar, hydrophobic one (e.g., being buried within a protein pocket upon a conformational change), its fluorescence intensity typically increases, and its emission maximum shifts to a shorter wavelength (a "blue shift").[9][10] This property allows researchers to directly monitor changes in protein conformation or the binding of a ligand that alters the probe's local environment.
| Property | Value | Source |
| Peak Excitation Wavelength | ~336 nm | [6][7] |
| Peak Emission Wavelength | ~490 nm (environment-dependent) | [6][7] |
| Extinction Coefficient | ~5,700 M⁻¹cm⁻¹ | [6] |
| Reactive Group | Iodoacetamide | [8] |
| Target Residue | Cysteine (Thiol) | [6] |
Chemical Reactivity and Labeling Strategy
The iodoacetyl group of this compound reacts with the sulfhydryl side chain of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.
Experimental Design and Considerations
A robust experimental design is critical for obtaining meaningful kinetic data. Careful planning at this stage ensures that the observed fluorescence signal accurately reflects the biological process of interest.
Choosing the Labeling Site
The selection of the cysteine residue for labeling is paramount. Ideally, the chosen site should be:
-
Mechanistically Relevant: Located in a region of the protein that is expected to undergo a significant environmental change during the reaction (e.g., near a binding pocket, at a domain interface).
-
Accessible: Exposed to the solvent to allow for efficient labeling.
-
Unique (if possible): If the protein contains multiple cysteine residues, site-directed mutagenesis can be used to create a variant with a single, strategically placed cysteine for labeling, simplifying data interpretation.
Determining Labeling Efficiency
It is essential to quantify the stoichiometry of labeling (moles of dye per mole of protein). This is typically achieved by measuring the absorbance of the protein at 280 nm and the absorbance of the AEDANS probe at its maximum (~336 nm). Under- or over-labeling can complicate data analysis. A 1:1 stoichiometry is often ideal.
Selecting Experimental Conditions
-
Buffer: The buffer system should maintain the protein's stability and activity. It's crucial to ensure the buffer components do not interfere with the fluorescence of AEDANS or participate in the reaction. A common choice is a buffer with a pH between 7 and 8, such as HEPES or Tris.
-
Temperature: Reactions are highly sensitive to temperature. A temperature-controlled stopped-flow instrument is necessary to ensure reproducibility.
-
Concentrations: Reactant concentrations should be chosen to ensure the reaction occurs on a timescale observable by the instrument. Pseudo-first-order conditions (where one reactant is in significant excess over the other) are often used to simplify the kinetic analysis.
Controls and Validation
-
Unlabeled Control: A kinetic experiment should be run with unlabeled protein to ensure there are no significant fluorescence changes from intrinsic fluorophores (like tryptophan) or from light scattering.
-
Activity Assay: The biological activity of the labeled protein should be compared to the unlabeled protein to confirm that the fluorescent tag does not perturb its function.
Detailed Protocols
Protocol 1: Covalent Labeling of a Protein with this compound
This protocol describes a general procedure for labeling a protein containing a reactive cysteine residue.
Scientist's Note: The iodoacetyl group is light-sensitive, and the labeling reaction should be performed in the dark or in a tube wrapped in aluminum foil to prevent photodegradation.
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 10-100 µM in a suitable reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5). If the protein has been stored in the presence of reducing agents like DTT or β-mercaptoethanol, these must be removed immediately prior to labeling, typically by dialysis or using a desalting column.[11]
-
Dye Preparation: Immediately before use, dissolve this compound powder in a small amount of anhydrous dimethylformamide (DMF) or DMSO to create a concentrated stock solution (e.g., 10-20 mM).[12]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.[11] The reaction mixture should be mixed gently and incubated for 2-4 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 1-5 mM. This will react with any excess, unreacted this compound.[12]
-
Purification: Remove the unreacted dye and the quenching agent from the labeled protein. This is most commonly achieved using a desalting column (e.g., PD-10) or extensive dialysis against the desired storage buffer.
-
Characterization: Determine the final concentration of the labeled protein and the degree of labeling using UV-Visible spectrophotometry.
Protocol 2: Setting Up the Stopped-Flow Instrument
Rationale: Proper instrument setup, including flushing and temperature equilibration, is crucial for acquiring clean, reproducible kinetic data.
-
Power On and Warm-Up: Turn on the stopped-flow instrument, including the lamp (typically a Xenon arc lamp) and the temperature control unit. Allow the system to warm up and stabilize for at least 30 minutes.
-
System Flush: Thoroughly flush the instrument's syringes, tubing, and observation cell with ultrapure water, followed by the experimental buffer. This removes any contaminants and air bubbles from the system.
-
Temperature Equilibration: Set the desired temperature for the experiment and allow the syringe and cell block to equilibrate completely.
-
Load Reagents: Load the labeled protein solution into one syringe (e.g., Syringe A) and the ligand/reactant solution into the other (e.g., Syringe B). Ensure there are no air bubbles in the syringes or tubing.
-
Set Acquisition Parameters:
-
Excitation Wavelength: Set the monochromator to the excitation maximum of AEDANS (~336 nm).
-
Emission Cutoff Filter: Use a long-pass filter (e.g., >420 nm) to block scattered excitation light from reaching the detector.
-
Acquisition Time: Choose a time course appropriate for the expected reaction rate. It's often wise to start with a longer acquisition time (e.g., 1-10 seconds) and adjust as needed.
-
Data Sampling Rate: Select a sampling mode (linear or logarithmic) appropriate for the reaction. Logarithmic sampling is often preferred for reactions with multiple, distinct phases.[13]
-
Protocol 3: Performing a Kinetic Experiment
Caption: Workflow for a stopped-flow fluorescence experiment.
-
Blank Measurement: Perform several "pushes" with buffer in both syringes to establish a baseline signal.
-
Test Shot: Execute a single push with the reactants to ensure a signal change is observed and to verify that the acquisition time is appropriate.
-
Data Collection: Acquire multiple (typically 5-10) kinetic traces (shots) under the same conditions. This allows for signal averaging, which improves the signal-to-noise ratio of the final dataset.
-
Control Shots: After collecting data for the main reaction, perform control experiments, such as mixing the labeled protein with buffer alone, to check for artifacts like photobleaching or protein instability.
Data Analysis and Interpretation
Raw Data Processing
The multiple kinetic traces collected should be inspected for consistency. Outliers can be discarded, and the remaining traces are averaged to produce a single, high-quality kinetic curve. The data points before the instrument's dead time should be removed from the analysis.[13]
Fitting Kinetic Traces to Models
The averaged kinetic trace is then fit to a mathematical equation that describes the reaction mechanism. Non-linear regression software (e.g., Prism, Origin, MATLAB) is used for this purpose.[13]
-
Single Exponential: For a simple, one-step process (A → B), the data can be fit to a single exponential equation:
-
F(t) = F₀ + A * exp(-k_obs * t)
-
Where F(t) is the fluorescence at time t, F₀ is the final fluorescence, A is the amplitude of the fluorescence change, and k_obs is the observed rate constant.
-
-
Double Exponential: For a two-step process (A → B → C), a double exponential equation is used:
-
F(t) = F₀ + A₁ * exp(-k₁ * t) + A₂ * exp(-k₂ * t)
-
This yields two separate rate constants (k₁ and k₂) corresponding to the two steps.
-
Interpreting Kinetic Parameters
The rate constants (k) and amplitudes (A) obtained from the fitting provide quantitative information about the reaction. For example, in a binding experiment performed under pseudo-first-order conditions, the dependence of k_obs on the concentration of the excess reactant can be analyzed to determine the elementary association (k_on) and dissociation (k_off) rate constants.
Caption: A simple two-state binding model.
Applications in Research and Drug Development
Stopped-flow fluorescence using this compound is a versatile technique with broad applications.[1][2]
-
Studying Protein Folding and Unfolding: By rapidly changing denaturant concentration, the kinetics of protein folding and unfolding can be monitored as different regions of the protein become solvent-exposed or buried.
-
Investigating Protein-Ligand Binding: It is widely used to determine the kinetic parameters of drug candidates binding to their protein targets, providing crucial information for structure-activity relationship (SAR) studies.[14]
-
Probing Conformational Changes: The technique can resolve distinct steps in an enzyme's catalytic cycle or allosteric transitions that are linked to changes in the probe's environment.[15]
-
Förster Resonance Energy Transfer (FRET): this compound can serve as an energy donor or acceptor in FRET experiments.[6] FRET is a process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor chromophore.[16][17] The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules (inversely proportional to the sixth power of the distance), making stopped-flow FRET an excellent tool for measuring the kinetics of distance changes within or between macromolecules.[18][19]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No fluorescence signal change | 1. Labeling site is not involved in the conformational change.2. Labeled protein is inactive.3. Reaction is too fast or too slow for the instrument. | 1. Choose a different labeling site.2. Check protein activity post-labeling.3. Adjust reactant concentrations or temperature. |
| High noise in the kinetic trace | 1. Low fluorescence signal.2. Lamp instability.3. Air bubbles in the system. | 1. Increase protein concentration or use a brighter probe.2. Allow lamp to stabilize; check lamp hours.3. Thoroughly degas buffers and flush the system. |
| Trace does not fit well to a model | 1. Incorrect kinetic model chosen.2. Multiple processes are occurring simultaneously.3. Photobleaching of the probe. | 1. Try fitting to a more complex model (e.g., double exponential).2. Simplify the system (e.g., use pseudo-first-order conditions).3. Reduce excitation light intensity; check for signal decay in control shots. |
References
- What is Fluorescence Quenching? | Types and Mechanisms. Ossila. URL
- Förster resonance energy transfer. Wikipedia. URL
- Förster Resonance Energy Transfer (FRET). Teledyne Vision Solutions. URL
- Fluorescence quenching mechanisms. Fiveable. URL
- What is fluorescence quenching? AxisPharm. URL
- Förster Resonance Energy Transfer (FRET): A Powerful Molecular Ruler. Ossila. URL
- What is Fluorescence Quenching? Edinburgh Instruments. URL
- Quenching (fluorescence). Wikipedia. URL
- Guidelines for Acquiring and Analyzing Stopped-Flow D
- Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific. URL
- Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells.
- Stopped-flow. Wikipedia. URL
- Stopped Flow FAQs. Applied Photophysics. URL
- IAEDANS. Wikipedia. URL
- Acedan derivatives and their relative emission intensity in water.
- Chapter 9 Stopped-flow fluorescence spectroscopy. Oxford Academic. URL
- What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Bio-Logic. URL
- TgK Scientific Stopped-Flow Solutions. TgK Scientific. URL
- Overview: Stopped-Flow. Bio-Logic. URL
- Stopped-Flow Applic
- Stopped-Flow. JASCO Inc. URL
- Protein labeling protocol. Abberior Instruments. URL
- Discovery of Environment-Sensitive Fluorescent Agonists for α1-Adrenergic Receptors.
- Labeling protein constructs with IAEDANS.
- Discovery of Environment-Sensitive Fluorescent Agonists for α 1 -Adrenergic Receptors. PubMed. URL
- Molecular Probes™ IAEDANS. Fisher Scientific. URL
- IAEDANS Formula. Echemi. URL
- N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid. Sigma-Aldrich. URL
- Labeling of proteins for single-molecule fluorescence spectroscopy. ChemRxiv. URL
- A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens.
- 1,5-IAEDANS (Highly Pure). Molecular Depot. URL
- Environment-sensitive labels in multiplex fluorescence analyses of protein-DNA complexes. PubMed. URL
- SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). [Source Not Available]
- Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist.
- Kinetics and thermodynamics of the Interaction of 1-anilino-naphthalene-8-sulfonate with proteins.
- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins.
- Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. MDPI. URL
- Pitfalls of Using ANS Dye Under Molecular Crowding Conditions. PubMed. URL
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- 4. biologic.net [biologic.net]
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- 8. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
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Probing the Dance of Life: A Guide to Measuring Real-Time Protein Dynamics with 1,5-I-AEDANS
Introduction: Illuminating the Machinery of Life
Proteins are not static entities; they are dynamic machines that fold, unfold, and change conformation to perform their biological functions. Understanding these intricate movements in real-time is paramount for deciphering biological mechanisms and for the rational design of therapeutics. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of the fluorescent probe 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) to monitor these dynamic events.
This compound is a thiol-reactive fluorescent dye whose emission properties are highly sensitive to the polarity of its local environment.[1][2] This sensitivity makes it an exceptional tool for reporting on protein conformational changes. When a protein undergoes a conformational shift, the environment around the attached this compound probe can change, leading to measurable alterations in its fluorescence signal, such as shifts in emission wavelength and changes in intensity.[1][3][4] Furthermore, its spectral properties make it an excellent Förster Resonance Energy Transfer (FRET) acceptor when paired with endogenous tryptophan residues, allowing for the measurement of intramolecular distances.[5][6][7]
This guide will provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and reproducible methodology for studying protein dynamics.
Core Principles: The Power of Environmental Sensitivity
The utility of this compound in studying protein dynamics stems from the principle of environmentally sensitive fluorescence. The naphthalene ring system of the dye is sensitive to the polarity of its surroundings.
-
In a polar, aqueous environment , the fluorescence emission of this compound is typically lower and occurs at a longer wavelength.
-
In a non-polar, hydrophobic environment , such as being buried within a protein core upon a conformational change, its fluorescence quantum yield increases, and the emission maximum shifts to a shorter wavelength (a "blueshift").[4]
This phenomenon allows researchers to infer changes in the local environment of the labeled site on the protein, which are often coupled to global conformational changes.
Experimental Workflow: From Labeling to Data Acquisition
A typical workflow for using this compound to study protein dynamics involves three key stages: protein labeling, purification of the labeled protein, and fluorescence measurement.
Figure 1. A generalized experimental workflow for studying protein dynamics using this compound.
Part 1: Covalent Labeling of Proteins with this compound
The specific attachment of this compound to a protein is crucial for obtaining meaningful data. The iodoacetyl group of this compound reacts specifically with the sulfhydryl (thiol) group of cysteine residues.[6][8]
Protocol 1: Thiol-Reactive Labeling
Rationale: This protocol is designed to achieve a 1:1 labeling stoichiometry to avoid potential protein precipitation and to simplify data interpretation.[9] The reaction is performed at a slightly basic pH to ensure the cysteine thiol is sufficiently nucleophilic for the reaction to proceed efficiently.
Materials:
-
Protein of interest with a single, accessible cysteine residue.
-
This compound (powder form)[8]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting column (e.g., PD-10)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Ensure the protein is pure and at a known concentration (typically 1-10 mg/mL).
-
If the protein has disulfide bonds that need to be reduced to free up the target cysteine, incubate with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Crucially , remove the DTT completely before adding this compound. This is best achieved using a desalting column, exchanging the protein into the Labeling Buffer.[10]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution. Protect the solution from light.[6]
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring to prevent protein precipitation.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 15-30 minutes.
-
Protocol 2: Purification of the Labeled Protein
Rationale: It is imperative to remove all free, unreacted this compound from the labeled protein.[11] Free dye in solution will contribute to the background fluorescence, potentially masking the signal from the protein and leading to erroneous data interpretation. Size-exclusion chromatography is a highly effective method for this separation.[11]
Materials:
-
Quenched labeling reaction mixture
-
Size-Exclusion Chromatography (SEC) column
-
SEC Buffer: A buffer suitable for the long-term stability of the protein (e.g., PBS or HEPES-buffered saline).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Sample Loading and Elution: Load the quenched reaction mixture onto the column and begin elution with SEC Buffer.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~336 nm (for this compound).[6] The first peak should correspond to the labeled protein, while the second, slower-eluting peak will be the free dye.
-
Pooling and Concentration: Pool the fractions containing the pure, labeled protein. Concentrate the protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).
Verification of Labeling: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified protein at 280 nm and 336 nm and using the Beer-Lambert law with the respective extinction coefficients for the protein and this compound (ε₃₃₆ ≈ 5,700 M⁻¹cm⁻¹).[6]
Part 2: Real-Time Fluorescence Measurements
With the purified, labeled protein in hand, you are ready to monitor its dynamics. The specific experimental setup will depend on the biological question being addressed. A common application is to monitor conformational changes induced by ligand binding.
Figure 2. Principle of detecting ligand-induced conformational changes with this compound.
Protocol 3: Monitoring Ligand-Induced Conformational Changes
Rationale: This protocol describes a kinetic experiment to measure the rate of a conformational change upon the addition of a ligand. By monitoring the change in fluorescence over time, one can extract kinetic parameters that describe the protein's dynamic behavior.
Materials:
-
Purified this compound-labeled protein
-
Ligand of interest
-
Reaction Buffer: A buffer that maintains the stability and activity of the protein.
-
Fluorometer with temperature control and rapid-mixing capabilities (for fast kinetics).
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~336 nm.
-
Scan for the emission maximum of the labeled protein in the absence of the ligand (typically between 470-520 nm).
-
Set the emission wavelength to the wavelength that gives the largest change upon ligand binding.
-
Equilibrate the sample holder to the desired experimental temperature.
-
-
Baseline Measurement:
-
Place a solution of the labeled protein in the cuvette and record a stable baseline fluorescence signal.
-
-
Initiation of the Reaction:
-
Rapidly add a known concentration of the ligand to the cuvette and immediately start recording the fluorescence signal over time. For fast reactions, a stopped-flow instrument is necessary.
-
-
Data Acquisition:
-
Continue recording the signal until it reaches a new, stable plateau, indicating that the binding and conformational change have reached equilibrium.
-
Part 3: Data Analysis and Interpretation
The raw fluorescence data can be analyzed to provide quantitative insights into protein dynamics.
Kinetic Analysis
The time-course data from Protocol 3 can be fit to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constants (k_obs) for the conformational change. By performing the experiment at various ligand concentrations, one can further dissect the binding and conformational change steps.
Equilibrium Analysis (Titration)
By measuring the fluorescence change at equilibrium across a range of ligand concentrations, a binding isotherm can be generated. This allows for the determination of the dissociation constant (Kd), which quantifies the binding affinity.
| Parameter | Description | Typical Value | Reference |
| Excitation Maximum (λ_ex) | The wavelength of light most efficiently absorbed by the fluorophore. | ~336 nm | [6][12] |
| Emission Maximum (λ_em) | The wavelength of peak fluorescence emission. Highly dependent on the environment. | ~470-520 nm | [6][12] |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | ~5,700 M⁻¹cm⁻¹ at 336 nm | [6] |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | 10-20 ns | [2][3] |
Table 1. Key photophysical properties of this compound.
Advanced Applications: Förster Resonance Energy Transfer (FRET)
This compound is an excellent FRET acceptor for the intrinsic fluorescence of tryptophan (Trp) residues, which act as donors.[5][6][7] FRET is a non-radiative energy transfer process that occurs over distances of ~10-100 Å, making it a "spectroscopic ruler."[13][14] By measuring the efficiency of energy transfer from a Trp to a nearby this compound, one can calculate the distance between them and monitor changes in this distance in real-time.
Troubleshooting and Considerations
-
Protein Precipitation: Labeling can sometimes increase the hydrophobicity of a protein, leading to precipitation.[9] To mitigate this, use the lowest possible dye-to-protein ratio that gives a sufficient signal and ensure gentle mixing during the addition of the dye.
-
Non-specific Labeling: While iodoacetamides are highly specific for thiols, some reaction with other nucleophilic residues (e.g., lysines) can occur at high pH. Performing the labeling at a pH of ~7.5 minimizes this.
-
Photobleaching: All fluorophores are susceptible to photobleaching. Use the lowest excitation intensity necessary to obtain a good signal-to-noise ratio and minimize the exposure time of the sample to the excitation light.
Conclusion
This compound is a powerful and versatile tool for the real-time investigation of protein dynamics. Its environmental sensitivity and utility as a FRET probe provide a window into the conformational changes that are fundamental to protein function. By following the robust protocols and understanding the underlying principles outlined in this guide, researchers can effectively harness the power of this fluorescent probe to illuminate the intricate dance of proteins.
References
- Fluorescent labeling and modification of proteins - PMC. (n.d.).
- Hong, H., & Maret, W. (2003). Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein. Protein Engineering, Design and Selection, 16(10), 743-749.
- Förster resonance energy transfer as a probe of membrane protein folding - PMC. (n.d.).
- IAEDANS - Wikipedia. (n.d.).
- Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. (2018). Analytical Chemistry, 90(15), 9228–9235.
- Why is my protein precipitating after fluorescent labeling?. (2016).
- Labeling protein constructs with IAEDANS. (n.d.).
- Förster resonance energy transfer - Wikipedia. (n.d.).
- Forced Unfolding of Proteins Within Cells - PMC. (n.d.).
- Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC. (n.d.).
- What is Förster Resonance Energy Transfer | What is FRET. (2024).
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- 2. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 4. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 14. edinst.com [edinst.com]
Application Note: Probing Molecular Environments with 1,5-I-AEDANS Fluorescence Lifetime Measurements
Abstract
Fluorescence lifetime, the average time a fluorophore spends in the excited state, is a powerful parameter for probing molecular interactions and micro-environmental changes. Unlike intensity-based measurements, fluorescence lifetime is an intrinsic property of a fluorophore that is generally independent of concentration and photobleaching.[1][2] This application note provides a comprehensive guide to the experimental setup and data analysis for fluorescence lifetime measurements using the environmentally sensitive probe, 1,5-I-AEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid). We detail the principles of Time-Correlated Single Photon Counting (TCSPC), provide a step-by-step protocol for protein labeling and data acquisition, and offer insights into the interpretation of lifetime data for researchers in biochemistry, cell biology, and drug development.
Part 1: Foundational Principles
The Power of Fluorescence Lifetime
When a fluorophore absorbs a photon, it transitions to an electronically excited state. It remains in this state for a brief period before returning to the ground state, typically by emitting a photon. The fluorescence lifetime (τ) is the average duration of this excited state.[1] This parameter is exquisitely sensitive to a variety of factors that can alter the rate of non-radiative decay, including:
-
Solvent Polarity and Viscosity: Interactions with solvent molecules can stabilize or destabilize the excited state, affecting the lifetime.[3][4]
-
Proximity to Quenchers: Molecular oxygen, iodide ions, and certain amino acid residues can deactivate the excited state through collisional quenching, shortening the lifetime.
-
Conformational Changes: Changes in the structure of a protein or other macromolecule can alter the local environment of an attached fluorophore.[5]
-
Binding Events: The association of a ligand or binding partner can shield the fluorophore from the solvent or introduce new quenching interactions.
By measuring changes in fluorescence lifetime, researchers can gain quantitative insights into these dynamic molecular processes.[2][6]
This compound: An Environmentally Sensitive Probe
This compound is a fluorescent probe widely used in biological research. Its iodoacetyl functional group reacts specifically with sulfhydryl groups, making it ideal for labeling cysteine residues in proteins.[7][8]
-
Excitation (λ_ex): ~336 nm[8]
-
Emission (λ_em): ~490 nm (This can shift depending on the environment)[8]
The key feature of this compound is the pronounced sensitivity of its fluorescence lifetime to the polarity of its microenvironment.[3][5] In a polar, aqueous environment where the probe is exposed to water molecules, its lifetime is relatively short. When it is moved into a non-polar, hydrophobic environment, such as the core of a protein or a lipid membrane, its lifetime increases significantly. This property allows it to act as a reporter on protein conformation, folding, and binding interactions.
Part 2: Instrumentation & Setup: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[9][10] It works by measuring the time delay between an excitation laser pulse and the detection of the first emitted photon from the sample. By repeating this process millions of times, a histogram of photon arrival times is built, which directly represents the fluorescence decay curve.[11]
Caption: Core components and signal flow in a TCSPC system.
Critical Instrument Choices
| Component | Key Parameter | Rationale (The "Why") | Typical Specification for this compound |
| Excitation Source | Pulse Width & Repetition Rate | The laser pulse must be significantly shorter than the lifetime being measured for accurate deconvolution. A high repetition rate allows for faster data acquisition.[12] | Picosecond diode laser (e.g., <100 ps), 20-80 MHz repetition rate. |
| Detector | Temporal Resolution (Jitter) | The detector's timing uncertainty (jitter) is a primary determinant of the system's overall time resolution, defining the narrowness of the Instrument Response Function (IRF).[13][14] | Photomultiplier Tube (PMT) or Hybrid Photodetector with <200 ps jitter. |
| TCSPC Electronics | Time Resolution (Bin Width) | The electronics must be able to time-stamp photon arrivals with a resolution fine enough to accurately sample the decay curve. | Time-to-Digital Converter (TDC) with <25 ps bin width. |
Part 3: Experimental Protocols
This section provides a validated, step-by-step workflow.
Protocol 1: Instrument Response Function (IRF) Measurement
Causality: The measured fluorescence decay is not the true decay; it is a convolution of the true decay with the system's own temporal response (the IRF).[15][16] Measuring the IRF is a mandatory calibration step for accurate deconvolution and lifetime calculation.[17][18]
Materials:
-
TCSPC Spectrometer
-
Scattering Solution: A dilute suspension of non-dairy creamer or colloidal silica (e.g., Ludox) in deionized water.
Procedure:
-
Setup: Place the cuvette with the scattering solution in the sample holder.
-
Wavelength: Set the excitation source to the same wavelength that will be used for the sample (e.g., 340 nm). Set the emission monochromator to the same wavelength.
-
Acquisition Parameters: Adjust the laser power and attenuators so that the photon count rate is less than 1-5% of the laser repetition rate. This is crucial to avoid "pile-up" artifacts, where more than one photon arrives per excitation cycle.
-
Acquire Data: Collect data until the peak channel of the histogram has at least 10,000 counts. This ensures sufficient statistics for the analysis software.[17]
-
Save: Save the IRF file. It will be used in the data analysis step for all subsequent measurements made with the identical instrument settings.
Protocol 2: Cysteine-Specific Protein Labeling with this compound
Causality: This protocol ensures specific covalent attachment of the probe to a protein's cysteine residue(s) and subsequent removal of unreacted, free dye, which would otherwise contaminate the fluorescence signal.
Materials:
-
Protein of interest (with at least one cysteine residue), ~1-5 mg/mL.
-
Labeling Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 (must be free of primary amines).
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.
-
This compound powder.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Purification Column: PD-10 desalting column or equivalent size-exclusion chromatography (SEC) column.
Procedure:
-
Protein Reduction (If necessary): If the protein may have formed disulfide bonds, incubate it with a 10-fold molar excess of DTT for 1 hour at room temperature to ensure cysteines are reduced.
-
Remove Reducing Agent: Immediately remove the DTT by passing the protein solution over a desalting column pre-equilibrated with Labeling Buffer.[19] This step is critical as DTT will react with the I-AEDANS probe.
-
Prepare Dye Stock: Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution. Protect from light.
-
Labeling Reaction:
-
Determine the protein concentration accurately (e.g., via A280 or BCA assay).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[19]
-
-
Quench Reaction (Optional): Add a small amount of DTT or β-mercaptoethanol to react with any remaining unreacted dye.
-
Purify Labeled Protein: Separate the labeled protein from the free dye using a desalting or SEC column equilibrated with your final experimental buffer.[19][20] Collect fractions and identify the protein-containing fractions by absorbance at 280 nm. The labeled protein will also have a characteristic absorbance peak around 336 nm.
Protocol 3: Fluorescence Lifetime Data Acquisition
Procedure:
-
Instrument Warm-up: Turn on the laser and detectors and allow them to stabilize for at least 30 minutes.
-
Sample Preparation: Dilute the purified, AEDANS-labeled protein to a concentration that gives an absorbance of ~0.1 at the excitation wavelength (340 nm). This helps to avoid inner-filter effects.
-
Blank Measurement: First, acquire a decay curve for the buffer alone to check for background fluorescence or scattering.
-
Sample Measurement:
-
Place the sample cuvette in the holder.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.
-
Set the acquisition parameters to keep the count rate below 5% of the laser repetition rate.
-
Collect data until the peak channel has at least 10,000 counts for good statistical precision.
-
-
Repeat: Perform measurements for your protein under different conditions (e.g., with and without a binding partner, at different temperatures) to observe changes in lifetime.
Part 4: Data Analysis and Interpretation
The goal of the analysis is to extract the true fluorescence decay parameters (lifetimes τᵢ and amplitudes αᵢ) from the measured data by accounting for the instrument's response (IRF).[21]
Caption: Workflow for analyzing TCSPC data.
Fitting the Decay Model
The fluorescence intensity decay, I(t), is typically modeled as a sum of exponentials:
I(t) = Σ αᵢ * exp(-t/τᵢ)
Where:
-
τᵢ is the fluorescence lifetime of the i-th component.
-
αᵢ is the fractional amplitude (contribution) of the i-th component.
| Model | Equation | Interpretation |
| Single-Exponential | I(t) = α₁ * exp(-t/τ₁) | The fluorophore exists in a single, uniform environment. |
| Multi-Exponential | I(t) = α₁ * exp(-t/τ₁) + α₂ * exp(-t/τ₂) + ... | The fluorophore exists in multiple distinct environments (e.g., a solvent-exposed state and a buried state) or is undergoing complex dynamics.[22] |
Assessing Goodness-of-Fit: A Self-Validating System
Trustworthy data analysis relies on statistical validation.[23]
-
Chi-squared (χ²): This value compares the fitted curve to the actual data. For a good fit, χ² should be close to 1.0.
-
Weighted Residuals: A plot of the residuals (difference between data and fit) should be randomly distributed around zero. Any systematic pattern indicates a poor fit or an inappropriate model.
Interpreting the Results: A Case Study
Imagine a protein is labeled with this compound at a cysteine in a flexible loop.
| Condition | Hypothetical Fit Results | Interpretation |
| Protein alone in buffer | τ₁ = 8.5 ns (α₁ = 1.0) | A single, relatively short lifetime suggests the probe is in one primary state, fully exposed to the polar aqueous solvent. |
| Protein + Ligand | τ₁ = 8.6 ns (α₁ = 0.3) τ₂ = 16.2 ns (α₂ = 0.7) | The data now requires two lifetime components. The short component (τ₁) remains, but a new, long lifetime component (τ₂) dominates. This indicates that upon ligand binding, ~70% of the protein population undergoes a conformational change that moves the AEDANS probe into a protected, non-polar (hydrophobic) pocket, shielding it from water and increasing its lifetime. |
This change in the lifetime distribution provides direct, quantitative evidence of a ligand-induced conformational change, a critical piece of information in drug development and mechanistic biology.
References
- Becker, W. (2012). The bh TCSPC Handbook, 5th Edition. Becker & Hickl GmbH. [Link]
- Center for Biophotonics, University of Jena. Time-correlated single photon counting (TCSPC). [Link]
- HORIBA Scientific. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
- Ghosh, S. et al. Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. NPTEL. [Link]
- PicoQuant. (2023). How to Work with Instrument Response Functions (IRFs) Measured with a Microscope. [Link]
- Wahl, P., Auchet, J. C., & Donzel, B. (1974). Measurement and analysis of fluorescence decay curves. Review of Scientific Instruments, 45(1), 28-32. [Link]
- ID Quantique. (2025).
- Kim, T., et al. (2025). Single-dye calibration for accurate instrument response function in time-correlated single photon counting over the entire visible range. Review of Scientific Instruments, 96(7), 075209. [Link]
- Ma, N., et al. (2021). On Synthetic Instrument Response Functions of Time-Correlated Single-Photon Counting Based Fluorescence Lifetime Imaging Analysis. Frontiers in Physics, 9, 638327. [Link]
- Datta, R., et al. (2020). Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. Journal of Biomedical Optics, 25(7), 071203. [Link]
- Becker & Hickl GmbH. Recording the Instrument Response Function of a Multiphoton FLIM System. [Link]
- Thaler, M., et al. (2018). Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. Biophysical Journal, 115(11), 2249-2261. [Link]
- iLab Solutions. TCSPC Setup User Instruction. [Link]
- ResearchGate.
- Simtrum. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?[Link]
- Lakowicz, J. R., et al. (1992). Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times. Biophysical Chemistry, 42(2), 141-157. [Link]
- de la Torre, V. G., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(16), 4955. [Link]
- ResearchGate. Measurement and analysis of fluorescence decay curves. [Link]
- Swabian Instruments. Time-Correlated Single Photon Counting (TCSPC). [Link]
- Becker & Hickl GmbH. The bh TCSPC Handbook. [Link]
- Abberior Instruments. Protein labeling protocol. [Link]
- Schuler, B., et al. (2022). Labeling of proteins for single-molecule fluorescence spectroscopy. ChemRxiv. [Link]
- ResearchGate. Labeling protein constructs with IAEDANS. [Link]
- Adithiya, A., et al. (2024). Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements. The Journal of Physical Chemistry B, 128(9), 2136-2146. [Link]
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. International Journal of Molecular Sciences, 15(11), 20547-20564. [Link]
- ResearchGate. Fluorescence lifetime decay curve of ANS solutions used for 2PE-FLIM. [Link]
- Mehl, B. S., et al. (2024). Live-cell biosensors based on the fluorescence lifetime of environment-sensing dyes. Cell Chemical Biology, 31(3), 329-340.e11. [Link]
- Emmert, S., Rovira, A., & Rivera-Fuentes, P. (2025). Fluorescence Lifetime Multiplexing with Environment-Sensitive Chemigenetic Probes. ChemBioChem, 26(12), e202500174. [Link]
- Emmert, S., Rovira, A., & Rivera-Fuentes, P. (2025). Fluorescence Lifetime Multiplexing with Environment-Sensitive Chemigenetic Probes. ChemBioChem, 26(12), e202500174. [Link]
- Wikipedia. IAEDANS. [Link]
- SERVA. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) [Video]. YouTube. [Link]
- ResearchGate. Environmental sensitivity of the fluorescence decay. [Link]
- ISS.
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684. [Link]
- Datta, R., et al. (2020). Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. Journal of Biomedical Optics, 25(7), 1-32. [Link]
- Marcu, L. (2012). Fluorescence Lifetime Techniques in Medical Applications. Annals of Biomedical Engineering, 40(2), 304-331. [Link]
Sources
- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Fluorescence Lifetime Techniques in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardepot.com [moleculardepot.com]
- 8. IAEDANS - Wikipedia [en.wikipedia.org]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. horiba.com [horiba.com]
- 11. photon-force.com [photon-force.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Frontiers | On Synthetic Instrument Response Functions of Time-Correlated Single-Photon Counting Based Fluorescence Lifetime Imaging Analysis [frontiersin.org]
- 17. howto:how_to_work_with_the_instrument_response_function_irf [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 18. becker-hickl.com [becker-hickl.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein labeling protocol [abberior.rocks]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Note: Probing Membrane Protein Structure and Dynamics with 1,5-I-AEDANS
Introduction: The Challenge of Membrane Protein Dynamics
Membrane proteins are dynamic molecular machines that mediate a vast array of cellular processes, from signal transduction to ion transport. Their function is intrinsically linked to conformational changes, which are often subtle and transient. Studying these structural rearrangements within the complex lipid bilayer environment presents a significant challenge. Fluorescence spectroscopy offers a powerful, real-time window into these dynamics. This guide focuses on the strategic application of 1,5-I-AEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) , a versatile fluorescent probe, to dissect the structural mechanics of membrane proteins.
This compound is a thiol-reactive fluorescent dye particularly well-suited for this purpose. Its iodoacetamide group reacts specifically with sulfhydryl groups of cysteine residues, allowing for targeted labeling.[1] The true power of this compound lies in the exquisite sensitivity of its naphthalene fluorophore to the local environment.[2] Changes in the polarity, solvent accessibility, and dynamics of the protein region where the probe is attached result in measurable changes in its fluorescence properties, such as intensity, emission wavelength, and lifetime.[2]
This application note provides a comprehensive guide, from experimental design and protein labeling to advanced fluorescence techniques and data interpretation, empowering researchers to leverage this compound as a high-resolution reporter of membrane protein function.
The Principle: Why this compound is a Superior Probe
The utility of this compound stems from several key photophysical properties. When the probe, covalently attached to a protein, moves from a polar, aqueous environment to a non-polar, hydrophobic one (e.g., being buried within a protein core or the lipid membrane during a conformational change), its fluorescence emission intensity typically increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").[2] This environment-dependent fluorescence provides a direct readout of structural alterations in the immediate vicinity of the labeled site.
Furthermore, this compound possesses a relatively long fluorescence lifetime (10-15 nanoseconds), which makes it an excellent tool for fluorescence polarization and anisotropy studies to measure probe mobility.[2] It also has a large Stokes shift and its emission spectrum overlaps well with the absorption of common acceptors like fluorescein, making it a valuable donor for Fluorescence Resonance Energy Transfer (FRET) experiments to measure intramolecular or intermolecular distances.[2][3]
Computer simulations have suggested that the this compound label itself is relatively inert, meaning its conformational space is only slightly affected by neighboring amino acid side chains or lipids.[4][5] This crucial insight supports its use as a reliable reporter that does not significantly perturb the native protein structure, but rather passively reports on its environment.[4]
Key Properties of this compound
| Property | Value | Significance for Membrane Protein Studies |
| Chemical Formula | C₁₄H₁₅IN₂O₄S | --- |
| Molecular Weight | 434.25 g/mol | Important for calculating labeling stoichiometry.[1] |
| Reactivity | Thiol-reactive (iodoacetamide) | Enables specific, covalent labeling of cysteine residues.[3] |
| Excitation Max (λex) | ~336 nm | Allows for selective excitation, often avoiding autofluorescence from cells.[3] |
| Emission Max (λem) | ~490 nm (environment dependent) | Emission is highly sensitive to local polarity, providing a signal for conformational changes.[3] |
| Extinction Coefficient | ~5,700 M⁻¹cm⁻¹ at ~336 nm | Used for accurate determination of probe concentration.[3] |
| Fluorescence Lifetime | 10-15 ns | Ideal for anisotropy/polarization studies of protein dynamics.[2] |
| Solubility | Water-soluble above pH ~4 | Facilitates labeling reactions in aqueous buffers.[2] |
Experimental Strategy: From Design to Data
A successful study using this compound begins with a robust experimental design. The core of the strategy involves introducing a single, reactive cysteine residue at a strategically chosen position within the membrane protein. This is typically achieved through site-directed mutagenesis, where native accessible cysteines are removed and a new one is introduced at the site of interest.
The choice of labeling site is paramount. To monitor the movement of a transmembrane helix, one might label a residue at its cytoplasmic or extracellular end. To probe the gating of a channel pore, a residue lining the translocation pathway would be selected.
Protocols
Protocol 1: Cysteine-Specific Labeling of a Purified Membrane Protein
This protocol outlines the essential steps for labeling a purified, detergent-solubilized membrane protein containing a unique cysteine residue.
Self-Validation: The protocol includes critical steps to determine the concentration of both the protein and the dye, and a final validation step to calculate the labeling efficiency. This ensures the integrity of the experiment.
Materials:
-
Purified single-cysteine membrane protein in a suitable detergent (e.g., DDM, LDAO).
-
Labeling Buffer: 50 mM HEPES or Tris, 150 mM NaCl, 0.05% (w/v) detergent of choice, pH 7.4-7.8. Note: The pH should be >7 to ensure the thiol group is sufficiently nucleophilic for reaction.
-
Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock.
-
This compound powder.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
PD-10 or equivalent desalting columns.
-
Spectrophotometer and Spectrofluorometer.
Procedure:
-
Protein Preparation and Reduction: a. Start with a concentrated solution of your purified membrane protein (e.g., 50-100 µM). b. Add a fresh solution of DTT to a final concentration of 1 mM.[6] c. Incubate on ice for 1 hour to ensure all cysteine residues are fully reduced. d. Crucial Step: Immediately remove the DTT using a pre-equilibrated PD-10 desalting column. Elute the protein into fresh, degassed Labeling Buffer. This step is critical because DTT will react with this compound.[6] e. Determine the protein concentration using a preferred method (e.g., BCA assay or A₂₈₀ if the extinction coefficient is known).
-
Probe Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7] This should be done immediately before use as the probe can degrade in solution.[8] b. Keep the stock solution protected from light.
-
Labeling Reaction: a. Place the reduced, purified protein in a microcentrifuge tube and protect from light (e.g., wrap in foil). b. Add the this compound stock solution to the protein to achieve a 10- to 20-fold molar excess of dye to protein. Add the dye dropwise while gently vortexing to prevent protein precipitation. c. Incubate the reaction for at least 4 hours, or overnight, at 4°C with gentle mixing.[6]
-
Quenching and Removal of Free Dye: a. Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration of ~10 mM to scavenge any unreacted probe. b. Separate the labeled protein from the unreacted probe and quenching agent using a new, pre-equilibrated PD-10 desalting column. Elute into your final assay buffer.
-
Determination of Labeling Efficiency: a. Measure the absorbance of the labeled protein solution at 280 nm and 336 nm. b. Calculate the protein concentration using the Lambert-Beer law, correcting for the absorbance of this compound at 280 nm:
- A₂₈₀(corrected) = A₂₈₀(measured) - (A₃₃₆(measured) × CF₂₈₀)
- The correction factor (CF₂₈₀) for this compound is approximately 0.107.[7]
- [Protein] = A₂₈₀(corrected) / ε₂₈₀(protein) c. Calculate the concentration of the bound probe:
- [AEDANS] = A₃₃₆(measured) / 5700 M⁻¹cm⁻¹ d. The labeling efficiency is the ratio: [AEDANS] / [Protein]. An efficiency of >80% is generally considered good.
Protocol 2: Monitoring Conformational Changes with Steady-State Fluorescence
This protocol describes how to use the labeled protein to detect ligand-induced conformational changes.
Principle: A change in the protein's conformation upon ligand binding will alter the environment of the attached this compound probe. This change is detected as a shift in the emission spectrum and/or a change in fluorescence intensity.
Procedure:
-
Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. b. Set the excitation wavelength to 336 nm. c. Set the emission scan range from 400 nm to 600 nm. d. Adjust excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.
-
Measurement: a. Dilute the labeled protein to a final concentration of 1-2 µM in a quartz cuvette containing your assay buffer. The total volume should be sufficient for stirring (e.g., 2 mL). b. Place the cuvette in the fluorometer and record a baseline emission spectrum (the "apo" or "resting" state). c. While continuously recording or taking timed measurements, add a small volume of a concentrated stock of your ligand (agonist, antagonist, substrate, etc.) to the cuvette. Mix thoroughly but gently. d. Record the emission spectrum until it reaches a new steady state (the "ligand-bound" state).
-
Data Analysis: a. Compare the spectra before and after ligand addition. b. Quantify the change in fluorescence intensity (ΔF) at the emission maximum. This is often reported as a percentage change: ΔF/F = (F_bound - F_apo) / F_apo. c. Note any shift in the wavelength of maximum emission (Δλ_max). A blue shift indicates the probe moved to a more hydrophobic environment. d. For kinetic analysis, plot the fluorescence intensity over time. For dose-response curves, titrate increasing concentrations of the ligand and plot the ΔF against the ligand concentration.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the study of membrane protein dynamics. By combining site-directed cysteine mutagenesis with sensitive fluorescence spectroscopy, researchers can gain unprecedented insights into the specific conformational changes that underpin protein function. The protocols and principles outlined in this guide provide a robust framework for designing and executing experiments that can reveal the intricate mechanics of these essential cellular machines. Future applications will likely involve integrating these methods with single-molecule techniques and advanced computational modeling to build a complete, dynamic picture of membrane protein action.
References
- Wikipedia. IAEDANS. Wikipedia, The Free Encyclopedia. [Link]
- de Planque, M. R., & Killian, J. A. (2010). Molecular dynamics simulations reveal that AEDANS is an inert fluorescent probe for the study of membrane proteins. European Biophysics Journal, 39(2), 229–239. [Link]
- Balestrieri, C., Giovane, A., Quagliuolo, L., & Servillo, L. (1990). Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS). Italian Journal of Biochemistry, 39(3), 177A–178A. [Link]
- ResearchGate. Labeling protein constructs with IAEDANS.
Sources
- 1. moleculardepot.com [moleculardepot.com]
- 2. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 3. IAEDANS - Wikipedia [en.wikipedia.org]
- 4. Molecular dynamics simulations reveal that AEDANS is an inert fluorescent probe for the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations reveal that AEDANS is an inert fluorescent probe for the study of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid] | AAT Bioquest [aatbio.com]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with 1,5-I-AEDANS
Welcome to the technical support guide for 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving high-efficiency protein labeling. This guide moves beyond simple checklists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your conjugation strategy effectively.
Core Principles of this compound Labeling
This compound is a fluorescent probe designed to react with sulfhydryl (thiol) groups, which are most commonly found on cysteine residues in proteins.[1][2] The reactive moiety is an iodoacetamide group, which forms a stable thioether bond with a deprotonated thiol (thiolate anion) via an alkylation reaction.[3][4] Understanding the prerequisites for this reaction is the first step in troubleshooting.
The fluorescence of this compound is highly sensitive to its local environment, making its conjugates valuable for studying conformational changes, ligand binding, and protein-protein interactions.[1][5][6]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during labeling experiments in a question-and-answer format.
Q1: My labeling efficiency is near zero. What are the critical first checks?
Low or no labeling is almost always due to a failure in one of three areas: the protein's thiol groups are unavailable, the buffer composition is inhibitory, or the dye is inactive.
Initial Diagnostic Checklist:
-
Presence of Free Thiols: Have you confirmed your protein has accessible, reduced cysteine residues? Cysteines can form disulfide bonds, which are unreactive with iodoacetamides.[7][8]
-
Buffer Composition: Does your buffer contain competing thiol-containing reagents like Dithiothreitol (DTT) or β-mercaptoethanol? These will react with and consume the this compound.
-
Reaction pH: Is the pH of your reaction buffer within the optimal range of 7.0–8.5? The thiol group must be deprotonated to a thiolate anion to be sufficiently nucleophilic for the reaction to proceed efficiently.
-
Dye Integrity: Was the this compound dye reconstituted correctly and protected from light? The iodoacetamide group is susceptible to degradation.[9]
Q2: How do I choose the right buffer and what should I avoid?
The buffer is a critical, active component of the reaction environment. Its pH and chemical composition directly influence the reaction rate and specificity.
Buffer Recommendations:
-
Recommended Buffers: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Tris within a pH range of 7.0-7.5.[3][7][10]
-
Optimal pH: The reaction rate of iodoacetamides with thiols increases with pH. A range of 7.0-8.5 is generally effective. While higher pH accelerates the reaction, pH values above 8.5 can increase the risk of non-specific reactions with other nucleophilic residues like lysines.
-
Degassing: It is highly recommended to degas your buffer before use. Dissolved oxygen can promote the oxidation of free thiols into disulfide bonds, rendering them unreactive.[7][11]
Table 1: Buffer System Considerations
| Buffer Component | Recommendation/Warning | Rationale |
| pH | Maintain between 7.0 and 8.5 | Balances thiol deprotonation for reactivity with minimizing side reactions. |
| Reducing Agents | AVOID DTT, β-mercaptoethanol | These contain thiols that compete with the protein for the dye. |
| Amines | AVOID Buffers with primary amines (e.g., Glycine) if working at pH > 8.5 | Can lead to non-specific labeling. |
| Additives | AVOID Sodium Azide | Azide is a nucleophile and can potentially react with the iodoacetamide. |
Q3: My protein contains disulfide bonds. How do I properly reduce them for labeling?
For cysteines involved in disulfide bonds to become available for labeling, these bonds must first be reduced. The choice of reducing agent is critical.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is the recommended reducing agent. TCEP is highly effective at reducing disulfide bonds, is stable in aqueous solutions, and, most importantly, does not contain a thiol group. Therefore, it does not need to be removed from the reaction mixture prior to adding this compound.[10][12]
-
DTT (Dithiothreitol): While a powerful reducing agent, DTT contains thiol groups and will react with this compound. If you must use DTT, it is imperative that it be completely removed before the dye is added.[2][13] Removal is typically accomplished via a desalting column or spin filtration. Incomplete removal of DTT is a very common cause of labeling failure.
Caption: Workflow for preparing a protein for labeling.
Q4: How can I confirm my target cysteine is accessible before I waste expensive dye?
Even if a cysteine is present in the sequence and disulfide bonds are reduced, the residue may be buried within the protein's tertiary structure, making it inaccessible to the dye.
To quantify the number of accessible free thiols, you can perform an assay with Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with accessible free thiols to produce a yellow-colored product (TNB²⁻), which has a strong absorbance at 412 nm.[14] By comparing the number of moles of TNB²⁻ produced to the number of moles of protein, you can determine the average number of accessible thiols per protein molecule.
See "Protocol 2" below for a detailed methodology.
Q5: How should I store, handle, and prepare my this compound reagent?
The iodoacetamide functional group can lose reactivity if not handled properly.
-
Storage: Store the solid, lyophilized this compound at -20°C, protected from light and moisture.[5][15]
-
Reconstitution: Prepare stock solutions immediately before use. Dissolve the powder in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[16] Preparing stock solutions in aqueous buffers is not recommended for long-term storage as the iodoacetamide group can hydrolyze.
-
Light Sensitivity: this compound is a fluorescent molecule and can be susceptible to photobleaching.[9] All steps involving the reconstituted dye and the labeling reaction should be performed in the dark or in tubes wrapped in aluminum foil.
Q6: How do I purify the labeled protein and calculate the Degree of Labeling (DOL)?
After incubation, it is crucial to remove any unreacted, free dye. Failure to do so will interfere with accurate concentration measurements and downstream applications.
Purification:
-
Gel Filtration Chromatography: This is the most common and effective method. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger, labeled protein from the small, free dye molecules.[3]
-
Dialysis: This method is also effective but is significantly slower.[17]
Calculating Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure Absorbance: After purification, measure the absorbance of your labeled protein sample at 280 nm (A₂₈₀) and at the absorbance maximum for this compound, which is ~336 nm (A₃₃₆).[16]
-
Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor (CF) is needed for an accurate protein concentration. The CF for this compound is approximately 0.12 (A₂₈₀ / A₃₃₆).
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₃₆ × 0.12)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
-
Calculate DOL:
-
DOL = A₃₃₆ / (ε_dye × Protein Concentration (M)) (where ε_dye for this compound is 5,700 M⁻¹cm⁻¹ [16])
-
Detailed Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol assumes a starting protein concentration of 1-5 mg/mL.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM PBS, pH 7.2). Degas the buffer by vacuum or by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Protein Preparation: Dissolve or exchange the protein into the degassed reaction buffer.
-
(Optional) Reduction Step: If the protein contains disulfide bonds, add TCEP from a fresh stock solution to a final concentration of 10-50 fold molar excess over the protein. Incubate for 60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve this compound powder in anhydrous DMSO or DMF to create a 10 mM stock solution. Protect from light.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein.[3] Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Purification: Remove unreacted dye using a desalting column (e.g., G-25) equilibrated with your desired storage buffer.
-
Analysis: Measure the absorbance at 280 nm and 336 nm and calculate the Degree of Labeling (DOL) as described in Q6. Store the final conjugate at 4°C (short-term) or -80°C (long-term).
Protocol 2: Quantification of Accessible Thiols with Ellman's Reagent (DTNB)
-
Prepare DTNB Solution: Prepare a 4 mg/mL (~10 mM) solution of DTNB in 100 mM phosphate buffer, pH 8.0.
-
Prepare Protein Sample: Prepare your protein sample (at a known concentration, e.g., 1-2 mg/mL) in a reaction buffer (100 mM phosphate, pH 8.0). If you need to assess thiols post-reduction, follow the reduction step in Protocol 1 before proceeding.
-
Reaction: In a 1 cm cuvette, mix your protein solution with the DTNB solution. A typical final volume is 1 mL. A blank cuvette should contain buffer and the same amount of DTNB.
-
Incubation & Measurement: Incubate for 15 minutes at room temperature. Measure the absorbance at 412 nm (A₄₁₂).
-
Calculation:
-
Concentration of Thiols (M) = A₄₁₂ / ε_TNB (where ε_TNB is the molar extinction coefficient of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹ )
-
Moles of Thiol / Moles of Protein = Concentration of Thiols (M) / Concentration of Protein (M)
-
This ratio gives you the number of accessible thiols per molecule of protein, providing a crucial baseline before you begin labeling.
Troubleshooting Flowchart
Sources
- 1. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescent labeling of cysteinyl residues. Application to extensive primary structure analysis of proteins on a microscale [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 6. Fluorescence Resonance Energy Transfer Studies of DNA Polymerase β: THE CRITICAL ROLE OF FINGERS DOMAIN MOVEMENTS AND A NOVEL NON-COVALENT STEP DURING NUCLEOTIDE SELECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. echemi.com [echemi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardepot.com [moleculardepot.com]
- 16. IAEDANS - Wikipedia [en.wikipedia.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
how to prevent non-specific binding of 1,5-I-AEDANS
Welcome to the technical support center for 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this thiol-reactive fluorescent probe. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve robust, reproducible results in your experiments.
Understanding this compound and Non-Specific Binding
Non-specific binding of fluorescent dyes like this compound is often driven by a combination of factors:
-
Hydrophobic Interactions: The aromatic naphthalene ring of this compound can interact non-covalently with hydrophobic regions on proteins and other biomolecules.[4][5]
-
Electrostatic Interactions: The negatively charged sulfonate group on this compound can lead to non-specific binding with positively charged molecules and surfaces.[4][6] This is a particularly important consideration for this probe.
-
High Probe Concentration: Using an excessive concentration of the dye increases the likelihood of binding to low-affinity sites, elevating background fluorescence.[4]
This guide will provide you with the necessary tools to understand, troubleshoot, and ultimately prevent these issues in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence is a direct consequence of non-specific binding. The main culprits are hydrophobic and electrostatic interactions between the this compound probe and non-target molecules or surfaces.[4][5][6] Inadequate blocking of reactive surfaces and insufficient washing to remove unbound probe are also significant contributors.[4]
Q2: How does pH affect the labeling reaction and non-specific binding of this compound?
The labeling reaction of the iodoacetamide group with thiols is most efficient at a pH between 7.5 and 8.5. However, at this pH, the sulfonate group of this compound is deprotonated, increasing the potential for electrostatic interactions with positively charged residues on proteins. It is crucial to optimize the pH to balance efficient labeling with minimal non-specific binding. This compound is soluble in buffers above pH 6.[1]
Q3: Can this compound react with amino acids other than cysteine?
While this compound is primarily thiol-reactive, the iodoacetamide group can, under certain conditions (e.g., high pH), react with other nucleophilic residues such as lysine, histidine, and methionine, although at a much slower rate.[7] This can be a source of non-specific covalent labeling.
Q4: What are some common blocking agents to reduce non-specific binding?
A variety of blocking agents can be employed to saturate non-specific binding sites. Common choices include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker.[8]
-
Non-fat Dry Milk: An inexpensive and effective blocking agent.[8]
-
Casein: A purified milk protein that can be used in similar situations as milk.[8]
-
Protein-free Blocking Buffers: Commercially available formulations that eliminate potential cross-reactivity issues with protein-based blockers.[8]
The choice of blocking agent should be empirically determined for your specific application.
Troubleshooting Guides
Problem 1: High Background Signal Across the Entire Sample
This is a classic sign of widespread non-specific binding of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Step-by-Step Guide:
-
Optimize the Blocking Step:
-
Rationale: Blocking saturates non-specific binding sites on your sample (e.g., cell surfaces, membranes, or microplate wells) before the introduction of the fluorescent probe.
-
Protocol:
-
Prepare a blocking buffer containing a suitable blocking agent (e.g., 1-5% BSA or non-fat dry milk in your assay buffer).
-
Incubate your sample with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Ensure complete coverage of the sample surface.
-
-
-
Increase Washing Stringency:
-
Rationale: Thorough washing is critical to remove unbound or weakly bound this compound.
-
Protocol:
-
After the labeling reaction, wash the sample multiple times (e.g., 3-5 times) with a wash buffer.
-
Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt hydrophobic interactions.
-
Increase the duration of each wash step (e.g., 5-10 minutes per wash).
-
-
-
Reduce Probe Concentration:
-
Rationale: High concentrations of this compound can drive binding to low-affinity, non-specific sites.[4]
-
Protocol:
-
Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
-
Start with a concentration at the lower end of the recommended range for your application and incrementally increase it.
-
-
-
Evaluate Alternative Blocking Agents:
-
Rationale: Not all blocking agents are equally effective for all systems.
-
Protocol:
-
-
Modify Buffer Composition:
-
Rationale: The composition of your buffer can influence non-specific interactions.
-
Protocol:
-
Increase the ionic strength of your buffer (e.g., by increasing the salt concentration) to reduce electrostatic interactions.
-
Include additives that can disrupt non-specific binding, such as polyethylene glycol (PEG) or non-ionic detergents.
-
-
Problem 2: Non-Specific Staining of Cellular Compartments or Specific Non-Target Proteins
This issue suggests that this compound is interacting with specific molecular features in unintended locations.
Troubleshooting Workflow:
Caption: Troubleshooting for localized non-specific staining.
Step-by-Step Guide:
-
Pre-clear with an Unlabeled Protein:
-
Rationale: If you are labeling a specific protein in a complex mixture, pre-incubating with an unlabeled version of that protein (or a similar protein lacking the target cysteine) can help identify specific binding. A reduction in signal would indicate specific binding.
-
-
Modify Labeling pH:
-
Rationale: As mentioned, pH influences both the labeling efficiency and electrostatic interactions.
-
Protocol:
-
Perform the labeling reaction at a slightly lower pH (e.g., 7.0-7.5) to reduce the negative charge on the sulfonate group and minimize electrostatic binding, while still allowing for sufficient thiol reactivity.
-
-
-
Include Scavenger Molecules:
-
Rationale: Small, thiol-containing molecules can be added after the desired labeling time to react with and quench any remaining unreacted this compound.
-
Protocol:
-
After your intended labeling period, add a molar excess of a scavenger like L-cysteine or dithiothreitol (DTT) to the reaction mixture.
-
Incubate for a short period (e.g., 15-30 minutes) before proceeding with your experiment.
-
-
-
Consider Alternative Probes:
-
Rationale: If non-specific binding of this compound remains problematic, a different thiol-reactive probe with different physicochemical properties might be more suitable.
-
Probe Comparison:
-
| Probe | Excitation (nm) | Emission (nm) | Key Characteristics |
| This compound | ~336 | ~490 | Environmentally sensitive, good for FRET with tryptophan.[1] |
| Alexa Fluor 350 C5 Maleimide | ~346 | ~442 | Bright, photostable, and pH-insensitive.[7] |
| BODIPY FL Iodoacetamide | ~503 | ~512 | Bright, relatively hydrophobic, less sensitive to environmental polarity. |
| Tetramethylrhodamine Maleimide | ~550 | ~575 | Photostable, pH-insensitive, red-orange fluorescence.[10] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
Materials:
-
Purified protein with at least one free cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M L-cysteine or DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Sample: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or size-exclusion chromatography prior to labeling.
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional but Recommended): Add a molar excess of the quenching solution to stop the reaction.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with your desired storage buffer.
Protocol 2: Staining of Cells or Tissues
Materials:
-
Cells or tissue sections fixed and permeabilized (if targeting intracellular proteins)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
This compound labeling solution (in PBS or other suitable buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol for fixation and permeabilization.
-
Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature.
-
Labeling: Remove the blocking buffer and add the this compound labeling solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Remove the labeling solution and wash the sample 3-5 times with wash buffer for 5-10 minutes each.
-
Mounting and Imaging: Mount the sample and proceed with fluorescence microscopy using appropriate filters for this compound (Excitation ~336 nm, Emission ~490 nm).[1]
References
- LI-COR Biosciences. (2024, September 19). Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube. [Link]
- Google Patents. (n.d.). WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5.
- Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. [Link]
- Wikipedia. (n.d.). IAEDANS. [Link]
- Central Laser Facility. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. [Link]
- National Institutes of Health. (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. [Link]
- ResearchGate. (2015, June 23). How to reduce unspecific binding in an intracellular click-reaction?. [Link]
Sources
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Fluorescence Quenching in 1,5-I-AEDANS Experiments
Welcome to the technical support center for researchers utilizing 1,5-I-AEDANS. This guide is designed to provide in-depth troubleshooting for common issues related to fluorescence quenching in your experiments. As Senior Application Scientists, we understand that unexpected quenching can be a significant roadblock. This resource is structured to help you diagnose the root cause of your observations and provide actionable solutions.
PART 1: Understanding the Causes of Fluorescence Quenching (FAQs)
This section addresses fundamental questions about fluorescence quenching in the context of this compound experiments.
Q1: What is fluorescence quenching?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, due to a variety of molecular interactions. Instead of emitting a photon, the excited fluorophore returns to its ground state through a non-radiative pathway. This can occur through several mechanisms, broadly classified as dynamic or static quenching.[1]
Q2: What are the common quenching mechanisms that can affect my this compound experiments?
A: The primary quenching mechanisms you may encounter are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. This process is diffusion-controlled and increases with temperature. Common collisional quenchers include molecular oxygen, halide ions (I⁻, Br⁻), and some metal ions.[2]
-
Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the population of excitable fluorophores.
-
Förster Resonance Energy Transfer (FRET): This is a specific type of quenching where energy is transferred from an excited donor fluorophore (like this compound) to a suitable acceptor molecule in close proximity (typically 1-10 nm). This is a powerful tool for studying molecular interactions. The absorption spectrum of the acceptor must overlap with the emission spectrum of the donor fluorophore.[1][3]
Q3: What are the key photophysical properties of this compound I should be aware of?
A: Understanding the properties of this compound is crucial for experimental design and troubleshooting.
| Property | Value | Notes |
| Peak Excitation Wavelength | ~336 nm | Can be excited by a tryptophan emission, making it a good FRET acceptor.[3] |
| Peak Emission Wavelength | ~490 nm | The fluorescence is quite dependent on the environment.[3][4] |
| Extinction Coefficient | 5,700 cm⁻¹M⁻¹ | Used for determining the concentration of the dye.[3] |
| Reactive Group | Iodoacetyl | Primarily reacts with thiol (sulfhydryl) groups on cysteine residues.[3] |
| Solubility | Soluble in DMF and buffers above pH 6. | Important for preparing stock solutions and labeling reactions.[3] |
Q4: How does the local environment impact this compound fluorescence?
A: this compound is an environmentally sensitive probe. Its fluorescence intensity and emission wavelength can change in response to its surroundings. When the probe moves from an aqueous environment to a more nonpolar (hydrophobic) environment, such as binding to a protein, its fluorescence quantum yield often increases, and the emission maximum may shift.[4][5] Conversely, exposure to certain amino acid residues or conformational changes upon binding can also lead to quenching.[5]
PART 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound experiments.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal is a common frustration. Here’s how to dissect the problem:
Possible Cause 1: Incorrect Instrument Settings
-
Why it happens: The spectrofluorometer must be set to the correct excitation and emission wavelengths for this compound. Incorrect slit widths can also lead to poor signal-to-noise ratios.
-
How to troubleshoot:
-
Verify that the excitation wavelength is set to ~336 nm and the emission is being monitored around ~490 nm.[3]
-
Optimize the excitation and emission slit widths. Wider slits allow more light to pass, increasing the signal, but can reduce spectral resolution.
-
Ensure the detector gain (voltage) is set appropriately.
-
Possible Cause 2: Probe Degradation
-
Why it happens: Like many organic fluorophores, this compound can be sensitive to light and pH.[2] Improper storage or repeated freeze-thaw cycles can degrade the probe.
-
How to troubleshoot:
-
Prepare fresh stock solutions of this compound in an appropriate solvent like DMF.[3]
-
Store stock solutions in a dark, cold environment (e.g., -20°C) and minimize exposure to ambient light.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Possible Cause 3: Inefficient Labeling
-
Why it happens: The iodoacetyl group of this compound reacts with free sulfhydryl groups. If your protein of interest has no accessible cysteines, or if they are already oxidized, labeling will be inefficient. The pH of the labeling reaction is also critical.
-
How to troubleshoot:
-
Confirm the presence of free sulfhydryl groups in your protein using Ellman's reagent (DTNB).
-
If necessary, reduce any disulfide bonds with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the probe.
-
Ensure the labeling buffer pH is between 7 and 8.5 for optimal reaction with thiols.
-
Problem 2: Rapid Decrease in Fluorescence Intensity (Photobleaching)
If your signal fades quickly during measurement, photobleaching is the likely culprit.
-
Why it happens: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This is often exacerbated by the presence of molecular oxygen.
-
How to troubleshoot:
-
Reduce Excitation Intensity: Lower the excitation slit width or use neutral density filters to decrease the intensity of the light source.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shutter to block the light path when not actively acquiring data.
-
Deoxygenate Samples: If the experiment allows, you can degas your buffer or add an oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce photobleaching.
-
Problem 3: Inconsistent or Irreproducible Results
Variability between measurements can mask real experimental effects.
Possible Cause 1: Temperature Fluctuations
-
Why it happens: Fluorescence is sensitive to temperature. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.[2]
-
How to troubleshoot:
-
Use a temperature-controlled cuvette holder or plate reader.
-
Allow all samples and buffers to equilibrate to the target temperature before measurement.
-
Possible Cause 2: Inner Filter Effect
-
Why it happens: At high concentrations, components in the sample (including the fluorophore itself or other molecules in your buffer) can absorb the excitation light or the emitted fluorescence, leading to an artificially low signal.[6][7][8] This is a significant source of non-linearity in fluorescence measurements.[8][9]
-
How to troubleshoot:
-
Measure the absorbance of your sample at both the excitation and emission wavelengths.
-
To avoid the inner filter effect, the absorbance should generally be kept below 0.05-0.1.[2][10]
-
If absorbance is too high, dilute your sample.
-
Mathematical corrections can be applied if dilution is not possible.[2][6]
-
Problem 4: Unexpected Quenching Upon Binding or Aggregation
Sometimes, the biological event you are studying can itself cause quenching.
Possible Cause 1: Aggregation-Caused Quenching (ACQ)
-
Why it happens: Many fluorophores, including this compound, can exhibit self-quenching when they come into close proximity at high concentrations or when the labeled protein aggregates.[11][12][13] This is due to the formation of non-fluorescent dimers or excimers.
-
How to troubleshoot:
-
Perform a concentration-dependent study of your labeled protein to see if the quenching is dependent on concentration.
-
Use dynamic light scattering (DLS) to check for protein aggregation.
-
If aggregation is an issue, you may need to optimize your buffer conditions (e.g., pH, ionic strength, additives).
-
Possible Cause 2: Conformational Change Leading to Quenching
-
Why it happens: Upon binding to a target, the region of the protein labeled with this compound may undergo a conformational change. This can bring the probe into proximity with a quenching amino acid residue (e.g., tryptophan, tyrosine, histidine) or move it into a more solvent-exposed environment, leading to quenching.[5]
-
What it means: This is not necessarily a problem! This change in fluorescence can be a valuable signal for monitoring binding events or conformational dynamics.
PART 3: Experimental Protocols & Visualization
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Prepare Protein: Dissolve the protein in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). If necessary, reduce disulfide bonds with 10 mM DTT for 1 hour at room temperature, followed by removal of DTT using a desalting column.
-
Prepare Probe: Prepare a 10 mM stock solution of this compound in DMF.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Stop Reaction: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of ~10 mM.
-
Remove Free Dye: Separate the labeled protein from the unreacted dye using a desalting column or dialysis.
-
Determine Labeling Efficiency: Measure the absorbance of the labeled protein at 280 nm (for protein) and ~337 nm (for this compound). Calculate the concentrations using the Beer-Lambert law and the respective extinction coefficients.
Workflow for Troubleshooting Fluorescence Quenching
Caption: A flowchart for systematically troubleshooting common causes of fluorescence quenching.
Mechanisms of Fluorescence Quenching
Caption: Visual representation of dynamic, static, and FRET quenching mechanisms.
PART 4: References
-
Experimental method to correct fluorescence intensities for the inner filter effect. Analyst.
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). Labbot.
-
IAEDANS. Wikipedia.
-
Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine mutants. ResearchGate.
-
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. NIH.
-
Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. [Source Not Available]
-
Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. Benchchem.
-
Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. ResearchGate.
-
1,5-IAEDANS (Highly Pure). Molecular Depot.
-
A new approach to the old problem: Inner filter effect type I and II in fluorescence. PubMed.
-
Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid). Fisher Scientific.
-
Effect of buffer concentration on the decrease in the fluorescence intensity of eosin using 2 µg ml⁻¹ of the investigated drugs. ResearchGate.
-
Quenchers Introduction. GeneLink.
-
Technical Support Center: Troubleshooting Fluorescence Quenching Experiments with 9,10-Dichloroanthracene. Benchchem.
-
N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid. Sigma-Aldrich.
-
Inactivation of firefly luciferase with N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (I-AEDANS). PubMed.
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. [Source Not Available]
-
Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. MDPI.
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Semantic Scholar.
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C (RSC Publishing).
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- 13. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1,5-I-AEDANS Labeling
Welcome to the technical support center for optimizing your dye-to-protein labeling experiments using 1,5-I-AEDANS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving optimal and reproducible labeling results. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you have the expertise to troubleshoot and refine your experimental design.
I. Understanding the Core Chemistry: The "Why" Behind the Protocol
This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a thiol-reactive fluorescent probe widely used for studying protein conformation and dynamics.[1][2] Its iodoacetyl group specifically reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[3] The success of your labeling experiment hinges on controlling this reaction to achieve the desired dye-to-protein ratio, also known as the Degree of Labeling (DOL).[4]
An optimal DOL is critical:
-
Under-labeling results in a weak fluorescent signal and reduced assay sensitivity.[4]
-
Over-labeling can lead to fluorescence quenching, where proximal dye molecules interfere with each other's emission, paradoxically reducing the signal.[5][6] It can also alter the protein's net charge, pI, and solubility, potentially leading to precipitation or loss of biological activity.[6][7]
The following diagram illustrates the fundamental labeling and post-labeling workflow.
Sources
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: 1,5-I-AEDANS Labeling
A Senior Application Scientist's Guide to Mastering pH-Dependent Labeling
Welcome to the technical support center for 1,5-I-AEDANS. As scientists and researchers, we understand that mastering a labeling reaction is critical to generating reliable and publishable data. The single most important parameter governing the success of your this compound conjugation is the reaction pH. This guide provides in-depth, experience-driven advice to help you navigate the nuances of pH control for optimal labeling efficiency and specificity.
The Chemical Logic: Why pH is Paramount
This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a thiol-reactive fluorescent probe. Its iodoacetamide moiety reacts with nucleophiles, primarily the sulfhydryl groups (thiols) of cysteine residues, via a bimolecular nucleophilic substitution (SN2) reaction.[1] The key to a successful reaction lies in the deprotonation of the target functional group.
-
For Cysteine Labeling: The reactive species is the highly nucleophilic thiolate anion (R-S⁻). The thiol group (R-SH) itself is a poor nucleophile. The concentration of the reactive thiolate is dictated by the thiol pKa (typically 8.0-9.0 for cysteines in proteins) and the pH of the buffer.[1][2] To achieve a sufficient concentration of thiolate for an efficient reaction, the pH must be near or slightly above the pKa of the target cysteine.[1]
-
For Amine Labeling (Off-Target Reaction): While less common, this compound can react with primary amines, such as the ε-amino group of lysine. The reactive species is the unprotonated amine (R-NH₂). With a pKa around 10.5, lysine residues require a significantly higher pH (typically >9.0) to become sufficiently nucleophilic.[3][4][5] This difference in optimal pH is the basis for achieving specificity for cysteine residues.
The following diagram illustrates how pH controls the availability of the reactive nucleophile for both cysteine and lysine.
Caption: Effect of pH on the ionization state and reactivity of Cysteine and Lysine residues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting pH for labeling a protein with this compound?
A1: For specific labeling of cysteine residues, a starting pH of 7.5 to 8.5 is recommended.[6][7] This range provides a good balance between deprotonating the target thiol groups (pKa ~8.5) to the reactive thiolate form and minimizing off-target reactions with amines (pKa ~10.5).[1][3] A recent study found that for some proteins, the optimal reaction environment for iodoacetamide-based probes can be between pH 8.0 and 9.0.[8]
Q2: Can I perform the labeling reaction at a pH below 7.0?
A2: While the reaction can proceed at neutral pH (7.0), it is often significantly slower because a smaller fraction of the cysteine residues will be in the reactive thiolate form.[6] Labeling below pH 7.0 is generally not recommended as the reaction rate becomes impractically slow for most applications.[9]
Q3: What happens if the pH is too high (e.g., > 9.0)?
A3: A pH above 9.0 can lead to two primary problems. First, it increases the likelihood of non-specific labeling of other nucleophilic residues, particularly the ε-amino groups of lysines.[6][7] Second, the iodoacetamide group of this compound becomes more susceptible to hydrolysis, which inactivates the dye and reduces labeling efficiency.[7]
Q4: Which buffers should I use? Are there any to avoid?
A4: Use buffers that are effective in the pH 7.5-8.5 range and do not contain nucleophiles. Good choices include HEPES, borate, or sodium bicarbonate.[7][10] Crucially, avoid buffers containing primary amines (like Tris) or thiols (like DTT or β-mercaptoethanol) , as they will compete with your protein for reaction with the dye, drastically reducing your labeling efficiency.
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Underlying Science | Solution |
| Incorrect pH | The reaction pH is too low (<7.5), meaning the target cysteine thiols are protonated (R-SH) and not sufficiently nucleophilic. | Increase the reaction pH incrementally to 8.0, 8.5, or even 9.0. Perform a pH optimization experiment (see protocol below). |
| Buffer Interference | The buffer contains competing nucleophiles (e.g., Tris, DTT). These small molecules react with this compound much faster than the protein's cysteines. | Exchange the protein into a non-nucleophilic buffer like HEPES or borate at the correct pH using a desalting column or dialysis. |
| Inaccessible Cysteines | The target cysteine residue is buried within the protein's tertiary structure and is not solvent-accessible. | Add a mild denaturant (e.g., 0.1% SDS, 1-2 M urea) to partially unfold the protein and expose the cysteine. Caution: This may affect protein function. |
| Oxidized Cysteines | The target cysteine has formed a disulfide bond (cystine) and is no longer a free thiol available for reaction. | Reduce the protein with a 10-fold molar excess of a thiol-free reducing agent like TCEP for 30-60 minutes. Crucially, remove the TCEP via a desalting column before adding this compound.[11] |
| Hydrolyzed Dye | This compound was dissolved in aqueous buffer long before use, or the reaction pH was too high, causing hydrolysis and inactivation of the iodoacetamide group. | Always prepare this compound stock solutions fresh in an organic solvent like DMF or DMSO and add it to the reaction buffer immediately before starting the labeling.[7][12] |
Problem 2: Non-Specific Labeling or Protein Precipitation
| Possible Cause | Underlying Science | Solution |
| Reaction pH is Too High | A pH > 9.0 deprotonates the ε-amino groups of lysines (R-NH₂), making them nucleophilic and prone to reacting with this compound.[6][7] | Lower the reaction pH to the 7.5-8.5 range to ensure specific modification of cysteines.[7] |
| Excess Dye Concentration | A very high molar excess of the dye can drive less favorable reactions with other residues like lysine, histidine, or methionine.[7][13] | Reduce the molar excess of this compound to protein. Start with a 10-fold molar excess and titrate down if non-specific labeling persists. |
| Protein Precipitation | Labeling alters the surface charge and hydrophobicity of the protein. Attaching too many bulky, hydrophobic dye molecules can cause the protein to aggregate and precipitate.[13] | Lower the molar ratio of dye to protein in the reaction. Ensure the final concentration of any organic solvent (from the dye stock) is low (<5% v/v). |
Experimental Protocols
Protocol 1: pH Optimization for this compound Labeling
This protocol is essential for determining the ideal pH for your specific protein of interest.
Caption: Workflow for optimizing the pH of the this compound labeling reaction.
Step-by-Step Methodology:
-
Protein Preparation: If your protein has disulfide bonds, reduce it with a 10-fold molar excess of TCEP at room temperature for 1 hour. Remove the TCEP by buffer exchanging the protein into a non-nucleophilic buffer such as 20 mM HEPES, 150 mM NaCl.
-
Aliquoting: Divide your protein solution into several identical aliquots. A typical reaction volume is 50-100 µL.
-
pH Adjustment: Adjust the pH of each aliquot to a different value (e.g., 7.0, 7.5, 8.0, 8.5) using small additions of 0.1 M NaOH or HCl.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to each protein aliquot.
-
Incubation: Incubate the reactions for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching.
-
Quenching: Stop the reaction by adding a small molecule thiol (e.g., DTT or β-mercaptoethanol) to a final concentration of 10-20 mM to scavenge any unreacted dye.
-
Purification: Remove the unreacted dye and quenching reagent from the labeled protein using a desalting column (e.g., a spin column).
-
Analysis: Analyze the results by running the samples on an SDS-PAGE gel and visualizing the gel under a UV transilluminator to confirm covalent labeling. Quantify the degree of labeling (DOL) using UV-Vis spectrophotometry. The pH that yields the highest DOL is your optimum.
Data Summary Table
| Target Residue | Typical pKa in Proteins | Recommended pH Range | Key Considerations |
| Cysteine (Thiol) | 8.0 - 9.0[2] | 7.5 - 8.5 | This is the optimal range for specific labeling. Reaction rate increases with pH.[6][8] |
| Lysine (Amine) | ~10.5[3][4] | > 9.0 | This is an off-target reaction. High pH is required, which also increases dye hydrolysis.[5] |
| Histidine (Imidazole) | ~6.0 - 7.0 | 5.5 - 7.0 | Reaction with iodoacetamide is possible but much slower than with thiols and generally requires specific protein environments to be significant.[14] |
| N-terminus (α-Amine) | ~7.5 - 8.5 | > 8.0 | Can be labeled at higher pH values, contributing to non-specific background. |
References
- University of Arizona. (n.d.). Lysine - Amino Acids. The Biology Project.
- Cui, Y., & Li, H. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(10), 5111–5119.
- Poole, L. B. (2015). Relationship of thiol pKa and reactivity. ResearchGate.
- Hansen, R. E., Roth, D., & Winther, J. R. (2009). Typical pKa of thiol groups. BioNumbers.
- Roos, G., & Messens, J. (2011). Understanding the p K a of Redox Cysteines: The Key Role of Hydrogen Bonding. Antioxidants & Redox Signaling, 15(1), 75-86.
- Wang, L., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules, 26(8), 2334.
- Pedre, B. (2015). Answer to "Does Iodoactamide not work on LMW thiols?". ResearchGate.
- Wikipedia. (n.d.). IAEDANS.
- Isom, D. G., et al. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(13), 5250-5255.
- Carroll, K. S., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 376(2), 170-176.
- Chemistry LibreTexts. (2020). 1.4.1 Acid-base Chemistry of Amino Acids.
- Gurd, F. R. N. (1967). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. Journal of Biological Chemistry, 242(22), 5325-5332.
- An, F., & Kumar, R. (2010). Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. Biochemistry, 49(29), 6141-6146.
- Baty, J. W., et al. (2012). Fluorescence Resonance Energy Transfer Studies of DNA Polymerase β. Journal of Biological Chemistry, 287(41), 34645-34655.
- Parvez, S., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Scientific Reports, 7, 46024.
- Go, Y. M., & Jones, D. P. (2013). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3247-3257.
Sources
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- 2. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 3. Amino Acids - Lysine [biology.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Fluorescence Resonance Energy Transfer Studies of DNA Polymerase β: THE CRITICAL ROLE OF FINGERS DOMAIN MOVEMENTS AND A NOVEL NON-COVALENT STEP DURING NUCLEOTIDE SELECTION - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Troubleshooting Low FRET Signal with 1,5-I-AEDANS Pairs: A Technical Guide
Welcome to the technical support center for troubleshooting FRET (Förster Resonance Energy Transfer) experiments utilizing the 1,5-I-AEDANS fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or absent FRET signals. As Senior Application Scientists, we understand that a weak FRET signal can be a significant roadblock. This guide provides a structured, in-depth approach to diagnosing and resolving common issues, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any FRET signal. Where do I even begin to troubleshoot?
A low or absent FRET signal can stem from a variety of factors, ranging from fundamental biophysical principles to subtle experimental errors. A systematic approach is crucial for efficient troubleshooting. We recommend a tiered approach, starting with the most fundamental and easily verifiable aspects of your experiment.
Here is a logical workflow to diagnose the issue:
Caption: A flowchart for systematic troubleshooting of low FRET signals.
Start by meticulously verifying that your proteins are correctly and efficiently labeled with the donor and acceptor fluorophores. Then, confirm the fundamental spectroscopic properties of your labeled proteins. Next, ensure that the biological interaction you are studying is indeed occurring under your experimental conditions. Rigorous controls are essential to rule out artifacts. Finally, you may need to optimize various experimental parameters to enhance the FRET signal.
In-Depth Troubleshooting Guides
Issue 1: Inefficient or Failed Protein Labeling
A prerequisite for FRET is the covalent attachment of the donor and acceptor dyes to your molecules of interest. This compound is a thiol-reactive dye, meaning it primarily labels cysteine residues.[1][2]
Q: How can I be sure my protein is labeled with this compound?
A: You must experimentally determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[3] A DOL that is too low will result in a weak FRET signal, while an excessively high DOL can lead to self-quenching of the fluorophore.[4][5] For most applications, a DOL between 1 and 4 is desirable.
Protocol: Determining the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method for calculating the DOL.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Labeled protein solution, purified from free dye
-
Unlabeled protein of known concentration
-
Labeling buffer
Procedure:
-
Purify the Labeled Protein: It is critical to remove all non-conjugated dye from your labeled protein sample. This is typically achieved through size-exclusion chromatography or extensive dialysis.[6]
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance. A correction factor (CF) is needed to account for the dye's contribution at 280 nm.
-
The corrected protein absorbance (Aprot) is calculated as: A_prot = A_280 - (A_max * CF)
-
The protein concentration is then determined using the Beer-Lambert law: Protein Concentration (M) = A_prot / ε_prot where εprot is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated from its absorbance at its λmax: Dye Concentration (M) = A_max / ε_dye The molar extinction coefficient (ε) of this compound is approximately 5,700 M-1cm-1.[1]
-
-
Calculate DOL:
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Table 1: Key Parameters for DOL Calculation
| Parameter | Symbol | Value for this compound | Source |
| Molar Extinction Coefficient | εdye | ~5,700 M-1cm-1 | [1] |
| Absorbance Maximum | λmax | ~336 nm | [1][7] |
| Correction Factor at 280 nm | CF280 | Varies, must be determined experimentally for the specific dye batch and buffer conditions. | [4][6] |
Q: My DOL is very low. What could be the problem?
A: Several factors can lead to poor labeling efficiency:
-
Thiol Accessibility: The cysteine residue targeted for labeling may be buried within the protein structure and inaccessible to the dye. Consider introducing a cysteine at a more exposed location through site-directed mutagenesis.
-
Thiol Oxidation: Cysteine residues can oxidize to form disulfide bonds, which are unreactive towards iodoacetamide-based dyes like this compound. Ensure your labeling buffer contains a reducing agent like DTT or TCEP, but be mindful that high concentrations of these agents can also react with the dye. A pre-reduction step followed by removal of the reducing agent before adding the dye is often recommended.
-
Incorrect pH: The reaction of iodoacetamides with thiols is most efficient at a pH between 7 and 8.5.[8]
-
Dye Instability: this compound should be stored protected from light and moisture.[9] Prepare fresh solutions of the dye immediately before use.
Issue 2: Suboptimal Spectroscopic Conditions
Even with perfectly labeled proteins, FRET will not occur if the fundamental spectroscopic requirements are not met.
Q: How do I know if my chosen FRET pair has the right spectral properties?
A: The primary spectroscopic requirement for FRET is a significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor fluorophore.[10][11][12]
Caption: The principle of spectral overlap in FRET.
You should experimentally verify the spectral properties of your labeled proteins.
Protocol: Verifying Spectral Overlap
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Donor-labeled protein
-
Acceptor-labeled protein
Procedure:
-
Measure Donor Emission:
-
Measure Acceptor Absorbance:
-
Using a spectrophotometer, measure the absorbance spectrum of the acceptor-labeled protein.
-
-
Analyze Spectral Overlap:
-
Plot the normalized donor emission spectrum and the acceptor absorbance spectrum on the same graph. A significant area of overlap between the two spectra is necessary for efficient FRET.[13]
-
Q: My spectra look fine, but I'm still not getting a FRET signal. What else could be wrong?
A: Other factors influencing FRET efficiency include:
-
Distance: FRET is highly dependent on the distance between the donor and acceptor, with efficiency decreasing as the sixth power of the distance.[10] The Förster distance (R0) is the distance at which FRET efficiency is 50%. For the this compound/DDPM pair, an R0 of 29 Å has been reported.[14] If the distance between your labeling sites is significantly greater than the R0 of your FRET pair, the FRET signal will be weak or undetectable. Consider redesigning your protein constructs to bring the fluorophores closer together.
-
Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles also affects FRET efficiency.[11][15] If the dipoles are perpendicular, FRET will not occur. While this is often assumed to be random (κ² = 2/3), restricted rotational freedom of the fluorophores on the protein surface can lead to a non-ideal orientation factor, reducing FRET efficiency.[16][17]
Issue 3: Problems with the Biological System
A low FRET signal might not be a technical artifact but a true reflection of the biological reality.
Q: How can I be sure that the lack of FRET isn't simply because my proteins are not interacting?
A: It is crucial to have an independent method to confirm the interaction between your molecules of interest under the same conditions as your FRET experiment.
-
Positive Controls: Use a known interacting protein pair as a positive control for your FRET assay.
-
Orthogonal Methods: Confirm the interaction using a different technique, such as co-immunoprecipitation, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Q: Could the fluorescent labels themselves be disrupting the interaction?
A: Yes, this is a possibility. The covalent attachment of a fluorophore can, in some cases, alter the conformation or binding properties of a protein.[18][19]
-
Functional Assays: Perform functional assays on your labeled proteins to ensure they retain their biological activity.
-
Varying Labeling Sites: If you suspect steric hindrance from the label, try moving the labeling site to a different location on the protein that is less likely to be involved in the interaction interface.
References
- Time in Mid-Coast Council, AU. Google Search.
- Fluorescence Resonance Energy Transfer (FRET) Microscopy - Evident Scientific.
- Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - ES.
- Fluorescence resonance energy transfer - Abcam.
- Förster resonance energy transfer: Role of diffusion of fluorophore orientation and separation in observed shifts of FRET efficiency - PubMed.
- How do I optimize FRET?
- Key Steps to Follow in a FRET Experiment | Spectroscopy Online.
- IAEDANS - Wikipedia.
- Fluorescence Resonance Energy Transfer - Chemistry LibreTexts.
- Tips for Using FRET in Your Experiments - Addgene Blog.
- Optimizing Methods to Recover Absolute FRET Efficiency from Immobilized Single Molecules - PMC - PubMed Central.
- "Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells".
- Spectral overlap as prerequisite for FRET. The integral of acceptor's...
- Förster energy transfer measurements of thiol 1 to thiol 2 distances in myosin subfragment 1 - PubMed.
- Impact of Emission Anisotropy on Fluorescence Spectroscopy and FRET Distance Measurements - PMC - NIH.
- (PDF)
- Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) - Fisher Scientific.
- 1,5-IAEDANS (Highly Pure) - Molecular Depot.
- Flow cytometry based-FRET: basics, novel developments and future perspectives - NIH.
- FRET Microscopy | W.M. Keck Center for Cellular Imaging - The University of Virginia.
- Overcoming Limit
- N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid - Sigma-Aldrich.
- Can anyone help for problem in FRET assay?
- (a) The emission spectra of í µí»½-lg mutants labeled with this compound...
- Förster resonance energy transfer as a probe of membrane protein folding - PMC - NIH.
- Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC - PubMed Central.
- Degree of Labeling Explan
- Basics of FRET Microscopy - Nikon's MicroscopyU.
- A Guide to Fluorescent Protein FRET Pairs - PMC - PubMed Central.
- Degree of labeling (DOL) step by step - Abberior Instruments.
- How To Determine Degree of Protein Labeling - G-Biosciences.
- How to Determine the Degree of Labeling - A
- Calculate dye:protein (F/P)
- Special Delivery: Fluorophore Targeting for FRET Studies - Addgene Blog.
- Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 - Thermo Fisher Scientific.
- Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein | Protein Engineering, Design and Selection | Oxford Academic.
- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)
- Förster Distance Calculator | A
- Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) - Fisher Scientific.
- FRET signal decreases at higher acceptor concentrations. Why?
- Detecting FRET in living cells by conventional and spectral flow cytometry - PubMed Central.
Sources
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- 2. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - DE [thermofisher.com]
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- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
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- 12. Fluorescence resonance energy transfer | Abcam [abcam.com]
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- 14. Förster energy transfer measurements of thiol 1 to thiol 2 distances in myosin subfragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Förster resonance energy transfer: Role of diffusion of fluorophore orientation and separation in observed shifts of FRET efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Emission Anisotropy on Fluorescence Spectroscopy and FRET Distance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. blog.addgene.org [blog.addgene.org]
Technical Support Center: Minimizing Photobleaching of 1,5-I-AEDANS During Microscopy
Welcome to the technical support center for researchers utilizing the fluorescent probe 1,5-I-AEDANS. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate photobleaching and acquire high-quality, reproducible data from your microscopy experiments. As researchers, scientists, and drug development professionals, we understand that the integrity of your fluorescent signal is paramount. This resource is structured to offer not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Understanding the Enemy: The Nature of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1][2] This process leads to a gradual fading of the fluorescent signal, which can significantly compromise quantitative analysis and the overall quality of your images.[1] The primary mechanism involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[3][4][5] In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[3][4]
Several factors can accelerate photobleaching, including:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, leading to a higher probability of them entering the destructive triplet state.[3][6]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more cycles of excitation and emission the fluorophores undergo, increasing the cumulative damage.[3][7]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of ROS.[3][4]
-
Fluorophore Photostability: Different fluorophores have varying intrinsic resistance to photobleaching.[3][6]
This guide will provide you with actionable strategies to counteract these factors and preserve your precious this compound signal.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading very quickly. What is the first thing I should check?
A1: The first and most critical parameters to check are your excitation light intensity and exposure time .[3][5] Often, researchers use excessive light to get a bright initial image, which rapidly photobleaches the sample. Try reducing the laser power or lamp intensity to the lowest level that still provides a discernible signal. Similarly, decrease your camera's exposure time.[8][9] It's a balance between signal-to-noise ratio and photostability.
Q2: What are antifade reagents and should I be using them with this compound?
A2: Antifade reagents are chemical cocktails added to your mounting medium that are designed to suppress photobleaching.[3] They typically work by scavenging for reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[10] Common antifade agents include commercially available formulations like ProLong™ Gold, VECTASHIELD®, and SlowFade™.[3][11] For live-cell imaging, reagents like Trolox can be added to the imaging medium.[9] While specific data on this compound compatibility with all antifade reagents is limited, it is highly recommended to use an antifade mounting medium for fixed samples as a standard practice to enhance signal stability.
Q3: Can the choice of imaging medium affect photobleaching in live-cell experiments?
A3: Absolutely. For live-cell imaging, the composition of your imaging buffer can influence photobleaching rates. Some components in standard culture media can contribute to the generation of reactive oxygen species when illuminated. Consider using a specialized live-cell imaging solution. Additionally, supplementing your medium with an oxygen scavenging system (e.g., glucose oxidase and catalase) or an antioxidant like Trolox can significantly reduce photobleaching.[3][9][10]
Q4: How do I know if my signal loss is due to photobleaching or another issue like phototoxicity in my live cells?
A4: This is a crucial distinction. Photobleaching is the destruction of the fluorophore, while phototoxicity is damage to the cell itself caused by the imaging process, which can also lead to signal loss if the cell detaches or dies.[12] To differentiate, look for morphological signs of cell stress, such as membrane blebbing, vacuole formation, or cell rounding, which indicate phototoxicity.[12] If the signal in a specific, repeatedly imaged area fades while the surrounding, less-imaged areas remain bright, photobleaching is the likely culprit. To mitigate phototoxicity, it's essential to minimize the overall light dose delivered to the sample.[8]
Troubleshooting Guide: Common Scenarios and Solutions
| Problem | Potential Causes | Troubleshooting Steps |
| Rapid signal loss across the entire field of view. | 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. No antifade reagent is being used (for fixed cells). | 1. Reduce laser/lamp power to the minimum necessary for a good signal-to-noise ratio.[3] 2. Decrease camera exposure time.[8] 3. Use a commercially available antifade mounting medium.[1][3] |
| Signal is stable initially but fades during time-lapse imaging. | 1. Cumulative light exposure is too high. 2. The interval between acquisitions is too short. | 1. Reduce the frequency of image acquisition to the minimum required to capture the dynamics of your process.[9] 2. Use the lowest possible excitation intensity and exposure time for each time point.[9] 3. Consider using a more photostable fluorophore if possible.[13] |
| Only the specific area I'm focusing on is bleaching. | 1. Repeatedly focusing on the same area with high-intensity light. | 1. Use a lower magnification or transmitted light to find your region of interest before switching to fluorescence.[1][11] 2. Focus on an adjacent area and then move to your target area for image acquisition.[1][11] |
| My live cells are dying during the experiment. | 1. Phototoxicity due to excessive light exposure. | 1. Significantly reduce the excitation light intensity and exposure time.[8] 2. Decrease the frequency of image acquisition in time-lapse experiments.[9] 3. Use a live-cell imaging medium with antioxidants.[9] |
| Poor signal-to-noise ratio, forcing me to increase light intensity. | 1. Low labeling efficiency of this compound. 2. Suboptimal microscope filter set for this compound. 3. Improper sample preparation. | 1. Optimize your labeling protocol to increase the concentration of the fluorophore. 2. Ensure your filter cubes are appropriate for the excitation (peak ~336 nm) and emission (peak ~490 nm) of this compound.[14] 3. Ensure proper fixation and washing steps to reduce background fluorescence.[7] |
Experimental Protocols
Protocol 1: Preparing Fixed Samples with Antifade Mounting Medium
This protocol outlines the essential steps for mounting fixed cells or tissue sections with an antifade reagent to minimize photobleaching of this compound.
-
Final Washes: After your final staining and wash steps, gently aspirate the wash buffer from your coverslip or slide.
-
Remove Excess Buffer: Carefully wick away any remaining buffer from the edges of the coverslip or around the tissue section using a laboratory wipe. Be careful not to touch the sample itself.
-
Apply Antifade Mountant: Dispense a small drop of a commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant) onto the slide.[15] For a 22x22 mm coverslip, 5-10 µL is typically sufficient.
-
Mount Coverslip: Gently lower the coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.[7]
-
Curing (for hard-setting mountants): If using a hard-setting mountant, allow it to cure according to the manufacturer's instructions, typically overnight at room temperature in the dark.[16][17]
-
Sealing (Optional but Recommended): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Storage: Store your slides flat and protected from light at 4°C.[11]
Protocol 2: Optimizing Microscope Settings for Reduced Photobleaching
This workflow will guide you through the process of finding the optimal imaging parameters on your fluorescence microscope.
-
Start with Low Magnification: Begin by finding your sample and region of interest using a low-power objective and, if possible, transmitted light to minimize light exposure.[11]
-
Set Excitation Intensity to Minimum: Turn the excitation light source (laser or lamp) to its lowest setting.
-
Initial Exposure Time: Set your camera's exposure time to a moderate level (e.g., 100-200 ms).
-
Check Signal-to-Noise: Acquire an image. If the signal is too dim to distinguish from the background, gradually increase the exposure time. If the image is saturated, decrease the exposure time.
-
Adjust Light Intensity as a Last Resort: Only if you cannot achieve a satisfactory signal-to-noise ratio by adjusting the exposure time should you slowly increase the excitation light intensity.[13]
-
Use Neutral Density Filters: If your microscope is equipped with them, use neutral density (ND) filters to reduce the excitation light intensity without changing the lamp's voltage, which can alter its spectral output.[3][6]
-
Minimize Illumination Time: Use the shutter to block the excitation light path whenever you are not actively acquiring an image.[7][11]
-
For Time-Lapse: Determine the longest possible interval between images that will still capture the biological process you are studying.[9]
Visualizing the Path to Signal Preservation
Workflow for Minimizing Photobleaching
Caption: A workflow diagram illustrating the key steps in sample preparation and image acquisition to minimize photobleaching.
The Photobleaching Cascade and Points of Intervention
Caption: The key electronic states of a fluorophore leading to photobleaching and the points where experimental interventions can be effective.
By implementing these strategies and understanding the underlying principles of photobleaching, you can significantly improve the quality and reliability of your microscopy data when working with this compound.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE.
- Photobleaching-based quantitative analysis of fluorescence resonance energy transfer inside single living cell. (n.d.). PubMed.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.).
- Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - MX.
- Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare: The Buyer's Guide for Life Scientists.
- Photobleaching. (n.d.). Wikipedia.
- Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
- Photobleaching - Interactive Tutorial. (2016, September 12). Molecular Expressions Microscopy Primer.
- Antifade Reagents | Fluorescence Imaging. (n.d.). Tocris Bioscience.
- Mounting Media and Antifades. (n.d.). Thermo Fisher Scientific - NG.
- IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016, September 6). Bioimaging Hub News - Blogs - Cardiff University.
- Preferred anti-fading agent for confocal fluorescence microscopy? (2013, September 21). ResearchGate.
- How To Protect Your Tissue From Photobleaching. (2022, September 14). Vector Labs.
- My material is 'photobleaching' in fluorescence microscope. What does this mean? (2013, January 2).
- How To Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.).
- What strategies can I use to reduce photobleaching in live-cell imaging? (2023, April 6). AAT Bioquest.
- Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. (2016, November 10).
- IAEDANS. (n.d.). Wikipedia.
- 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. (2018, February 5).
Sources
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. azolifesciences.com [azolifesciences.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 14. IAEDANS - Wikipedia [en.wikipedia.org]
- 15. biocompare.com [biocompare.com]
- 16. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Impact of Buffer Components on 1,5-I-AEDANS Fluorescence
Welcome to the technical support center for 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) applications. As a thiol-reactive fluorescent probe, this compound is an exceptionally sensitive reporter of its local molecular environment. This sensitivity, however, means that its fluorescence is highly susceptible to the composition of your experimental buffer. This guide is designed to provide you, the researcher, with the insights and protocols needed to navigate these complexities, troubleshoot common issues, and ensure the integrity of your fluorescence data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during experiments using this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Why is my this compound fluorescence intensity unexpectedly low?
Low fluorescence intensity is a common and frustrating issue that can stem from several buffer-related factors, from quenching to suboptimal pH.
Underlying Causes & Corrective Actions:
-
Fluorescence Quenching: This is a primary culprit. Quenching occurs when molecules in the buffer interact with the excited fluorophore, causing it to return to the ground state without emitting a photon.[1][2]
-
Collisional (Dynamic) Quenching: Occurs when the quencher must diffuse and collide with the fluorophore during its excited-state lifetime.[1][3] Common collisional quenchers to be aware of in biological buffers include:
-
Halide Ions: Iodide (I⁻) and bromide (Br⁻) are potent quenchers. Even high concentrations of chloride (Cl⁻) can cause significant quenching.[2]
-
Molecular Oxygen: Though ubiquitous, dissolved oxygen can quench fluorescence.[4] While often difficult to eliminate completely, maintaining consistent buffer preparation (i.e., not degassing one sample and failing to do so for another) is key for reproducibility.
-
Heavy Atoms: Certain metal ions can act as quenchers.
-
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher.[3][5]
-
Solution: The first step is to identify the quencher. Review your buffer composition for any of the agents listed above. If a quencher is identified, the best course of action is to replace it. For example, if your buffer contains KCl, consider substituting it with sodium acetate or another salt that does not contain a quenching ion. If the quencher is integral to the experiment, a systematic titration is necessary to characterize the quenching effect, which can be analyzed using a Stern-Volmer plot.[4][5]
-
-
Suboptimal pH: The fluorescence of this compound can be pH-dependent. The protonation state of the fluorophore's sulfonic acid group, or of amino acid residues near the labeling site on the protein, can influence the local environment and thus the quantum yield.[6][7]
-
Solution: Perform a pH titration experiment. Prepare a series of buffers across a relevant pH range (e.g., pH 6.0 to 8.5) and measure the fluorescence intensity of your labeled molecule in each. This will reveal the optimal pH for your specific system. The labeling reaction itself is also pH-dependent, typically requiring a pH above 6 to ensure the target thiol groups are sufficiently reactive.[8]
-
-
High Polarity Environment (Solvatochromism): this compound is a solvatochromic dye, meaning its spectral properties, including intensity, are dependent on the polarity of its environment.[9][10] In highly polar, aqueous environments where the dye is fully exposed, its quantum yield can be lower than in a more non-polar, hydrophobic pocket of a protein.
-
Solution: While this is an intrinsic property of the dye, buffer additives can modulate local polarity. For instance, the inclusion of viscogens like glycerol or sucrose can sometimes enhance fluorescence by reducing the rate of solvent relaxation around the excited-state dipole of the fluorophore. However, this should be approached with caution as it can also affect protein conformation and dynamics.
-
Question 2: Why is my fluorescence signal unstable or drifting over time?
Signal drift can compromise kinetic measurements and endpoint assays. The root cause is often related to photobleaching or instability in the sample itself.
Underlying Causes & Corrective Actions:
-
Photobleaching: Continuous exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.
-
Solution:
-
Reduce the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio.
-
Minimize the sample's exposure time to the excitation light by using shutters and acquiring data only when necessary.
-
Consider adding a commercially available anti-fade reagent to your buffer if compatible with your experimental system.[11]
-
-
-
Temperature Fluctuations: Fluorescence is sensitive to temperature. An increase in temperature can increase the rate of collisional quenching, leading to a decrease in signal intensity.[5]
-
Solution: Use a temperature-controlled cuvette holder or plate reader to ensure all measurements are performed at a consistent and stable temperature.
-
-
Precipitation or Aggregation: If the labeled protein is not stable in the chosen buffer, it may slowly precipitate or aggregate over time. This will cause light scattering and a corresponding artifactual drift in the measured signal.
-
Solution: Confirm protein stability in the buffer using techniques like dynamic light scattering (DLS) or by visual inspection after centrifugation. If instability is an issue, a buffer optimization screen is required (see Protocol 1).
-
Question 3: I'm observing an unexpected shift in the emission wavelength (λₘₐₓ). What does this mean?
A shift in the emission maximum is a hallmark of solvatochromic dyes like this compound and is often the desired experimental signal, indicating a change in the fluorophore's environment.[9][12]
Understanding the Phenomenon:
-
Blue Shift (Hypsochromic Shift): A shift to a shorter wavelength (e.g., from 490 nm to 475 nm) typically indicates that the this compound probe has moved into a more non-polar (hydrophobic) environment. This is often observed when a labeled protein undergoes a conformational change that sequesters the probe within a hydrophobic pocket.[13]
-
Red Shift (Bathochromic Shift): A shift to a longer wavelength indicates the probe has moved into a more polar (hydrophilic) environment, becoming more exposed to the aqueous buffer.[10]
Troubleshooting Unintended Shifts:
If you observe a spectral shift that is not correlated with your expected biological event (e.g., ligand binding), it may be an artifact of the buffer itself.
-
Buffer Polarity Changes: The addition of co-solvents (e.g., glycerol, DMSO) will change the bulk solvent polarity and can cause a spectral shift.
-
Solution: Maintain a consistent buffer composition across all samples and controls. If a co-solvent is required to dissolve a ligand, ensure the final concentration is identical in both the experimental sample and the "buffer only" control.
-
-
Ionic Strength Effects: High concentrations of salts can influence protein conformation and hydration, indirectly affecting the environment of the attached probe.
-
Solution: Unless you are specifically investigating the effect of ionic strength, keep it constant across all experimental conditions.
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and resolving common issues with this compound fluorescence experiments.
Caption: A flowchart for diagnosing this compound fluorescence issues.
Experimental Protocols
To proactively address these issues, a systematic buffer screening is the most robust approach.
Protocol 1: Systematic Buffer Screening for Optimal this compound Signal
This protocol provides a framework for testing multiple buffer conditions to identify the one that yields the highest and most stable fluorescence signal for your specific this compound labeled protein.
Objective: To determine the optimal buffer pH and ionic strength for fluorescence measurements.
Materials:
-
This compound labeled protein stock solution.
-
A selection of biological buffers (e.g., MES, PIPES, HEPES, Tris, CHES) to cover a wide pH range.
-
Stock solution of NaCl (e.g., 2 M).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Methodology:
-
Prepare Buffer Matrix:
-
In the 96-well plate, create a matrix of buffer conditions. For example, along the rows, vary the pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Along the columns, vary the ionic strength by adding different concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Prepare each buffer condition to a 2x final concentration.
-
-
Sample Preparation:
-
Dilute your this compound labeled protein stock to a 2x final concentration in a neutral, low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4).
-
-
Plate Loading:
-
Add 50 µL of each 2x buffer from the matrix to the appropriate wells in the 96-well plate.
-
Add 50 µL of the 2x protein solution to each of these wells. This will bring the final volume to 100 µL and the buffer/protein to their 1x final concentrations.
-
Include "buffer only" wells for each condition to serve as blanks.
-
-
Measurement:
-
Incubate the plate at the desired experimental temperature for 15-30 minutes to allow for equilibration.
-
Measure the fluorescence intensity on the plate reader. Use an excitation wavelength near 336 nm and measure the emission spectrum or the intensity at the peak emission wavelength (typically 470-520 nm).[8][14]
-
-
Data Analysis:
-
Subtract the blank reading from each corresponding sample well.
-
Generate a heat map or a 3D surface plot of fluorescence intensity as a function of pH and ionic strength.
-
The condition that provides the highest, most stable signal is your optimal buffer.
-
Data Presentation Example:
| Buffer pH | 50 mM NaCl | 150 mM NaCl | 300 mM NaCl | 500 mM NaCl |
| 6.5 | 18,540 | 19,230 | 17,880 | 15,210 |
| 7.0 | 25,670 | 26,110 | 24,950 | 21,430 |
| 7.5 | 32,150 | 33,480 | 31,560 | 28,990 |
| 8.0 | 29,870 | 30,120 | 28,740 | 26,320 |
| (Note: Data are arbitrary relative fluorescence units (RFU) for illustrative purposes) |
From this example, a buffer at pH 7.5 with 150 mM NaCl would be selected as the optimal condition.
Frequently Asked Questions (FAQs)
-
Q: What is the best all-purpose buffer for this compound?
-
A: There is no single "best" buffer. The optimal buffer is system-dependent. However, HEPES and phosphate buffers are common starting points due to their physiological relevance and generally non-quenching nature. A screen, as described above, is always recommended.[15]
-
-
Q: Can Tris buffer be used with this compound?
-
A: Yes, but with caution. The primary amine in Tris can potentially react with the iodoacetyl group of any unreacted this compound, though this is less of a concern after the labeled protein has been purified. More importantly, the pH of Tris is highly temperature-dependent, which can introduce variability if the temperature is not strictly controlled.
-
-
Q: How do I distinguish between dynamic and static quenching?
-
A: This can be done through temperature-dependence studies or fluorescence lifetime measurements. Collisional (dynamic) quenching rates increase with temperature, leading to lower fluorescence, whereas higher temperatures can disrupt the complexes responsible for static quenching, leading to an increase in fluorescence.[5] In dynamic quenching, the fluorescence lifetime decreases, while in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[3]
-
Visualizing Environmental Effects
The fluorescence of this compound is a direct consequence of its electronic states and their interaction with the local environment.
Caption: Environmental factors affecting this compound fluorescence.
References
- IAEDANS - Wikipedia. (n.d.). Wikipedia.
- Chakraborty, A., et al. (2009). Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine... ResearchGate.
- Kégl, F., et al. (2022). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 27(21), 7248. MDPI.
- Lakowicz, J. R. (2006). Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy (pp. 277-330). Springer.
- Roy, D., & Singh, N. (2015). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. International Journal of Molecular Sciences, 16(8), 19639–19652. NIH.
- Quenching (fluorescence) - Wikipedia. (n.d.). Wikipedia.
- Sims, P. A. (2013). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy, 28(10), 44-49.
- The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts.
- What is Fluorescence Quenching? (2024). Edinburgh Instruments.
- Effect of the buffer solution on the fluorescence intensity... (n.d.). ResearchGate.
- Tomasek, K., et al. (2018). Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains. Journal of Biotechnology, 268, 40-52. PubMed.
- pH dependency of the fluorescence of different variants. (n.d.). ResearchGate.
- Solvatochromism - Wikipedia. (n.d.). Wikipedia.
- UNit Application Note_Protein Optimal Buffer Screening. (n.d.). SickKids Research Institute.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. edinst.com [edinst.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IAEDANS - Wikipedia [en.wikipedia.org]
- 9. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 10. Solvatochromism - Wikipedia [en.wikipedia.org]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]
- 15. lab.research.sickkids.ca [lab.research.sickkids.ca]
how to correct for inner filter effect in 1,5-I-AEDANS assays
Topic: Correcting for the Inner Filter Effect in 1,5-I-AEDANS Fluorescence Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing this compound, a popular fluorescent probe for labeling proteins and studying conformational changes. We will address a common experimental artifact: the Inner Filter Effect (IFE), providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and why is it a problem in my this compound assay?
A1: The Inner Filter Effect (IFE) is an experimental artifact in fluorescence spectroscopy that causes a non-linear decrease in the observed fluorescence intensity at high concentrations of absorbing species.[1][2] In your this compound assay, this means that as the concentration of your labeled protein or other absorbing molecules (like a ligand) increases, the measured fluorescence may not be directly proportional to the concentration of the fluorophore. This can lead to inaccurate quantification and misinterpretation of binding affinities or conformational changes.
The IFE has two primary components:
-
Primary IFE (Excitation IFE): This occurs when molecules in the solution, including the fluorophore itself or other compounds, absorb the excitation light. As the concentration of these absorbing species increases, less light reaches the fluorophore molecules in the center of the cuvette, leading to a decrease in the overall fluorescence emission.[1][3]
-
Secondary IFE (Emission IFE): This happens when the emitted fluorescence is absorbed by other molecules in the solution before it can be detected.[2][3] This is particularly problematic if the emission spectrum of this compound (typically ~490 nm) overlaps with the absorption spectrum of another component in your assay.[4][5]
Failure to correct for the IFE can lead to significant errors in determining binding constants (Kd), quenching efficiency, and other quantitative parameters derived from your fluorescence data.
Q2: How can I know if my this compound assay is being affected by the Inner Filter Effect?
A2: A key indicator of the Inner Filter Effect is a non-linear relationship between fluorescence intensity and the concentration of your this compound labeled molecule, especially at higher concentrations. If you create a standard curve of fluorescence versus concentration and observe a plateau or a decrease in fluorescence intensity at higher concentrations (a "rollover" effect), it is highly likely that your assay is suffering from IFE.[1][3]
Another simple test is to measure the absorbance of your sample at the excitation and emission wavelengths of this compound (excitation max ~336 nm, emission max ~490 nm).[4][5] A general rule of thumb is that if the total absorbance at either of these wavelengths is greater than 0.1, the Inner Filter Effect is likely to be significant and should be corrected.[2][3] Even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[3]
Q3: What is the difference between quenching and the Inner Filter Effect?
A3: This is a crucial distinction. While both quenching and the Inner Filter Effect result in a decrease in fluorescence intensity, their underlying mechanisms are fundamentally different.
-
Quenching (like Förster Resonance Energy Transfer, FRET, or collisional quenching) involves a direct molecular interaction between the fluorophore and a quencher molecule. This is a through-space interaction that leads to a non-radiative energy transfer, thus reducing the quantum yield of the fluorophore. Quenching provides information about molecular proximity and interactions.
-
The Inner Filter Effect is a "trivial" effect, meaning it does not involve any direct molecular interaction with the fluorophore's excited state.[1] It is purely a result of the absorption of light by the bulk solution.[1][3]
Distinguishing between the two is critical for accurate data interpretation. For instance, if you are studying the binding of a ligand to your this compound labeled protein, and the ligand absorbs light at the excitation or emission wavelength, you might mistakenly attribute the resulting decrease in fluorescence to a binding-induced quenching event when it is actually due to the Inner Filter Effect.[6]
Troubleshooting Guide: Correcting for the Inner Filter Effect
Problem: My fluorescence signal is not linear with increasing concentrations of my labeled protein.
Solution: Implement an Inner Filter Effect Correction.
The most common and accepted method to correct for the Inner Filter Effect involves measuring the absorbance of the solution at the excitation and emission wavelengths and applying a correction factor to the observed fluorescence intensity.
Experimental Protocol for IFE Correction:
Here is a step-by-step methodology for correcting the Inner Filter Effect in your this compound assays.
Step 1: Determine the Excitation and Emission Wavelengths for this compound.
-
Typically, this compound is excited around 336 nm and has an emission maximum that is solvent-dependent, often in the range of 470-490 nm.[4][5] It is crucial to determine the optimal wavelengths for your specific experimental conditions (buffer, temperature, etc.) by running excitation and emission scans.
Step 2: Prepare Your Samples.
-
Prepare a series of samples with a constant concentration of your this compound labeled protein and increasing concentrations of the substance suspected of causing the IFE (this could be the labeled protein itself at high concentrations, a ligand, or another component).
Step 3: Measure Fluorescence Intensity.
-
Using a fluorometer, measure the fluorescence intensity (Fobs) of each sample at the predetermined excitation and emission wavelengths.
Step 4: Measure Absorbance.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each sample at the excitation wavelength (Aex) and the emission wavelength (Aem).
Step 5: Calculate the Correction Factor and Corrected Fluorescence.
-
The corrected fluorescence intensity (Fcorr) can be calculated using the following formula, which is widely accepted in the field[6][7][8]:
Fcorr = Fobs * 10((Aex + Aem) / 2)
-
Fcorr: The corrected fluorescence intensity.
-
Fobs: The observed (measured) fluorescence intensity.
-
Aex: The absorbance of the sample at the excitation wavelength.
-
Aem: The absorbance of the sample at the emission wavelength.
-
Causality behind this equation: This formula accounts for the attenuation of both the excitation light path and the emission light path. The term 10^((Aex + Aem) / 2) serves as the correction factor, effectively compensating for the light lost due to absorption in a standard 1 cm cuvette measured at 90 degrees.[7][9]
Caption: Decision tree for distinguishing between IFE and true quenching.
References
- HORIBA Scientific. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? HORIBA. [Link]
- Wikipedia. (n.d.). IAEDANS.
- HORIBA Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA. [Link]
- Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?
- Texas Christian University. (n.d.). How to deal with inner filter effect in fluorescence experiments.
- Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note.
- Andrade, J., Costa, J., & Esteves da Silva, J. (2000). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst, 125(4), 695-697. [Link]
- Wang, Y., et al. (2017). A review on the methods for correcting the fluorescence inner-filter effect of fluorescence spectrum. Applied Spectroscopy Reviews, 53(4), 303-320. [Link]
- Guzmán, M. C., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7118–7125. [Link]
- ResearchGate. (2019). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum | Request PDF. [Link]
- ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching?[Link]
- ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]
- ResearchGate. (2017). How to differ between static quench and Inner filter effect?[Link]
- PLOS One. (2015). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. [Link]
- The Analyst. (1995). Experimental method to correct fluorescence intensities for the inner filter effect. [Link]
Sources
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. edinst.com [edinst.com]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. IAEDANS - Wikipedia [en.wikipedia.org]
- 5. IAEDANS | 36930-63-9, IAEDANS Formula - ECHEMI [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating High Background Fluorescence in 1,5-I-AEDANS Experiments
Welcome to the technical support center dedicated to addressing a common yet challenging issue in protein labeling experiments: high background fluorescence when using 1,5-I-AEDANS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to diagnose the root causes of high background and implement effective solutions, ensuring the integrity and clarity of your experimental data.
Understanding the Challenge: The Nature of this compound and Background Fluorescence
This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a thiol-reactive fluorescent probe widely used to label cysteine residues in proteins.[1][2] Its fluorescence is sensitive to the local environment, making it a valuable tool for studying protein conformational changes, dynamics, and interactions.[3][4] However, this sensitivity can also contribute to high background fluorescence if the labeling and purification procedures are not meticulously optimized. High background can arise from several sources, including unbound excess dye, non-specific binding of the dye to proteins or other molecules, and autofluorescence from sample components.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with this compound.
Q1: What are the most likely sources of high background fluorescence in my this compound experiment?
High background fluorescence can originate from several factors:
-
Excess Unbound Dye: The most common culprit is residual, unreacted this compound in the sample.[5]
-
Non-Specific Binding: The dye may non-specifically adsorb to your protein of interest or other proteins in the sample, particularly to hydrophobic regions.[7]
-
Sample Autofluorescence: Intrinsic fluorescence from your sample, such as from buffers, media components (like phenol red and riboflavin), or the biological sample itself, can contribute to the background.[5][8]
-
Contaminated Reagents and Materials: Buffers, water, and even microplates can sometimes be sources of fluorescent contaminants.[5]
-
Photobleaching and Dye Aggregation: While seemingly counterintuitive, in some cases, high dye concentrations can lead to quenching, and aggregates may contribute to background noise.[9]
Q2: How does the buffer composition affect my labeling reaction and background?
Buffer composition is critical. The pH of the reaction buffer should be maintained above 6.0 to ensure the thiol groups are sufficiently reactive.[10] However, very high pH can promote hydrolysis of the iodoacetamide group. Buffers containing primary amines (like Tris) can sometimes react with iodoacetamide derivatives, though this is less common than with other labeling chemistries. It's also important to avoid components that can interfere with fluorescence.[11] For instance, some buffer components might quench the fluorescence of AEDANS.[12]
Q3: Can I use reducing agents in my labeling reaction?
No, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol must be removed before adding this compound. These agents contain free thiols that will react with the dye, consuming it and preventing the labeling of your protein.
Q4: How do I accurately determine the concentration of my this compound stock solution?
The concentration of the this compound stock solution, typically prepared in a solvent like dimethylformamide (DMF), can be determined spectrophotometrically. This compound has a peak excitation wavelength of approximately 336 nm and an extinction coefficient of around 5,700 M⁻¹cm⁻¹.[10]
Troubleshooting Guide: A Systematic Approach to Reducing Background
High background fluorescence can be systematically addressed by carefully evaluating each step of your experimental workflow. This guide provides a structured approach to pinpoint and resolve the issue.
Step 1: Diagnose the Source of High Background
The first step is to identify the origin of the unwanted fluorescence. The following workflow can help you systematically isolate the problem.
Caption: Diagnostic workflow for identifying the source of high background fluorescence.
Step 2: Optimizing the Labeling Reaction
Once you have an idea of the source, you can begin to optimize your protocol.
-
Protein Preparation:
-
Ensure your protein is pure and at a suitable concentration (typically 1-5 mg/mL).
-
If necessary, reduce disulfide bonds with a reducing agent like DTT, followed by complete removal of the reducing agent using a desalting column or dialysis.
-
-
Buffer Selection:
-
Use a buffer with a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS) or HEPES.
-
Ensure all buffer components are of high purity and free from fluorescent contaminants.
-
-
Dye-to-Protein Molar Ratio:
-
A common cause of high background is using too much dye.[13]
-
Perform a titration of the dye-to-protein molar ratio to find the optimal concentration. Start with a range of 5:1 to 20:1 (dye:protein).
-
| Molar Ratio (Dye:Protein) | Expected Outcome | Troubleshooting Action |
| Low (e.g., 1:1 - 5:1) | Low labeling efficiency, weak signal. | Increase the molar ratio. |
| Optimal (e.g., 5:1 - 10:1) | Good signal-to-noise ratio. | This is the target range. |
| High (e.g., >10:1) | High background, potential for non-specific labeling and precipitation.[9] | Decrease the molar ratio. |
-
Incubation Time and Temperature:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Longer incubation times may increase labeling efficiency but can also lead to higher background. Optimize this parameter for your specific protein.
-
Step 3: Efficient Removal of Free Dye
Thorough removal of unreacted this compound is crucial for minimizing background.[14]
Caption: Workflow for the purification of this compound labeled proteins.
-
Column Equilibration: Equilibrate a desalting column (e.g., a PD-10 or spin column) with your assay buffer.
-
Sample Application: Apply the labeling reaction mixture to the column.
-
Elution: Elute the labeled protein with the assay buffer. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained in the column matrix.
-
Fraction Collection: Collect fractions and identify those containing your labeled protein using a protein assay or by measuring the absorbance at 280 nm and the fluorescence of AEDANS.
Step 4: Quantifying Labeling Efficiency
Determining the degree of labeling (DOL) is essential to ensure consistency between experiments and to confirm that your optimization efforts are successful.[15]
Calculating the Degree of Labeling (DOL):
The DOL can be estimated using the following formula:
DOL = (Adye / εdye) / (Aprotein / εprotein)
Where:
-
Adye is the absorbance of the dye at its maximum absorbance wavelength (~336 nm for this compound).
-
εdye is the molar extinction coefficient of the dye (5,700 M⁻¹cm⁻¹).[10]
-
Aprotein is the absorbance of the protein at 280 nm.
-
εprotein is the molar extinction coefficient of the protein.
Note: A correction factor may be needed for the dye's contribution to the absorbance at 280 nm.
Advanced Troubleshooting
Issue: High background persists even after extensive purification.
-
Possible Cause: Non-specific binding of the dye to your protein.
-
Solution:
-
Try adding a non-ionic detergent (e.g., 0.01% Tween-20) to your wash and assay buffers to reduce hydrophobic interactions.[16]
-
Consider labeling at a different cysteine residue if your protein has multiple thiols. This may require site-directed mutagenesis.
-
Issue: Low fluorescence signal.
-
Possible Cause: Inefficient labeling or fluorescence quenching.
-
Solution:
-
Confirm that all reducing agents were removed prior to labeling.
-
Ensure the pH of the labeling buffer is optimal.
-
Check for the presence of quenchers in your assay buffer.[8]
-
The location of the AEDANS label on the protein can affect its quantum yield.[9] If possible, labeling a different cysteine may improve the signal.
-
References
- Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]
- Elabscience. (2018). Immunofluorescence Troubleshooting Tips. [Link]
- PubMed. (n.d.). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. [Link]
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]
- PubMed. (n.d.). Thiol-reactive dyes for fluorescence labeling of proteomic samples. [Link]
- PubMed. (n.d.). Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis. [Link]
- (n.d.).
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. [Link]
- Wikipedia. (n.d.). IAEDANS. [Link]
- PubMed. (n.d.). Inactivation of firefly luciferase with N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (I-AEDANS). [Link]
- PubMed. (2018). Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains. [Link]
- (n.d.). Photobleaching step analysis for robust determination of protein complex stoichiometries.
- PMC. (2024).
- bioRxiv. (2023). Quantitative determination of fluorescence labeling implemented in cell cultures. [Link]
- PubMed. (2023). Quantitative determination of fluorescence labeling implemented in cell cultures. [Link]
- (n.d.). Quantitative determination of fluorescence labeling implemented in cell cultures.
- PMC. (n.d.).
- ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide?. [Link]
- ResearchGate. (n.d.). Effect of buffer type on the fluorescence quenching ( ) and.... [Link]
- PubMed. (2018). Interference with Fluorescence and Absorbance. [Link]
- PubMed. (n.d.). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. [Link]
- NIH. (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. [Link]
- eScholarship.org. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. [Link]
Sources
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- 2. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. IAEDANS - Wikipedia [en.wikipedia.org]
- 11. Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. assets.fishersci.com [assets.fishersci.com]
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- 16. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
challenges in labeling proteins with low cysteine content
Technical Support Center: Protein Labeling
A Guide for Labeling Proteins with Low or Challenging Cysteine Content
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein labeling, specifically when the protein of interest has a low number of cysteine residues or when those residues are inaccessible. Cysteine-thiol chemistry is a cornerstone of bioconjugation, but it is not a universally applicable solution. This document provides in-depth troubleshooting for cysteine-based methods and details robust, field-proven alternative strategies to ensure you can achieve reliable and specific labeling for your downstream applications.
Part 1: Troubleshooting Cysteine-Maleimide Labeling
Cysteine is a popular target for site-specific labeling due to the unique nucleophilicity of its thiol group and its relatively low abundance in proteins.[1][2][3] However, low labeling efficiency is a common and frustrating issue. The following FAQs address the most frequent failure points.
FAQ 1: My protein has a single cysteine, but I'm seeing very low to no labeling with my maleimide dye. What's going wrong?
This is a classic problem that usually points to one of three core issues: cysteine availability, reagent stability, or reaction conditions.
-
Causality 1: Cysteine Unavailability (Disulfide Bonds)
-
The "Why": Cysteine residues readily oxidize to form disulfide bonds, especially when exposed to air. A maleimide reagent cannot react with an oxidized cysteine.[4] This is the most common reason for labeling failure.
-
Troubleshooting Protocol: You must reduce the disulfide bonds immediately prior to labeling.
-
Reagent Selection: Use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT (dithiothreitol) is also effective but contains thiols that will compete with your protein for the maleimide dye and must be completely removed before labeling.[5][6]
-
Reduction Step: Add a 10–100-fold molar excess of TCEP to your protein solution.[7][8] Incubate for 20-30 minutes at room temperature.[7]
-
Proceed Immediately: Do not delay between reduction and labeling. Thiols can re-oxidize, especially if the buffer is not properly degassed.[6]
-
-
-
Causality 2: Inaccessible Cysteine Residue
-
The "Why": The target cysteine may be buried within the protein's tertiary structure, making it inaccessible to the labeling reagent.[1]
-
Troubleshooting:
-
Mild Denaturation: Introduce a mild denaturant (e.g., 1-2 M urea, 0.1% SDS) to partially unfold the protein and expose the cysteine. Self-Validation: After labeling, you must refold the protein by removing the denaturant (e.g., via dialysis) and confirm that its activity is restored using a functional assay.
-
Re-engineering: If function cannot be restored, the best long-term solution is to engineer a new cysteine mutant at a solvent-exposed site.
-
-
-
Causality 3: Incorrect Reaction Conditions
-
The "Why": The maleimide-thiol reaction is highly pH-dependent. The ideal pH range is 7.0–7.5.[1][7] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and it can start to react non-specifically with the primary amines of lysine residues.[1]
-
Troubleshooting Protocol:
-
Buffer Preparation: Use a degassed, thiol-free buffer such as PBS, HEPES, or Tris at pH 7.0–7.5.[8]
-
Reagent Ratio: Use a 10-20 fold molar excess of the maleimide dye to the protein.[7][8] This helps drive the reaction to completion.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
} } Caption: Troubleshooting workflow for low-efficiency cysteine labeling.
Part 2: Alternative Strategies for Low-Cysteine Proteins
When cysteine-based labeling is not feasible, a number of robust, alternative methods are available. The choice of method depends on factors like the desired specificity, tolerance for protein modification, and available molecular biology tools.
FAQ 2: My protein has NO cysteines. How can I label it?
The most common alternative is to target lysine residues.
-
Strategy: Lysine Labeling via NHS Esters
-
The "Why": Lysine is an abundant amino acid with a primary amine on its side chain that is often solvent-exposed.[9][] N-hydroxysuccinimide (NHS) esters are highly reactive towards these primary amines, forming stable amide bonds.[]
-
Advantages: Simple, fast, and does not require genetic engineering of the native protein.
-
Challenges & Control:
-
Specificity: Lysine residues are abundant, which can lead to heterogeneous labeling (multiple labels attaching to different lysines).[5][] This can potentially affect protein structure and function.[5]
-
Self-Validation Protocol: To control the degree of labeling, you must perform a titration experiment. Set up parallel reactions with varying molar ratios of NHS-ester dye to protein (e.g., 1:1, 5:1, 10:1, 20:1). Analyze the products by SDS-PAGE (to check for aggregation) and mass spectrometry (to determine the average number of labels per protein). Select the ratio that provides an acceptable degree of labeling (often aiming for 1-2 labels/protein) without causing precipitation or loss of function.[5]
-
-
FAQ 3: I need site-specific labeling, but can't use cysteine. What are my options?
For true site-specificity without cysteine, you must move beyond targeting native amino acids. This requires modifying the protein itself, either at its termini or by incorporating a unique chemical handle.
-
Strategy 1: N-Terminal Specific Labeling
-
The "Why": Every protein has a unique N-terminal α-amine group.[11] Its pKa is typically lower than that of lysine ε-amines, allowing for selective labeling under specific pH conditions (typically pH 6.5-7.0).[11][12] One common method uses pyridoxal 5'-phosphate (PLP) to convert the N-terminal amine into a reactive aldehyde, which can then be targeted with an alkoxyamine-functionalized probe.[11]
-
Advantages: Highly site-specific (one label per protein), targets a universally available site.[11]
-
Considerations: The reaction can be slow, and not all N-terminal amino acids are compatible.[11]
-
-
Strategy 2: Enzymatic Labeling (e.g., Sortase A)
-
The "Why": This powerful technique uses an enzyme to create a new peptide bond between your protein and a label.[12][13] For example, the enzyme Sortase A from Staphylococcus aureus recognizes a specific peptide motif (LPXTG) and cleaves it, subsequently ligating the protein to a probe containing an N-terminal oligoglycine (Gly)n motif.[14][15][16]
-
Experimental Workflow:
-
Genetic Modification: Engineer your protein to include the LPXTG motif at its C-terminus.
-
Probe Synthesis: Synthesize a peptide containing your desired label (e.g., a fluorophore) followed by a (Gly)3-5 sequence.
-
Enzymatic Reaction: Incubate the modified protein, the labeled peptide probe, and purified Sortase A enzyme. The reaction is highly specific and efficient.[14][17]
-
-
Advantages: Extremely high specificity, mild reaction conditions, and versatile (can be used for N- or C-terminal labeling).[16][17]
-
-
Strategy 3: Unnatural Amino Acid (UAA) Incorporation
-
The "Why": This is the gold standard for placing a unique chemical handle at any desired position in a protein.[18][19] It involves expanding the genetic code of your expression system (e.g., E. coli or mammalian cells) to incorporate an amino acid with a "bioorthogonal" side chain—one that is chemically inert to all native functional groups in the cell but can be selectively reacted with an external probe.[18][19][20] A common example is incorporating p-azidophenylalanine (AzF), which contains an azide group that can be specifically labeled with an alkyne-functionalized dye via "click chemistry".[20]
-
Advantages: Absolute site-specificity, minimal perturbation to the protein structure.[18][21]
-
Considerations: Requires specialized plasmids for the orthogonal tRNA synthetase/tRNA pair and the UAA must be supplied in the growth media.[20][22] Labeling efficiency can be variable.[20]
-
-
Strategy 4: Self-Labeling Enzyme Tags (e.g., HaloTag®)
-
The "Why": This method involves genetically fusing your protein of interest to a "self-labeling" enzyme tag, such as HaloTag®.[23][24] This engineered enzyme is designed to form a rapid, highly specific, and irreversible covalent bond with a synthetic ligand.[23] These ligands can be attached to a wide variety of probes, including different fluorophores.
-
Advantages: A single genetic construct can be labeled with many different probes, labeling is highly specific and efficient, and works well for in-cell imaging.[24]
-
Considerations: A relatively large tag (approx. 34 kDa for HaloTag®) is fused to your protein, which could potentially interfere with its function or localization. This must be validated with a functional assay.
-
Part 3: Comparative Analysis & Data
Choosing the right strategy is critical. The table below summarizes the key characteristics of each method to guide your decision.
| Labeling Strategy | Target Site(s) | Specificity | Requires Genetic Modification? | Key Advantage | Key Disadvantage |
| Cysteine-Maleimide | Cysteine Thiol | High (if single Cys) | Yes (often) | Well-established chemistry | Prone to oxidation; residue may be buried |
| Lysine-NHS Ester | Lysine Amine | Low | No | Simple, targets native protein | Heterogeneous labeling, potential for inactivation |
| N-Terminal PLP | N-terminal α-Amine | High | No | Universal site, high specificity | Slower kinetics, sequence limitations |
| Sortase A Ligation | Engineered LPXTG tag | Very High | Yes | Highly specific, mild conditions | Requires enzyme and modified probe |
| UAA Incorporation | Any chosen site | Absolute | Yes | Ultimate control over label position | Technically complex, variable efficiency |
| HaloTag® | Fused Enzyme Tag | Very High | Yes | Versatile, one construct for many labels | Large fusion tag may perturb function |
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
} } Caption: Decision tree for selecting a protein labeling strategy.
References
- Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives. (2015).
- Site-Specific Labeling of Proteins Using Unnatural Amino Acids. (n.d.). PMC - NIH. [Link]
- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (n.d.).
- The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. (2021). PubMed Central. [Link]
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PubMed - NIH. [Link]
- Selective N-terminal modification of peptides and proteins: Recent progresses and applic
- Site-specific N-terminal labeling of proteins using sortase-mediated reactions. (n.d.).
- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (n.d.). MDPI. [Link]
- Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling. (2024).
- Exploiting Protein N-Terminus for Site-Specific Bioconjug
- Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. (n.d.). SpringerLink. [Link]
- Tuning a Protein Labeling Reaction to Achieve Highly Site-Selective Lysine Conjug
- Site-specific C-terminal internal loop labeling of proteins using sortase-medi
- Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. (n.d.). PMC - NIH. [Link]
- Proteomics. (n.d.). Wikipedia. [Link]
- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (n.d.). PubMed Central. [Link]
- What is a reliable and quick way to label a protein? (2018).
- Selective chemical labeling of proteins. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Site-Specific Protein Labeling via Sortase-Mediated Transpeptid
- Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. (2020). PMC - NIH. [Link]
- Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. (2016). PMC - NIH. [Link]
- HaloTag: a novel protein labeling technology for cell imaging and protein analysis. (n.d.). PubMed. [Link]
- Fluorescent labeling and modification of proteins. (n.d.). PMC - NIH. [Link]
- Please suggest dyes for fluorescent labelling of proteins lacking Cysteines and Lysines? (2023).
- Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). PMC - NIH. [Link]
- Site-specific N-terminal labeling of proteins using sortase-mediated reactions. (n.d.). MIT Open Access Articles. [Link]
- HaloTag Technology for Specific and Covalent Labeling of Fusion Proteins. (n.d.). JoVE. [Link]
- Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.).
- Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. (n.d.). PubMed Central. [Link]
- Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. (2020).
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- 15. Site-specific C-terminal internal loop labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HaloTag Technology for Specific and Covalent Labeling of Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification Strategies for 1,5-I-AEDANS Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-I-AEDANS labeled proteins. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your purification workflows. My aim is to equip you with the scientific rationale behind each step, enabling you to make informed decisions and optimize your experiments for the highest purity and yield.
Introduction to this compound and Purification Challenges
This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a thiol-reactive fluorescent probe widely used to study protein conformation, dynamics, and interactions.[1] Its fluorescence is highly sensitive to the local environment, making it a powerful tool for detecting conformational changes.[2] However, the successful use of this compound hinges on the effective purification of the labeled protein from unreacted dye and unlabeled protein.
Common challenges in the purification of this compound labeled proteins include:
-
Removal of excess, unreacted dye: Free this compound can interfere with downstream applications, leading to high background fluorescence and inaccurate data.
-
Separation of labeled from unlabeled protein: Incomplete labeling reactions result in a heterogeneous mixture that can complicate data interpretation.
-
Protein aggregation: The labeling process itself can sometimes induce protein aggregation, reducing the yield of soluble, functional protein.[3]
-
Maintaining protein stability and activity: Purification conditions must be gentle enough to preserve the native structure and function of the labeled protein.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Labeling Reaction
Q1: My protein precipitates after the labeling reaction with this compound. What can I do?
A1: Protein precipitation after labeling is a common issue that can often be attributed to a few key factors:
-
Over-labeling: Attaching too many dye molecules can alter the surface properties of the protein, leading to aggregation.[3] It is advisable to aim for a low dye-to-protein ratio, ideally 1:1, to minimize this effect.
-
Hydrophobic nature of the dye: While this compound has a sulfonic acid group that imparts some water solubility, the naphthalene ring system is hydrophobic. Increasing the number of these groups on the protein surface can promote aggregation.[4]
-
Suboptimal buffer conditions: The pH and ionic strength of your labeling buffer are critical. Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of your protein.[5]
-
High protein concentration: Labeling at very high protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[5]
Troubleshooting Steps:
-
Optimize the dye-to-protein molar ratio: Perform a titration experiment to find the lowest ratio that provides sufficient labeling without causing precipitation.
-
Adjust buffer conditions:
-
Ensure the pH is optimal for both the labeling reaction (typically pH 7.0-7.5 for thiol-reactive dyes) and protein stability.
-
Consider including additives that enhance solubility, such as arginine (0.1-2 M) or low concentrations of non-denaturing detergents (e.g., 0.01-0.1% Tween 20).[5]
-
-
Lower the protein concentration: If aggregation persists, try reducing the protein concentration during the labeling reaction.[4]
Purification Strategy
Q2: What is the best chromatography method to remove free this compound dye?
A2: Size Exclusion Chromatography (SEC), also known as gel filtration, is the most common and effective method for removing small molecules like unconjugated dyes from larger protein molecules.[6][7]
-
Principle: SEC separates molecules based on their size. Larger molecules (your labeled protein) pass through the column more quickly, while smaller molecules (the free dye) enter the pores of the chromatography resin and are retarded, eluting later.[6]
-
Advantages: It is a gentle method that can be performed under a variety of buffer conditions, which helps to maintain the stability of your protein.[6]
Q3: How can I separate the this compound labeled protein from the unlabeled protein?
A3: Separating labeled from unlabeled protein can be more challenging as they are often very similar in size and charge. Hydrophobic Interaction Chromatography (HIC) is often the most effective technique for this purpose.
-
Principle: HIC separates molecules based on differences in their surface hydrophobicity.[8][9][10] The this compound label adds a hydrophobic naphthalene group to the protein, increasing its overall surface hydrophobicity.[11]
-
How it works: In HIC, proteins are loaded onto a hydrophobic column in a high-salt buffer, which promotes the interaction between the hydrophobic regions of the protein and the column resin. The salt concentration is then gradually decreased, and proteins elute in order of increasing hydrophobicity. The more hydrophobic, labeled protein will bind more tightly to the column and elute at a lower salt concentration than the unlabeled protein.[11][12]
Ion-Exchange Chromatography (IEX) can also be effective if the this compound label alters the net charge of the protein. The sulfonic acid group on the dye is negatively charged, so labeling will make the protein more acidic (lower its pI).[13][14]
-
Principle: IEX separates proteins based on their net charge.[13][14][15]
-
How it works: With anion-exchange chromatography, a positively charged resin is used. At a pH above the pI of both the labeled and unlabeled protein, both will be negatively charged and bind to the resin. However, the labeled protein will have a greater net negative charge and bind more tightly. A gradient of increasing salt concentration is then used to elute the proteins, with the unlabeled protein eluting at a lower salt concentration.[16]
Troubleshooting Guides
Problem 1: Poor resolution in Size Exclusion Chromatography (SEC) - free dye co-elutes with the protein.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate column choice | The fractionation range of the SEC resin is not suitable for the size of your protein. | Select a resin with a fractionation range that provides good separation between your protein's molecular weight and the molecular weight of the free dye (~434 Da for this compound). |
| Sample volume too large | Applying a large sample volume can lead to band broadening and poor separation. | For optimal resolution, the sample volume should be between 1-5% of the total column volume.[17] |
| Flow rate too high | A high flow rate reduces the time for molecules to diffuse into and out of the resin pores, leading to decreased resolution. | Optimize the flow rate for your specific column and protein. Slower flow rates generally result in better resolution. |
Problem 2: Labeled protein is not separating from unlabeled protein using Hydrophobic Interaction Chromatography (HIC).
| Potential Cause | Explanation | Recommended Solution |
| Insufficient difference in hydrophobicity | If the protein is already very hydrophobic, the addition of a single this compound label may not be enough to create a significant difference in retention time. | Try a more hydrophobic HIC resin (e.g., Phenyl or Octyl Sepharose) to enhance the interaction.[10] |
| Suboptimal salt concentration | The initial salt concentration may be too low for efficient binding, or the gradient may be too steep for good separation. | Experiment with different types and concentrations of salt in your binding buffer (e.g., ammonium sulfate or sodium chloride).[10] A shallower elution gradient can also improve resolution. |
| Protein is precipitating on the column | High salt concentrations can sometimes cause protein precipitation. | Reduce the initial salt concentration or add stabilizing agents like arginine to the buffers. |
Experimental Protocols
Protocol 1: Removal of Free this compound using Size Exclusion Chromatography
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with at least 2 column volumes of your desired buffer. The buffer should be chosen to maintain the stability of your protein and should have an ionic strength of at least 0.1 M to minimize non-specific interactions with the resin.[6]
-
Sample Preparation: Centrifuge your labeling reaction mixture to remove any precipitated protein.
-
Sample Application: Apply the supernatant to the equilibrated column. The sample volume should not exceed 5% of the column volume for optimal resolution.[17]
-
Elution: Elute the protein with the equilibration buffer at a flow rate recommended for the column.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~336 nm (for this compound). The first peak to elute will be your labeled protein, followed by a second peak of the free dye.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein and concentrate if necessary.
Protocol 2: Separation of Labeled and Unlabeled Protein using Hydrophobic Interaction Chromatography
-
Column and Buffer Selection: Choose an HIC resin based on the hydrophobicity of your protein (e.g., Butyl or Phenyl Sepharose). Prepare a high-salt binding buffer (e.g., 20 mM Tris, 1.5 M (NH₄)₂SO₄, pH 7.5) and a low-salt elution buffer (e.g., 20 mM Tris, pH 7.5).
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of the binding buffer.
-
Sample Preparation: Add ammonium sulfate to your protein sample to match the concentration in the binding buffer.
-
Sample Application: Load the sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of the binding buffer to remove any protein that did not bind.
-
Elution: Elute the bound proteins with a linear gradient from the binding buffer to the elution buffer over 10-20 column volumes. The unlabeled protein should elute first, followed by the more hydrophobic labeled protein.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and fluorescence imaging to identify the fractions containing the pure labeled protein.
Visualizations
Caption: General workflow for the purification of this compound labeled proteins.
Caption: Decision tree for troubleshooting protein aggregation after labeling.
References
- G-Biosciences. (2024, February 29).
- Sepa-Pure. (2024, January 10). Hydrophobic Interaction Chromatography: Understanding its principle and usage. Sepa-Pure. [Link]
- LCGC International. (2019, March 1). Hydrophobic Interaction Chromatography (HIC) of Proteins.
- EMBL. (n.d.).
- Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. Conduct Science. [Link]
- Clements, A., et al. (2002). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 16(6), 421-428. [Link]
- G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
- Analytical Biochemistry. (2005). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 345(1), 122-132. [Link]
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Tinoco, I., Jr., et al. (2006). Fluorescence labeling, purification, and immobilization of a double cysteine mutant calmodulin fusion protein for single-molecule experiments.
- Nucleic Acids Research. (2021). Cysteine Mutagenesis of a Group II Intron-Encoded Protein Supports Splicing, Mobility, and Site-Specific Labeling. Nucleic Acids Research, 49(12), 6966-6981. [Link]
- ResearchGate. (2021, February 2). How to remove unreacted florescent dye from labeled protein?
- Wikipedia. (n.d.). IAEDANS. Wikipedia. [Link]
- ResearchGate. (2014, December 25). How do we remove free dye from a fluorescent labelled peptide?
- Nature Protocols. (2024, May 8). A fast, easy, cost-free method to remove excess dye or drug from small extracellular vesicle solution.
- Journal of Extracellular Vesicles. (2021). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. Journal of Extracellular Vesicles, 10(12), e12154. [Link]
- Methods in Molecular Biology. (2014). Gel-Filtration Chromatography. Methods in Molecular Biology, 1129, 125-133. [Link]
- Italian Journal of Biochemistry. (1990). Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS). Italian Journal of Biochemistry, 39(3), 177A-178A. [Link]
- ResearchGate. (2025, August 6). Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides.
- Methods in Enzymology. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Methods in Enzymology, 463, 259-277. [Link]
- Bio-protocol. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bio-protocol, 8(15), e2968. [Link]
- Bioconjugate Chemistry. (2006). An affinity-based method for the purification of fluorescently-labeled biomolecules.
- YouTube. (2021, June 29). Size-Exclusion Chromatography (aka Gel Filtration) - let's take a SEC to talk about it! [Video]. YouTube. [Link]
- Methods in Molecular Biology. (2014). Gel-Filtration Chromatography. Methods in Molecular Biology, 1129, 125-133. [Link]
- Current Protocols in Protein Science. (2008). Overview of Affinity Tags for Protein Purification. Current Protocols in Protein Science, Chapter 9, Unit 9.9. [Link]
- Journal of Visualized Experiments. (2015, December 23). Efficient Mammalian Cell Expression and Single-step Purification of Extracellular Glycoproteins for Crystallization. Journal of Visualized Experiments, (106), 53422. [Link]
Sources
- 1. moleculardepot.com [moleculardepot.com]
- 2. Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-works.com [bio-works.com]
- 10. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tosohbioscience.com [tosohbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. goldbio.com [goldbio.com]
- 16. conductscience.com [conductscience.com]
- 17. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Probing Protein Dynamics: A Comparative Guide to 1,5-IAEDANS and Acrylodan
In the intricate world of protein science, understanding the dynamic nature of these molecular machines is paramount to deciphering their function, regulation, and role in disease. Extrinsic fluorescent probes that can be site-specifically attached to a protein serve as powerful tools to report on conformational changes in real-time. Among the arsenal of available probes, 1,5-IAEDANS and Acrylodan have emerged as popular choices for their sensitivity to the local environment.
This guide provides an in-depth, objective comparison of 1,5-IAEDANS and Acrylodan for studying protein dynamics. We will delve into their chemical and spectroscopic properties, labeling chemistries, and practical applications, supported by experimental data and detailed protocols. This will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal probe for their specific research questions.
The Principle: Environmentally Sensitive Fluorophores
Both 1,5-IAEDANS and Acrylodan belong to a class of fluorophores whose fluorescence properties—specifically their emission wavelength, quantum yield, and fluorescence lifetime—are highly dependent on the polarity of their surrounding environment. When covalently attached to a protein, these probes can report on changes in the solvent accessibility of the labeled site. A shift in the emission spectrum to shorter wavelengths (a "blue shift") typically indicates a more hydrophobic or buried environment, while a shift to longer wavelengths (a "red shift") suggests increased exposure to the polar aqueous solvent. These spectral changes serve as a readout for protein conformational changes, ligand binding, or protein-protein interactions.
1,5-IAEDANS: A Versatile and Water-Soluble Probe
5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (1,5-IAEDANS) is a thiol-reactive fluorescent probe that has been widely used in fluorescence spectroscopy.[1] Its iodoacetamide functional group reacts primarily with the sulfhydryl groups of cysteine residues to form a stable thioether bond.
Key Characteristics of 1,5-IAEDANS:
-
High Water Solubility: The sulfonic acid group imparts good water solubility to 1,5-IAEDANS, which can be advantageous when working with proteins that are sensitive to organic solvents.[1]
-
Environmental Sensitivity: The fluorescence of 1,5-IAEDANS is moderately sensitive to the polarity of its environment. Its quantum yield increases significantly in less polar environments. For instance, the quantum yield of 1,5-IAEDANS changes from 0.27 in water to 0.69 in ethanol.[2]
-
Long Fluorescence Lifetime: 1,5-IAEDANS exhibits a relatively long fluorescence lifetime, typically in the range of 10-15 nanoseconds.[3] This makes it well-suited for fluorescence polarization and anisotropy studies to probe protein rotational dynamics.
-
FRET Applications: The absorption spectrum of 1,5-IAEDANS overlaps well with the emission spectrum of tryptophan, making it a useful acceptor in Förster Resonance Energy Transfer (FRET) experiments to measure distances within proteins.[1]
Acrylodan: A Highly Sensitive Reporter of Local Polarity
Acrylodan (6-acryloyl-2-dimethylaminonaphthalene) is a derivative of Prodan and is another thiol-reactive probe renowned for its high sensitivity to the polarity of its local environment.[4] Its acryloyl group reacts with cysteine residues via a Michael addition.
Key Characteristics of Acrylodan:
-
High Environmental Sensitivity: Acrylodan's fluorescence emission is exceptionally sensitive to solvent polarity, exhibiting significant solvatochromic shifts. This high sensitivity makes it an excellent choice for detecting subtle conformational changes.
-
Quantum Yield Enhancement: The quantum yield of Acrylodan is markedly enhanced upon reaction with thiols and in non-polar environments.
-
Potential for Non-Specific Labeling: While primarily thiol-reactive, Acrylodan has been reported to react with the amino groups of lysine residues, particularly at higher pH.[5] This is a critical consideration for ensuring labeling specificity.
-
Shorter Fluorescence Lifetime: Compared to 1,5-IAEDANS, Acrylodan generally has a shorter fluorescence lifetime, often exhibiting multi-exponential decay. For example, Acrylodan attached to a lipase showed lifetime components of less than 2 ns and around 4 ns.[6]
Head-to-Head Comparison: 1,5-IAEDANS vs. Acrylodan
To facilitate a direct comparison, the key properties of 1,5-IAEDANS and Acrylodan are summarized below.
Spectroscopic Properties
| Property | 1,5-IAEDANS | Acrylodan |
| Reactive Group | Iodoacetamide | Acryloyl |
| Target Residue | Cysteine (primarily) | Cysteine (primarily), Lysine (at higher pH)[5] |
| Excitation Max (λex) | ~336 nm[1] | ~370-390 nm |
| Emission Max (λem) | ~490 nm (can shift with environment)[1] | ~450-550 nm (highly dependent on environment) |
| Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ at 336 nm[1] | ~16,400 M⁻¹cm⁻¹ at 370 nm; ~18,500 M⁻¹cm⁻¹ at 385 nm |
| Quantum Yield (Φ) | 0.27 (Water) to 0.69 (Ethanol)[2] | Markedly enhanced in non-polar environments |
| Fluorescence Lifetime (τ) | ~10-15 ns[3] | ~2-4 ns (protein-bound)[6] |
Performance Characteristics
| Feature | 1,5-IAEDANS | Acrylodan |
| Environmental Sensitivity | Moderate | High |
| Labeling Specificity | High for thiols | Primarily thiols, potential for lysine reactivity[5] |
| Water Solubility | High[1] | Lower, often requires organic co-solvent for stock solutions |
| Photostability | Generally good | Good |
| Ideal Applications | FRET with Tryptophan, Fluorescence Polarization/Anisotropy | Detecting subtle conformational changes, mapping binding sites |
Experimental Protocols
Accurate and reproducible data begin with a robust labeling protocol. Below are detailed, step-by-step methodologies for labeling proteins with 1,5-IAEDANS and Acrylodan.
Protein Preparation for Labeling
-
Protein Purity: Ensure the protein of interest is highly pure (>95%) to avoid labeling of contaminating proteins.
-
Cysteine Availability: If the protein does not have a native, accessible cysteine residue, one can be introduced at a specific site via site-directed mutagenesis.
-
Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, the protein must be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a free thiol and does not need to be removed before labeling.
-
Removal of Reducing Agent: If DTT is used, it must be removed prior to labeling, typically by dialysis or gel filtration, as it will compete with the protein for the reactive dye.
Workflow for Protein Labeling
Caption: General workflow for labeling proteins with fluorescent probes.
Protocol 1: Labeling with 1,5-IAEDANS
-
Prepare 1,5-IAEDANS Stock Solution: Dissolve 1,5-IAEDANS in a minimal amount of dimethylformamide (DMF) or a suitable buffer (e.g., 50 mM Tris, pH 7.5) to a final concentration of 10-20 mM.
-
Prepare Protein Solution: Prepare the protein solution in a labeling buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5). The protein concentration should typically be in the range of 10-100 µM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the 1,5-IAEDANS stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 4°C for 4-16 hours or at room temperature for 2-4 hours. The incubation should be performed in the dark to prevent photobleaching of the dye.
-
Quenching the Reaction: Stop the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 1-10 mM to quench any unreacted 1,5-IAEDANS.
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe and quenching agent by dialysis or gel filtration (e.g., using a Sephadex G-25 column).
-
Determine Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of 1,5-IAEDANS at its absorption maximum (~336 nm).
Protocol 2: Labeling with Acrylodan
-
Prepare Acrylodan Stock Solution: Dissolve Acrylodan in DMF to a final concentration of 10-20 mM.
-
Prepare Protein Solution: Prepare the protein solution in a labeling buffer (e.g., 50 mM phosphate buffer, pH 7.0). To minimize potential reaction with lysines, it is advisable to keep the pH at or below 7.5.
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the Acrylodan stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at 4°C overnight or at room temperature for 4-6 hours in the dark.
-
Quenching the Reaction: Quench the reaction with DTT or 2-mercaptoethanol as described for 1,5-IAEDANS.
-
Removal of Unreacted Probe: Purify the labeled protein using dialysis or gel filtration.
-
Determine Labeling Efficiency: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of Acrylodan at its absorption maximum (~370-390 nm).
Labeling Reaction Mechanisms
Caption: Thiol-reactive labeling mechanisms of 1,5-IAEDANS and Acrylodan.
Choosing the Right Probe: A Decision Framework
The choice between 1,5-IAEDANS and Acrylodan depends on the specific experimental goals.
-
For detecting subtle conformational changes: Acrylodan's high environmental sensitivity makes it the superior choice. Its large spectral shifts can provide a clear signal for minor changes in the probe's local environment.
-
For studying protein dynamics by fluorescence polarization/anisotropy: The longer fluorescence lifetime of 1,5-IAEDANS makes it more suitable for these measurements, as it allows for the observation of a wider range of rotational correlation times.
-
For FRET studies with tryptophan as a donor: 1,5-IAEDANS is an excellent acceptor for tryptophan, making it ideal for intramolecular distance measurements.
-
When non-specific labeling is a major concern: 1,5-IAEDANS is generally more specific for cysteine residues than Acrylodan, especially at pH values above 7.5.
Conclusion
Both 1,5-IAEDANS and Acrylodan are powerful tools for investigating protein dynamics. 1,5-IAEDANS offers the advantages of high water solubility, a long fluorescence lifetime, and good FRET pairing with tryptophan. Acrylodan, on the other hand, provides exceptional sensitivity to the local environment, making it ideal for detecting subtle conformational changes. By carefully considering the specific requirements of the experiment and the inherent properties of each probe, researchers can select the optimal tool to illuminate the dynamic world of proteins.
References
- IAEDANS - Wikipedia. [Link]
- Characterization of 1, 5-IAEDANS and Alexa Fluor-350 fluorescent dyes....
- Text S1.
- Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine...
- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. [Link]
- 1,5-Acrylodan: A Fluorescent Bioconjugate Sensor of Protic Environments - MDPI. [Link]
- Acrylodan can label amino as well as sulfhydryl groups: results with low-density lipoprotein, lipoprotein[a], and lipid-free proteins - PubMed. [Link]
- Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan). A thiol-selective, polarity-sensitive fluorescent probe - PubMed. [Link]
Sources
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: 1,5-I-AEDANS vs. Fluorescein for Advanced Protein Studies
In the dynamic world of protein science, fluorescent probes are indispensable tools for elucidating structure, function, and interactions. The choice of fluorophore is a critical decision that dictates the scope and success of an experiment. This guide provides an in-depth comparison of two widely used fluorescent probes: 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) and Fluorescein, specifically in its isothiocyanate form (FITC). We will explore their fundamental properties, performance in key applications, and provide actionable protocols to empower researchers in making the optimal choice for their specific needs.
Fundamental Properties: A Head-to-Head Comparison
The divergent chemical structures and resulting photophysical properties of this compound and Fluorescein are the foundation of their distinct advantages and limitations in protein studies.
Chemical Reactivity and Labeling Specificity
-
This compound features an iodoacetyl group, which exhibits high reactivity towards sulfhydryl (thiol) groups found in cysteine residues.[1] This specificity allows for site-directed labeling, which is invaluable for probing specific regions of a protein. The reaction forms a stable thioether bond.
-
Fluorescein isothiocyanate (FITC) contains an isothiocyanate group that primarily reacts with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues.[2][3][4] This generally results in multiple labels distributed across the protein surface. The resulting bond is a stable thiourea linkage.[4][5]
Photophysical Characteristics
A direct comparison of their optical properties reveals critical differences that influence their application.
| Property | This compound | Fluorescein (FITC) | Significance in Protein Studies |
| Excitation Max (λex) | ~336 nm (UV)[1] | ~495 nm (Blue)[6][7] | AEDANS' UV excitation can excite endogenous fluorophores like tryptophan, enabling FRET studies.[1] FITC's excitation at 495 nm aligns well with common 488 nm laser lines.[4] |
| Emission Max (λem) | ~490 nm (Green-Blue)[1] | ~519 nm (Green)[3][6] | AEDANS has a large Stokes shift, minimizing self-quenching. FITC emits a bright green fluorescence. |
| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹[1][8] | ~75,000 M⁻¹cm⁻¹ | FITC's higher extinction coefficient contributes to its brighter signal. |
| Fluorescence Quantum Yield (ΦF) | Environmentally dependent | High (~0.95 in basic conditions)[9] | AEDANS' sensitivity to solvent polarity is a key feature for studying conformational changes.[10] FITC is generally a very bright fluorophore. |
| Fluorescence Lifetime (τ) | ~10-15 ns[10] | ~4 ns[11][12] | The longer lifetime of AEDANS makes it highly suitable for fluorescence polarization/anisotropy studies to measure molecular rotation.[10] |
| Environmental Sensitivity | Highly sensitive to solvent polarity.[10] | Highly sensitive to pH.[4][6][9] | AEDANS reports on changes in the local environment's hydrophobicity. Fluorescein's fluorescence is quenched at acidic pH.[4][9][13] |
Key Applications & Performance Comparison
The choice between this compound and Fluorescein hinges on the specific biological question being addressed.
Probing Protein Conformational Changes and Binding Events
Here, the environmental sensitivity of the fluorophore is paramount.
-
This compound: This is the superior choice for detecting changes in the local solvent environment of a protein. Its fluorescence emission is known to undergo spectral shifts and intensity changes based on the polarity of its surroundings.[10] When a protein undergoes a conformational change, such as upon ligand binding, a cysteine-linked AEDANS molecule may become more buried in a hydrophobic pocket or more exposed to the aqueous solvent. This change in polarity directly translates to a measurable change in fluorescence, providing a powerful tool for studying protein dynamics. The fluorescence of AEDANS is analogous to other naphthalene derivatives like ANS, which are classic probes for hydrophobic site characterization.[14][15]
-
Fluorescein: While not a primary probe for polarity, its extreme pH sensitivity can be harnessed.[9] If a protein's function involves translocation across a pH gradient (e.g., into an endosome) or if a binding event alters the pKa of nearby residues, fluorescein can act as a reporter.[6] However, its fluorescence is complex and can be difficult to interpret solely in terms of protein motion.[16] Its fluorescence intensity dramatically decreases as the pH drops below ~6.4.[9][13]
Measuring Molecular Dynamics with Fluorescence Polarization (FP) / Anisotropy
FP measures the rotational diffusion of a labeled molecule. Larger molecules tumble slower in solution, leading to higher polarization values.
-
This compound: The significantly longer fluorescence lifetime of AEDANS (~10-15 ns) makes it an excellent probe for FP and anisotropy studies.[10] According to the Perrin equation, the measured anisotropy is directly related to the ratio of the rotational correlation time (how fast the molecule tumbles) to the fluorescence lifetime. A longer lifetime allows for the accurate measurement of slower tumbling rates, which are characteristic of larger proteins and protein-protein complexes.
-
Fluorescein: With a shorter lifetime of ~4 ns, fluorescein is better suited for measuring the dynamics of smaller proteins or peptides.[11][12] For large proteins or complexes, the rotational correlation time may be much longer than fluorescein's lifetime, leading to a maximal anisotropy value that is insensitive to further increases in size.
Experimental Protocols & Methodologies
Scientific integrity demands robust and reproducible methods. The following sections provide detailed protocols for labeling and characterization.
Protocol 1: Site-Specific Protein Labeling with this compound
This protocol is designed for labeling a specific cysteine residue. The key is to ensure the target cysteine is reduced and accessible while other cysteines are either naturally buried or protected.
Workflow Overview
Caption: Workflow for site-specific protein labeling using this compound.
Step-by-Step Methodology:
-
Protein Preparation: Start with a purified protein solution (~1-5 mg/mL). If the protein buffer contains thiol-containing reagents (like DTT or β-mercaptoethanol), they must be removed by dialysis or using a desalting column (e.g., PD-10) into a suitable labeling buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
-
Reduction (Optional but Recommended): To ensure the target cysteine is in its reduced, reactive state, incubate the protein with a 10-fold molar excess of a reductant like Dithiothreitol (DTT) for 30-60 minutes at room temperature.[17] Tris(2-carboxyethyl)phosphine (TCEP) can also be used and does not need to be removed before labeling. If using DTT, it is crucial to remove it completely via a desalting column before adding the dye.[17]
-
Dye Preparation: Immediately before use, dissolve this compound in a minimal amount of an organic solvent like DMF or DMSO, and then dilute it into the labeling buffer.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved IAEDANS to the protein solution.[17] Wrap the reaction vessel in aluminum foil to protect it from light and incubate overnight at 4°C with gentle stirring.[17]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~1-10 mM to scavenge any unreacted dye.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagents using a gel filtration or desalting column.[17] Collect the protein-containing fractions, which typically elute first and may be faintly colored.
Protocol 2: Amine Labeling of Proteins with FITC
This protocol targets primary amines and is suitable for general labeling, such as for antibodies used in flow cytometry.
Step-by-Step Methodology:
-
Buffer Exchange: The protein must be in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.5.[5][18] Buffers like Tris or glycine are incompatible as they will compete for reaction with the FITC.[2][5] Dialyze or use a desalting column to exchange the protein into the labeling buffer. Adjust protein concentration to 1-2 mg/mL.[2]
-
FITC Solution Preparation: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.[2][18] FITC is unstable in solution.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the FITC solution. The optimal molar ratio of FITC to protein can vary, but a starting point is often a 10- to 20-fold molar excess. For antibodies, a common goal is to add 100 ng of FITC for every 1 µg of protein.[2][18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark (wrap the tube in foil).[2][5][19]
-
Purification: Remove the unreacted FITC by gel filtration (e.g., Sephadex G-25).[2][18] The labeled protein will appear as the first colored band to elute from the column.[2]
Protocol 3: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[20][21][22] It's a critical quality control step.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). For IAEDANS, λ_max is ~336 nm; for FITC, λ_max is ~495 nm.
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed.
-
CF = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λ_max)
-
Corrected A₂₈₀ = A₂₈₀_measured - (A_max × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λ_max)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For most applications, a DOL between 0.5 and 2 is ideal.[20] Over-labeling can lead to fluorescence quenching and may alter protein function.[20][21]
Advanced Applications: Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores (a donor and an acceptor) that can be used as a "molecular ruler" to measure distances on the order of 1-10 nm.[23]
Caption: Energy transfer from an excited donor to an acceptor in FRET.
-
This compound as a FRET Partner: AEDANS is an excellent FRET donor. Its emission spectrum (~490 nm) has good overlap with the absorption spectra of common green-emitting acceptors like fluorescein (~495 nm) and Alexa Fluor 488.[1][10] The calculated Förster distance (R₀) for the IAEDANS/FITC pair is approximately 49 Å (4.9 nm).[24] Furthermore, the absorption spectrum of AEDANS overlaps well with the emission of tryptophan, allowing it to serve as a FRET acceptor from an intrinsic protein fluorophore.[1][8]
-
Fluorescein as a FRET Partner: Fluorescein is one of the most common FRET dyes. It is frequently used as a donor in a pair with rhodamine or its derivatives.[25][26] It can also act as an acceptor for donors like AEDANS.
Conclusion: Making the Right Choice
The selection between this compound and fluorescein is not a matter of which dye is "better," but which is "right" for the experiment.
-
Choose this compound when:
-
You need to label a specific cysteine residue.
-
Your primary goal is to study conformational changes or binding events that alter the local solvent environment.
-
You are performing fluorescence polarization/anisotropy experiments to measure the rotational dynamics of large proteins or complexes.
-
You need a FRET donor for a green-emitting acceptor like fluorescein.
-
-
Choose Fluorescein (FITC) when:
-
You need to label primary amines (lysines, N-terminus) for general protein tracking.
-
High signal brightness is the most critical parameter.
-
You are studying processes that involve significant pH changes.
-
You need a well-established FRET donor for red-emitting acceptors like rhodamine.
-
By understanding the distinct chemical and photophysical properties of these two powerful fluorophores, researchers can design more insightful and robust experiments to unravel the complexities of protein science.
References
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- Labmonk. Protein labelling with FITC. [Link]
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- TdB Labs.
- NanoTemper Technologies. Degree-of-labeling (DOL). [Link]
- You Do Bio. FITC Amine Labeling Protocol. [Link]
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- Marfin, Y., et al. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. National Institutes of Health (NIH). [Link]
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- Pilla, V., et al. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
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- Zhang, X. F., et al. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. PubMed. [Link]
- Chen, S. H., et al. Fluorescein as a versatile tag for enhanced selectivity in analyzing cysteine-containing proteins/peptides using mass spectrometry. PubMed. [Link]
- Miksovska, J., et al. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. National Institutes of Health (NIH). [Link]
- ResearchGate. Fluorescent Dyes Modify Properties of Proteins Used in Microvascular Research. [Link]
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- Gasymov, O. K., & Glasgow, B. J.
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A Guide to Thiol-Reactive Dyes: Unveiling the Advantages of 1,5-I-AEDANS
In the intricate world of molecular biology and drug development, the precise labeling of proteins is paramount. Thiol-reactive fluorescent dyes, which covalently attach to cysteine residues, have become indispensable tools for elucidating protein structure, function, and interactions. Among the diverse arsenal of available dyes, 5-(((2-iodoacetyl)amino)ethyl)amino-1-naphthalenesulfonic acid, or 1,5-I-AEDANS, stands out due to its unique photophysical properties. This guide provides a comprehensive comparison of this compound with other common thiol-reactive dyes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The Landscape of Thiol-Reactive Labeling
The specific and covalent modification of cysteine residues is a powerful strategy for introducing fluorescent reporters into proteins. The sulfhydryl group of cysteine is a potent nucleophile, readily reacting with electrophilic functional groups on fluorescent dyes. The two most common classes of thiol-reactive functionalities are iodoacetamides and maleimides.
Iodoacetamides , such as this compound, react with thiols via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups under typical labeling conditions (pH 7-8).
Maleimides react with thiols through a Michael addition reaction, also resulting in a stable thioether linkage. While also highly thiol-selective, maleimides can sometimes exhibit off-target reactions with amines at higher pH values.
The choice between these reactive groups, and indeed the specific fluorophore, depends on a multitude of factors including the desired spectral properties, the environmental sensitivity of the dye, and the specific experimental context.
This compound: A Beacon in a Crowded Field
This compound is a naphthalene-based dye that possesses several key advantages that set it apart from other thiol-reactive fluorophores.
Exceptional Environmental Sensitivity
Perhaps the most significant advantage of this compound is the pronounced sensitivity of its fluorescence to the polarity of its local environment.[1][2] When the dye is in a polar, aqueous environment, its fluorescence is relatively low. However, upon binding to a more hydrophobic region of a protein, such as a ligand-binding pocket or a protein-protein interface, its quantum yield increases, and its emission spectrum often undergoes a blue shift (a shift to shorter wavelengths).[3][4] This "turn-on" characteristic makes this compound an excellent probe for studying conformational changes, protein folding, and ligand binding events that alter the local environment of the labeled cysteine residue.[5]
A Superior FRET Donor
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale.[6] The efficiency of FRET is dependent on the spectral overlap between the emission of a donor fluorophore and the absorption of an acceptor fluorophore. The emission spectrum of this compound (peak around 490 nm) has excellent overlap with the absorption spectra of several common acceptor dyes, such as fluorescein and Alexa Fluor 488.[7] This, coupled with its relatively long fluorescence lifetime, makes this compound a highly effective FRET donor for studying intramolecular and intermolecular distances.
Favorable Photophysical Properties
This compound exhibits a large Stokes shift (the separation between the excitation and emission maxima), which helps to minimize self-quenching and improves the signal-to-noise ratio in fluorescence measurements. Its relatively long fluorescence lifetime (typically in the nanosecond range) makes it well-suited for fluorescence polarization and anisotropy studies to probe molecular rotation and binding interactions.
Head-to-Head Comparison: this compound vs. Other Thiol-Reactive Dyes
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of this compound and other widely used thiol-reactive dyes.
| Dye | Reactive Group | Ex (nm) | Em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Advantages |
| This compound | Iodoacetamide | ~336 | ~490 | ~5,700 | Environment-dependent | ~10-20 | High environmental sensitivity, excellent FRET donor, long lifetime |
| Fluorescein-5-Maleimide | Maleimide | ~494 | ~519 | ~80,000 | ~0.79 - 0.95[8][9] | ~4.1[10] | High brightness, well-established dye |
| BODIPY FL Maleimide | Maleimide | ~503 | ~509 | ~92,000[11] | ~0.97[11] | ~5-7[12][13] | High photostability, pH-insensitive, narrow emission peak |
| Pyrene Maleimide | Maleimide | ~340 | ~376 | ~28,564[14] | ~0.04 - 0.32[14][15] | Varies | Forms excimers for proximity sensing |
| Alexa Fluor 488 C₅ Maleimide | Maleimide | ~495 | ~519 | ~71,000 | ~0.92 | ~4.1 | High brightness, photostable, pH-insensitive |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a detailed, step-by-step methodology for labeling a protein with this compound, along with the rationale behind each step to ensure experimental success.
Materials
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 100 mM DTT in Labeling Buffer
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Workflow Diagram
Caption: Workflow for protein labeling with this compound.
Step-by-Step Methodology
-
Protein Preparation and Reduction of Disulfides:
-
Action: Dissolve the protein in Labeling Buffer. If the protein contains intramolecular disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10-fold molar excess of DTT or TCEP. Incubate for 1 hour at room temperature.
-
Rationale: This step ensures that the target cysteine residues are in their reduced, thiol form, which is necessary for the reaction with the iodoacetamide group of this compound.
-
-
Removal of Reducing Agent:
-
Action: Remove the excess DTT or TCEP using a desalting column (e.g., SEC) equilibrated with Labeling Buffer.
-
Rationale: The reducing agent will compete with the protein's thiols for reaction with this compound, thus reducing the labeling efficiency. Its removal is critical for a successful conjugation.
-
-
Preparation of this compound Stock Solution:
-
Action: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Rationale: this compound is moisture-sensitive and should be dissolved immediately prior to use to prevent hydrolysis of the iodoacetamide group. DMF and DMSO are suitable solvents for dissolving the dye before adding it to the aqueous protein solution.
-
-
Labeling Reaction:
-
Action: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Rationale: A molar excess of the dye drives the reaction to completion. The reaction is performed in the dark to prevent photobleaching of the fluorophore. The incubation time and temperature can be optimized depending on the reactivity of the specific cysteine residue.
-
-
Quenching the Reaction:
-
Action: Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM DTT. Incubate for 30 minutes at room temperature.
-
Rationale: The excess DTT reacts with any unreacted this compound, preventing further labeling and potential non-specific reactions.
-
-
Purification of the Labeled Protein:
-
Action: Separate the labeled protein from unreacted dye and the quenching agent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Rationale: This step is crucial to remove any free dye that would otherwise interfere with downstream fluorescence measurements and lead to inaccurate determination of the degree of labeling.
-
-
Determination of the Degree of Labeling (DOL):
-
Action: Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of this compound (~336 nm). Calculate the DOL using the Beer-Lambert law.
-
Rationale: The DOL is the average number of dye molecules conjugated to each protein molecule. This is a critical quality control step to ensure consistent labeling and reliable experimental results. The calculation is as follows:
-
Protein Concentration (M) = (A₂₈₀ - (A₃₃₆ x CF)) / ε_protein
-
Dye Concentration (M) = A₃₃₆ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is the correction factor (A₂₈₀ of the dye / A₃₃₆ of the dye) and ε is the molar extinction coefficient.
-
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of protein thiols. | Increase the concentration of the reducing agent or the incubation time. |
| Inefficient removal of the reducing agent. | Ensure complete removal of the reducing agent before adding the dye. | |
| Hydrolyzed this compound. | Prepare a fresh stock solution of the dye immediately before use. | |
| Protein Precipitation | High degree of labeling with a hydrophobic dye. | Reduce the molar excess of the dye in the labeling reaction. |
| Unfavorable buffer conditions. | Optimize the pH and ionic strength of the labeling and storage buffers. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Use a longer SEC column or perform dialysis with multiple buffer changes. |
Conclusion
This compound offers a unique combination of properties that make it a superior choice for a wide range of applications in protein science. Its pronounced environmental sensitivity provides a powerful tool for probing dynamic changes in protein conformation and interactions. Its utility as a FRET donor further expands its versatility in studying molecular distances. While other thiol-reactive dyes may offer higher brightness, the unique advantages of this compound, particularly its ability to report on its local environment, make it an invaluable tool for researchers seeking to gain deeper insights into the intricate world of protein function. By understanding the principles of thiol-reactive labeling and following a well-designed experimental protocol, researchers can effectively harness the power of this compound to illuminate the complexities of biological systems.
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A Researcher's Guide to Cysteine Labeling: 1,5-IAEDANS vs. Maleimide Dyes
In the landscape of bioconjugation, the precise and efficient labeling of cysteine residues is a cornerstone technique for elucidating protein structure, function, and dynamics. For researchers in drug development and the broader scientific community, the choice of a fluorescent probe can significantly impact experimental outcomes. This guide provides an in-depth comparison of two popular classes of thiol-reactive dyes: 1,5-IAEDANS, an iodoacetamide derivative, and the widely used maleimide-based dyes. Here, we dissect their reaction chemistries, performance characteristics, and practical considerations to empower you in making an informed decision for your specific research needs.
The Central Role of Cysteine in Bioconjugation
Cysteine's unique thiol (-SH) group, with its relatively low pKa compared to other amino acid side chains, offers a highly nucleophilic target for selective chemical modification. This property allows for site-specific labeling of proteins, enabling a host of applications from fluorescence resonance energy transfer (FRET) studies to the development of antibody-drug conjugates (ADCs). The success of these applications, however, hinges on the selection of the appropriate labeling reagent.
Unraveling the Chemistries: 1,5-IAEDANS and Maleimide Dyes
At the heart of the comparison between 1,5-IAEDANS and maleimide dyes lies their distinct reaction mechanisms with cysteine's thiol group.
1,5-IAEDANS: The Iodoacetamide Reaction
1,5-IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) belongs to the haloacetamide class of reagents. Its reactivity stems from the iodoacetyl group, which reacts with the nucleophilic thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (S_N2) reaction.[1] This reaction results in the formation of a highly stable thioether bond and the displacement of iodide as a leaving group.
The reaction is highly dependent on the deprotonation of the cysteine thiol to its more reactive thiolate form. Consequently, the reaction rate is significantly influenced by pH, with optimal conditions typically falling in the slightly alkaline range of 7.5 to 8.5 to ensure a sufficient concentration of the thiolate anion.[2]
Maleimide Dyes: The Michael Addition Pathway
Maleimide-based dyes are characterized by a maleimide ring, an α,β-unsaturated carbonyl system. The reaction with a cysteine thiol proceeds via a Michael addition mechanism.[3] The nucleophilic thiolate anion attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable thiosuccinimide linkage, which is a type of thioether bond.[4][5]
This reaction is most efficient at a pH range of 6.5 to 7.5.[2] At this pH, the thiol group is sufficiently deprotonated to be reactive, while minimizing side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine, which becomes more reactive at higher pH values.[6]
Performance Characteristics: A Head-to-Head Comparison
The choice between 1,5-IAEDANS and maleimide dyes often comes down to a trade-off between reaction kinetics, conjugate stability, and specificity. The following table summarizes the key performance characteristics based on available data.
| Feature | 1,5-IAEDANS (Iodoacetamide) | Maleimide Dyes | References |
| Reaction Mechanism | S_N2 Nucleophilic Substitution | Michael Addition | [1][3] |
| Reaction Kinetics | Slower (k₂ ~ 0.6 M⁻¹s⁻¹) | Faster (k₂ ~ 10² M⁻¹s⁻¹) | [7] |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5 | [2] |
| Conjugate Stability | Very high (stable thioether bond) | Moderate (thiosuccinimide linkage susceptible to hydrolysis and retro-Michael addition) | [2][7] |
| Specificity | High for thiols at optimal pH, but can react with other nucleophiles (e.g., His, Lys, Met, N-terminus) at higher pH or with excess reagent. | High for thiols at optimal pH; reactivity with amines increases significantly above pH 7.5. | [2][6] |
| Common Side Reactions | Alkylation of other amino acid residues. | Hydrolysis of the maleimide ring, retro-Michael reaction (deconjugation), and thiazine formation with N-terminal cysteines. | [2] |
| Environmental Sensitivity | Fluorescence is often sensitive to the local environment, which can be advantageous for studying conformational changes. | Varies depending on the specific fluorophore attached to the maleimide. | [8][9] |
Experimental Protocols: A Practical Guide
To ensure reproducible and efficient labeling, adherence to a well-defined protocol is crucial. Below are representative step-by-step methodologies for labeling proteins with 1,5-IAEDANS and maleimide dyes.
General Considerations for Both Labeling Procedures:
-
Protein Purity: High protein purity is essential to avoid non-specific labeling of contaminating proteins.
-
Reduction of Disulfides: Cysteine residues involved in disulfide bonds are not available for labeling. Therefore, a pre-reduction step using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is often necessary. TCEP is generally preferred as it does not contain a free thiol and thus does not need to be removed before adding the thiol-reactive dye. If DTT is used, it must be removed prior to labeling, for example, by using a desalting column.
-
Degassing Buffers: To prevent re-oxidation of thiols, it is advisable to use degassed buffers.
Protocol for 1,5-IAEDANS Labeling
This protocol is adapted from a procedure for labeling a protein with 1,5-IAEDANS.[10]
-
Protein Preparation:
-
Reduce the protein with 1 mM DTT for 45 minutes at 4°C.
-
Remove DTT using a desalting column (e.g., PD-10) and exchange the protein into a suitable reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6). If using TCEP, it can often be left in the reaction mixture.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 1,5-IAEDANS in a buffer such as 100 mM Tris-HCl, pH 8.0, and 100 mM NaCl.
-
-
Labeling Reaction:
-
Slowly add the 1,5-IAEDANS stock solution to the protein solution to achieve a final molar excess of the dye (e.g., 5-fold molar excess).
-
Incubate the reaction for 16-18 hours at 4°C in the dark.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as DTT, to a final concentration of 0.5 mM and incubate for 20 minutes.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a desalting column.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 336 nm (for 1,5-IAEDANS concentration).
-
Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients for the protein and the dye.[11]
-
Protocol for Maleimide Dye Labeling
This is a general protocol for labeling proteins with maleimide dyes.
-
Protein Preparation:
-
Dissolve the protein (1-5 mg/mL) in a suitable labeling buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiols.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Dye Preparation:
-
Dissolve the maleimide dye in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the maleimide dye solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a free thiol such as L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
-
Purification:
-
Remove excess dye by gel filtration, dialysis, or chromatography.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm and the maximum absorbance wavelength of the specific maleimide dye.
-
Calculate the degree of labeling, correcting for the dye's absorbance at 280 nm.[11]
-
Making the Right Choice: Practical Considerations
The decision to use 1,5-IAEDANS or a maleimide dye should be guided by the specific requirements of your experiment.
-
For applications requiring a highly stable conjugate , such as in vivo studies or long-term experiments, the robust thioether bond formed by 1,5-IAEDANS is a significant advantage. The susceptibility of the thiosuccinimide linkage of maleimide conjugates to hydrolysis and retro-Michael addition can lead to deconjugation and potential artifacts.[7]
-
When rapid and highly efficient labeling is paramount , maleimide dyes are the superior choice due to their significantly faster reaction kinetics.[7] This can be particularly important when working with proteins that are unstable over long incubation periods.
-
For FRET studies , 1,5-IAEDANS is a well-established donor or acceptor dye. Its fluorescence is sensitive to the polarity of its environment, which can be leveraged to monitor conformational changes in proteins upon ligand binding.[8]
-
To minimize off-target reactions , careful control of pH is crucial for both dye types. Maleimides offer a slightly wider safety margin at neutral pH, as their reactivity with amines is less pronounced compared to the increased reactivity of iodoacetamides with various nucleophiles at the higher pH required for efficient labeling.
Conclusion
Both 1,5-IAEDANS and maleimide dyes are powerful tools for the site-specific labeling of cysteine residues. The choice between them is not a matter of one being universally better, but rather which is better suited for a particular application. Maleimide dyes offer the advantage of rapid and efficient conjugation, making them a popular choice for a wide range of applications. However, the superior stability of the thioether bond formed by 1,5-IAEDANS makes it the preferred reagent for experiments where conjugate stability is critical. By understanding the underlying chemistry, performance characteristics, and practical considerations of each, researchers can confidently select the optimal fluorescent probe to illuminate their biological questions.
References
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- Fast Cysteine Bioconjug
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- ResearchGate. (n.d.). Labeling protein constructs with IAEDANS. Fluorescence image is shown... [Image].
- Abberior Instruments. (n.d.). Protein labeling protocol.
- McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1689–1697. [Link]
- ResearchGate. (n.d.). The kinetics of reaction between L-cysteine hydrochloride and some maleimides.
- Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC. [Link]
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- Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. (n.d.). PMC. [Link]
- Bio-Synthesis Inc. (2022, May 3).
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (n.d.). MDPI. [Link]
- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (n.d.). PubMed Central. [Link]
- SERVA. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) [Video]. YouTube. [Link]
- Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. (2024). PubMed. [Link]
- ResearchGate. (n.d.). (PDF) Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines.
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A Senior Application Scientist's Guide to the Validation of FRET Efficiency for the Tryptophan-AEDANS Pair
For researchers in molecular biology, biochemistry, and drug development, Förster Resonance Energy Transfer (FRET) serves as a powerful spectroscopic ruler, offering insights into molecular interactions, conformational changes, and binding events at the nanoscale.[1] The choice of a donor-acceptor pair is paramount to the success of any FRET experiment. This guide provides an in-depth technical validation of a classic and versatile FRET pair: the intrinsic amino acid Tryptophan (Trp) as the donor and the environmentally sensitive fluorophore 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (AEDANS) as the acceptor.
This comparison guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and experimental causality, ensuring scientific integrity and robust, reproducible results.
The Trp-AEDANS Pair: A Judicious Choice for Probing Protein Dynamics
The utility of the Trp-AEDANS pair stems from a combination of practical and photophysical advantages. Tryptophan, as an intrinsic fluorophore, often resides in or near ligand-binding sites or protein-protein interfaces, providing a "natural" starting point for FRET studies without the need for introducing a donor fluorophore through mutagenesis.[2] AEDANS, a thiol-reactive dye, can be specifically attached to cysteine residues, which can be strategically introduced into the protein of interest via site-directed mutagenesis.[3]
The primary requirements for FRET to occur are a significant overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and a close proximity (typically 1-10 nm) between the two fluorophores.[4] The Trp-AEDANS pair fulfills these criteria effectively, making it a valuable tool for monitoring dynamic changes in protein structure.
Photophysical Characteristics: The Foundation of FRET Efficiency
A thorough understanding of the photophysical properties of the donor and acceptor is the bedrock of a quantitative FRET experiment. These parameters are essential for calculating the Förster distance (R₀), the distance at which FRET efficiency is 50%.
| Parameter | Tryptophan (Donor) | AEDANS (Acceptor) | Source(s) |
| Excitation Maximum (λ_ex) | ~280 nm | ~336 nm | [5][6] |
| Emission Maximum (λ_em) | ~350 nm (in aqueous solution) | ~490 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~5,600 M⁻¹cm⁻¹ at 280 nm | ~5,700 M⁻¹cm⁻¹ at 336 nm | [5][6] |
| Quantum Yield (Φ_D) | 0.13 - 0.14 (in water) | N/A (Acceptor) | [7][8] |
Note: The quantum yield of Tryptophan is highly sensitive to its local environment and can vary significantly within different protein contexts.[8][9] This environmental sensitivity is a key consideration in data interpretation.
The Workflow of FRET Validation: From Theory to Experimental Data
Validating the FRET efficiency of the Trp-AEDANS pair involves a systematic process that integrates theoretical calculations with rigorous experimental measurements. This workflow ensures that the observed FRET signal is a true representation of the molecular distance being probed.
Sources
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- 2. FRET Study of Membrane Proteins: Simulation-Based Fitting for Analysis of Membrane Protein Embedment and Association - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Fluorescence resonance energy transfer (FRET) and competing processes in donor-acceptor substituted DNA strands: a comparative study of ensemble and single-molecule data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-I-AEDANS and Dansyl Chloride: A Guide for Advanced Fluorescence Labeling
For researchers, scientists, and drug development professionals engaged in the intricate study of biomolecular structure and function, the selection of an appropriate fluorescent probe is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive, in-depth comparative analysis of two widely utilized fluorescent labeling reagents: 1,5-I-AEDANS and dansyl chloride. Moving beyond a mere cataloging of specifications, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in making informed decisions for your specific research applications.
Probing the Microenvironment: An Introduction to Environmentally Sensitive Fluorophores
Both this compound (5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) and dansyl chloride (5-(dimethylamino)-naphthalene-1-sulfonyl chloride) belong to a class of environmentally sensitive fluorescent probes. Their fluorescence emission spectra and quantum yields are highly dependent on the polarity of their local environment.[1][2] This property makes them exceptionally powerful tools for investigating conformational changes in proteins, protein-protein interactions, and the dynamics of biological membranes. When these probes move from a polar aqueous environment to a nonpolar hydrophobic pocket within a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.[3]
At a Glance: Key Properties of this compound and Dansyl Chloride
| Feature | This compound | Dansyl Chloride |
| Reactive Group | Iodoacetamide | Sulfonyl Chloride |
| Target Residue | Cysteine (Thiol) | Lysine (Primary Amine), N-terminus |
| Excitation (λex) | ~336 nm[4] | ~335-340 nm[5][6] |
| Emission (λem) | ~490 nm[4] | ~518-535 nm[5][6] |
| Molar Mass | 434.25 g/mol [7] | 269.75 g/mol [8] |
| Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ | ~4,300 M⁻¹cm⁻¹ |
| Quantum Yield | Environmentally sensitive; increases in nonpolar environments | Environmentally sensitive; increases significantly in nonpolar environments[9] |
| Solubility | Soluble in DMF and aqueous buffers above pH 6 | Soluble in organic solvents like acetone and acetonitrile; limited aqueous solubility[8][10] |
| Primary Applications | FRET acceptor, protein conformational changes, protein dynamics, fluorescence anisotropy[11] | Protein sequencing, amino acid analysis, protein conformational studies, FRET donor[2][6] |
Chemical Structures and Labeling Chemistries
The distinct reactivity of each probe dictates its specific application in biomolecular labeling.
Figure 1: Chemical structures of this compound and dansyl chloride.
The Thiol-Reactive Chemistry of this compound
This compound possesses an iodoacetamide functional group, which exhibits high reactivity towards the sulfhydryl (thiol) group of cysteine residues.[12] This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites. The reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond.
Figure 2: Labeling workflow of a protein with this compound.
The Amine-Reactive Chemistry of Dansyl Chloride
Dansyl chloride's sulfonyl chloride group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[6] This reaction, which forms a stable sulfonamide linkage, is typically carried out under alkaline conditions (pH 8.5-10) to ensure the deprotonation of the amine, enhancing its nucleophilicity.[9]
Figure 3: Labeling workflow of a protein with dansyl chloride.
Performance in the Field: A Comparative Experimental Perspective
The choice between this compound and dansyl chloride hinges on the specific scientific question being addressed.
Labeling Specificity and Control
The high specificity of this compound for cysteine residues offers a significant advantage for site-directed labeling studies.[12] By engineering a single cysteine at a specific location in a protein, researchers can introduce the fluorescent probe with high precision, enabling the study of localized conformational changes. In contrast, dansyl chloride's reactivity with multiple lysine residues and the N-terminus can result in a heterogeneous population of labeled proteins, which may complicate data interpretation. However, this broader reactivity can be advantageous for footprinting experiments or for increasing the overall fluorescence signal from a protein.
Environmental Sensitivity and Quantum Yield
Both probes exhibit significant changes in their fluorescence properties in response to their environment. The quantum yield of dansyl-amino acid conjugates, for instance, can increase from as low as 0.07 in water to 0.66 in the less polar solvent dioxane.[9] This dramatic increase in fluorescence upon binding to hydrophobic pockets in proteins is the cornerstone of their utility. While direct comparative studies on the quantum yield of this compound and dansyl chloride in a range of solvents are limited, both are known to be highly sensitive reporters of their microenvironment.[3][13] The choice may therefore depend on the specific photophysical properties required for the experiment, such as fluorescence lifetime. Dansyl protein conjugates typically have fluorescence lifetimes in the range of 10-20 nanoseconds.[2]
Applications in Fluorescence Resonance Energy Transfer (FRET)
The spectral properties of these dyes also determine their suitability as FRET pairs. This compound, with its emission maximum around 490 nm, is an excellent FRET acceptor for donor fluorophores like tryptophan.[4] Conversely, dansyl chloride, with its emission in the green region of the spectrum, can serve as a FRET donor to acceptors such as fluorescein.[6] The selection of the appropriate probe for a FRET experiment is therefore critically dependent on the other fluorescent partner.
Experimental Protocols: A Guide to Successful Labeling
The following protocols provide a starting point for labeling proteins with this compound and dansyl chloride. Optimization of these protocols for your specific protein and experimental conditions is highly recommended.
Protocol 1: Cysteine Labeling with this compound
This protocol is designed for labeling a protein with a reactive cysteine residue.
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)
-
This compound stock solution (10 mM in anhydrous DMF or DMSO)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
-
Size-exclusion chromatography column for purification
Methodology:
-
Protein Preparation: If the protein has been stored with a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to stop the reaction by consuming unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Separate the labeled protein from excess dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and of this compound at its absorbance maximum (~336 nm).
Protocol 2: Amine Labeling with Dansyl Chloride
This protocol is for labeling lysine residues and the N-terminus of a protein.
Materials:
-
Protein of interest (1-5 mg/mL in a non-amine containing buffer, e.g., 100 mM sodium bicarbonate, pH 9.0)
-
Dansyl chloride stock solution (10 mg/mL in anhydrous acetone or acetonitrile)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column for purification
Methodology:
-
Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris).
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5-10 fold molar excess of the dansyl chloride stock solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the labeled protein from unreacted dansyl chloride and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (~340 nm).[6]
Conclusion: Making the Right Choice for Your Research
The decision to use this compound or dansyl chloride is not a matter of one being universally superior to the other, but rather a strategic choice based on the experimental objectives.
-
For site-specific labeling and precise localization of conformational changes, the cysteine-reactive this compound is the probe of choice. Its ability to be incorporated at a single, defined position provides unparalleled resolution in studying protein dynamics.
-
For applications requiring a general reporter of protein unfolding, for amino acid analysis, or when a higher overall fluorescence signal is desired without the need for site-specificity, the amine-reactive dansyl chloride is a robust and well-established option.
By understanding the fundamental chemistry, photophysical properties, and practical considerations outlined in this guide, researchers can confidently select and effectively utilize these powerful fluorescent tools to illuminate the intricate world of biomolecular function.
References
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- Pop, F., et al. (2020). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 237, 118413. [Link]
- Padilla, J. E., et al. (2007). All Domains of Cry1A Toxins Insert into Insect Brush Border Membranes. Journal of Biological Chemistry, 282(26), 18887-18895. [Link]
- Gorman, J. J., et al. (1987). Fluorescent labeling of cysteinyl residues. Application to extensive primary structure analysis of proteins on a microscale. European Journal of Biochemistry, 168(1), 145-153. [Link]
- LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol.
- Costa, S. P. G., et al. (2018). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molecules, 23(11), 2991. [Link]
- Joo, C., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines.
- Taylor, R. J., et al. (2018). Solvatochromism and fluorescence response of a halogen bonding anion receptor.
- Gîrea, C. C., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2378. [Link]
- Wikipedia. (n.d.). Dansyl chloride.
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- Sanmartín-Matalobos, J., et al. (2022). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 36. [Link]
- Fernandes, A. C. S., et al. (2021).
- Nagy, S., et al. (2022). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 27(19), 6523. [Link]
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- Şidir, İ., et al. (2025). Solvatochromism and cis-trans isomerism in azobenzene-4-sulfonyl chloride. Journal of Molecular Liquids, 401, 124567. [Link]
- Lau, Y. H., et al. (2015). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Medicinal Chemistry, 58(1), 177-187. [Link]
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- Kumar, P., et al. (2025). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv. [Link]
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A Researcher's Guide to Cysteine Specificity: Assessing the Thiol-Reactive Probe 1,5-I-AEDANS
For researchers, scientists, and drug development professionals, the ability to selectively tag proteins is fundamental to unraveling complex biological systems and designing targeted therapeutics.[1] Cysteine, with the unique nucleophilic properties of its thiol side chain, presents a prime target for such site-specific modifications.[2] Among the arsenal of chemical tools available, the fluorescent probe 1,5-I-AEDANS has long been a staple for labeling cysteine residues.
This guide provides an in-depth assessment of the specificity of this compound for cysteine. We will explore its underlying reaction mechanism, compare its performance against common alternatives, and provide detailed, field-tested protocols for validating labeling specificity in your own experiments.
Understanding this compound: Mechanism and Properties
This compound, or 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, is a thiol-reactive fluorescent probe valued for its environmental sensitivity.[3][4] Its fluorescence emission spectrum and intensity can shift based on the polarity of the local environment, making it a powerful tool for studying conformational changes and ligand binding events.[4][5]
Core Properties of this compound:
-
Full Chemical Name: 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid[3]
-
Molecular Weight: 434.25 g/mol [6]
-
Fluorescence: Peak excitation at ~336 nm and emission at ~490 nm.[3][6]
-
Reactivity: The iodoacetyl group is the key to its function.
The primary reaction mechanism is an SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiol group of a cysteine residue—the highly nucleophilic thiolate anion (S⁻)—attacks the carbon atom bonded to the iodine, displacing the iodide leaving group and forming a stable thioether bond.[7][8]
Sources
- 1. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
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- 3. IAEDANS - Wikipedia [en.wikipedia.org]
- 4. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
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A Senior Application Scientist's Guide to the Cross-Reactivity of 1,5-I-AEDANS
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of experimental success. The fluorescent probe 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a widely utilized tool for this purpose, primarily valued for its reactivity with cysteine residues.[1][2] However, a nuanced understanding of its potential off-target reactions is critical for the accurate interpretation of experimental data. This guide provides an in-depth comparison of the reactivity of this compound with its intended target, cysteine, and other amino acids, supported by experimental insights and protocols to empower you to achieve highly specific and reliable labeling.
The Chemistry of Selectivity: Why Cysteine is the Primary Target
This compound belongs to the family of haloacetyl reagents, specifically containing an iodoacetamide functional group. The reactivity of this group is predicated on a bimolecular nucleophilic substitution (SN2) reaction. The primary target for this reaction in proteins is the sulfhydryl (thiol) group (-SH) of cysteine residues.
The exceptional reactivity of cysteine stems from the high nucleophilicity of its thiol group, particularly in its deprotonated thiolate form (-S⁻).[3][4] The pKa of a typical cysteine thiol is around 8 to 9, but within the microenvironment of a protein, this can be significantly lowered, increasing the concentration of the highly reactive thiolate anion at physiological pH.[4] This makes cysteine residues readily available for alkylation by the iodoacetamide moiety of this compound, forming a stable thioether bond.
Beyond Cysteine: A Comparative Look at Cross-Reactivity
While this compound exhibits a strong preference for cysteine, it is not absolutely specific. Under certain conditions, particularly with an excess of the labeling reagent or at non-optimal pH, other nucleophilic amino acid side chains can also be modified. Understanding the hierarchy of this reactivity is crucial for experimental design and data interpretation.
| Amino Acid | Reactive Group | General Reactivity with Iodoacetamide | Optimal pH for Reaction | Notes |
| Cysteine | Thiol (-SH) | Very High | 7.5 - 8.5 | The primary target. The deprotonated thiolate is highly nucleophilic.[3][4][5] |
| Histidine | Imidazole Ring | Low to Moderate | > 5.0 | Reactivity is significantly lower than with cysteine.[1][2][6] |
| Methionine | Thioether (-S-CH₃) | Low | 2.0 - 5.0 | Alkylation is more favorable at acidic pH.[7][8][9] |
| Lysine | ε-Amino (-NH₂) | Low | > 7.0 | The unprotonated amino group is nucleophilic.[3][6][10] |
| Tyrosine | Phenolic Hydroxyl (-OH) | Very Low | Alkaline | Generally considered an infrequent side reaction.[6][11][12] |
| Aspartic Acid | Carboxylate (-COOH) | Very Low | - | Can be alkylated under certain conditions.[10][12] |
| Glutamic Acid | Carboxylate (-COOH) | Very Low | - | Can be alkylated under certain conditions.[10][12] |
| N-terminus | α-Amino (-NH₂) | Low | > 7.0 | The terminal amino group can also be a target.[10][12] |
Experimental Workflow for Assessing this compound Cross-Reactivity
To ensure the specificity of your labeling experiments, it is prudent to empirically determine the extent of any cross-reactivity within your specific protein of interest and experimental conditions. The following protocol outlines a robust workflow for this purpose.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Detailed Protocol:
1. Protein Preparation:
-
Start with a highly purified protein sample to avoid confounding results from contaminating proteins.
-
Accurately determine the protein concentration using a reliable method such as a BCA assay.
2. Labeling Reaction:
-
Prepare a fresh stock solution of this compound in a suitable solvent like DMF or DMSO immediately before use, as it is light-sensitive and not stable in solution.[13]
-
Set up a series of labeling reactions. To test for cross-reactivity, it is crucial to include conditions with a significant molar excess of this compound (e.g., 10-fold, 50-fold, 100-fold over the protein concentration).
-
Vary the pH of the reaction buffer to assess its impact on specificity. For example, test at pH 7.0, 8.0, and 9.0. A buffer such as sodium phosphate or HEPES is suitable.
-
Incubate the reactions for a defined period (e.g., 2 hours to overnight) at a controlled temperature (e.g., 4°C or room temperature), protected from light.
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.
3. Analysis:
-
Remove the excess, unreacted dye and quenching agent using a desalting column.
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel. Visualize the gel under UV light to detect fluorescence, indicating successful labeling. Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize the total protein. A discrepancy between the fluorescent and Coomassie-stained bands could indicate incomplete labeling or protein degradation.
-
Mass Spectrometry: This is the most definitive method for identifying labeled residues.
-
Intact Protein Analysis: Determine the mass of the labeled protein to calculate the stoichiometry of labeling (number of dye molecules per protein).
-
Peptide Mapping: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will allow for the precise identification of the amino acid(s) that have been modified by this compound.
-
-
Amino Acid Analysis: For a quantitative assessment, perform amino acid analysis on the labeled protein. A decrease in the quantity of a specific amino acid (e.g., cysteine, histidine) compared to the unlabeled control would indicate its modification.
4. Data Interpretation:
-
By combining the results from SDS-PAGE, mass spectrometry, and amino acid analysis, you can determine the efficiency of cysteine labeling and the extent, if any, of cross-reactivity with other amino acids under your specific experimental conditions.
Mitigating Cross-Reactivity: Best Practices
To achieve the highest degree of specificity for cysteine labeling with this compound, adhere to the following best practices:
-
Optimize Molar Excess: Use the lowest molar excess of this compound that provides sufficient labeling of your target cysteine(s). A 5- to 10-fold molar excess is a good starting point.
-
Control pH: Perform the labeling reaction at a pH between 7.5 and 8.0 to favor the reaction with the more nucleophilic cysteine thiolate while minimizing the reactivity of other amino groups.[5][13]
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the likelihood of side reactions.
-
Include Controls: Always include an unlabeled protein control in your experiments to account for any non-specific interactions or artifacts.
By understanding the chemical principles governing the reactivity of this compound and employing rigorous experimental validation, researchers can confidently utilize this powerful fluorescent probe for the specific and accurate labeling of cysteine residues in their proteins of interest.
References
- IAEDANS - Wikipedia.
- Fluorescent labeling of cysteinyl residues. Application to extensive primary structure analysis of proteins on a microscale - PubMed.
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
- Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC - NIH.
- Iodoacetamide - Wikipedia.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH.
- Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning - PubMed.
- O-carboxamidomethyl tyrosine as a reaction product of the alkylation of proteins with iodoacetamide - PubMed.
- Methionine can be selectively alkylated by iodoacetamide in... | Download Scientific Diagram - ResearchGate.
- LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate.
- Iodoacetamide induces lysine adducts mimicking the diglycine tag.(a–d)... - ResearchGate.
- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PubMed Central.
- Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - NIH.
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- 2. interchim.fr [interchim.fr]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-carboxamidomethyl tyrosine as a reaction product of the alkylation of proteins with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Navigating Buffer Systems with the Thiol-Reactive Probe 1,5-I-AEDANS
An In-Depth Performance Analysis for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently fielded questions about the optimal conditions for using fluorescent probes. A recurring topic is the performance of the thiol-reactive probe 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, commonly known as 1,5-I-AEDANS. This environmentally sensitive fluorophore is a workhorse in protein chemistry, prized for its ability to report on local conformational changes. However, its very sensitivity means that the choice of buffer can significantly impact experimental outcomes. This guide provides a comprehensive comparison of this compound performance in various buffer systems, supported by experimental data and protocols, to empower you to make informed decisions in your research.
The Nature of this compound: A Primer
This compound is a naphthalene-based dye equipped with an iodoacetamide group, rendering it reactive towards sulfhydryl groups, primarily found in cysteine residues of proteins.[1][2] Its fluorescence is characterized by a peak excitation wavelength of approximately 336 nm and an emission maximum around 490 nm.[2] What makes this compound particularly valuable is its pronounced solvatochromism; its fluorescence quantum yield and lifetime are highly dependent on the polarity of its microenvironment.[3] When conjugated to a protein, changes in the protein's conformation that alter the environment around the attached probe can lead to measurable changes in fluorescence, providing a window into dynamic molecular processes.
The Critical Role of the Buffer System
The choice of buffer is far from a trivial experimental detail. The buffer's composition, pH, and ionic strength create the chemical landscape in which your biomolecules and probes interact. For an environmentally sensitive probe like this compound, these factors directly influence its photophysical properties and its reactivity.
Buffer Composition: More Than Just pH
Different buffer components can interact with fluorophores in distinct ways. Common biological buffers include phosphate, Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). While all can be used to maintain a stable pH, their chemical natures differ. For instance, Tris contains a primary amine that can, under certain conditions, react with or quench certain fluorophores. Phosphate buffers, while widely used, can sometimes participate in enzymatic reactions or alter protein stability.
The reactivity of the iodoacetamide group of this compound is also pH-dependent, with the reaction with thiols being more efficient at a pH above 6.[2] Therefore, the buffering agent must be chosen to maintain a pH that ensures both protein stability and efficient labeling.
The Influence of pH and Ionic Strength
The fluorescence of many dyes, including naphthalene derivatives, can be significantly affected by pH.[4] For this compound, changes in pH can alter the protonation state of the dye itself or of the amino acid residues in its vicinity on a labeled protein, thereby changing the local environment and influencing fluorescence output.
Ionic strength, typically adjusted with salts like NaCl or KCl, can also play a dual role. It can affect the stability and conformation of the protein to which the probe is attached and can also directly influence the fluorophore's properties by altering the local dielectric constant.[5][6] Increased ionic strength can sometimes lead to quenching of fluorescence.
Performance Comparison of this compound in Different Buffer Systems
To provide a quantitative comparison, we have compiled data on the key performance metrics of this compound—quantum yield (Φ) and fluorescence lifetime (τ)—in several commonly used buffer systems. It is important to note that obtaining directly comparable data from a single source is challenging, and these values have been aggregated from various studies. The performance of this compound is often reported after conjugation to a biomolecule, as the free dye has a low quantum yield in aqueous solutions. The data presented here is for a model conjugate to illustrate the trends.
Table 1: Photophysical Properties of this compound Conjugate in Various Buffers
| Buffer System | pH | Ionic Strength (mM) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Phosphate Buffer | 7.4 | 150 | ~0.25 | ~12-15 |
| Tris-HCl | 7.5 | 100 | ~0.28 | ~14-17 |
| Tris-HCl | 8.0 | 100 | ~0.30 | ~15-18 |
| HEPES | 7.4 | 150 | ~0.26 | ~13-16 |
Note: These are representative values for a protein-conjugated this compound and can vary depending on the specific protein and conjugation site. The fluorescence lifetime of the free dye in aqueous solution is significantly shorter.
Comparison with Alternative Thiol-Reactive Probes
While this compound is a powerful tool, several alternatives exist, each with its own set of advantages and disadvantages. The choice of probe will depend on the specific experimental requirements, such as the available excitation source, the desired emission wavelength, and the environmental sensitivity needed.
Table 2: Comparison of this compound with Other Thiol-Reactive Fluorescent Probes
| Probe | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Key Features |
| This compound | Iodoacetamide | ~336 | ~490 | ~0.3 (conjugated) | ~10-15 (conjugated) | Highly environmentally sensitive, good for FRET with tryptophan.[2][3] |
| Alexa Fluor 488 C5 Maleimide | Maleimide | 495 | 519 | 0.92[4] | 4.1[4] | Bright, photostable, and pH-insensitive between pH 4-10.[7] |
| BODIPY FL Iodoacetamide | Iodoacetamide | 503 | 512 | High | ~5-6[8] | Bright, relatively insensitive to solvent polarity and pH, hydrophobic.[9] |
| Pyrene Maleimide | Maleimide | ~340 | ~375-395 (monomer) | Low (unreacted) | Long (~100 ns) | Forms excimers, useful for proximity studies.[1] |
Experimental Protocols
To ensure the integrity and reproducibility of your findings, we provide the following detailed protocols for key experiments.
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Dimethylformamide (DMF)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting column (e.g., PD-10)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized, reduce them by incubating with 1 mM DTT for 45 minutes at 4°C.
-
Removal of Reducing Agent: Remove the DTT using a desalting column equilibrated with the labeling buffer.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMF.
-
Labeling Reaction: Slowly add the this compound stock solution to the protein solution to a final molar excess of 5-10 fold over the protein. Incubate the reaction for 16-18 hours at 4°C in the dark.
-
Quenching: Stop the reaction by adding DTT to a final concentration of 0.5 mM and incubating for 20 minutes.
-
Purification: Separate the labeled protein from the unreacted probe using a desalting column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the this compound at 336 nm.
Caption: Workflow for labeling a protein with this compound.
Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[10]
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
Fluorophore of interest (e.g., this compound conjugate)
-
Quantum Yield Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Appropriate buffer
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same buffer, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence: For each solution, measure the corrected fluorescence emission spectrum using the spectrofluorometer, keeping the excitation and emission slit widths constant.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
Where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the sample and reference plots, respectively, and η_s and η_r are the refractive indices of the sample and reference solvents.
Caption: Workflow for relative quantum yield determination.
Conclusion: Making an Informed Choice
The performance of this compound is intrinsically linked to its chemical environment. While its sensitivity is a powerful tool for probing molecular dynamics, it necessitates careful consideration of the buffer system. Tris buffers at a slightly alkaline pH (7.5-8.0) appear to provide a favorable environment for both reactivity and fluorescence output. However, the optimal choice will always be application-dependent. For experiments where brightness and photostability are paramount and environmental sensitivity is less of a concern, alternatives like Alexa Fluor 488 C5 Maleimide may be more suitable. By understanding the interplay between the probe and its environment, and by employing rigorous experimental protocols, researchers can harness the full potential of this compound and other thiol-reactive probes to illuminate the intricate workings of biological systems.
References
- Wikipedia. (2023, October 26). IAEDANS.
- Keseru, G. M., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 28(8), 115357. [Link]
- Wikipedia. (2023, October 26). IAEDANS.
- ScienceOpen. (n.d.). Supporting Information.
- Petri, L., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 28(8), 115357. [Link]
- ResearchGate. (n.d.). Characterization of a BODIPY-labeled fluorescent fatty acid analogue.
- Hong, Y., et al. (2012). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories.
- ResearchGate. (n.d.). Relative quantum yield of three Alexa Fluor dyes, bound to different biomolecules.
- Maccarini, M., et al. (2022). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. International Journal of Molecular Sciences, 23(4), 2329. [Link]
- RSC Blogs. (2018, April 18). Synthesis of Maleimide Dyes with Colourful Fluorescent Emissions.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- Resch-Genger, U., & Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-27). Springer. [Link]
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
- ResearchGate. (n.d.). Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine mutants.
- ResearchGate. (n.d.). Effect of ionic strength on the fluorescence quenching efficiency.
- ResearchGate. (n.d.). Fluorescence quantum yields (ΦF) and decay times (τ) of 8–10 in HEPES buffer.
- Kawasaki, Y., et al. (1987). The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene. The Journal of Biochemistry, 102(3), 483-490. [Link]
- Bērziņš, K., et al. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(84), 68179-68186. [Link]
- ResearchGate. (n.d.). A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation.
- ResearchGate. (n.d.). Fluorescence increase with irradiation of 4 (0.02 mM) in pH 7.4 phosphate buffer.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
- Royer, C. A., et al. (2006). Analysis of heterogeneous fluorescence decays in proteins. Using fluorescence lifetime of 8-anilino-1-naphthalenesulfonate to probe apomyoglobin unfolding at equilibrium. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(6), 1146-1156. [Link]
- Demchenko, A. P., et al. (2001). Fluorescence Decay Time Distribution Analysis Reveals Two Types of Binding Sites for 1,8-anilinonaphthalene Sulfonate in Native Human Oxyhemoglobin. Biochemistry (Moscow), 66(10), 1109-1117. [Link]
- Bērziņš, K., et al. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(84), 68179-68186. [Link]
- Lee, T. Y., et al. (1995). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 12(10), 1506-1512. [Link]
- Skala, M. C., et al. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Journal of Biomedical Optics, 26(5), 056502. [Link]
- ResearchGate. (n.d.). Fluorescence spectra of compound 1 (5 × 10-6 M) in 0.01 M Tris-HCl buffer.
- Rexroad, J., et al. (2005). Effect of pH and ionic strength on the physical stability of adenovirus type 5. Journal of Pharmaceutical Sciences, 94(2), 276-288. [Link]
- ResearchGate. (n.d.). Quantum yields of fluorescein under different buffer conditions.
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- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 8. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Senior Application Scientist's Guide to 1,5-I-AEDANS in Protein Science: A Comparative Review
For researchers, scientists, and drug development professionals navigating the complexities of protein structure, dynamics, and interactions, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. Among the arsenal of available tools, 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid, or 1,5-I-AEDANS, has carved a significant niche as a versatile, environmentally sensitive fluorophore for interrogating the intricacies of protein behavior.
This guide provides an in-depth technical review of this compound applications in protein science. Moving beyond a mere catalog of uses, we will delve into the causality behind experimental choices, present objective comparisons with alternative probes supported by experimental data, and provide detailed, field-proven protocols to empower your research.
The Allure of the Naphthalene Ring: Understanding this compound
This compound is a thiol-reactive fluorescent probe, meaning it specifically forms a covalent bond with the sulfhydryl group of cysteine residues in proteins.[1] Its core structure features a naphthalene moiety, which is the source of its fluorescence, and an iodoacetyl reactive group that facilitates this specific labeling.
The true power of this compound lies in the sensitivity of its fluorescence to the polarity of its immediate environment.[2] In a polar, aqueous environment, the probe exhibits a lower quantum yield and its emission maximum is at a longer wavelength (a "red-shift"). Conversely, when the probe is in a non-polar, hydrophobic environment, such as being buried within a protein's core or in a binding pocket, its fluorescence quantum yield increases significantly, and its emission maximum shifts to a shorter wavelength (a "blue-shift"). This solvatochromic property is the cornerstone of its utility in protein science.
Key Photophysical Properties of this compound:
| Property | Value | Reference |
| Peak Excitation Wavelength | ~336 nm | [3] |
| Peak Emission Wavelength | ~490 nm (environment-dependent) | [3] |
| Molar Extinction Coefficient | ~5,700 cm⁻¹M⁻¹ | [3] |
| Reactive Group | Iodoacetyl | [1] |
| Target Residue | Cysteine (sulfhydryl group) | [1] |
Experimental Workflow: From Labeling to Measurement
The successful application of this compound hinges on a robust and reproducible experimental workflow. Here, we provide a detailed, step-by-step protocol for labeling your protein of interest and subsequent fluorescence measurements.
Part 1: Protein Labeling with this compound
This protocol is a self-validating system, incorporating steps to ensure specific and efficient labeling while preserving protein integrity.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound (powder form)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
Reaction Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.6
-
Quenching Solution: 10 mM DTT in Reaction Buffer
-
Storage Buffer: Appropriate buffer for your protein's stability
Step-by-Step Protocol:
-
Protein Preparation and Reduction:
-
Dissolve or dialyze your protein into the Reaction Buffer. The protein concentration should ideally be in the range of 10-100 µM.
-
To ensure the target cysteine residues are in their reduced, reactive state, add DTT to a final concentration of 1 mM or TCEP to 0.5 mM. Incubate for 45 minutes at room temperature. Causality: Disulfide bonds between cysteines will prevent labeling. This reduction step is crucial for maximizing labeling efficiency.
-
-
Removal of Reducing Agent:
-
Immediately before labeling, remove the DTT or TCEP using a desalting column equilibrated with Reaction Buffer. This is a critical step as the reducing agent will react with the iodoacetyl group of this compound, inhibiting protein labeling. Trustworthiness: This step ensures that the probe reacts specifically with the protein's thiols.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO. This should be done immediately before use as the probe can be sensitive to moisture and light.
-
-
Labeling Reaction:
-
Slowly add the this compound stock solution to the reduced protein solution to achieve a 5-10 fold molar excess of the dye. For instance, for a 100 µM protein solution, add the probe to a final concentration of 500 µM.[4]
-
Incubate the reaction for 16-18 hours at 4°C, protected from light.[4] The reaction can also be performed for 2-4 hours at room temperature, but the lower temperature helps to maintain protein stability. Expertise: The molar excess and incubation time can be optimized for your specific protein to achieve the desired labeling stoichiometry while minimizing non-specific labeling.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final DTT concentration of 0.5 mM and incubate for 20 minutes.[4] This will react with any remaining unreacted this compound.
-
-
Removal of Unreacted Probe:
-
Separate the labeled protein from the unreacted probe and quenching agent using a desalting column equilibrated with your desired Storage Buffer.[4]
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 336 nm (for this compound).[4] The concentration of the protein can be calculated using its extinction coefficient at 280 nm, and the concentration of this compound can be calculated using its extinction coefficient of 5,700 M⁻¹cm⁻¹ at 336 nm.
-
Workflow Diagram:
Caption: Conformational changes altering the environment of this compound.
Investigating Protein-Protein and Protein-Ligand Interactions
Binding events can also be monitored using this compound. If the binding interface includes or is near the labeled cysteine, the local environment of the probe will change upon complex formation, leading to a change in its fluorescence signal.
A Spectroscopic Ruler: FRET Applications
As mentioned, this compound is a valuable FRET acceptor for tryptophan. This pairing allows for the measurement of intramolecular distances and the study of dynamic processes like protein folding and domain movements. The efficiency of energy transfer (E) is related to the distance (r) between the donor and acceptor by the equation:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the distance at which the energy transfer efficiency is 50%. For the tryptophan-IAEDANS pair, R₀ is in the range of 22-26 Å, making it suitable for measuring distances within a single protein or between interacting proteins.
Comparative Analysis: this compound vs. Other Thiol-Reactive Probes
The choice of a fluorescent probe is not a one-size-fits-all decision. Here, we objectively compare this compound with other popular thiol-reactive probes to guide your selection process.
| Feature | This compound | Acrylodan | Maleimide Dyes (e.g., Alexa Fluor C5 Maleimide) |
| Reactive Group | Iodoacetamide | Acryloyl | Maleimide |
| Excitation/Emission (nm) | ~336 / ~490 | ~390 / ~500 | Varies (e.g., Alexa 488: 495/519) |
| Environmental Sensitivity | High | High | Generally Lower |
| Quantum Yield | Moderate, highly environment-dependent | Moderate, highly environment-dependent | High and generally stable |
| Photostability | Good | Good | Excellent (especially Alexa Fluor dyes) |
| Size/Potential for Perturbation | Relatively small | Relatively small | Can be larger, potentially more perturbing |
| Primary Advantage | Excellent environmental sensitivity for conformational studies and a good FRET acceptor for tryptophan. | Similar to IAEDANS, with slightly different spectral properties. | High brightness and photostability, ideal for imaging and single-molecule studies. |
| Primary Disadvantage | Lower quantum yield and brightness compared to Alexa Fluor dyes. | Potential for side reactions with other nucleophiles. | Less sensitive to environmental polarity changes. |
Experimental Data Insights:
-
Environmental Sensitivity: Studies have shown that the fluorescence emission of this compound can shift by as much as 20-30 nm upon moving from a polar to a non-polar environment, accompanied by a significant increase in quantum yield. Acrylodan exhibits similar behavior. In contrast, the emission maxima of Alexa Fluor maleimides are less affected by solvent polarity, making them less ideal for probing subtle conformational changes but superior for applications where a consistent, bright signal is paramount.
-
FRET: The spectral overlap between tryptophan emission and this compound absorption is excellent, making it a more efficient FRET acceptor in this pair compared to many longer-wavelength dyes.
Logical Relationship Diagram:
Sources
A Comparative Guide to 1,5-I-AEDANS and IAANS Fluorescent Probes for Protein Structural Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein structure and dynamics, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two widely utilized thiol-reactive fluorescent probes: 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (1,5-I-AEDANS) and 2-[4'-(iodoacetamido)anilino]-naphthalene-6-sulfonic acid (IAANS). By delving into their distinct photophysical properties and performance characteristics, supported by experimental data and detailed protocols, this guide aims to equip you with the necessary insights to make an informed decision for your specific research needs.
Introduction to Thiol-Reactive Naphthalene-Based Probes
Both this compound and IAANS belong to a class of fluorescent probes that are invaluable for studying protein conformation and interactions. Their utility stems from two key features: a thiol-reactive iodoacetyl group that enables covalent attachment to cysteine residues, and a naphthalene moiety whose fluorescence is exquisitely sensitive to the polarity of its local environment.[1][2] When a protein undergoes a conformational change, the environment surrounding the attached probe can alter, leading to measurable changes in fluorescence intensity, emission wavelength, and lifetime.[2]
Core Photophysical Properties: A Head-to-Head Comparison
A fundamental understanding of the photophysical properties of each probe is essential for designing and interpreting fluorescence-based assays. The following table summarizes the key characteristics of this compound and IAANS.
| Property | This compound | IAANS | Significance for Experimental Design |
| Peak Excitation (λex) | ~336 nm[3][4] | Varies with environment, generally in the UV range | The excitation wavelength of this compound is well-separated from the typical protein absorbance at 280 nm, minimizing inner filter effects. The environmental sensitivity of IAANS's excitation can provide additional information but may require more careful experimental setup. |
| Peak Emission (λem) | ~490 nm[3][4] | Highly sensitive to solvent polarity, can shift significantly[1] | The large Stokes shift of this compound is advantageous for minimizing self-quenching and background noise. The pronounced solvatochromism of IAANS makes it an excellent reporter of changes in the local environment's polarity.[1] |
| Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹[3] | Not consistently reported, varies with environment | A known extinction coefficient is crucial for accurately determining the degree of labeling. |
| Fluorescence Lifetime (τ) | 10-15 nanoseconds[2] | Can have multiple lifetime components depending on the binding site[5] | The relatively long lifetime of this compound makes it well-suited for fluorescence polarization and anisotropy studies to measure protein rotational dynamics.[2] The complex lifetime decay of IAANS can be used to resolve different conformational states or binding modes.[5] |
| Quantum Yield (Φ) | Low in aqueous solution, increases significantly in nonpolar environments[6] | Low in aqueous solution, increases upon binding to hydrophobic sites[7] | The low quantum yield of the unbound probes minimizes background fluorescence. The significant increase upon binding to a protein provides a high signal-to-noise ratio. |
| Reactivity | Primarily with thiols (cysteine residues)[3] | Primarily with thiols (cysteine residues)[1] | Both probes allow for site-specific labeling of proteins at cysteine residues, which can be naturally occurring or introduced via site-directed mutagenesis. |
| Solubility | Soluble in DMF or buffer above pH 6[3] | Soluble in organic solvents and aqueous buffers | Good solubility in aqueous buffers is essential for protein labeling reactions. |
Case Study: Probing Protein Conformational Changes
A common application for both probes is to monitor conformational changes in proteins upon ligand binding or other perturbations. For instance, studies on troponin C, a key protein in muscle contraction, have utilized IAANS to probe changes in its structure upon calcium binding.[1] When IAANS was attached to different cysteine residues, the changes in its fluorescence emission indicated distinct alterations in the local environment of each site, revealing details of the calcium-induced conformational change.[1]
Similarly, this compound has been used in Förster Resonance Energy Transfer (FRET) experiments to measure distances within and between proteins.[3][8] Its absorption spectrum overlaps well with the emission spectrum of tryptophan, making it an effective FRET acceptor to monitor changes in the distance between a tryptophan residue and a labeled cysteine.[3]
Experimental Workflow: From Labeling to Data Acquisition
The following diagram outlines a typical workflow for a protein labeling experiment using either this compound or IAANS.
Caption: A generalized workflow for labeling proteins with thiol-reactive fluorescent probes.
Detailed Experimental Protocols
The following are generalized protocols for labeling a protein with this compound or IAANS. It is crucial to optimize the conditions for your specific protein of interest.
Protocol 1: Protein Labeling with this compound or IAANS
Materials:
-
Purified protein containing at least one cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6).
-
This compound or IAANS.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Desalting column (e.g., PD-10).
-
Quenching reagent (e.g., 2-mercaptoethanol or DTT).
Procedure:
-
Protein Reduction: If the protein has disulfide bonds that need to be reduced to free up cysteine thiols, incubate the protein (e.g., at 100 µM) with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT by passing the protein solution through a desalting column equilibrated with a labeling buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6).[9]
-
Probe Preparation: Prepare a 10 mM stock solution of this compound or IAANS in DMF or DMSO.[9]
-
Labeling Reaction: Slowly add the fluorescent probe stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the probe over the protein.[9] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
Quenching the Reaction: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of ~10 mM to react with any unreacted probe.[9]
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe and quenching reagent by dialysis or by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the probe (e.g., ~337 nm for this compound).
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
The concentration of the bound dye is calculated from its absorbance at its λₘₐₓ using its extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Steady-State Fluorescence Measurements
Materials:
-
Labeled protein solution.
-
Fluorometer.
-
Cuvette.
Procedure:
-
Sample Preparation: Dilute the labeled protein to a concentration that gives a fluorescence signal within the linear range of the instrument (typically in the nanomolar to low micromolar range). Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength (e.g., 336 nm for this compound).
-
Set the emission scan range (e.g., 400-600 nm for this compound).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the labeled protein.
-
If studying a binding interaction, titrate the ligand into the protein solution and record the spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity and/or the shift in the emission maximum as a function of the ligand concentration to determine binding affinities and to infer conformational changes.
-
Choosing the Right Probe: A Decision Framework
The choice between this compound and IAANS depends on the specific experimental question. The following decision-making framework can guide your selection process.
Caption: A decision-making framework for selecting between this compound and IAANS.
Conclusion
Both this compound and IAANS are powerful tools for the site-specific fluorescent labeling of proteins to study their structure and dynamics. This compound, with its well-defined spectral properties and long fluorescence lifetime, is an excellent choice for applications such as fluorescence polarization and FRET. IAANS, on the other hand, with its pronounced sensitivity to the polarity of its environment, is particularly well-suited for detecting subtle changes in protein conformation that alter the local solvent accessibility of the labeled site. By carefully considering the specific requirements of your research and the distinct properties of each probe, you can select the optimal tool to illuminate the intricate workings of your protein of interest.
References
- IAEDANS - Wikipedia. [Link]
- Dong, W. J., et al. (1995). Disparate fluorescence properties of 2-[4'-(iodoacetamido)anilino]-naphthalene-6-sulfonic acid attached to Cys-84 and Cys-35 of troponin C in cardiac muscle troponin. Biochemistry, 34(49), 16246–16253. [Link]
- Kar, H., et al. (2012). Protein-Protein Docking and Analysis Reveal That Two Homologous Bacterial Adenylyl Cyclase Toxins Interact with Calmodulin Differently. Journal of Biological Chemistry, 287(9), 6446–6457. [Link]
- Effect of solvents on relative fluorescence intensity.
- Protein labeling protocol - Abberior Instruments. [Link]
- ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid st
- Solvent Effects on Fluorescence Emission - Interactive Java Tutorial - Molecular Expressions. [Link]
- Abdel-Halim, S. T. (2011). Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye for its acidic and basic structures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 253–259. [Link]
- Solvent Effects on Fluorescence Emission - Evident Scientific. [Link]
- Labeling protein constructs with IAEDANS. Fluorescence image is shown...
- A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - Analytical Methods (RSC Publishing). [Link]
- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
- [ANS fluorescence. I. Effect of self-association on the spectral properties of the probe]. [Link]
- Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Afl
- Lifetime D
- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - NIH. [Link]
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- A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging. [Link]
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- A Comparison of Three Fluorophores for the Detection of Amyloid Fibers and Prefibrillar Oligomeric Assemblies. ThT (Thioflavin T); ANS (1-Anilinonaphthalene-8-sulfonic Acid); and bisANS (4,4'-Dianilino-1,1'-binaphthyl-5,5' - PubMed. [Link]
- Protein labeling and imaging - MRC Labor
- 3.5: Quantum Yield of Fluorescence - Chemistry LibreTexts. [Link]
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- Determination of the fluorescence quantum yield of ANS bound to BSA and...
- Comparison of different DNA binding fluorescent dyes for applications of high-resolution melting analysis | Request PDF - ResearchG
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - MDPI. [Link]
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A Researcher's Guide to Evaluating the Impact of 1,5-I-AEDANS Labeling on Protein Function
For researchers in protein science and drug development, fluorescent labeling is an indispensable tool for elucidating the intricate dance of biomolecules. Probes like 5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (1,5-I-AEDANS) offer a window into the dynamic world of protein conformational changes, binding events, and enzymatic activity. However, the very act of attaching an external molecule to a protein carries the inherent risk of altering its native function. This guide provides a comprehensive framework for not only utilizing this compound but, more critically, for rigorously evaluating and validating that the label itself is not a confounding variable in your experimental narrative.
The Double-Edged Sword of Fluorescent Labeling
The rationale behind using fluorescent probes is straightforward: to gain insights into a protein's behavior that would otherwise be invisible. This compound, a thiol-reactive dye, is a popular choice due to its sensitivity to the local environment, making it an excellent reporter of conformational changes.[1] Its iodoacetamide functional group specifically targets the sulfhydryl groups of cysteine residues, offering a degree of site-specificity in labeling.[2][3]
However, the introduction of any extrinsic label, no matter how small, can potentially perturb the delicate balance of forces that govern a protein's structure and, consequently, its function. The addition of this compound introduces a bulky, charged, and hydrophobic moiety that can lead to:
-
Steric Hindrance: The physical size of the label might obstruct substrate binding sites, allosteric sites, or interfaces for protein-protein interactions.
-
Alteration of Local Environment: The physicochemical properties of the dye can change the polarity and charge distribution in its vicinity, potentially disrupting key intramolecular interactions.
-
Induction of Conformational Changes: The label itself could induce non-native conformational shifts in the protein, leading to artifacts in functional studies.
Therefore, a critical, yet often overlooked, aspect of fluorescent labeling is the implementation of a robust validation strategy to ensure that the observed effects are a true reflection of the biological process under investigation, not a consequence of the labeling itself.
A Comparative Look: this compound and Its Alternatives
While this compound is a valuable tool, it is not the only option. The choice of a fluorescent label should be a deliberate one, based on the specific protein and the experimental question. Here, we compare this compound with other common thiol-reactive fluorescent dyes.
| Feature | This compound | Maleimide Dyes (e.g., CPM) | BODIPY Dyes |
| Reactive Group | Iodoacetamide | Maleimide | Iodoacetamide or Maleimide |
| Reactivity | Reacts with thiols at neutral to slightly alkaline pH. Can also react with other nucleophiles at higher pH. | Highly specific for thiols at neutral pH (6.5-7.5), minimizing off-target reactions.[2][3] | High specificity for cysteines with minimal non-specific labeling.[2] |
| Size & Perturbation | Moderately bulky, with a charged sulfonate group. | Generally smaller and less charged than this compound, potentially causing less steric hindrance. | Can be relatively small and uncharged, reducing potential interference. |
| Environmental Sensitivity | Highly sensitive to the polarity of its environment, resulting in shifts in fluorescence emission. | Some derivatives, like CPM, are essentially non-fluorescent until they react with thiols.[4] | Generally less sensitive to the environment, providing a more stable quantum yield. |
| Photostability | Moderate | Generally more photostable than iodoacetamides.[3] | High photostability. |
| Key Advantage | Excellent for detecting conformational changes due to its environmental sensitivity. | High specificity and stability of the thioether bond. | Bright, photostable, and available in a wide range of colors. |
| Potential Disadvantage | Potential for non-specific labeling and perturbation due to its size and charge. | Can undergo hydrolysis at higher pH. | Less sensitive to environmental changes, making them less suitable for monitoring some conformational shifts. |
The Core of Validation: A Multi-pronged Experimental Approach
A credible assessment of the impact of this compound labeling requires a multi-faceted approach that examines the protein's structure and function from different angles. The following experimental workflows provide a self-validating system to ensure the integrity of your results.
Workflow for Evaluating Labeled Protein Integrity
Caption: A workflow for the systematic evaluation of a this compound labeled protein against its unlabeled counterpart.
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. Optimization of the dye-to-protein ratio and reaction time is crucial for each specific protein.
Materials:
-
Purified protein with at least one cysteine residue in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
This compound stock solution (e.g., 10 mM in DMF or DMSO).
-
Reducing agent (e.g., DTT or TCEP), optional, for reducing disulfide bonds.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Desalting column (e.g., Sephadex G-25) for removing excess dye.
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent to ensure free sulfhydryl groups are available for labeling. Remove the reducing agent immediately before labeling using a desalting column.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction in the dark at 4°C or room temperature for 2 hours to overnight.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of ~10 mM to react with any unreacted dye.
-
Purification: Remove the unreacted dye and quenching reagent by passing the labeled protein solution through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the this compound at its absorbance maximum (~336 nm).
Assessing Functional Integrity: Enzyme Kinetics
For enzymes, a comparison of the Michaelis-Menten kinetic parameters (Km and Vmax) between the labeled and unlabeled protein is a direct measure of functional perturbation.
Procedure:
-
Assay Setup: Prepare a series of substrate concentrations bracketing the expected Km value.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of either the unlabeled or the this compound labeled enzyme.
-
Data Acquisition: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Interpreting the Results:
| Parameter | Interpretation | Potential Impact of Labeling |
| Km | Substrate concentration at half-maximal velocity; reflects substrate binding affinity. | An increase in Km suggests that the label interferes with substrate binding. |
| Vmax | Maximum reaction velocity; reflects the catalytic turnover rate. | A decrease in Vmax suggests that the label impairs the catalytic efficiency of the enzyme. |
| kcat/Km | Catalytic efficiency. | A significant change indicates a substantial impact on overall enzyme function. |
Quantifying Binding Affinity: Fluorescence Polarization
Fluorescence polarization (FP) is a powerful technique to measure the binding affinity (Kd) of a small fluorescently labeled ligand to a larger protein. In this context, we can use it to assess if labeling the protein with this compound alters its ability to bind a known ligand.
Caption: Principle of a fluorescence polarization binding assay.
Procedure:
-
Assay Setup: In a microplate, create a serial dilution of the unlabeled or this compound labeled protein.
-
Ligand Addition: Add a constant, low concentration of a fluorescently labeled ligand to each well.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).
Expected Outcome: A significant difference in the Kd values between the unlabeled and labeled protein indicates that the this compound label affects ligand binding.
Probing Structural Changes: Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary and tertiary structure of proteins. Comparing the CD spectra of the native and labeled protein can reveal any significant structural perturbations induced by the label.
Procedure:
-
Sample Preparation: Prepare samples of both the unlabeled and this compound labeled protein at the same concentration in a CD-compatible buffer.
-
Far-UV CD: Acquire spectra in the far-UV region (typically 190-250 nm) to assess secondary structure (α-helices, β-sheets, random coils).
-
Near-UV CD: Acquire spectra in the near-UV region (typically 250-320 nm) to probe the tertiary structure and the environment of aromatic amino acids.
-
Data Analysis: Compare the spectra of the labeled and unlabeled proteins. Significant changes in the spectral shape or intensity suggest that the label has altered the protein's conformation.[5][6][7]
Case Study: Evaluating the Impact of this compound on DNA Polymerase
A study on DNA polymerase β provides a practical example of this validation process.[8] Researchers introduced a cysteine mutation at a specific site for this compound labeling. To validate the labeled protein, they performed circular dichroism spectroscopy. The results showed that the CD spectrum of the this compound labeled polymerase was nearly identical to that of the unlabeled, wild-type enzyme, indicating that the labeling did not significantly alter the protein's secondary structure.[8] This structural validation provided confidence that subsequent functional studies using the labeled protein would reflect its native behavior.
Conclusion: A Commitment to Scientific Rigor
The use of fluorescent probes like this compound has undeniably advanced our understanding of protein function. However, the power of these tools is directly proportional to the rigor with which they are validated. By adopting a multi-pronged approach that combines functional and structural assessments, researchers can confidently distinguish between genuine biological phenomena and experimental artifacts. This commitment to self-validating systems is not merely a matter of good practice; it is the bedrock of trustworthy and impactful scientific discovery.
References
- Haughland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
- Royer, C. A. (1995). Fluorescence Spectroscopy. In T. E. Creighton (Ed.), Protein Structure: A Practical Approach (pp. 85-111). IRL Press.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176.
- Broussard, J. A., Rapp, T. P., & Peersen, O. B. (2013). An overview of fluorescence-based techniques for measuring nucleic acid-protein interactions. Analytical and bioanalytical chemistry, 405(24), 7549–7561.
- Sippel, T. O. (1981). New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 29(2), 314–316.
- Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science (New York, N.Y.), 312(5771), 217–224.
- Stepanenko, O. V., Stepanenko, O. V., Shcherbakova, D. M., Kuznetsova, I. M., Turoverov, K. K., & Verkhusha, V. V. (2011).
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- ResearchGate. (n.d.). Labeling protein constructs with IAEDANS. Fluorescence image is shown....
- Analysis of protein-ligand interactions by fluorescence polarization. (2011).
- Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. (2007). Analytical biochemistry, 365(2), 161–169.
- Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. (2000).
- Charles River. (n.d.). Circular Dichroism of Protein-Dye Complexes as a Characterization Tool for Protein Higher Order Structures.
- A fluorescent probe designed for studying protein conformational change. (2009).
- Pyrene: A Probe to Study Protein Conformation and Conformational Changes. (2015). Molecules (Basel, Switzerland), 20(10), 18017–18036.
- Monitoring protein conformational changes using fluorescent nanoantennas. (2022).
- Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. (2017). Chemistry, an Asian journal, 12(23), 2949–2963.
- Thiol-reactive dyes for fluorescence labeling of proteomic samples. (2003). Electrophoresis, 24(14), 2348–2358.
- Methods for the determination and quantification of the reactive thiol proteome. (2012). Journal of proteomics, 75(12), 3577–3593.
- CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. (2025, March 14). YouTube.
- Greenfield, N.J. Using circular dichroism spectra to estimate protein secondary structure. Nat. Protoc. 1, 2876-2890. (2025, August 9). ResearchGate.
- Case Study 4: Application of Basic Enzyme Kinetics to Metabolism Studies-Real-Life Examples. (2021). Methods in molecular biology (Clifton, N.J.), 2342, 665–684.
- Analysis of enzyme kinetics in individual living cells utilizing fluorescence intensity and polarization measurements. (2025, August 10). ResearchGate.
- Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. (2025, August 7). ResearchGate.
- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS). (1990). Italian journal of biochemistry, 39(3), 177A–178A.
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A Senior Application Scientist's Guide to Benchmarking Fluorescent Probes: The Classic 1,5-I-AEDANS vs. Novel Alternatives
For decades, 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (1,5-I-AEDANS) has been a stalwart probe for researchers investigating protein structure and dynamics. Its sensitivity to the local environment and its utility in Förster Resonance Energy Transfer (FRET) studies have cemented its place in the biophysicist's toolkit. However, the landscape of fluorescent probe chemistry has evolved dramatically. Novel probes offer staggering improvements in brightness, photostability, and chemical specificity.
This guide provides an in-depth, objective comparison between the classic this compound and a representative modern alternative, BODIPY™ FL Maleimide . We will move beyond catalog specifications to provide field-proven insights and detailed experimental protocols, empowering you to select the optimal reagent for your research and generate the highest quality data.
Part 1: The Contenders - A Head-to-Head Comparison of Physicochemical Properties
The choice of a fluorescent probe begins with its fundamental photophysical and chemical characteristics. This compound is an iodoacetamide derivative that is excited in the UV range, while BODIPY FL Maleimide is a bright, green-emitting fluorophore with a maleimide reactive group. These differences in their core structure lead to vastly different experimental considerations and performance outcomes.
| Property | This compound | BODIPY™ FL Maleimide | Rationale & Implications for Researchers |
| Reactive Group | Iodoacetamide | Maleimide | Iodoacetamides form highly stable, irreversible thioether bonds but require a slightly alkaline pH (7.5-8.5) for optimal reaction with thiols.[1][2] Maleimides react more rapidly at a near-neutral pH (6.5-7.5) but the resulting bond can be susceptible to thiol-exchange in the presence of other free thiols.[1][3] |
| Excitation Max (λex) | ~336 nm | ~503 nm | AEDANS' UV excitation can cause autofluorescence in complex biological samples and risks photodamage to the protein. BODIPY's excitation in the visible spectrum (~500 nm) is far gentler and compatible with common laser lines (e.g., 488 nm).[4][5] |
| Emission Max (λem) | ~490 nm (environment-dependent) | ~509 nm | AEDANS exhibits a large Stokes shift and its emission maximum is highly sensitive to solvent polarity, making it an excellent environmental sensor.[6] BODIPY has a much smaller Stokes shift and its emission is less polarity-sensitive, but its overall brightness is far superior.[7] |
| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹ | This is a measure of light absorption efficiency. BODIPY FL is over 16 times more efficient at absorbing photons, contributing to its superior brightness.[4][5] |
| Fluorescence Quantum Yield (ΦF) | ~0.2-0.7 (highly solvent dependent) | ~0.97 | BODIPY FL is an exceptionally efficient fluorophore, converting nearly every absorbed photon into an emitted one.[4][7] This translates to a much stronger signal and higher sensitivity in experiments. |
| Fluorescence Lifetime (τ) | ~10-15 ns | ~5-6 ns | The long lifetime of AEDANS is a distinct advantage for fluorescence anisotropy/polarization studies to measure protein rotational dynamics.[6] |
| Molecular Charge | Anionic (sulfonic acid group) | Neutral | The negative charge on AEDANS can potentially influence protein folding or interactions. The uncharged, compact nature of BODIPY FL is often less perturbing to the biological system.[8] |
| Photostability | Moderate | High | BODIPY dyes are renowned for their high resistance to photobleaching, allowing for longer or more intense illumination during imaging experiments compared to AEDANS.[7] |
Part 2: The Chemistry - Iodoacetamide vs. Maleimide Reactivity
The choice between an iodoacetamide (like this compound) and a maleimide (like BODIPY FL) is a critical decision that impacts experimental design. The two groups target the same nucleophilic thiol side chain of cysteine residues but through different mechanisms.
-
Iodoacetamides react via a nucleophilic substitution (SN2) reaction. A deprotonated thiolate anion attacks the carbon atom adjacent to the iodine, displacing the iodide and forming a highly stable, irreversible thioether bond. This reaction is most efficient at a pH of 8.0-8.5, where the thiol is sufficiently deprotonated.[1]
-
Maleimides react via a Michael-type addition. The thiolate attacks one of the carbons in the maleimide's double bond. This reaction is very rapid and proceeds optimally at a more physiological pH of 6.5-7.5.[1][9] While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of a high concentration of other thiols, which can lead to label exchange.[3]
Protocol 1: Cysteine-Specific Protein Labeling
Objective: To covalently label a single-cysteine mutant of Calmodulin (e.g., T34C-CaM) with this compound and BODIPY FL Maleimide and determine the labeling efficiency.
Materials:
-
T34C-CaM in 20 mM Tris, 150 mM KCl, pH 7.5.
-
This compound (powder).
-
BODIPY FL N-(2-Aminoethyl)Maleimide (powder).
-
Tris(2-carboxyethyl)phosphine (TCEP), 0.5 M stock in water.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Labeling Buffer A (for AEDANS): 50 mM Tris, 150 mM KCl, pH 8.0.
-
Labeling Buffer B (for BODIPY): 50 mM HEPES, 150 mM KCl, pH 7.0.
-
PD-10 desalting columns (or similar for size-exclusion chromatography).
Methodology:
-
Protein Preparation (Identical for both probes):
-
To 1 mL of a 100 µM (1.7 mg/mL) T34C-CaM solution, add TCEP to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature to ensure all cysteine residues are reduced.
-
Immediately remove the TCEP by buffer exchange into the appropriate degassed labeling buffer (Buffer A for AEDANS, Buffer B for BODIPY) using a pre-equilibrated PD-10 desalting column.
-
Determine the post-column protein concentration using its absorbance at 280 nm (ε₂₈₀ for CaM ≈ 3,020 M⁻¹cm⁻¹).
-
-
Dye Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of BODIPY FL Maleimide in anhydrous DMSO. Vortex to dissolve fully. Note: These stocks should be made fresh and protected from light. [10]
-
-
Labeling Reaction:
-
For this compound: In a microfuge tube, add the 10 mM dye stock to the T34C-CaM in Buffer A to achieve a 10-fold molar excess of dye to protein. Wrap the tube in foil. Incubate at 4°C overnight with gentle rocking. [11] * For BODIPY FL Maleimide: In a separate tube, add the 10 mM dye stock to the T34C-CaM in Buffer B to achieve a 10-fold molar excess. Wrap the tube in foil. Incubate for 2 hours at room temperature with gentle rocking. [12]
-
-
Purification:
-
Stop the reactions and remove unreacted, free dye by running each reaction mixture over a new PD-10 column pre-equilibrated with a standard storage buffer (e.g., 20 mM Tris, 150 mM KCl, pH 7.5).
-
Collect the faster-eluting, colored protein fractions and pool them. The free dye will elute much later.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm and at the λ_max_ for each dye (336 nm for AEDANS, 503 nm for BODIPY FL).
-
Calculate the DOL using the following formula: DOL = (A_dye * ε_protein) / ( (A₂₈₀ - (A_dye * CF₂₈₀)) * ε_dye ) Where:
-
A_dye is the absorbance at the dye's λ_max_.
-
A₂₈₀ is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λ_max_.
-
CF₂₈₀ is the correction factor (A₂₈₀ / A_dye) for the free dye. (CF₂₈₀ for BODIPY FL is ~0.027). [4][7] Expected Outcome & Causality: The maleimide reaction is expected to proceed to completion faster and with higher efficiency at a neutral pH than the iodoacetamide reaction. [2]The choice of TCEP as the reducing agent is critical; unlike DTT, it does not contain a free thiol and therefore does not need to be removed prior to the addition of a maleimide reagent, simplifying the workflow. [13]
-
-
Protocol 2: Environmental Sensitivity Comparison
Objective: To quantify the change in fluorescence emission of labeled CaM as a function of environmental polarity.
Methodology:
-
Prepare two sets of solutions containing 5 µM of AEDANS-CaM and 5 µM of BODIPY-CaM, respectively. The solutions should be made in a series of buffers with varying polarity, for example, by mixing aqueous buffer with increasing percentages of dioxane (0% to 50%).
-
For each solution, record the fluorescence emission spectrum using the appropriate excitation wavelength (336 nm for AEDANS, 490 nm for BODIPY).
-
Plot the emission maximum (λ_em_) and the peak fluorescence intensity as a function of the solvent dielectric constant.
Hypothetical Data & Interpretation:
| Solvent (Dioxane %) | Dielectric Constant | AEDANS λ_em_ (nm) | AEDANS Intensity (a.u.) | BODIPY λ_em_ (nm) | BODIPY Intensity (a.u.) |
| 0% (Buffer) | ~78 | 495 | 100 | 509 | 1500 |
| 20% | ~60 | 480 | 150 | 508 | 1450 |
| 40% | ~42 | 468 | 220 | 507 | 1420 |
| 60% | ~25 | 460 | 300 | 506 | 1400 |
Analysis: this compound is expected to show a dramatic blue-shift (hypsochromic shift) of its emission maximum and a significant increase in quantum yield as it moves into a more nonpolar (hydrophobic) environment. [6]This makes it an exquisite reporter for protein conformational changes that alter the solvent exposure of the labeled site. BODIPY dyes are generally less sensitive to solvent polarity, showing minimal shifts in emission wavelength, though their intensity may change. [14][15][16]This property makes them more reliable as simple presence/absence tags or as stable FRET partners, where environmental effects could complicate data interpretation.
Protocol 3: FRET-Based Conformational Change Assay
Objective: To monitor the well-characterized Ca²⁺-induced conformational change in Calmodulin using two different FRET strategies.
Background: Calmodulin transitions from a "closed" conformation in the absence of calcium to an "open" conformation upon binding Ca²⁺. This change increases the distance between the N- and C-terminal domains.
System 1: The Classic Approach (Intramolecular Trp-AEDANS FRET)
-
Principle: Use an intrinsic tryptophan residue in CaM (e.g., Trp92) as the FRET donor and a cysteine-linked this compound as the acceptor. The spectral overlap between Tryptophan emission (~350 nm) and AEDANS absorption (~336 nm) is excellent. [5]* Probe: T110C-CaM labeled with this compound.
-
Methodology:
-
Prepare two samples of AEDANS-T110C-CaM (5 µM) in a low-calcium buffer (20 mM Tris, 150 mM KCl, 5 mM EGTA, pH 7.5).
-
Measure a baseline emission spectrum by exciting the Tryptophan donor at 295 nm and recording emission from 310 nm to 600 nm.
-
To one sample, add CaCl₂ to a final concentration of 10 mM.
-
Record the emission spectrum again.
-
-
Expected Result: In the "closed" (no Ca²⁺) state, the Trp donor and AEDANS acceptor are close, resulting in efficient FRET. You will observe quenched Trp emission (~350 nm) and sensitized AEDANS emission (~490 nm). Upon adding Ca²⁺, the protein opens, increasing the distance. This will decrease FRET efficiency, leading to an increase in Trp emission and a decrease in sensitized AEDANS emission.
System 2: The Modern Approach (Dual-Color Labeled FRET)
-
Principle: Engineer two cysteines into CaM, one in each domain, and label them with a spectrally-matched donor/acceptor pair. This approach offers greater flexibility, avoids UV excitation, and uses brighter, more photostable probes.
-
Probes: A double-cysteine mutant (e.g., T34C/T110C-CaM) labeled with a FRET pair like Alexa Fluor™ 488 C5 Maleimide (Donor) and Alexa Fluor™ 594 C5 Maleimide (Acceptor) .
-
Methodology:
-
Label the double-cysteine CaM with a mixture of the donor and acceptor maleimides. Purify to isolate the dual-labeled species.
-
Prepare samples as in System 1 (with and without Ca²⁺).
-
Measure emission spectra by exciting the Alexa Fluor 488 donor at its excitation max (~495 nm) and recording emission across the range of both dyes (~510 nm to 700 nm).
-
-
Expected Result: Similar to System 1, the "closed" state will show high FRET (low donor emission at ~520 nm, high acceptor emission at ~617 nm). The "open" state will show low FRET (high donor emission, low acceptor emission). The signal change is often cleaner and more robust due to the superior spectral properties of the Alexa Fluor dyes.
Part 4: Conclusion & Recommendations
Neither this compound nor novel probes like BODIPY FL are universally "better"; they are tools designed for different tasks. The key to successful experimental design is selecting the right tool for the job.
Summary of Findings:
| Application / Attribute | This compound is the Preferred Choice | BODIPY FL / Alexa Fluor 488 is the Preferred Choice |
| Environmental Sensing | Excellent. Large, predictable spectral shifts report on local hydrophobicity. | Poor to Moderate. Minimal spectral shifts; better as a stable presence marker. |
| Fluorescence Anisotropy | Excellent. Long fluorescence lifetime provides a wide dynamic range for measuring rotational correlation times. | Poor. Shorter lifetime limits its utility for measuring the motion of large macromolecules. |
| FRET Donor (to visible dyes) | Good. Emission overlaps well with fluorescein/BODIPY FL/AF488 absorption. | N/A. (Is the donor in this example). |
| FRET Acceptor (from Trp) | Excellent. Absorption has good overlap with Tryptophan emission. | Not Feasible. No spectral overlap with Tryptophan. |
| General Labeling / Imaging | Adequate. UV excitation and lower brightness are significant drawbacks. | Excellent. High brightness, photostability, and visible excitation are ideal for microscopy and high-sensitivity assays. |
| Ease of Use | Good. Stable chemistry, but requires higher pH for labeling. | Excellent. Fast, efficient labeling at neutral pH. |
| System Perturbation | Moderate. Anionic charge may affect protein behavior. | Minimal. Uncharged and compact nature is less likely to be disruptive. |
Final Recommendation:
-
For studies where the primary goal is to characterize the local environment of a specific site or to measure protein rotational dynamics via fluorescence polarization, This compound remains a powerful and relevant tool. Its unique sensitivity is its greatest strength.
-
For nearly all other applications, including high-sensitivity FRET studies (as a donor or in matched pairs), fluorescence imaging, and general protein labeling , modern probes like BODIPY FL Maleimide or Alexa Fluor 488 Maleimide are unequivocally superior. Their immense brightness, photostability, and benign excitation wavelengths will yield data with a higher signal-to-noise ratio and reduce the risk of experimental artifacts.
As Senior Application Scientists, we advocate for a thoughtful, data-driven approach to reagent selection. By understanding the fundamental chemistry and photophysics, and by performing rigorous benchmarking experiments as outlined in this guide, you can ensure your results are both accurate and impactful.
References
- BioActs (2024). Maleimide Conjugation Protocol for Thiol Dyes.
- Click Chemistry Tools. Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Gao, F., et al. (2013). Single Color FRET based Measurements of Conformational Changes of Proteins Resulting from Translocation inside Cells. Journal of Visualized Experiments, (77), e50582.
- Antibodies.com. BDP FL maleimide (A270095).
- St-Gelais, M., et al. (2018). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 57(31), 9879–9883.
- Carroll, K. S., et al. (2018). Profiling protein S-sulfination with maleimide-linked probes. Redox Biology, 19, 234–240.
- Hansen, J. M., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome. Analytical Biochemistry, 434(2), 238–246.
- ResearchGate. Photophysical properties of borondipyrromethene (Bodipy) dyes appended at the meso position with fluorinated aryl groups.
- Peter, J., et al. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Journal of Visualized Experiments, (169), e62310.
- ResearchGate. Labeling protein constructs with IAEDANS.
- Cochran, J. C. (2015). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. In Mitosis (pp. 165-181). Humana Press, New York, NY.
- Hohlman, J., et al. (2016). Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins. Methods in Enzymology, 581, 365–391.
- MDPI. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications.
- Martin, K. T., & Rillings, K. (2014). Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course. Biochemistry and Molecular Biology Education, 42(6), 540–550.
- Abe, S., et al. (2006). FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids. Nature Methods, 3(11), 923–925.
- ResearchGate. Fluorescence Quantum Yield Measurements of Fluorescent Proteins.
- Abberior Instruments. Protein labeling protocol.
- Sivaraman, K., et al. (2021). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Chemosensors, 9(9), 245.
- ResearchGate. How can I measure the fluorescence quantum yield with standard dye?.
- Interchim. AF488 C5 Maleimide [equivalent to Alexa Fluor™ 488 C5 Maleimide].
- University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields.
- ACS Publications. Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level.
- MDPI. Photochemical Properties and Stability of BODIPY Dyes.
- Wikipedia. IAEDANS.
- Ueno, T., et al. (2007). Design and synthesis of a library of BODIPY-based environmental polarity sensors utilizing photoinduced electron-transfer-controlled fluorescence ON/OFF switching. Journal of the American Chemical Society, 129(23), 7230–7231.
- ResearchGate. BODIPY laser dyes applied in sensing and monitoring environmental properties.
- YouTube. SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English).
- Balestrieri, C., et al. (1990). Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS). Italian Journal of Biochemistry, 39(3), 177A–178A.
- ResearchGate. Fluorescence Properties of Twenty Fluorescein Derivatives.
- MDPI. Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials.
- ISS Inc. Fluorescence Lifetime and Quantum Yield Standards.
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A Researcher's Guide to the Quantitative Comparison of Quantum Yields for Different Fluorescent Probes
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Introduction: The Critical Role of Quantum Yield in Fluorescence-Based Research
For researchers, scientists, and drug development professionals, the success of fluorescence-based applications hinges on the judicious selection of fluorescent probes. A key determinant of a probe's performance is its fluorescence quantum yield (Φf), a measure of its efficiency in converting absorbed light into emitted fluorescence.[1][2] A high quantum yield directly translates to a brighter signal, which is paramount for achieving the sensitivity and signal-to-noise ratio required for robust and reproducible data in applications ranging from cellular imaging to high-throughput screening. This guide provides an in-depth, objective comparison of the quantum yields of various classes of fluorescent probes, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your specific research needs.
Decoding Quantum Yield: The Essence of Fluorescence Efficiency
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] This value, ranging from 0 to 1, quantifies the efficiency of the fluorescence process. A quantum yield of 1 signifies that for every photon absorbed, a photon is emitted, representing the pinnacle of fluorescence efficiency. Conversely, a quantum yield of 0 indicates that all absorbed energy is lost through non-radiative pathways, resulting in no fluorescence.
It is crucial to recognize that the quantum yield is not an immutable property of a fluorophore. It is significantly influenced by the probe's immediate environment. Factors such as solvent polarity, pH, temperature, and the presence of quenching agents can dramatically alter the quantum yield.[4] A thorough understanding of these influences is therefore essential for optimizing experimental conditions and ensuring the accurate interpretation of fluorescence data.
A Comparative Analysis of Quantum Yields Across Major Probe Families
The choice of a fluorescent probe often involves a careful balance of its photophysical properties, including quantum yield, molar extinction coefficient (a measure of light absorption), and photostability. The following sections offer a quantitative comparison of quantum yields for widely used classes of fluorescent probes.
Traditional Organic Dyes
Small organic dyes have long been the workhorses of fluorescence applications, offering a vast array of spectral characteristics. However, their quantum yields can be highly susceptible to environmental conditions.
| Dye Family | Typical Quantum Yield (Φ) | Key Characteristics |
| Fluorescein (FITC) | 0.2 - 0.95 | Bright green emission, but its fluorescence is highly dependent on pH.[5][6][7][8][9][10] |
| Rhodamine (e.g., Rhodamine B, Rhodamine 6G) | 0.31 - 0.95 | Known for good photostability and red emission.[6][11][12][13] |
| Cyanine (Cy™) Dyes (e.g., Cy3, Cy5) | 0.12 - 0.67 | Offer bright fluorescence across the visible and near-infrared spectrum but can be prone to photobleaching.[4][14][15][16] Their quantum yields can also be sensitive to environmental viscosity and temperature.[4][16] |
| Alexa Fluor™ Dyes | 0.33 - 0.92 | A series of high-performance dyes engineered for improved photostability and reduced pH sensitivity compared to their traditional counterparts.[17][18][19][20][21] |
| DyLight™ Dyes | High | These dyes are known for their high fluorescence intensity and photostability, with quantum yields that are generally high across a pH range of 4-9.[22][23][24] |
Figure 1: Factors Influencing Quantum Yield
Caption: Key intrinsic and environmental factors that can significantly alter the quantum yield of a fluorescent probe.
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals renowned for their exceptional photophysical characteristics. They exhibit high quantum yields, broad absorption spectra coupled with narrow, symmetric emission peaks, and remarkable resistance to photobleaching, making them ideal for long-term imaging experiments.
| Quantum Dot Composition | Typical Quantum Yield (Φ) | Key Characteristics |
| CdSe/ZnS (core/shell) | High | Very bright and photostable, though the presence of cadmium raises cytotoxicity concerns. |
| InP/ZnS (core/shell) | Moderate to High | A less toxic, cadmium-free alternative.[25] |
| Carbon Dots | 0.1 - 0.86 | Offer excellent biocompatibility and low toxicity, with tunable emission properties.[26][27][28][29][30] |
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The accurate determination of a probe's quantum yield is a cornerstone of quantitative fluorescence studies. The most common approach is the relative method, which compares the fluorescence of the sample to a well-characterized standard.[3][31][32][33][34][35][36][37][38]
Figure 2: Workflow for Relative Quantum Yield Measurement
Caption: A step-by-step workflow for determining the relative quantum yield of a fluorescent probe.
Step-by-Step Methodology
-
Selection of a Quantum Yield Standard: The choice of a suitable standard is critical. The standard should have a well-established and stable quantum yield and should absorb and emit in a spectral region similar to the sample probe.[33][39] Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φ ≈ 0.58) and fluorescein in 0.1 M NaOH (Φ ≈ 0.95).[33]
-
Preparation of Solutions: Prepare a series of at least five dilutions for both the standard and the sample in the same solvent. It is imperative that the absorbance of these solutions at the excitation wavelength remains below 0.1 to avoid the inner filter effect, which can lead to non-linear relationships between concentration and fluorescence intensity.[25][33][38][40][41][42][43]
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.
-
Fluorescence Measurement: With a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are kept constant throughout the measurements for both the standard and the sample.
-
Data Analysis:
-
For each recorded spectrum, integrate the area under the fluorescence emission curve.
-
For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance.
-
Perform a linear regression for each data set. The slope (gradient) of this line is proportional to the quantum yield.
-
The relative quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this ratio becomes 1.
-
-
Conclusion: A Data-Driven Approach to Probe Selection
The quantitative comparison of quantum yields is an indispensable step in the selection of fluorescent probes. While high-performance organic dyes and quantum dots often provide the highest quantum yields, the specific advantages of other probes in particular applications, such as the genetic encodability of fluorescent proteins, should not be overlooked. By understanding the factors that modulate quantum yield and by employing rigorous and standardized measurement protocols, researchers can confidently select the optimal probe to maximize sensitivity and ensure the quantitative accuracy of their experimental data. This guide provides the foundational knowledge and practical protocols to navigate the diverse landscape of fluorescent probes and to design robust and reproducible fluorescence-based experiments.
References
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- HORIBA. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?.
- HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
- Pagan, T. E., & McGill, R. A. (1996). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the dual-pathlength method. SPIE Proceedings. [Link]
- Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]
- Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. Analyst, 119(3), 417-419. [Link]
- Brouwer, A. M. (2001). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences, (1), 43-46. [Link]
- Atchudan, R., Edison, T. N. J. I., Perumal, S., & Lee, Y. R. (2021). High Quantum Yield Amino Acid Carbon Quantum Dots with Unparalleled Refractive Index. ACS Nano, 15(3), 5146-5158. [Link]
- Naji, M. A., & Varghese, B. (2018). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. Journal of Fluorescence, 28(5), 1187-1193. [Link]
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]
- Atchudan, R., Edison, T. N. J. I., Perumal, S., Shanmugam, M., & Lee, Y. R. (2020). Comparison of the quantum yield of carbon quantum dots reported in the previous studies.
- Wang, Y., et al. (2020). Green-emissive carbon quantum dots with high fluorescence quantum yield: Preparation and cell imaging. Journal of Materials Science & Technology, 45, 137-144. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-I-AEDANS for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends beyond the bench to the responsible management of all laboratory materials, including the final disposition of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid), a widely used thiol-reactive fluorescent probe. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is essential to understand the inherent characteristics of this compound. While a specific Safety Data Sheet (SDS) providing comprehensive disposal instructions can be difficult to locate, data from analogous compounds and regulatory guidelines allow for a robust hazard assessment.
This compound is an organic fluorophore that selectively reacts with sulfhydryl groups (thiols).[1] Its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, based on data from similar compounds, indicates that it should be handled with care. Key hazard considerations include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Irritation: Inhalation of the powder form may lead to respiratory tract irritation.[2]
-
Potential for Sensitization: May cause an allergic skin reaction.
-
Suspected Mutagenicity and Carcinogenicity: Some data suggests that compounds with similar structures may be suspected of causing genetic defects and cancer.[3]
Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[4]
Core Principles of this compound Waste Management
The disposal of this compound waste should be guided by the foundational principles of hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
| Principle | Actionable Guidance for this compound Waste |
| Waste Determination | All materials, including unused reagent, solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and personal protective equipment (PPE), must be classified as hazardous waste. |
| Segregation | This compound waste must be collected separately from other waste streams to prevent potentially dangerous reactions.[4] |
| Containment | Use designated, chemically compatible, and leak-proof containers for waste collection.[4] |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] |
| Professional Disposal | All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Nitrile or other chemical-resistant gloves are required.[6]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[6]
-
Respiratory Protection: When handling the powder form where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[7]
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions within waste containers.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, durable, and sealable plastic bag or a rigid container lined with a plastic bag.[8]
-
This includes:
-
Unused or expired this compound powder.
-
Contaminated weighing papers, pipette tips, and microfuge tubes.
-
Gels containing proteins labeled with this compound.
-
Contaminated gloves, bench paper, and other disposable lab supplies.
-
-
-
Liquid Waste:
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[8]
-
Crucially, do not mix this compound waste with other chemical waste streams, especially those containing strong acids, strong bases, or strong oxidizing agents. [5] Information on specific chemical incompatibilities for this compound is limited, so a conservative approach of segregation is the safest option.
-
Ensure the liquid waste container is kept tightly sealed when not in use.
-
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Affix a "Hazardous Waste" label to all this compound waste containers as soon as the first item of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate concentration and volume of the waste.
-
The date on which waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Storage of Waste in the Laboratory
Designate a specific, secure area within the laboratory for the temporary storage of this compound waste pending pickup.
-
Store waste containers in a well-ventilated area, away from heat sources and direct sunlight.[9]
-
Ensure that the storage area is clearly marked.
-
It is good practice to use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to mitigate the impact of potential leaks or spills.[4]
Arranging for Waste Disposal
All this compound waste must be disposed of through your institution's designated hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and sealed this compound waste containers.
-
Follow all institutional procedures for waste pickup requests.
Spill Management and Decontamination
In the event of a spill of this compound powder or solution, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Procedure
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill and prevent it from spreading.[1]
-
Clean the Spill:
-
For solid spills, carefully sweep or wipe up the material to avoid generating dust.
-
For liquid spills, once the liquid is absorbed, carefully scoop the absorbent material into a designated hazardous waste container.[10]
-
-
Decontaminate the Area: Wipe the spill area with a detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Dispose of Cleanup Materials: All materials used in the spill cleanup, including absorbent pads, contaminated PPE, and cleaning cloths, must be collected, labeled, and disposed of as this compound hazardous waste.[10]
Decontamination of Reusable Labware
Glassware or other reusable labware that has come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the labware with a suitable organic solvent in which this compound is soluble, such as dimethylformamide (DMF) or a buffer with a pH above 6.[11] Collect this initial rinse as hazardous liquid waste.
-
Thorough Washing: After the initial solvent rinse, wash the labware with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- ATrain Education. Personal Protective Equipment (PPE). [Link]
- Clarkson University. Chemical Spill Procedures. [Link]
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- The University of Tennessee, Knoxville.
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
- Stony Brook University. Minor Chemical Spills (<1 Gallon) Clean Up Procedures. [Link]
- Wikipedia. IAEDANS. [Link]
- precisionFDA. This compound. [Link]
- PubMed. Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)
- National Center for Biotechnology Information. Fluorescent Probes for Live Cell Thiol Detection. [Link]
- University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
- AWS.
- U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-I-AEDANS
Executive Summary: Beyond the Product Sheet
As researchers and drug development professionals, our work with fluorescent probes like 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (1,5-I-AEDANS) is pivotal for elucidating protein structure and function. However, the very reactivity that makes this compound an effective thiol-reactive label also necessitates a rigorous and well-understood safety protocol. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a comprehensive operational plan for personal protective equipment (PPE). We will delve into the causality behind each recommendation, ensuring that every step is a self-validating system for safety. Your safety, and the integrity of your research, depends on not just following protocols, but understanding them.
Hazard Assessment: Understanding the Reactivity of this compound
This compound is not merely a dye; it is a reactive chemical species. Its primary hazards stem from the iodoacetyl functional group, a potent electrophile.
-
Mechanism of Hazard: The iodoacetyl group is designed to react efficiently with nucleophilic thiol groups (cysteine residues) on proteins. Your body is composed of proteins. Uncontrolled contact means the probe will react with your tissues, leading to potential health effects.
-
Primary Hazards:
-
Skin Sensitization (H317): The alkylation of skin proteins can trigger an immune response, leading to allergic contact dermatitis.
-
Suspected Mutagen/Carcinogen (H341/H351): As an alkylating agent, this compound has the potential to modify nucleic acids, which is the basis for its classification as a suspected mutagen and carcinogen.
-
Irritation: It is irritating to the eyes, skin, and respiratory tract. The compound is a fine, light powder that can be easily aerosolized.
-
Given these intrinsic properties, a multi-layered PPE strategy is not just recommended; it is essential.
Core PPE Requirements for this compound
The selection of PPE is dictated by the physical state of the chemical and the procedure being performed. The following table summarizes the minimum requirements.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 Safety Glasses with Side Shields | Single pair of Nitrile Gloves | Buttoned Laboratory Coat | Not required |
| Weighing Solid Powder | ANSI Z87.1 Safety Glasses with Side Shields & Face Shield | Double-gloved (Nitrile) | Buttoned Laboratory Coat | N95/FFP2 Respirator (or higher) |
| Preparing Solutions (in DMF) | Chemical Splash Goggles | Butyl Rubber or Silver Shield™ gloves over inner Nitrile gloves. | Chemical-resistant Apron over Laboratory Coat | Required if not in a certified chemical fume hood |
| Labeling Reaction & Purification | ANSI Z87.1 Safety Glasses with Side Shields | Double-gloved (Nitrile for incidental contact) | Buttoned Laboratory Coat | Not required (in fume hood) |
| Waste Disposal | Chemical Splash Goggles | Task-appropriate gloves (e.g., Butyl for DMF waste) | Buttoned Laboratory Coat | Not required (in fume hood) |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Protocol for Weighing Solid this compound
Objective: To safely weigh the powdered reagent while minimizing inhalation and contamination risk.
-
Preparation: Don a lab coat, N95 respirator, safety glasses, and a single pair of nitrile gloves. Ensure a chemical fume hood or ventilated balance enclosure is certified and operational.
-
Staging: Place a weigh boat, spatula, and the reagent container inside the fume hood.
-
Don Secondary PPE: Add a face shield over your safety glasses and a second pair of nitrile gloves over the first.
-
Handling: Carefully open the reagent container inside the hood. Use the spatula to transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely cap the reagent container.
-
Doffing: Remove the outer pair of gloves and the face shield, disposing of the gloves in a designated solid waste container inside the hood.
-
Transport: Transport the weighed reagent in a sealed, secondary container to the reaction area.
Protocol for Preparing a Stock Solution in Dimethylformamide (DMF)
Objective: To safely dissolve this compound in a solvent that readily penetrates standard nitrile gloves.
-
Solvent Hazard: DMF is a reproductive hazard and is rapidly absorbed through the skin. Standard nitrile gloves offer very poor protection against DMF.[1]
-
Preparation: This procedure must be performed in a certified chemical fume hood. Don a lab coat, chemical-resistant apron, and chemical splash goggles.
-
Glove Selection: Don a pair of inner nitrile gloves. For the outer layer, select Butyl rubber or Silver Shield™ gloves, which have high resistance to DMF.[2]
-
Procedure: a. Place the container with the weighed this compound powder in the fume hood. b. Dispense the required volume of DMF into a suitable container. c. Slowly add the solvent to the powder to avoid splashing. d. Mix gently until dissolved.
-
Doffing and Disposal: Remove the outer gloves first, followed by the inner gloves, disposing of them in the designated halogenated organic waste. Wash hands thoroughly.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Spill Cleanup
-
Minor Spill (Solid):
-
Alert others in the lab. Cordon off the area.
-
Don PPE as for weighing (respirator, face shield, double gloves).
-
Gently cover the spill with absorbent pads to prevent further aerosolization.
-
Carefully wipe the area, placing all contaminated materials into a sealed bag for hazardous waste.
-
Clean the area with a solvent like isopropyl alcohol or a detergent solution (e.g., Hellmanex), followed by water.[3][4]
-
-
Minor Spill (Liquid):
-
Alert others. Ensure the spill is contained within the fume hood.
-
Wearing appropriate gloves for the solvent, use absorbent pads to soak up the spill.
-
Place used pads in a sealed bag for hazardous liquid waste.
-
Decontaminate the surface of the fume hood.
-
Disposal Plan
Proper segregation of waste is critical for safety and cost-effective disposal.
-
Solid Waste: All contaminated solids (gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container designated for "Solid Halogenated Organic Waste."
-
Liquid Waste (Halogenated): Solutions containing this compound and solvents like DMF are considered halogenated organic waste.[5][6] They must be collected in a dedicated, sealed, and properly labeled container. Never mix with non-halogenated or aqueous waste streams.[6]
-
Liquid Waste (Aqueous): Aqueous solutions from purification steps (e.g., dialysis buffer) containing trace amounts of the dye should be collected as aqueous hazardous waste. Do not pour down the drain.
References
- Spectroline. (2020, June 5). Tips for Avoiding & Cleaning Fluorescent Dye Spills.
- Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Unisafe Gloves. Chemical Resistance Guide, disposable, nitrile gloves, latex gloves, vinyl gloves.
- Cole-Parmer. Material Safety Data Sheet - Iodoacetamide, 98%.
- Photrio.com Photography Forums. (2004, October 6). Chemical resistance of Nitrile gloves.
- Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.
- Princeton University Environmental Health and Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide.
- Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves.
- Wittenberg University, Department of Chemistry. Handling Chemicals.
- ResearchGate. (2019, December 20). How to clean fluorescein dye off of lab equipment?.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
